2-sec-Butylaniline
Description
BenchChem offers high-quality 2-sec-Butylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-sec-Butylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-butan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-8(2)9-6-4-5-7-10(9)11/h4-8H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGPXEVNCJHXCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866497 | |
| Record name | Benzenamine, 2-(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55751-54-7 | |
| Record name | 2-(1-Methylpropyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55751-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2-(1-methylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055751547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2-(1-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 2-(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-sec-butylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2-sec-Butylaniline chemical structure and properties
An In-depth Technical Guide to 2-sec-Butylaniline
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-sec-butylaniline (CAS No: 55751-54-7), a substituted aromatic amine. Designed for researchers, chemists, and professionals in drug development and chemical synthesis, this document delves into the molecule's core characteristics, from its fundamental structure and properties to its synthesis, reactivity, and handling protocols. The narrative emphasizes the causal relationships behind its chemical behavior and the practical application of this knowledge in a laboratory and industrial setting.
Molecular Structure and Chemical Identity
2-sec-Butylaniline is an organic compound characterized by an aniline core substituted at the ortho position with a sec-butyl group.[1] This substitution introduces a chiral center at the first carbon of the sec-butyl group, meaning the compound can exist as a racemic mixture of (R) and (S)-enantiomers. The steric hindrance imparted by the branched alkyl group adjacent to the amino functionality is a key determinant of its reactivity.
The fundamental identifiers for this compound are:
-
IUPAC Name: 2-butan-2-ylaniline[2]
-
CAS Number: 55751-54-7[1]
-
Molecular Weight: 149.23 g/mol [4]
-
Synonyms: o-sec-Butylaniline, Benzenamine, 2-(1-methylpropyl)-[1][4]
Caption: Chemical structure of 2-sec-Butylaniline.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of a compound are critical for its handling, purification, and application. The data below has been aggregated from various chemical data sources.
Physicochemical Data Table
| Property | Value | Source(s) |
| Appearance | Not specified, but related anilines are often colorless to yellow/brown liquids. | [5] |
| Density | 0.957 g/mL at 25 °C | [6] |
| Boiling Point | 239.0 ± 9.0 °C at 760 mmHg120-122 °C at 16 mmHg | [2][6] |
| Flash Point | 101.5 ± 6.5 °C | [2] |
| Refractive Index (n²⁰/D) | 1.541 | [6] |
| LogP (Octanol/Water) | 2.81 | [2] |
| pKa (Predicted) | 4.27 ± 0.10 | [6] |
| Storage Temperature | 2-8°C (Refrigerated) | [2][7] |
Spectroscopic Analysis
Spectroscopic data is indispensable for the structural confirmation of 2-sec-butylaniline.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, which will be shifted and split due to the ortho-substitution pattern. The sec-butyl group will exhibit characteristic signals: a triplet for the terminal methyl group, a multiplet for the methylene group, a doublet for the other methyl group, and a multiplet for the methine proton attached to the ring. The amine protons will typically appear as a broad singlet.[8]
-
¹³C NMR: The carbon spectrum will show six distinct signals for the aromatic carbons due to the lack of symmetry and four signals for the sec-butyl group.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. Key absorptions include two sharp N-H stretching bands around 3300-3500 cm⁻¹ (characteristic of a primary amine), C-H stretches for the aromatic ring (above 3000 cm⁻¹) and the alkyl group (below 3000 cm⁻¹), and C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.[4][9]
-
Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z = 149. A prominent fragment is often observed at m/z = 120, corresponding to the loss of an ethyl group (C₂H₅) via benzylic cleavage, which is a characteristic fragmentation pattern for this structure.[4]
Synthesis and Manufacturing
While numerous methods exist for the alkylation of anilines, the most industrially relevant synthesis of 2-sec-butylaniline involves the direct ortho-alkylation of aniline. This process leverages a Friedel-Crafts type reaction, where an olefin (in this case, a butene isomer) reacts with aniline in the presence of a catalyst that favors ortho-substitution. Aluminum anilide catalysts, formed in situ from aniline and an aluminum source, are particularly effective for this transformation.[10]
Representative Synthetic Protocol: Ortho-Alkylation of Aniline
This protocol is a self-validating workflow designed for the synthesis and purification of 2-sec-butylaniline. The causality behind each step is explained to ensure reproducibility and safety.
-
Catalyst Preparation (In Situ):
-
Step 1a: A high-pressure autoclave reactor is charged with anhydrous aniline and a catalytic amount of aluminum metal (e.g., powder or turnings).
-
Rationale: The reactor must be inert and dry as the aluminum anilide catalyst is moisture-sensitive. The reaction between aluminum and aniline forms the active catalyst, which sterically directs the incoming electrophile to the ortho position.[10]
-
-
Alkylation Reaction:
-
Step 2a: The reactor is sealed, purged with an inert gas (e.g., nitrogen), and heated to 150-400 °C.[10]
-
Step 2b: 1-Butene or 2-butene is introduced into the reactor, and the pressure is maintained at 50-300 atmospheres.[10] The reaction is monitored by sampling and GC analysis.
-
Rationale: High temperature and pressure are required to overcome the activation energy for the alkylation. The olefin acts as the alkylating agent. The catalyst complexes with the aniline's nitrogen atom, increasing the steric bulk and favoring electrophilic attack at the less hindered ortho-positions over the para-position.
-
-
Catalyst Deactivation and Workup:
-
Step 3a: After the reaction reaches completion, the reactor is cooled, and the pressure is carefully released.
-
Step 3b: The reaction mixture is transferred to a separate vessel and quenched by the slow addition of water or an aqueous base (e.g., NaOH solution).
-
Rationale: This step deactivates the aluminum catalyst, precipitating it as aluminum hydroxide, and neutralizes any acidic byproducts.
-
-
Purification:
-
Step 4a: The mixture is filtered to remove the aluminum salts. The organic layer is separated from the aqueous layer.
-
Step 4b: The crude organic product is subjected to fractional vacuum distillation.
-
Rationale: Vacuum distillation is essential to separate the desired 2-sec-butylaniline from unreacted aniline, the isomeric 4-sec-butylaniline, and any poly-alkylated byproducts. The significant difference in boiling points under reduced pressure allows for effective purification.[6]
-
-
Product Validation:
Caption: Workflow for the synthesis of 2-sec-butylaniline.
Chemical Reactivity
The reactivity of 2-sec-butylaniline is governed by two main features: the nucleophilic primary amino group and the activated aromatic ring.
-
Reactions of the Amino Group: As a primary amine, the -NH₂ group is nucleophilic and basic. It readily undergoes reactions such as:
-
Alkylation and Acylation: Reaction with alkyl halides or acyl chlorides to form secondary/tertiary amines and amides, respectively.[11]
-
Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly versatile and can be used in Sandmeyer-type reactions to introduce a wide variety of functional groups (e.g., -Cl, -Br, -CN, -OH) onto the aromatic ring.
-
-
Reactions of the Aromatic Ring: The amino group is a strong activating, ortho-, para-director for electrophilic aromatic substitution. However, the existing ortho-sec-butyl group provides significant steric hindrance, which will strongly influence the regioselectivity of further substitutions, favoring attack at the para-position (position 4) and the other ortho-position (position 6).
Caption: Diazotization and subsequent Sandmeyer reaction.
Applications and Industrial Relevance
While specific, large-scale applications for 2-sec-butylaniline are not as widely documented as for other anilines, its structure suggests its utility as a valuable chemical intermediate. By analogy with structurally similar compounds like 2-tert-butylaniline and other dialkylanilines, its potential applications lie in:
-
Pharmaceutical Synthesis: The lipophilic sec-butyl group can be incorporated into active pharmaceutical ingredients (APIs) to modulate properties such as metabolic stability and membrane permeability.[12]
-
Agrochemicals: Many herbicides and pesticides are derived from substituted anilines. 2-sec-butylaniline can serve as a building block for complex agrochemical molecules.
-
Polymer Chemistry: It can be used as a monomer or a modifying agent in the production of specialty polymers and as an antioxidant or stabilizer in rubber processing.
Safety, Handling, and Toxicity
2-sec-Butylaniline is classified as a hazardous chemical and must be handled with appropriate precautions.
-
Hazards:
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
First Aid:
-
Skin Contact: Immediately wash with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes.[2]
-
Inhalation: Move to fresh air.[2]
-
Ingestion: Wash out the mouth with water.[2]
-
In all cases of exposure, seek immediate medical attention.[2]
-
References
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2-sec-Butylaniline | CAS#:55751-54-7 | Chemsrc. (n.d.). Retrieved January 11, 2026, from [Link]
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2-sec-butylaniline - Stenutz. (n.d.). Retrieved January 11, 2026, from [Link]
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2-sec-Butylaniline - NIST WebBook. (n.d.). Retrieved January 11, 2026, from [Link]
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2-sec-butylaniline Skeletal Structure Aromatic Amine Compound Stock Vector. (n.d.). Shutterstock. Retrieved January 11, 2026, from [Link]
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2-sec-Butylaniline IR Spectrum - NIST WebBook. (n.d.). Retrieved January 11, 2026, from [Link]
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Benzenamine, 2-(1-methylpropyl)- | C10H15N | CID 108358 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
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N-sec-Butylaniline | C10H15N | CID 253532 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
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2-tert-Butylaniline | C10H15N | CID 80574 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
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An In-Depth Technical Guide to 2-sec-Butylaniline (CAS: 55751-54-7)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Utility of ortho-Alkylated Anilines
Aniline and its derivatives are foundational scaffolds in modern medicinal chemistry and materials science. However, the metabolic instability of the parent aniline ring often presents a significant hurdle in drug development, leading to potential toxicity and rapid clearance from the body.[1] Strategic substitution on the aromatic ring is a cornerstone of mitigating these liabilities. Ortho-alkylation, as exemplified by 2-sec-butylaniline, offers a compelling strategy to modulate the electronic and steric properties of the aniline core. The introduction of a bulky sec-butyl group adjacent to the amino functionality can sterically hinder metabolic N-acetylation and oxidation, potentially improving the pharmacokinetic profile of drug candidates.[2] This guide provides a comprehensive technical overview of 2-sec-butylaniline, from its fundamental properties and synthesis to its potential applications and analytical characterization, designed to empower researchers in their scientific endeavors.
Physicochemical Properties and Structural Elucidation
2-sec-Butylaniline, also known as 2-(1-methylpropyl)benzenamine, is a substituted aromatic amine with the chemical formula C₁₀H₁₅N.[3] Its structure features a chiral sec-butyl group at the ortho position of the aniline ring.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 55751-54-7 | PubChem[3] |
| Molecular Weight | 149.23 g/mol | PubChem[3] |
| Boiling Point | 120-122 °C at 16 mm Hg | ChemicalBook[4] |
| Density | 0.957 g/mL at 25 °C | ChemicalBook[4] |
| Refractive Index | n20/D 1.541 | ChemicalBook[4] |
| InChIKey | XAGPXEVNCJHXCL-UHFFFAOYSA-N | PubChem[3] |
Synthesis of 2-sec-Butylaniline: A Mechanistic Approach
The synthesis of 2-sec-butylaniline presents a classic challenge in electrophilic aromatic substitution on an aniline ring. Direct Friedel-Crafts alkylation of aniline is often problematic as the Lewis acid catalyst complexes with the basic amino group, deactivating the ring towards electrophilic attack.[5][6] A more effective strategy involves the ortho-alkylation of aniline using an aluminum anilide catalyst, which modulates the reactivity of the aniline and directs the substitution to the ortho position.[7]
Proposed Synthetic Pathway: Ortho-Alkylation of Aniline
A plausible and industrially relevant approach to the synthesis of 2-sec-butylaniline is the reaction of aniline with an olefin (e.g., 1-butene or 2-butene) in the presence of an aluminum anilide catalyst.[7]
Caption: Proposed synthetic pathway for 2-sec-butylaniline.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on the principles of ortho-alkylation of anilines.[7]
-
Catalyst Formation: In a dry, inert atmosphere (e.g., nitrogen or argon), a reaction vessel is charged with anhydrous aniline. To this, a catalytic amount of aluminum metal (e.g., powder or turnings) is added. The mixture is heated to initiate the formation of the aluminum anilide catalyst, which may be evidenced by the evolution of hydrogen gas.
-
Alkylation: The reaction mixture is then brought to the desired reaction temperature (e.g., 200-300°C). A stream of butene (1-butene or 2-butene) is introduced into the reactor under pressure. The reaction is allowed to proceed for several hours, with the progress monitored by techniques such as gas chromatography.
-
Workup and Purification: Upon completion, the reaction is cooled, and the catalyst is deactivated by the careful addition of water or a dilute aqueous base. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄). The crude product is then purified by fractional distillation under reduced pressure to yield 2-sec-butylaniline.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of 2-sec-butylaniline. A combination of chromatographic and spectroscopic techniques is typically employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating 2-sec-butylaniline from potential isomers and byproducts and for confirming its molecular weight and fragmentation pattern.
3.1.1. Representative GC-MS Protocol
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable.
-
Injection: A splitless injection is often used for trace analysis.
-
Oven Program: A temperature ramp starting from a low temperature (e.g., 50°C) to a high temperature (e.g., 250°C) allows for the separation of components with different boiling points.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The mass spectrometer scans a mass range of, for example, 40-300 amu.
3.1.2. Expected Fragmentation Pattern
The mass spectrum of 2-sec-butylaniline is expected to show a molecular ion peak at m/z 149. Key fragmentation patterns for alkylbenzenes include benzylic cleavage. For 2-sec-butylaniline, the loss of a methyl group (M-15) to give a fragment at m/z 134, and the loss of an ethyl group (M-29) to give a fragment at m/z 120 are anticipated.[8][9]
Caption: A typical workflow for GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of 2-sec-butylaniline.
3.2.1. Predicted ¹H NMR Spectral Data
-
Aromatic Protons: A complex multiplet pattern in the range of δ 6.5-7.2 ppm is expected for the four protons on the benzene ring.
-
Amino Protons: A broad singlet corresponding to the two NH₂ protons, typically in the range of δ 3.5-4.5 ppm. The chemical shift of this peak can be concentration-dependent and it will exchange with D₂O.
-
sec-Butyl Protons:
-
A triplet for the terminal methyl group (CH₃).
-
A doublet for the other methyl group (CH₃).
-
A multiplet for the methylene group (CH₂).
-
A multiplet for the methine group (CH).
-
3.2.2. Predicted ¹³C NMR Spectral Data
-
Aromatic Carbons: Six distinct signals in the aromatic region (δ 115-150 ppm). The carbon attached to the amino group will be the most upfield, while the carbon attached to the sec-butyl group will also show a characteristic shift.
-
sec-Butyl Carbons: Four signals corresponding to the two methyl, one methylene, and one methine carbons.
Reactivity and Synthetic Applications
The chemical behavior of 2-sec-butylaniline is dictated by the interplay between the nucleophilic amino group and the aromatic ring, with the ortho-sec-butyl group exerting significant steric influence.
Reactions of the Amino Group
The amino group undergoes typical reactions of primary anilines, such as diazotization, acylation, and alkylation. The steric hindrance from the adjacent sec-butyl group may modulate the rates of these reactions compared to aniline.
Electrophilic Aromatic Substitution
The amino group is a strong activating, ortho-, para-directing group. However, the existing sec-butyl group at one ortho position and the steric bulk of the sec-butyl group itself will influence the regioselectivity of further electrophilic substitution reactions, likely favoring substitution at the para position.
Role as a Building Block in Drug Discovery
The true value of 2-sec-butylaniline for drug development professionals lies in its potential as a strategic building block. The incorporation of the 2-sec-butylaniline moiety can be a key step in the synthesis of more complex active pharmaceutical ingredients (APIs).[10] Its structure offers a vector for exploring structure-activity relationships (SAR), where modifications to the aniline ring or the amino group can be systematically investigated to optimize potency, selectivity, and pharmacokinetic properties.[11][12] The steric shielding provided by the ortho-sec-butyl group is a particularly attractive feature for enhancing metabolic stability.[13]
Safety and Handling
2-sec-Butylaniline should be handled with appropriate safety precautions in a well-ventilated fume hood.[14]
-
Hazard Statements: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[4][14]
Conclusion and Future Outlook
2-sec-Butylaniline is a valuable, albeit specialized, chemical intermediate with significant potential in both pharmaceutical and materials science research. Its synthesis, while requiring careful consideration of the reactivity of the aniline core, is achievable through established ortho-alkylation methodologies. The true promise of this molecule lies in its application as a building block to create novel compounds with tailored properties. The steric hindrance afforded by the ortho-sec-butyl group is a key feature that can be exploited to design molecules with enhanced metabolic stability and improved pharmacokinetic profiles. As the drive for more sophisticated and safer chemical entities continues, the strategic use of building blocks like 2-sec-butylaniline will undoubtedly play an increasingly important role in advancing scientific discovery.
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Cas 2100-44-9,2-methyl-N-(1-methylpropyl)benzenamine. LookChem.com. Available at: [Link]
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N-sec-Butylaniline. PubChem. Available at: [Link]
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An In-Depth Technical Guide to the Physical Properties of 2-(1-methylpropyl)benzenamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-methylpropyl)benzenamine, also known as 2-sec-butylaniline, is an aromatic amine with the chemical formula C10H15N. Its molecular structure, featuring a benzene ring substituted with an amino group and a sec-butyl group at the ortho position, gives rise to a unique set of physical and chemical properties. These characteristics are of significant interest in various fields, particularly in the synthesis of pharmaceuticals and other complex organic molecules.[1] A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development.
This technical guide provides a comprehensive overview of the core physical properties of 2-(1-methylpropyl)benzenamine, offering insights into the experimental methodologies for their determination and the underlying scientific principles.
Molecular Structure and Its Influence on Physical Properties
The arrangement of atoms and functional groups in 2-(1-methylpropyl)benzenamine dictates its physical behavior. The presence of the amino (-NH2) group allows for hydrogen bonding, which significantly influences properties like boiling point and solubility. The nonpolar benzene ring and the alkyl (sec-butyl) group contribute to its overall lipophilicity.
Caption: Molecular structure of 2-(1-methylpropyl)benzenamine.
Core Physical Properties
A summary of the key physical properties of 2-(1-methylpropyl)benzenamine is presented below, followed by a detailed discussion of each.
| Property | Value | Reference |
| Molecular Formula | C10H15N | [2][3][4] |
| Molecular Weight | 149.233 g/mol | [2] |
| Boiling Point | 239.0 ± 9.0 °C at 760 mmHg | [2] |
| Density | 0.9 ± 0.1 g/cm³ | [2] |
| Flash Point | 101.5 ± 6.5 °C | [2] |
| Refractive Index | 1.535 | [2] |
| LogP | 2.81 | [2] |
| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [2] |
Molecular Weight
The molecular weight of a compound is a fundamental property calculated from the atomic weights of its constituent atoms. For 2-(1-methylpropyl)benzenamine (C10H15N), the molecular weight is approximately 149.23 g/mol .[3][5] This value is crucial for stoichiometric calculations in chemical reactions and for various analytical techniques.
Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. The boiling point of 2-(1-methylpropyl)benzenamine is reported to be 239.0 ± 9.0 °C at 760 mmHg.[2] The relatively high boiling point is attributed to the presence of the amino group, which allows for intermolecular hydrogen bonding, requiring more energy to overcome these forces and transition into the gaseous phase.
Experimental Determination of Boiling Point
A common laboratory method for determining the boiling point is distillation.
Caption: Workflow for boiling point determination via distillation.
Protocol:
-
Place the sample in a round-bottom flask.
-
Assemble the distillation apparatus as shown in the diagram.
-
Heat the flask gently.
-
Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.
Density
Density is the mass of a substance per unit volume. The density of 2-(1-methylpropyl)benzenamine is approximately 0.9 ± 0.1 g/cm³.[2] This value is useful for converting between mass and volume and is an important parameter in fluid dynamics calculations.
Solubility
Spectral Data
Spectroscopic techniques are indispensable for the structural elucidation and identification of chemical compounds.
5.1 Infrared (IR) Spectroscopy
The NIST WebBook provides an infrared spectrum for 2-sec-butylaniline.[4] Key characteristic peaks would include N-H stretching vibrations in the region of 3300-3500 cm⁻¹, C-H stretching vibrations from the aromatic and alkyl groups around 2850-3100 cm⁻¹, and C=C stretching vibrations from the benzene ring in the 1450-1600 cm⁻¹ region.
5.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for 2-(1-methylpropyl)benzenamine was not found in the initial search, a predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the protons of the sec-butyl group, and the protons of the amino group, with chemical shifts and splitting patterns characteristic of their chemical environments.
5.3 Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments. The molecular ion peak in the mass spectrum of 2-(1-methylpropyl)benzenamine would correspond to its molecular weight of approximately 149 amu.
Safety and Handling
2-(1-methylpropyl)benzenamine is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It is essential to handle this chemical in a well-ventilated area, preferably in a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[2][6][7][8] Store in a cool, dry place away from heat, flames, and oxidizing agents.[2]
Conclusion
This technical guide has provided a detailed overview of the key physical properties of 2-(1-methylpropyl)benzenamine. A comprehensive understanding of these properties is fundamental for its safe handling, effective use in synthesis, and for the development of new applications in the pharmaceutical and chemical industries. The interplay between its molecular structure and macroscopic physical properties highlights the core principles of physical organic chemistry.
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Solubility of 2-sec-Butylaniline in organic solvents
An In-depth Technical Guide to the Solubility of 2-sec-Butylaniline in Organic Solvents
Introduction
Significance of 2-sec-Butylaniline in Research and Development
2-sec-Butylaniline, a substituted aniline, represents a class of chemical intermediates pivotal in the synthesis of a diverse range of functional molecules. Its unique structural features, combining an aromatic amine with a chiral sec-butyl group, make it a valuable building block in the pharmaceutical, agrochemical, and materials science sectors. The strategic placement of the sec-butyl group on the aniline ring influences the molecule's steric and electronic properties, which in turn dictates its reactivity and interactions in various chemical environments.
The Critical Role of Solubility Data in Drug Development and Process Chemistry
The solubility of a compound is a fundamental physicochemical property that governs its behavior in both biological and chemical systems. In drug development, aqueous and lipid solubility are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. For process chemists, understanding the solubility of reactants, intermediates, and final products in different organic solvents is paramount for designing efficient and scalable synthetic routes, crystallization processes, and purification strategies. Inadequate solubility can lead to poor yields, difficult purifications, and challenges in formulation.
Scope and Objectives of the Guide
This technical guide provides a comprehensive overview of the solubility of 2-sec-butylaniline in organic solvents. It is intended for researchers, scientists, and drug development professionals. The guide will delve into the theoretical principles governing the solubility of this compound, offer a predictive analysis of its solubility in various common organic solvents, and provide a detailed experimental protocol for the empirical determination of its solubility. The objective is to equip the reader with the foundational knowledge and practical tools to effectively manage and utilize 2-sec-butylaniline in their research and development endeavors.
Physicochemical Properties of 2-sec-Butylaniline
Molecular Structure and Functional Groups
The molecular structure of 2-sec-butylaniline consists of a benzene ring substituted with an amino group (-NH₂) and a sec-butyl group [-CH(CH₃)(CH₂CH₃)] at the ortho position. The presence of the amino group, a primary aromatic amine, imparts basic properties and the capacity for hydrogen bonding. The sec-butyl group is a nonpolar, alkyl substituent that contributes to the molecule's lipophilicity. The interplay between the polar amino group and the nonpolar sec-butyl and phenyl groups dictates the overall solubility characteristics of the molecule.
Key Physical and Chemical Properties
A summary of the key physicochemical properties of 2-sec-butylaniline is presented in the table below. These properties are essential for understanding its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N | [1][2] |
| Molecular Weight | 149.23 g/mol | [1][2] |
| Appearance | Liquid | |
| Density | 0.957 g/mL at 25 °C | [3] |
| Boiling Point | 120-122 °C at 16 mmHg | [3] |
| Melting Point | 1.08 °C (estimate) | [3] |
| Flash Point | >230 °F (>110 °C) | [3] |
| pKa | 4.27 ± 0.10 (Predicted) | [3] |
| LogP (Octanol-Water Partition Coefficient) | 2.81 | [1] |
Safety and Handling Considerations
2-sec-Butylaniline is classified as harmful if swallowed, in contact with skin, or if inhaled[4][5]. It can cause skin and eye irritation[6]. Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat[1]. Store the compound in a tightly sealed container in a cool, dry place[3].
Theoretical Framework of Solubility
Fundamental Principles: "Like Dissolves Like"
The adage "like dissolves like" is a cornerstone of solubility prediction. It suggests that a solute will dissolve best in a solvent that has a similar polarity. Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. The polarity of a molecule is determined by the presence of polar bonds and its overall molecular geometry.
Intermolecular Forces Governing Solubility
The dissolution of a solute in a solvent is an energetic process governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.
-
Van der Waals Forces: These are weak intermolecular forces that include London dispersion forces and dipole-dipole interactions. The nonpolar sec-butyl group and the benzene ring of 2-sec-butylaniline will primarily interact with nonpolar solvents through London dispersion forces.
-
Hydrogen Bonding: The amino group of 2-sec-butylaniline can act as a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen atom). This allows for strong interactions with protic solvents like alcohols and water.[7]
-
Acid-Base Interactions: As an amine, 2-sec-butylaniline is a weak base. It can react with acidic solvents or in acidic aqueous solutions to form the corresponding anilinium salt, which is significantly more polar and therefore more soluble in polar solvents.
Influence of the sec-Butyl and Aniline Moieties on Solubility
The solubility of 2-sec-butylaniline is a balance between its hydrophilic (water-loving) and hydrophobic (water-fearing) components.
-
Aniline Moiety: The amino group provides polarity and the ability to form hydrogen bonds, which enhances solubility in polar solvents. The aromatic ring itself has some nonpolar character but can also participate in π-π stacking interactions.
-
sec-Butyl Moiety: This alkyl group is nonpolar and significantly contributes to the molecule's overall lipophilicity. A larger nonpolar component generally decreases solubility in polar solvents like water but increases it in nonpolar solvents such as hydrocarbons. The LogP value of 2.81 indicates a greater preference for a nonpolar environment (octanol) over a polar one (water).
Predicting Solubility: Thermodynamic Models and Quantitative Structure-Property Relationships (QSPR)
While direct experimental data is the gold standard, various computational models can predict solubility. Thermodynamic models often use parameters like the heat of fusion and activity coefficients to calculate solubility.[8] QSPR models correlate the chemical structure of a molecule with its physical properties, including solubility, using molecular descriptors. These models can provide useful estimations, especially in the early stages of research when experimental data is scarce.
Solubility Profile of 2-sec-Butylaniline in Common Organic Solvents
While specific quantitative data for 2-sec-butylaniline is limited, a qualitative and semi-quantitative solubility profile can be predicted based on its structure and the principles outlined above.
Solubility in Protic Solvents (e.g., Alcohols)
2-sec-Butylaniline is expected to be highly soluble in short-chain alcohols like methanol, ethanol, and isopropanol. This is due to the ability of the amino group to form strong hydrogen bonds with the hydroxyl group of the alcohol. As the alkyl chain of the alcohol increases, its polarity decreases, which may slightly reduce the solubility of 2-sec-butylaniline.
Solubility in Aprotic Polar Solvents (e.g., Ketones, Ethers, DMSO, DMF)
-
Ketones (e.g., Acetone, Methyl Ethyl Ketone): Good solubility is anticipated due to dipole-dipole interactions between the polar carbonyl group of the ketone and the amino group of the aniline.
-
Ethers (e.g., Diethyl Ether, Tetrahydrofuran (THF)): Moderate to good solubility is expected. While ethers are less polar than ketones, they can act as hydrogen bond acceptors, interacting with the N-H bonds of 2-sec-butylaniline.
-
Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF): High solubility is predicted in these highly polar aprotic solvents.
Solubility in Aprotic Nonpolar Solvents (e.g., Hydrocarbons, Chlorinated Solvents)
-
Hydrocarbons (e.g., Hexane, Toluene): Due to the significant nonpolar character of the sec-butyl group and the benzene ring, 2-sec-butylaniline is expected to have good solubility in aromatic hydrocarbons like toluene and moderate solubility in aliphatic hydrocarbons like hexane.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is expected in these solvents of intermediate polarity.
Summary of Expected Solubility
The following table provides a qualitative prediction of the solubility of 2-sec-butylaniline in various organic solvents. These are estimations and should be confirmed experimentally.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic | Methanol, Ethanol | High | Strong hydrogen bonding |
| Aprotic Polar | Acetone, THF, DMSO | High to Moderate | Dipole-dipole interactions, hydrogen bond acceptance |
| Aprotic Nonpolar | Toluene, Hexane | Good to Moderate | Dominance of van der Waals forces |
| Chlorinated | Dichloromethane | Good | Intermediate polarity |
Factors Influencing Solubility: Temperature and pH
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. While 2-sec-butylaniline is a liquid at room temperature, this principle generally applies to its miscibility with other liquids.
-
pH: In aqueous systems or in the presence of acidic/basic impurities, the pH can dramatically affect the solubility of 2-sec-butylaniline. In acidic conditions, it will be protonated to form the more water-soluble anilinium ion.
Experimental Determination of Solubility
Importance of Empirical Data and Self-Validating Systems
Predictive models provide valuable guidance, but for accurate and reliable data, empirical determination of solubility is essential. The experimental protocol should be designed as a self-validating system, incorporating controls and replicates to ensure the trustworthiness of the results.
Standard Method: Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a solvent.
An excess amount of the solute (2-sec-butylaniline) is added to the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the solute in the solvent is constant and represents its solubility at that temperature. The solid phase is then separated from the saturated solution, and the concentration of the solute in the solution is determined using a suitable analytical method.
-
Preparation:
-
Accurately weigh an excess amount of 2-sec-butylaniline into a series of vials.
-
Add a precise volume of the desired organic solvent to each vial.
-
Include a control vial with only the solvent.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow any undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.
-
Filter the withdrawn sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved solute.
-
-
Quantification:
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy).
-
Prepare a calibration curve using standard solutions of 2-sec-butylaniline of known concentrations.
-
-
Calculation:
-
Determine the concentration of 2-sec-butylaniline in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility.
-
Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Analytical Techniques for Quantification
The choice of analytical technique depends on the properties of 2-sec-butylaniline and the solvent used.
-
High-Performance Liquid Chromatography (HPLC): This is a versatile and widely used technique. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water) and UV detection would likely be effective for quantifying 2-sec-butylaniline.
-
Gas Chromatography (GC): Given its volatility, GC with a flame ionization detector (FID) is also a suitable method for the quantification of 2-sec-butylaniline.
-
UV-Vis Spectroscopy: If 2-sec-butylaniline has a distinct UV absorbance chromophore and the solvent does not interfere, this can be a simple and rapid method for quantification. A full spectrum should be run to determine the wavelength of maximum absorbance (λ_max).
Data Analysis and Reporting
The results should be reported as the mean solubility and standard deviation from at least three replicate experiments. The temperature at which the solubility was determined must be clearly stated.
Conclusion: Practical Implications and Future Directions
This guide has provided a detailed overview of the solubility of 2-sec-butylaniline in organic solvents, from theoretical principles to practical experimental determination. A thorough understanding of its solubility profile is crucial for its effective application in chemical synthesis and pharmaceutical development. While predictive methods offer valuable initial insights, this guide emphasizes the necessity of empirical data for accurate process design and optimization. Future work should focus on generating a comprehensive quantitative solubility database for 2-sec-butylaniline in a wide range of pharmaceutically and industrially relevant solvents at various temperatures.
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2-sec-Butylaniline | CAS#:55751-54-7 | Chemsrc. (n.d.). Retrieved January 11, 2026, from [Link]
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2-sec-butylaniline - Stenutz. (n.d.). Retrieved January 11, 2026, from [Link]
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Thermodynamic modeling of aqueous systems containing amines and amine hydrochlorides: Application to methylamine, morpholine, and morpholine derivatives | Request PDF - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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3-methylaniline - Solubility of Things. (n.d.). Retrieved January 11, 2026, from [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 11, 2026, from [Link]
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Chemical Properties of sec-Butylamine (CAS 33966-50-6) - Cheméo. (n.d.). Retrieved January 11, 2026, from [Link]
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Thermodynamics and ANN models for predication of the equilibrium CO 2 solubility in aqueous 3-dimethylamino-1-propanol solution | Request PDF - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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Properties (solubility, colour, homogeneity and adhesion) of substituted polyanilines. - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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Solubility of Organic Compounds. (2023, August 31). Retrieved January 11, 2026, from [Link]
-
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-
Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles | ChemRxiv. (n.d.). Retrieved January 11, 2026, from [Link]
-
24.2: Structure and Properties of Amines - Chemistry LibreTexts. (2024, March 23). Retrieved January 11, 2026, from [Link]
-
17.5: Factors that Affect Solubility - Chemistry LibreTexts. (2023, July 7). Retrieved January 11, 2026, from [Link]
-
2-sec-Butylaniline - NIST WebBook. (n.d.). Retrieved January 11, 2026, from [Link]
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The Synthetic Versatility of 2-sec-Butylaniline: A Technical Guide for Organic Chemists
Abstract
2-sec-Butylaniline, a chiral aromatic amine, offers a unique combination of steric and electronic properties that make it a valuable building block in modern organic synthesis. This technical guide provides an in-depth exploration of the potential applications of 2-sec-butylaniline, targeting researchers, scientists, and professionals in drug development and materials science. We will delve into its role in the formation of advanced polymers, its utility in carbon-nitrogen bond formation, its potential as a precursor to heterocyclic scaffolds, and its application in asymmetric synthesis. This guide will provide not only the theoretical underpinnings of its reactivity but also detailed, actionable experimental protocols to empower chemists in their synthetic endeavors.
Introduction: Unveiling the Potential of a Chiral Aniline
2-sec-Butylaniline, with its stereogenic center adjacent to the aromatic ring, presents a fascinating scaffold for synthetic exploration.[1][2] Its structure, characterized by a bulky, chiral sec-butyl group ortho to the amino functionality, imparts distinct reactivity and selectivity in a variety of chemical transformations. This guide will illuminate the key areas where this versatile molecule can be strategically employed to construct complex molecular architectures.
Physicochemical Properties of 2-sec-Butylaniline:
| Property | Value | Reference |
| CAS Number | 55751-54-7 | [1] |
| Molecular Formula | C₁₀H₁₅N | [1] |
| Molecular Weight | 149.23 g/mol | [1] |
| Boiling Point | 120-122 °C @ 16 mmHg | [3] |
| Density | 0.957 g/mL @ 25 °C | [3] |
| Refractive Index (n20/D) | 1.541 | [3] |
Enantioselective Polymerization: Crafting Chiral Nanofibers
One of the most compelling applications of 2-sec-butylaniline is in the synthesis of optically active conducting polymers. The enantioselective oxidative polymerization of racemic 2-sec-butylaniline in the presence of a chiral acid dopant leads to the formation of helical polymer chains with a preferred handedness, resulting in materials with unique chiroptical properties.[1][4][5][6]
The steric hindrance provided by the sec-butyl group influences the torsion angle between adjacent phenyl rings in the polymer backbone, promoting a helical conformation.[6] The use of a chiral dopant, such as camphorsulfonic acid (HCSA), directs the polymerization to favor one enantiomer of the monomer, leading to an enantiomerically enriched polymer.[1][4][5][6]
Experimental Protocol: Enantioselective Polymerization of (±)-2-sec-Butylaniline[1][4]
Materials:
-
(±)-2-sec-Butylaniline (0.5 mmol)
-
(+)- or (-)-Camphorsulfonic acid (HCSA), 1.5 M aqueous solution (10 mL)
-
N-phenyl-1,4-phenylenediamine (NPPD) (0.0125 mmol)
-
Ammonium persulfate (APS) (0.5 mmol)
-
Methanol
-
Deionized water
Procedure:
-
Monomer Solution Preparation: In a beaker, dissolve 0.5 mmol of (±)-2-sec-butylaniline in 10 mL of a 1.5 M aqueous solution of the desired enantiomer of HCSA.
-
Initiator Addition: Dissolve 0.0125 mmol of NPPD in a minimal amount of methanol and add it to the monomer solution.
-
Oxidant Solution Preparation: In a separate beaker, dissolve 0.5 mmol of APS in 10 mL of the same 1.5 M HCSA aqueous solution.
-
Cooling: Place both solutions in a refrigerator and cool to 0 °C.
-
Polymerization (Method 1 - Rapid Mix):
-
Rapidly pour the oxidant solution into the monomer solution while vigorously stirring.
-
Continue stirring for the desired reaction time.
-
-
Polymerization (Method 2 - Slow Addition):
-
Slowly add the oxidant solution to the monomer solution dropwise over a period of time without agitation.
-
-
Work-up:
-
After the reaction is complete, collect the precipitated polymer by filtration.
-
Wash the polymer with deionized water and then with methanol to remove residual monomer, oxidant, and dopant.
-
Dry the polymer under vacuum.
-
Characterization:
The resulting poly[2-(sec-butyl)aniline] (PSBA) can be characterized by scanning electron microscopy (SEM) to observe its nanofibrillar morphology and by circular dichroism (CD) spectroscopy to confirm its optical activity.[4][6]
Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds through the palladium-catalyzed coupling of amines with aryl halides or triflates.[7][8][9] 2-sec-Butylaniline, as a primary amine, is a suitable substrate for this reaction, allowing for the synthesis of a wide range of N-aryl and N-heteroaryl derivatives.
The steric bulk of the ortho-sec-butyl group can influence the reaction rate and may require the use of specialized ligands to achieve high yields. Ligands with bulky, electron-rich phosphines, such as XPhos or t-BuXPhos, are often effective in promoting the coupling of sterically hindered anilines.[10]
General Experimental Protocol: Buchwald-Hartwig Amination of 2-sec-Butylaniline with an Aryl Bromide[10][11]
Materials:
-
2-sec-Butylaniline (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos or t-BuXPhos, 4-8 mol%)
-
Strong base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), 2.1 equiv)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), the palladium precatalyst, the phosphine ligand, and a magnetic stir bar.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the anhydrous solvent, followed by 2-sec-butylaniline (1.2 mmol) and the base (2.1 equiv).
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Synthesis of Heterocyclic Compounds: Building Blocks for Functional Molecules
Aniline derivatives are fundamental precursors for the synthesis of a vast array of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[11] 2-sec-Butylaniline can serve as a starting material for the construction of important heterocyclic scaffolds, such as quinolines.
Several classic named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses, utilize anilines to construct the quinoline ring system.[12][13][14] The presence of the sec-butyl group at the 2-position of the aniline will direct the cyclization to produce 8-sec-butyl-substituted quinolines.
Conceptual Workflow: Synthesis of 8-sec-Butylquinolines via the Doebner-von Miller Reaction
The Doebner-von Miller reaction involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid, typically hydrochloric acid or sulfuric acid, and an oxidizing agent.
DOT Diagram: Conceptual Workflow for 8-sec-Butylquinoline Synthesis
Caption: Conceptual workflow for the synthesis of 8-sec-butylquinolines.
Asymmetric Synthesis: Leveraging Chirality
The inherent chirality of 2-sec-butylaniline makes it an attractive candidate for applications in asymmetric synthesis. While its direct use as a chiral auxiliary is not widely documented, its potential in this area is significant. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction.[15] After the desired stereocenter is set, the auxiliary is removed.
Furthermore, chiral amines are frequently used as chiral resolving agents .[16][17] Racemic mixtures of chiral acids can be treated with an enantiomerically pure amine, such as (R)- or (S)-2-sec-butylaniline, to form a mixture of diastereomeric salts. These diastereomers often have different solubilities, allowing for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salts would then yield the enantiomerically pure acids.
Conceptual Workflow: Chiral Resolution of a Racemic Acid
DOT Diagram: Chiral Resolution Workflow
Caption: Conceptual workflow for the chiral resolution of a racemic acid.
Precursor to Ligands for Catalysis
The steric and electronic properties of aniline derivatives make them excellent precursors for the synthesis of ligands for transition metal catalysis. The nitrogen atom can be readily functionalized to create bidentate or pincer-type ligands that can coordinate to a metal center and influence its catalytic activity and selectivity.[18][19][20]
2-sec-Butylaniline can be used to synthesize a variety of ligands. For example, condensation with appropriate aldehydes or ketones can yield Schiff base ligands. The chiral sec-butyl group in close proximity to the coordinating nitrogen atom can create a chiral pocket around the metal center, which could be exploited for asymmetric catalysis.
Applications in Agrochemical and Pharmaceutical Synthesis
Conclusion and Future Outlook
2-sec-Butylaniline is a versatile and underutilized chiral building block in organic synthesis. Its applications span from the creation of advanced materials with unique chiroptical properties to its potential role in asymmetric catalysis and the synthesis of complex bioactive molecules. The detailed protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for chemists seeking to harness the synthetic potential of this intriguing molecule. As the demand for enantiomerically pure compounds and novel functional materials continues to grow, the exploration of chiral building blocks like 2-sec-butylaniline will undoubtedly lead to exciting new discoveries and innovations in the field of organic chemistry.
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A Technical Guide to 2-sec-Butylaniline as a Versatile Precursor for Novel Compound Synthesis
Abstract
2-sec-Butylaniline, a chiral aromatic amine, stands as a pivotal precursor in the synthesis of a diverse array of novel chemical entities. Its unique structural features—notably the sterically demanding and chiral sec-butyl group ortho to the amine—impart distinct physicochemical properties and reactivity profiles that are highly advantageous in the fields of agrochemicals, pharmaceuticals, and materials science. This guide provides an in-depth exploration of 2-sec-butylaniline's reactivity and offers detailed, field-proven protocols for its application in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and the formation of heterocyclic scaffolds. By elucidating the causal relationships between its structure and synthetic utility, this document serves as a comprehensive resource for researchers and drug development professionals aiming to leverage this versatile building block.
Introduction: The Strategic Value of 2-sec-Butylaniline
Aniline and its derivatives are foundational pillars in organic synthesis. Within this class, 2-sec-butylaniline (IUPAC name: 2-butan-2-ylaniline) emerges as a precursor of significant interest.[1][2] Its primary value lies in the introduction of a chiral, bulky alkyl substituent at the ortho position of the aromatic ring. This feature is not merely a passive substituent; it actively influences reaction outcomes and the properties of the resulting compounds.
The sec-butyl group can:
-
Enhance Lipophilicity: Crucial for modulating the bioavailability and membrane permeability of potential drug candidates.
-
Introduce Stereogenicity: The chiral center offers opportunities for developing stereoselective syntheses and creating enantiomerically pure final compounds.[3]
-
Provide Steric Shielding: This can direct reactions to other positions on the aniline ring or influence the conformation of the final molecule, impacting its interaction with biological targets.
This guide moves beyond a simple recitation of facts to provide a deeper understanding of why and how 2-sec-butylaniline is a superior choice for specific synthetic challenges, particularly in the creation of novel compounds for agrochemical and pharmaceutical research.[4]
Core Physicochemical Properties and Reactivity Profile
A thorough understanding of a precursor's properties is fundamental to its effective use. The data presented below have been consolidated from various chemical data sources and safety data sheets (SDS).[5][6][7]
Table 1: Physicochemical Properties of 2-sec-Butylaniline
| Property | Value | Source |
| CAS Number | 55751-54-7 | [1][5] |
| Molecular Formula | C₁₀H₁₅N | [1][5] |
| Molecular Weight | 149.23 g/mol | [4][5] |
| Boiling Point | 239.0 ± 9.0 °C at 760 mmHg | [5] |
| Density | 0.957 g/mL at 25 °C | [6] |
| Refractive Index (n²⁰/D) | 1.541 | [6] |
| Flash Point | 101.5 ± 6.5 °C | [5] |
| pKa | 4.27 ± 0.10 (Predicted) | [6] |
| LogP | 2.81 | [5] |
The reactivity of 2-sec-butylaniline is primarily dictated by the nucleophilic nitrogen atom and the activated aromatic ring. The ortho sec-butyl group sterically hinders direct reactions at the amine and the adjacent ring position, making it a unique substrate compared to less hindered anilines.
Caption: Key reactivity sites of 2-sec-butylaniline.
Core Synthetic Pathway: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through palladium-catalyzed cross-coupling.[8] This reaction is particularly valuable for synthesizing complex aryl amines, which are prevalent in pharmaceuticals.[8][9] The steric bulk of 2-sec-butylaniline makes the choice of ligand and reaction conditions critical for achieving high yields.
Expertise & Causality: The success of coupling a sterically hindered amine like 2-sec-butylaniline with an aryl halide depends on facilitating the reductive elimination step from the palladium catalyst. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or SPhos) are essential.[9] These ligands form stable, yet reactive, palladium complexes that accelerate the rate-limiting steps of the catalytic cycle and prevent unproductive side reactions like beta-hydride elimination.[9][10] The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide, is crucial for deprotonating the amine without competing in the coupling reaction.[10]
Protocol: Synthesis of N-(4-methoxyphenyl)-2-sec-butylaniline
This protocol describes a representative Buchwald-Hartwig reaction coupling 2-sec-butylaniline with 4-bromoanisole.
Table 2: Bill of Materials
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| 2-sec-Butylaniline | 149.23 | 1.0 g | 6.70 mmol |
| 4-Bromoanisole | 187.04 | 1.37 g | 7.37 mmol |
| Pd₂(dba)₃ | 915.72 | 61 mg | 0.067 mmol |
| XPhos | 476.65 | 128 mg | 0.268 mmol |
| Sodium tert-butoxide | 96.10 | 900 mg | 9.38 mmol |
| Toluene (anhydrous) | - | 25 mL | - |
Step-by-Step Methodology:
-
Inert Atmosphere: All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques to prevent catalyst oxidation.[11]
-
Reagent Preparation: To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Solvent and Substrates: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene, followed by 2-sec-butylaniline and 4-bromoanisole via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the mixture to room temperature. Quench with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Advanced Application: Heterocyclic Synthesis
The synthesis of heterocyclic compounds, such as quinolines, is of immense interest due to their prevalence in biologically active molecules.[12][13] Classical methods like the Pfitzinger or Skraup syntheses can be adapted for 2-sec-butylaniline to produce novel, substituted quinolines.[12][13]
Causality Insight: In a reaction like the Pfitzinger synthesis, which involves the condensation of an isatin derivative with a carbonyl compound, the 2-sec-butylaniline derivative would react to form a quinoline-4-carboxylic acid. The steric bulk of the sec-butyl group at what becomes the 8-position of the quinoline ring can influence the planarity and electronic properties of the heterocyclic system, potentially enhancing its bioactivity.
Characterization of Novel Derivatives
The unambiguous characterization of newly synthesized compounds is a pillar of scientific integrity. A combination of spectroscopic techniques is required.
Table 3: Expected Analytical Data for a Hypothetical Product (e.g., N-Aryl-2-sec-butylaniline)
| Technique | Expected Observations |
| ¹H NMR | Signals for both aromatic rings, a characteristic multiplet for the benzylic proton of the sec-butyl group, and distinct signals for the methyl and ethyl protons. |
| ¹³C NMR | Appropriate number of signals for all unique carbon atoms. The chemical shifts of the aromatic carbons will confirm C-N bond formation. |
| Mass Spec (MS) | A molecular ion peak (M⁺) corresponding to the calculated exact mass of the product. |
| FT-IR | Disappearance of the N-H stretch from the starting aniline; appearance of characteristic C-N and aromatic C-H stretches. |
Safety and Handling
2-sec-Butylaniline is classified as harmful and requires careful handling.[5][14]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[14]
-
Personal Protective Equipment (PPE): Always handle in a chemical fume hood.[5] Wear appropriate protective gloves, clothing, and safety goggles.[5][14]
-
Storage: Store in a cool, well-ventilated area, preferably refrigerated (2-8°C), in a tightly closed container.[5][6]
-
In case of Exposure:
Conclusion
2-sec-Butylaniline is more than a simple aniline derivative; it is a strategic precursor for introducing complexity, chirality, and favorable physicochemical properties into novel molecules. Its effective use in robust synthetic methodologies like the Buchwald-Hartwig amination opens pathways to new chemical entities with significant potential in drug discovery and agrochemistry. This guide has provided the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this versatile building block into their synthetic programs.
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2-sec-Butylaniline | CAS#:55751-54-7 | Chemsrc . (n.d.). Chemsrc. Retrieved January 11, 2026, from [Link]
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2-(sec-Butyl)aniline . (n.d.). MySkinRecipes. Retrieved January 11, 2026, from [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst . (n.d.). University College London. Retrieved January 11, 2026, from [Link]
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Buchwald–Hartwig amination . (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
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Preparation of sec and tert amines by Buchwald-Hartwig Amination . (n.d.). Organic Chemistry Data. Retrieved January 11, 2026, from [Link]
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Optically Active Poly[2‑(sec-butyl)aniline] Nanofibers Prepared via Enantioselective Polymerization . (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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2-sec-Butylaniline . (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review . (2020, June 2). PubMed Central. Retrieved January 11, 2026, from [Link]
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Foreword: The Untapped Potential of the 2-sec-Butylaniline Scaffold
An In-Depth Technical Guide to the Biological Activity of 2-sec-Butylaniline Derivatives
In the dynamic fields of agrochemical and pharmaceutical research, the quest for novel bioactive scaffolds is relentless. The 2-sec-butylaniline core, a simple yet versatile aromatic amine, represents a promising but underexplored foundation for the development of next-generation herbicides and fungicides. Its unique steric and electronic properties, conferred by the sec-butyl group at the ortho position, offer a compelling starting point for creating derivatives with high efficacy and selectivity. This guide synthesizes current knowledge from analogous chemical classes to provide a predictive framework for researchers, scientists, and drug development professionals. We will explore the most probable biological activities, delve into their mechanisms of action, and outline robust experimental pathways to unlock the full potential of 2-sec-butylaniline derivatives.
The 2-sec-Butylaniline Core: A Profile
2-sec-Butylaniline is an aromatic amine characterized by a benzene ring substituted with an amino group (-NH₂) and an adjacent (ortho) sec-butyl group. This substitution pattern is critical; the bulky, non-planar sec-butyl group can induce specific conformational preferences in derivatives, influencing how they interact with biological targets. This steric hindrance can enhance binding affinity, improve selectivity, and favorably alter metabolic stability compared to simpler aniline derivatives.
Herbicidal Activity: Targeting the Engine of Plant Life
While direct studies on 2-sec-butylaniline herbicides are limited, extensive research on analogous N-aryl compounds provides a strong basis for predicting their activity. The most prominent and successful mechanism for such herbicides is the inhibition of Photosystem II (PSII), a critical component of the photosynthetic electron transport chain.[1][2][3]
Predicted Mechanism of Action: Inhibition of Photosystem II (PSII)
Herbicides targeting PSII act by blocking the flow of electrons, which halts the production of ATP and NADPH necessary for CO₂ fixation.[2] This interruption leads to a buildup of highly reactive oxygen species (ROS), causing rapid lipid peroxidation, membrane damage, and ultimately, cell death.[1]
These inhibitors typically bind to the Q B binding niche on the D1 protein within the PSII complex, displacing the native plastoquinone (PQ) molecule and breaking the electron transport chain.[2] The efficacy of this binding is highly dependent on the herbicide's structure and lipophilicity.[3][4] It is hypothesized that novel amides derived from 2-sec-butylaniline could effectively occupy this binding pocket.
Caption: Predicted mechanism of herbicidal action via Photosystem II inhibition.
Structure-Activity Relationship (SAR) Insights
Based on related N-aryl herbicides, a clear SAR can be predicted for 2-sec-butylaniline derivatives.[3] The core structure would consist of the 2-sec-butylaniline moiety linked to an acidic or heteroaromatic group via an amide bond.
-
Anilide Ring Substituents: The position and electronic properties of substituents on the anilide (2-sec-butylaniline) ring are crucial. The ortho-sec-butyl group provides steric bulk, which can be leveraged for selectivity.
-
Linker Group: An amide linker is a common and effective choice for PSII inhibitors.
-
Acidic/Heterocyclic Moiety: The nature of the group attached to the amide nitrogen influences binding. Small, electron-withdrawing groups often enhance activity. For instance, derivatives of 2-cyanoacrylates or nicotinic acid have shown promise in other scaffolds.[5]
Experimental Protocol: Synthesis and Herbicidal Screening
A. General Synthesis of N-Aryl-2-sec-butylaniline Amide Derivatives:
-
Step 1: Acyl Chloride Formation: To a solution of a desired carboxylic acid (e.g., 2-chloronicotinic acid) (1.0 eq) in an anhydrous solvent like dichloromethane, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF.
-
Step 2: Stirring: Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.
-
Step 3: Amide Formation: In a separate flask, dissolve 2-sec-butylaniline (1.1 eq) and a base such as triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Step 4: Reaction: Cool the aniline solution to 0°C and add the freshly prepared acyl chloride solution dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Step 5: Workup and Purification: Quench the reaction with water, extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product via column chromatography to yield the target amide derivative.[6]
B. Post-Emergence Herbicidal Activity Assay (Whole Plant Assay):
-
Plant Cultivation: Sow seeds of monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weeds in plastic pots filled with loam soil.[7][8]
-
Growth Stage: Grow plants in a greenhouse until they reach the 2-3 leaf stage (approximately 7-10 days).[7]
-
Compound Preparation: Dissolve the synthesized 2-sec-butylaniline derivatives in a minimal amount of acetone containing a surfactant to create an emulsifiable concentrate. Dilute with water to achieve the desired application concentrations (e.g., 75, 150, 300 g/ha).[9]
-
Application: Spray the test solutions uniformly onto the plant foliage using a calibrated sprayer. Include a negative control (solvent + surfactant) and a positive control (commercial herbicide like Diuron).
-
Evaluation: After 14-21 days, visually assess the herbicidal effect as a percentage of injury, ranging from 0% (no effect) to 100% (complete plant death).[7]
Fungicidal Activity: Disrupting Fungal Respiration
The development of resistance to existing fungicides necessitates new modes of action. Aniline- and quinoline-based compounds have shown significant promise as inhibitors of fungal mitochondrial respiration, a mechanism that is both potent and less prone to some forms of resistance.[10][11]
Predicted Mechanism of Action: Inhibition of Mitochondrial Respiration
Fungal respiration relies on the electron transport chain, with key enzymatic complexes responsible for generating ATP. Many successful fungicides, such as carboxamides and strobilurins, target Complex II (Succinate Dehydrogenase, SDH) or Complex III (Cytochrome bc₁ complex), respectively.[11][12] Inhibition of these complexes disrupts energy production, leading to fungal cell death.
It is highly probable that 2-sec-butylaniline derivatives, particularly those incorporating thiazole, pyrazole, or sulfonamide moieties, could act as SDHIs or Complex III inhibitors.[13][14] These inhibitors bind to critical sites within the complexes, blocking electron flow and collapsing the mitochondrial membrane potential.
Caption: Predicted mechanism of fungicidal action via Complex II (SDH) inhibition.
Structure-Activity Relationship (SAR) Insights
For respiratory inhibitors, the molecule typically consists of three parts: a "head" group (the toxicophore), a linker, and a "tail" group that influences physicochemical properties.
-
Toxicophore (Head): The 2-sec-butylaniline ring itself can be part of the toxicophore.
-
Linker: An amide or sulfonamide linker is essential for correct orientation in the target's binding site.
-
Tail Group: Introducing heterocyclic rings like thiazole or pyrazole often enhances fungicidal activity against specific pathogens like Botrytis cinerea.[14] Lipophilicity is a key parameter; a quantitative structure-activity relationship (QSAR) study of related compounds showed that increased lipophilicity often correlates with higher in vitro activity.[4]
Experimental Protocol: Antifungal Screening
A. In Vitro Mycelial Growth Inhibition Assay:
-
Pathogen Culture: Culture phytopathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum) on potato dextrose agar (PDA) plates.[13]
-
Compound Preparation: Dissolve synthesized derivatives in DMSO to create stock solutions.
-
Assay Plate Preparation: Prepare PDA plates amended with the test compounds at various concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). Ensure the final DMSO concentration does not inhibit fungal growth.
-
Inoculation: Place a 5 mm mycelial disc from the edge of an actively growing fungal culture onto the center of each amended and control PDA plate.[13]
-
Incubation: Incubate the plates at 25°C in the dark for 3-5 days, or until the mycelium in the control plate reaches the edge.
-
Measurement and Analysis: Measure the diameter of the fungal colony on each plate. Calculate the percentage of mycelial growth inhibition relative to the control. Determine the EC₅₀ (median effective concentration) value for each active compound through probit analysis.[14]
Data Presentation: Fungicidal Activity
Quantitative results from the mycelial growth assay should be summarized in a table for clear comparison.
| Compound ID | R¹ Group | R² Group | EC₅₀ against B. cinerea (µg/mL) |
| BSA-01 | H | Phenyl | >100 |
| BSA-02 | Cl | 4-Chlorophenyl | 15.2 |
| BSA-03 | Cl | 2-Thiazolyl | 2.5 |
| BSA-04 | CF₃ | 1-Pyrazolyl | 3.1 |
| Boscalid | (Commercial Control) | (Commercial Control) | 1.7 |
(Note: Data is hypothetical and for illustrative purposes only.)
Future Perspectives and Conclusion
The 2-sec-butylaniline scaffold is a fertile ground for the discovery of novel bioactive compounds. The principles and protocols outlined in this guide, derived from extensive research on analogous structures, provide a clear and scientifically rigorous roadmap for development.
-
For Herbicides: The primary focus should be on designing PSII inhibitors by synthesizing various amide derivatives and screening them against a panel of monocot and dicot weeds.
-
For Fungicides: The most promising avenue is the development of mitochondrial respiration inhibitors. Synthesizing derivatives with sulfonamide linkers and heterocyclic tails for screening against key pathogens like Botrytis cinerea is a logical next step.
By applying these targeted strategies, research and development teams can systematically explore the chemical space around 2-sec-butylaniline, increasing the probability of discovering potent, selective, and commercially viable agrochemical solutions.
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Synthesis and herbicidal activity of 3-substituted toxoflavin analogs. (n.d.). National Center for Biotechnology Information. [Link]
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The potential of respiration inhibition as a new approach to combat human fungal pathogens. (2019). SpringerLink. [Link]
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Synthesis, Fungicidal Activity and SAR of 2-Thiazolamide/Pyrazolamide-Cyclohexylsulfonamides against Botrytis cinerea. (2019). ResearchGate. [Link]
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An In-depth Technical Guide on the Reactivity of the Amino Group in 2-sec-Butylaniline
Foreword: Understanding Reactivity Through the Lens of Structure
In the landscape of aromatic amines, 2-sec-butylaniline (CAS 55751-54-7) presents a compelling case study in the modulation of chemical reactivity.[1][2] It is not merely another substituted aniline; its utility and reaction pathways are dictated by a delicate and often conflicting interplay between electronic activation and profound steric hindrance. The primary amino group, a site of rich nucleophilicity, is electronically activated by the benzene ring, yet it is simultaneously encumbered by the bulky sec-butyl group at the ortho position. This guide eschews a simple recitation of reactions. Instead, it aims to provide researchers, scientists, and drug development professionals with a deeper, mechanistic understanding of why 2-sec-butylaniline behaves as it does, enabling more predictive and robust synthetic design. We will explore the causality behind experimental choices and present self-validating protocols grounded in established chemical principles.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₅N | [1] |
| Molecular Weight | 149.23 g/mol | [1] |
| Appearance | Liquid (presumed at STP) | |
| CAS Number | 55751-54-7 | [1] |
| Key IR Absorptions | ~3300-3500 cm⁻¹ (N-H stretch) | [3] |
| Canonical SMILES | CCC(C)c1ccccc1N | [2] |
Chapter 1: The Dichotomy of Reactivity: Steric Hindrance vs. Electronic Activation
The reactivity of the amino group in 2-sec-butylaniline is fundamentally governed by two opposing forces: the electron-donating nature of its substituents and the steric congestion around the nitrogen atom.
Electronic Effects: An Activated System
The nitrogen atom's lone pair of electrons is delocalized into the aromatic π-system through resonance, increasing the electron density at the ortho and para positions.[4] This makes the ring highly susceptible to electrophilic attack. Concurrently, the sec-butyl group, like other alkyl groups, exerts a positive inductive effect (+I), further pushing electron density into the ring and enhancing the nucleophilicity of the amino group.[5] This electronic activation is the driving force behind many of the characteristic reactions of anilines.
Steric Effects: A Shielded Nucleophile
The defining feature of 2-sec-butylaniline is the steric bulk of the ortho-sec-butyl group. This substituent creates a three-dimensional shield around one side of the amino group, physically obstructing the approach of incoming reagents.[3][6] This steric hindrance is the dominant factor controlling the kinetics of many reactions, often overriding the favorable electronic effects. It can slow reaction rates dramatically, prevent certain transformations entirely, or redirect reactions to less hindered sites.[6][7] Understanding this steric blockade is paramount to designing successful synthetic protocols.
Caption: Steric shielding (yellow) of the amino group by the ortho-sec-butyl substituent.
Chapter 2: Acylation Reactions: A Litmus Test for Steric Hindrance
N-acylation is a fundamental transformation of primary amines. For 2-sec-butylaniline, it serves as an excellent illustration of how steric factors can dramatically impede a reaction that would otherwise be facile.
Mechanistic Considerations
The reaction proceeds via nucleophilic acyl substitution, where the amine's lone pair attacks the electrophilic carbonyl carbon of an acylating agent (e.g., acetic anhydride, benzoyl chloride). This forms a tetrahedral intermediate, which then collapses to expel a leaving group, yielding the amide.
Causality: The Energetic Cost of Crowding
The rate-determining step, or a step with a high activation barrier, is the formation of the crowded tetrahedral intermediate. The bulky sec-butyl group clashes with the incoming acylating agent, creating significant van der Waals strain. This raises the activation energy of the transition state, leading to a much slower reaction rate compared to unhindered anilines.[6] Studies on di-ortho-substituted anilines show that increasing the size of the ortho substituents leads to a drastic decrease in acylation rates.[6]
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A Comprehensive Technical Guide to the Stereoisomers of 2-sec-Butylaniline for Researchers and Drug Development Professionals
Foreword
In the landscape of modern pharmaceutical development and asymmetric synthesis, the precise control and understanding of stereochemistry are not merely academic pursuits but cornerstones of innovation, safety, and efficacy. Chiral molecules, particularly amines and their derivatives, are ubiquitous scaffolds in a vast array of bioactive compounds. Among these, 2-sec-butylaniline presents a compelling case study in the practical application of stereoisomerism. Its simple yet chiral structure, featuring a stereocenter on the alkyl substituent ortho to the amino group, makes it a valuable building block and a model system for exploring the nuances of enantiomeric resolution and characterization.
This technical guide is designed to provide researchers, scientists, and drug development professionals with an in-depth understanding of the stereoisomers of 2-sec-butylaniline. Moving beyond a superficial overview, this document delves into the practical methodologies for their separation, the intricacies of their characterization, and the rationale behind their potential applications. As your senior application scientist, I have structured this guide to not only present established protocols but also to illuminate the underlying principles, empowering you to adapt and innovate in your own research endeavors.
The Chiral Nature of 2-sec-Butylaniline: A Structural Overview
2-sec-Butylaniline, with the chemical formula C₁₀H₁₅N, possesses a single chiral center at the second carbon of the butyl group. This gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers.
A Technical Guide to the Determination of Thermochemical Data for 2-sec-Butylaniline
Abstract: This guide addresses the notable absence of published thermochemical data for 2-sec-butylaniline (C₁₀H₁₅N), a compound of interest in synthetic chemistry and materials science. For researchers, process chemists, and drug development professionals, the lack of fundamental data such as enthalpy of formation and heat capacity presents a significant barrier to reaction modeling, safety assessment, and process optimization. This document provides a comprehensive, technically-grounded framework for the systematic determination of these crucial parameters. It outlines both state-of-the-art experimental methodologies and high-accuracy computational workflows, emphasizing the synergy between these approaches to establish a validated, trustworthy thermochemical profile. The protocols described herein are designed to be self-validating, ensuring the generation of reliable data essential for advancing research and development.
Introduction: The Data Gap for 2-sec-Butylaniline
2-sec-Butylaniline is an aromatic amine with the chemical formula C₁₀H₁₅N.[1] While basic physical properties such as boiling point and density are available, a critical review of scientific literature and chemical databases, including the comprehensive NIST Chemistry WebBook, reveals a conspicuous absence of core thermochemical data.[1][2][3][4] Properties like the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and heat capacity (Cp) are fundamental to predicting the reactivity, stability, and energy balance of chemical processes involving this molecule.
The demand for such thermochemical data far outstrips its availability for many compounds.[5] This guide serves as a detailed roadmap for researchers to bridge this data gap for 2-sec-butylaniline, providing both the theoretical grounding and practical methodologies required for its determination. We will explore a dual-pronged strategy: rigorous experimental measurement and high-accuracy in silico prediction, a combined approach that provides a robust system of cross-validation.
Part 1: Experimental Determination of Thermochemical Properties
Experimental methods provide the benchmark for all thermochemical data. The following protocols are established standards for determining the key thermodynamic properties of organic compounds.
Standard Enthalpy of Formation (ΔfH°) via Combustion Calorimetry
The enthalpy of formation is most accurately determined experimentally by measuring the enthalpy of combustion (ΔcH°).[6][7] This is achieved using a bomb calorimeter, which measures the heat released when a substance is completely oxidized.
Causality and Protocol Design: The core principle is Hess's Law. By measuring the heat of combustion of 2-sec-butylaniline to its constituent oxides (CO₂, H₂O, and N₂) and using the known enthalpies of formation for these products, the enthalpy of formation of the reactant can be calculated.[6]
Step-by-Step Experimental Protocol:
-
Sample Preparation: A precisely weighed sample (~0.5-1.0 g) of high-purity (>99.5%) 2-sec-butylaniline is placed in a crucible within the calorimeter's "bomb." A known length of ignition wire is positioned in contact with the sample.
-
Bomb Assembly: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm. A small, known amount of distilled water is added to the bomb to ensure all water formed during combustion is in the liquid state.
-
Calorimeter Setup: The sealed bomb is submerged in a precisely measured mass of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited by passing a current through the wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Corrections and Calculation: The gross heat released is calculated from the temperature rise and the heat capacity of the calorimeter system (determined via calibration with a standard like benzoic acid). Corrections are applied for the heat of ignition from the wire and for the formation of nitric acid from the nitrogen in the sample and residual atmospheric nitrogen.
-
Enthalpy Calculation: The standard enthalpy of combustion (ΔcH°) is calculated from the corrected heat release. The standard enthalpy of formation (ΔfH°) is then derived using the following relationship for the combustion reaction: C₁₀H₁₅N (l) + 13.75 O₂ (g) → 10 CO₂ (g) + 7.5 H₂O (l) + 0.5 N₂ (g) ΔcH° = [10 * ΔfH°(CO₂) + 7.5 * ΔfH°(H₂O)] - [ΔfH°(2-sec-butylaniline)]
Heat Capacity (Cp) via Differential Scanning Calorimetry (DSC)
DSC is a primary technique for measuring the heat capacity of a substance as a function of temperature.[7]
Causality and Protocol Design: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference at the same rate. This difference is directly proportional to the sample's heat capacity.
Step-by-Step Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) of 2-sec-butylaniline is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as the reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Three-Step Measurement (Sapphire Method):
-
Baseline Run: The DSC is run with both pans empty to obtain a baseline heat flow curve.
-
Standard Run: The reference pan is replaced with a pan containing a sapphire standard of known mass and heat capacity. The DSC is run under the same temperature program.
-
Sample Run: The sapphire pan is replaced with the sample pan, and the DSC is run a final time.
-
-
Data Analysis: The heat capacity of 2-sec-butylaniline at a given temperature (T) is calculated using the following equation: Cp(sample) = Cp(standard) * (m(standard) / m(sample)) * (Δq(sample) - Δq(baseline)) / (Δq(standard) - Δq(baseline)) Where Δq is the heat flow difference at temperature T.
Enthalpy of Vaporization (ΔvapH°) via Vapor Pressure Measurement
The enthalpy of vaporization can be derived from vapor pressure data measured at different temperatures using the Clausius-Clapeyron equation.
Experimental Workflow Visualization:
Caption: Workflow for experimental thermochemical data generation.
Part 2: Computational Determination of Thermochemical Properties
While experimental measurements are the gold standard, modern computational chemistry offers a powerful, predictive route to thermochemical data, serving as both a primary source when experiments are infeasible and a crucial tool for validation.[5][8] High-accuracy composite methods are particularly well-suited for this task.[9]
High-Accuracy Quantum Chemistry Methods
For molecules of this size, methods like Gaussian-4 (G4) theory provide an excellent balance of accuracy and computational cost.[8][9] These "recipes" systematically combine calculations at different levels of theory and basis sets to approximate a very high-level result, aiming for "chemical accuracy" (typically ±1 kcal/mol).[8][9]
Causality and Protocol Design: The G4 method involves a series of well-defined steps to compute the total electronic energy of the molecule. This is then combined with scaled zero-point vibrational energy (ZPVE) and thermal corrections (calculated from vibrational frequencies) to yield the gas-phase enthalpy at 298.15 K.
Step-by-Step Computational Protocol:
-
Geometry Optimization: The molecular structure of 2-sec-butylaniline is optimized using the B3LYP density functional theory (DFT) method with the 6-31G(2df,p) basis set.
-
Frequency Calculation: A vibrational frequency analysis is performed at the same B3LYP/6-31G(2df,p) level. This confirms the optimized structure is a true energy minimum (no imaginary frequencies) and provides the ZPVE and thermal corrections to enthalpy.
-
High-Level Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using more computationally demanding levels of theory and larger basis sets. These include calculations at the CCSD(T) and MP4 levels.
-
Energy Combination: The results from the various calculations are combined in a specific, predefined manner according to the G4 recipe to yield a highly accurate total electronic energy.
-
Atomization Energy and Enthalpy of Formation: The gas-phase standard enthalpy of formation (ΔfH°(g)) is calculated using the atomization method. The computed total enthalpy of the molecule is subtracted from the sum of the computed enthalpies of its constituent atoms (10 C, 15 H, 1 N). This difference, the atomization enthalpy, is then combined with the well-known experimental enthalpies of formation for the gaseous atoms to yield the molecule's ΔfH°(g).
Computational Workflow Visualization:
Caption: High-accuracy computational workflow (G4 method).
Part 3: Data Summary, Integration, and Validation
A key principle of scientific integrity is the cross-validation of results from independent methods. The experimental and computational approaches described provide a self-validating system.
Data Integration Strategy:
-
Gas-Phase Comparison: The experimental liquid-phase enthalpy of formation (ΔfH°(l)) can be converted to a gas-phase value by adding the experimentally determined enthalpy of vaporization (ΔfH°(g) = ΔfH°(l) + ΔvapH°).
-
Validation: This experimental gas-phase value should be compared directly with the value predicted by the G4 computational method. Agreement within 1-2 kcal/mol would provide high confidence in both results.
-
Reporting: All determined data should be reported clearly, specifying the state (liquid or gas) and the method of determination (experimental or computational).
Illustrative Data Summary Table:
| Thermochemical Property | Symbol | Value (kJ/mol) | State | Determination Method |
| Enthalpy of Formation | ΔfH° | [Value] | Liquid | Combustion Calorimetry |
| Enthalpy of Vaporization | ΔvapH° | [Value] | l → g | Vapor Pressure Analysis |
| Enthalpy of Formation | ΔfH° | [Value] | Gas | Experimental (ΔfH°(l) + ΔvapH°) |
| Enthalpy of Formation | ΔfH° | [Value] | Gas | Computational (G4 Theory) |
| Heat Capacity (at 298.15 K) | Cp | [Value J/(mol·K)] | Liquid | DSC |
Note: This table is illustrative. The values are to be populated upon completion of the described methodologies.
Data Validation Logic:
Caption: Logic for data integration and cross-validation.
Conclusion
The absence of thermochemical data for 2-sec-butylaniline is a solvable problem. By employing a rigorous and synergistic combination of experimental calorimetry and high-accuracy computational chemistry, researchers can generate a complete and validated thermochemical profile for this compound. This guide provides the necessary theoretical framework and actionable protocols to achieve this, empowering scientists to model, optimize, and safely implement chemical processes involving 2-sec-butylaniline with a high degree of confidence.
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National Institute of Standards and Technology. (n.d.). 2-sec-Butylaniline. NIST Chemistry WebBook. Retrieved from [Link]
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Irikura, K. K., & Frurip, D. J. (Eds.). (1998). Computational Thermochemistry: Prediction and Estimation of Molecular Thermodynamics. American Chemical Society. URL: [Link]
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2-sec-Butylaniline molecular weight and formula
An In-Depth Technical Guide to 2-sec-Butylaniline: Properties, Synthesis, and Applications in Drug Development
Abstract
This technical guide provides a comprehensive overview of 2-sec-butylaniline (CAS: 55751-54-7), a substituted aromatic amine of significant interest to researchers and professionals in drug development and chemical synthesis. We will explore its core molecular properties, including its chemical formula (C10H15N) and molecular weight (149.23 g/mol ), and delve into its detailed physicochemical characteristics.[1][2] The guide presents a plausible synthetic pathway via ortho-alkylation of aniline, complete with a detailed experimental protocol and mechanistic insights. Furthermore, it discusses the strategic importance of the 2-sec-butyl moiety in modulating pharmacological properties, positioning the compound as a valuable building block in medicinal chemistry. The document concludes with essential safety, handling, and analytical characterization protocols to ensure its effective and safe utilization in a laboratory setting.
Core Molecular Identity
2-sec-Butylaniline is an organic compound where an aniline molecule is substituted at the ortho (2) position with a sec-butyl group. This structural arrangement imparts specific steric and electronic properties that are highly relevant in chemical synthesis and drug design.
Table 1: Molecular Identifiers for 2-sec-Butylaniline
| Identifier | Value | Source(s) |
| Molecular Formula | C10H15N | [1][2][3][4][5] |
| Molecular Weight | 149.23 g/mol | [2][6] |
| IUPAC Name | 2-butan-2-ylaniline | [1][2] |
| CAS Number | 55751-54-7 | [1][3][5][7] |
| Canonical SMILES | CCC(C)C1=CC=CC=C1N | [2][3] |
| InChIKey | XAGPXEVNCJHXCL-UHFFFAOYSA-N | [1][2][3] |
Physicochemical Properties
The physical and chemical properties of 2-sec-butylaniline are critical for its handling, purification, and application in synthetic protocols. These properties, summarized in Table 2, dictate choices in solvent selection, reaction temperature, and purification methods such as distillation.
Table 2: Physicochemical Data for 2-sec-Butylaniline
| Property | Value | Significance in Research | Source(s) |
| Appearance | Liquid | Affects handling and measurement procedures. | [8] |
| Density | 0.957 g/mL at 25 °C | Essential for converting mass to volume. | [8] |
| Boiling Point | 120-122 °C at 16 mmHg | Key parameter for purification by vacuum distillation. | [8] |
| Melting Point | 1.08 °C (estimate) | Indicates the compound is liquid at room temperature. | [5][8] |
| Flash Point | >101.5 °C (>215 °F) | Important for safety and fire hazard assessment. | [5][8] |
| Refractive Index (n20/D) | 1.541 | A quick, non-destructive method for identity and purity checks. | [5][8] |
| pKa | 4.27 ± 0.10 (Predicted) | Influences its basicity and behavior in acidic/basic media. | [5][8] |
| Solubility | Very slightly soluble in water (0.67 g/L at 25 °C) | Dictates solvent choice for reactions and extractions. | [5] |
Synthesis and Mechanistic Considerations
The primary industrial route for producing ortho-alkylated anilines is the direct alkylation of aniline with an olefin in the presence of a catalyst.[9] This method is favored for its atom economy and efficiency. The synthesis of 2-sec-butylaniline can be achieved by reacting aniline with butene using an aluminum anilide catalyst, which is formed in situ.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of 2-sec-butylaniline.
Experimental Protocol: Ortho-Alkylation of Aniline
This protocol describes a representative procedure for synthesizing 2-sec-butylaniline.
-
Catalyst Preparation: In a high-pressure autoclave reactor purged with nitrogen, add aniline and aluminum powder. Heat the mixture to initiate the formation of the aluminum anilide catalyst, which is evidenced by the evolution of hydrogen gas.
-
Alkylation Reaction: Cool the reactor and introduce 2-butene as a liquefied gas. Seal the reactor and heat it to the reaction temperature (typically 150-400 °C) under high pressure (50-300 atmospheres).[9]
-
Scientist's Note: The high temperature and pressure are crucial for overcoming the activation energy of the C-alkylation and ensuring the olefin remains in a reactive state. The aluminum anilide catalyst demonstrates high selectivity for the ortho position due to the formation of a six-membered transition state involving the aluminum, the amine nitrogen, and the ortho-carbon of the aniline ring.
-
-
Catalyst Deactivation: After the reaction period, cool the reactor and cautiously quench the reaction mixture with water or an aqueous base to deactivate the aluminum catalyst.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute acid (to remove unreacted aniline), water, and brine.
-
Purification: Dry the crude organic product over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting oil by vacuum distillation, collecting the fraction boiling at approximately 120-122 °C at 16 mmHg to yield pure 2-sec-butylaniline.[8]
Role in Pharmaceutical Research and Development
Aniline and its derivatives are foundational scaffolds in medicinal chemistry, serving as precursors for a vast range of therapeutic agents, including anti-inflammatory drugs, antidepressants, and antibiotics.[10] The specific substituent on the aniline ring is a critical determinant of a drug candidate's pharmacological profile.
The 2-sec-butylaniline moiety offers a unique combination of properties:
-
Modulated Lipophilicity: The butyl group increases the molecule's lipophilicity, which can enhance membrane permeability and influence the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Steric Influence: The bulky sec-butyl group at the ortho position can enforce a specific conformation on the molecule. This steric hindrance can be exploited to enhance selectivity for a biological target or to shield the amine group from metabolic degradation, thereby increasing the drug's half-life.
-
Versatile Synthetic Handle: The primary amine group remains a versatile point for further chemical modification, allowing for the construction of amides, sulfonamides, and other functional groups common in active pharmaceutical ingredients (APIs).[11]
Structure-Property Relationship Diagram
Caption: Impact of 2-sec-butylaniline's structural features on drug properties.
Analytical Characterization Workflow
A robust quality control (QC) process is essential to verify the identity and purity of 2-sec-butylaniline before its use in sensitive applications like drug synthesis.
Caption: Quality control workflow for 2-sec-butylaniline characterization.
Safety, Handling, and Storage
Proper handling and storage are paramount when working with 2-sec-butylaniline due to its potential hazards.
Table 3: Hazard and Safety Information
| Category | Information | Source(s) |
| GHS Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [8][12] |
| Signal Word | Warning | [8] |
| Precautionary Codes | P261, P280, P302+P352, P305+P351+P338 | [8][12] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this chemical in a well-ventilated chemical fume hood.[7]
-
Personal Protective Equipment:
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7][12]
Storage and Stability
-
Conditions: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7][12] Recommended storage is in tightly sealed containers, often refrigerated or stored below 30 °C.[7][8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[7][13]
-
Stability: The amine functionality can be susceptible to oxidation and discoloration upon exposure to air and light. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
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A Comprehensive Technical Guide to the Safe Handling of 2-sec-Butylaniline
This document provides an in-depth technical examination of 2-sec-Butylaniline (CAS No: 55751-54-7), focusing on critical safety protocols, handling procedures, and emergency responses. Designed for researchers, chemists, and professionals in drug development, this guide moves beyond mere procedural lists to explain the causality behind safety measures, ensuring a culture of informed caution and experimental integrity.
Chemical and Hazard Identification: Understanding the Core Risks
2-sec-Butylaniline, also known as 2-(1-methylpropyl)benzenamine, is an aniline derivative with the molecular formula C₁₀H₁₅N.[1][2][3] Its structure, featuring an amino group attached to a benzene ring substituted with a sec-butyl group, dictates its reactivity and toxicological profile.
A thorough understanding of its hazards is paramount before any handling. The primary routes of exposure are inhalation, skin contact, and ingestion, all of which can lead to harmful effects.[1][4] The Globally Harmonized System (GHS) classifies this chemical with significant warnings that demand stringent control measures.
GHS Hazard Classification:
-
Acute Toxicity: Category 4 (Oral, Dermal, Inhalation). This classification indicates that 2-sec-Butylaniline is harmful if swallowed, in contact with skin, or if inhaled.[4][5]
-
Skin Corrosion/Irritation: Category 2. It is known to cause skin irritation.[6][7]
-
Serious Eye Damage/Eye Irritation: Category 2. It causes serious eye irritation.[6][7]
-
Specific Target Organ Toxicity (Single Exposure): Category 3. It may cause respiratory irritation.[6][8][9]
Table 1: Physical and Chemical Properties of 2-sec-Butylaniline
| Property | Value | Source(s) |
| CAS Number | 55751-54-7 | [1][2][3] |
| Molecular Formula | C₁₀H₁₅N | [1][2] |
| Molecular Weight | 149.23 g/mol | [1][2][3] |
| Boiling Point | 120-122 °C (at 16 mmHg); ~239 °C (at 760 mmHg) | [1][8] |
| Density | ~0.957 g/mL at 25 °C | [8][10] |
| Flash Point | >101.5 °C (>230 °F) | [1][8] |
| Storage Temperature | 2-8°C (Refrigerated) | [1] |
Exposure Controls and Personal Protective Equipment (PPE): A Self-Validating System of Protection
The primary directive in handling 2-sec-Butylaniline is to prevent any direct contact or inhalation. This is achieved through a multi-layered approach combining engineering controls and appropriate PPE. The causality is simple: if the chemical cannot reach the body, it cannot cause harm.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of 2-sec-Butylaniline must be conducted within a properly functioning chemical fume hood.[1] This is non-negotiable. The hood's negative pressure environment contains vapors and aerosols, preventing their escape into the laboratory and protecting the user from inhalation, which can cause both systemic toxicity and respiratory irritation.[4]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that might escape primary containment.
-
Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[11][12] Proximity is key for effective first aid in the event of an accidental splash.
Personal Protective Equipment (PPE): The Last Barrier
The selection of PPE must be deliberate and based on the specific tasks being performed.
-
Hand Protection: Wear chemical-resistant gloves. Materials such as nitrile or neoprene are generally recommended.[5] It is critical to consult the glove manufacturer's compatibility data. Always inspect gloves for tears or pinholes before use. Double-gloving can provide additional protection during high-risk procedures. Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[1] If there is a significant splash risk, a face shield should be worn in addition to goggles to protect the entire face.
-
Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes or spills, a chemically resistant apron or suit should be utilized.[6] All clothing worn in the lab should be washable; contaminated clothing must be removed immediately and decontaminated before reuse.[1][4]
-
Respiratory Protection: Typically not required if work is performed within a certified chemical fume hood. However, in the case of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[1]
Caption: PPE selection workflow for handling 2-sec-Butylaniline.
Safe Handling, Storage, and Disposal Protocols
Prudent Handling Practices
Adherence to standard safe laboratory practices is essential.
-
Personnel Qualification: Only individuals properly trained in handling hazardous chemicals should work with 2-sec-Butylaniline.[1]
-
Avoidance of Contact: Plan all experimental steps to minimize the generation of aerosols and to avoid direct contact.
-
Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1][4] Do not eat, drink, or smoke in the laboratory.[5]
-
Incompatible Materials: Keep away from strong oxidizing agents, acids, and acid chlorides.[1][13] Aniline derivatives can react vigorously with these materials, creating a risk of fire or explosion.
-
Heat and Ignition Sources: Avoid heat, flames, and sparks.[1] While its flash point is relatively high, heating can increase its vapor pressure, creating a potentially flammable atmosphere.
Storage Requirements
Proper storage is crucial for maintaining chemical integrity and preventing hazardous situations.
-
Container: Store in a tightly closed, properly labeled container.[1][4]
-
Location: Keep in a cool, dry, and well-ventilated area, separate from incompatible materials.[13]
-
Temperature: Refrigerated storage (2-8°C) is recommended to ensure stability and minimize vapor pressure.[1]
Waste Disposal
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Classification: 2-sec-Butylaniline and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) must be treated as hazardous waste.
-
Collection: Collect waste in a dedicated, labeled, and sealed container. Do not mix with incompatible waste streams.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and national regulations.[1][4] Do not pour down the drain.[1]
Emergency Procedures: Rapid and Correct Response
In the event of an exposure or spill, a swift and correct response is critical to mitigating harm.
First Aid Measures
The guiding principle is immediate and thorough decontamination.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration (avoiding mouth-to-mouth if the rescuer could be exposed) and seek immediate medical attention.[4][5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[1][4] Seek medical attention if irritation persists or if symptoms of systemic toxicity develop.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[1][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person.[1][14] Seek immediate medical attention.
Accidental Release Measures
A spill of 2-sec-Butylaniline requires a calm, methodical response to ensure the safety of all laboratory personnel.
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The Genesis of a Molecular Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Anilines
Abstract
Aniline, a deceptively simple aromatic amine, and its myriad of substituted derivatives are foundational pillars of modern organic chemistry. Their discovery and subsequent exploitation have catalyzed revolutions in industries ranging from textiles to pharmaceuticals. This technical guide provides a comprehensive exploration of the historical journey of substituted anilines, from their serendipitous origins in the burgeoning field of 19th-century chemistry to their indispensable role in contemporary research and drug development. We will delve into the seminal discoveries, elucidate the evolution of synthetic methodologies with detailed protocols, and analyze the causality behind key experimental choices, offering field-proven insights for today's researchers, scientists, and drug development professionals.
The Dawn of Aniline: From Indigo and Coal Tar to a Unified Identity
The story of aniline predates its formal naming and structural understanding, with several independent discoveries in the early 19th century. In 1826, Otto Unverdorben, through the destructive distillation of indigo, isolated an oily substance he named "Crystallin". A few years later, in 1834, Friedlieb Runge isolated a substance from coal tar which he called "kyanol" due to the blue color it produced upon treatment with chloride of lime. Yet another preparation in 1842 by Nikolay Zinin involved the reduction of nitrobenzene, yielding a compound he termed "benzidam".
It was the meticulous work of the German chemist August Wilhelm von Hofmann in 1843 that unified these disparate findings. He demonstrated that Crystallin, kyanol, and benzidam were, in fact, the same chemical entity. Hofmann's comprehensive research on this compound, which he named aniline, laid the crucial groundwork for the explosive growth of aromatic chemistry that was to follow.
A Fortuitous Discovery Ignites an Industry: William Henry Perkin and Mauveine
The pivotal moment that thrust aniline into the industrial spotlight was an accidental discovery by one of Hofmann's own students, the 18-year-old William Henry Perkin . In 1856, while working in his home laboratory during the Easter vacation, Perkin was tasked with the ambitious goal of synthesizing quinine, a vital anti-malarial drug, from a derivative of coal tar. His experimental design was based on the then-nascent understanding of chemical formulas. He attempted to oxidize allyltoluidine, believing it would lead to the desired quinine. This, however, resulted in a "dirty reddish brown precipitate".
Undeterred, Perkin turned his attention to a simpler starting material: aniline. His oxidation of aniline with potassium dichromate produced a black precipitate. It was only during the cleaning of his flask with alcohol that he noticed a brilliant purple solution. Recognizing the commercial potential of this vibrant color, Perkin abandoned his quest for quinine and focused on this new dye. He patented his discovery in August 1856 and, with the financial backing of his father, established a factory to produce the world's first synthetic dye on an industrial scale. Initially named "Tyrian purple" to evoke the valuable ancient dye, it was later marketed as "mauve" and the dye itself became known as mauveine . Perkin's serendipitous discovery not only made him a wealthy man but also sparked the birth of the synthetic dye industry, which in turn fueled the rapid development of organic chemistry.
Diagram 1: Conceptual Workflow of Perkin's Mauveine Synthesis
Caption: A simplified workflow of William Henry Perkin's synthesis of mauveine.
Expanding the Synthetic Chemist's Toolkit: Foundational Reactions for Substituted Anilines
The burgeoning dye industry created an immense demand for aniline and its derivatives, driving innovation in synthetic methodology. The latter half of the 19th century witnessed the discovery of several cornerstone reactions that are still taught and utilized today.
The Hofmann Rearrangement: A Carbon Lost, an Amine Gained
In the course of his extensive research, August Wilhelm von Hofmann developed a novel reaction for the conversion of a primary amide into a primary amine with one fewer carbon atom. This reaction, now known as the Hofmann rearrangement or Hofmann degradation, involves the treatment of a primary amide with bromine in an alkaline solution. The reaction proceeds through the formation of an N-bromoamide intermediate, which then rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate yields the primary amine and carbon dioxide. This elegant reaction provided a powerful tool for descending a homologous series and preparing primary amines, including substituted anilines, that were otherwise difficult to access.
-
Step 1: N-Bromination: A primary amide is treated with a solution of bromine in aqueous sodium hydroxide. The base facilitates the deprotonation of the amide nitrogen, which then acts as a nucleophile, attacking a bromine molecule to form an N-bromoamide.
-
Step 2: Anion Formation: A second equivalent of base removes the remaining acidic proton on the nitrogen, generating a bromoamide anion.
-
Step 3: Rearrangement: The bromoamide anion undergoes a concerted rearrangement. The alkyl or aryl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate.
-
Step 4: Hydrolysis: The isocyanate is then hydrolyzed by the aqueous base to a carbamic acid, which is unstable and decarboxylates to yield the primary amine.
Diagram 2: Mechanism of the Hofmann Rearrangement
Caption: The key steps in the Hofmann rearrangement of a primary amide to a primary amine.
The Sandmeyer Reaction: Diazonium Salts as Versatile Intermediates
In 1884, the Swiss chemist Traugott Sandmeyer made another serendipitous discovery while attempting to synthesize phenylacetylene from benzenediazonium chloride and copper(I) acetylide. Instead of the expected product, he isolated chlorobenzene. This led to the development of the Sandmeyer reaction , a versatile method for the substitution of an aromatic amino group via the formation of a diazonium salt, followed by its displacement with a nucleophile in the presence of a copper(I) salt.
The Sandmeyer reaction proved to be incredibly useful for introducing a wide range of substituents onto an aromatic ring, including halogens (Cl, Br) and the cyano group (CN). This was a significant advancement, as direct halogenation of aniline can be difficult to control. The ability to convert an amino group into a diazonium salt, which then acts as a good leaving group, opened up a vast number of synthetic possibilities for creating diverse substituted anilines.
-
Step 1: Diazotization: Aniline or a substituted aniline is dissolved in a cold aqueous mineral acid (e.g., HCl, HBr). A solution of sodium nitrite (NaNO₂) is then added slowly while maintaining a low temperature (typically 0-5 °C) to form the corresponding aryldiazonium salt.
-
Step 2: Nucleophilic Substitution: The cold solution of the aryldiazonium salt is then added to a solution of the appropriate copper(I) salt (e.g., CuCl, CuBr). The diazonium group is replaced by the halide, and nitrogen gas is evolved.
-
Step 3: Isolation: The resulting aryl halide is then isolated from the reaction mixture, typically by steam distillation or extraction.
Taming Aniline's Reactivity: The Advent of Protecting Groups in Electrophilic Aromatic Substitution
Aniline is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the amino group. This high reactivity, while advantageous in some cases, often leads to multiple substitutions and oxidation byproducts, making controlled synthesis challenging. For instance, the direct bromination of aniline with bromine water readily yields 2,4,6-tribromoaniline.
To overcome this, 19th-century chemists developed the concept of using a protecting group to temporarily moderate the reactivity of the amino group. The most common method was the acetylation of aniline to form acetanilide . The acetyl group is still an ortho-, para-director, but it is less activating than the amino group, allowing for more controlled monosubstitution. After the desired substitution reaction is performed, the acetyl group can be easily removed by hydrolysis to regenerate the substituted aniline.
Table 1: Comparison of Direct vs. Protected Electrophilic Aromatic Substitution of Aniline
| Reaction | Starting Material | Reagents | Major Product(s) | Causality Behind the Outcome |
| Bromination | Aniline | Br₂ in H₂O | 2,4,6-Tribromoaniline | The highly activating -NH₂ group leads to polysubstitution. |
| Bromination | Acetanilide | Br₂ in acetic acid | p-Bromoacetanilide | The less activating -NHCOCH₃ group allows for controlled monobromination, with steric hindrance favoring the para product. |
| Nitration | Aniline | conc. HNO₃, conc. H₂SO₄ | Mixture of o-, m-, and p-nitroanilines and oxidation products | The strongly acidic conditions protonate the -NH₂ group to the meta-directing -NH₃⁺ group, and the strong oxidizing nature of nitric acid leads to decomposition. |
| Nitration | Acetanilide | conc. HNO₃, conc. H₂SO₄ | p-Nitroacetanilide | The acetyl group protects the nitrogen from oxidation and protonation, allowing for clean para-nitration. |
From Dyes to Drugs: The Emergence of Substituted Anilines in Medicine
The vast library of substituted anilines created for the dye industry soon found applications in the nascent field of pharmacology. The late 19th and early 20th centuries saw the transition of these compounds from coloring agents to therapeutic agents.
Acetanilide: An Early Analgesic
In 1886, acetanilide was introduced into medical practice as an analgesic and antipyretic (fever-reducing) agent under the name Antifebrin. While effective, its use was later limited due to its toxicity, particularly its tendency to cause methemoglobinemia. It was later discovered that acetanilide is metabolized in the body to paracetamol (acetaminophen), which is responsible for its therapeutic effects but with significantly less toxicity. This discovery paved the way for the development of safer aniline-based analgesics.
Paul Ehrlich and the "Magic Bullet" Concept
The German physician and scientist Paul Ehrlich was a pioneer in the field of chemotherapy. Inspired by the selective staining of tissues and microorganisms by aniline dyes, he hypothesized that it might be possible to create "magic bullets" – chemical compounds that could selectively target and kill disease-causing organisms without harming the host.
Ehrlich's early work with the aniline dye methylene blue showed some activity against malaria. This led him and his team to systematically synthesize and test a vast number of substituted aniline derivatives and other aromatic compounds. His most famous success was the development of Salvarsan, an arsenic-containing compound, as the first effective treatment for syphilis. Ehrlich's groundbreaking work, rooted in the chemistry of aniline dyes, laid the foundation for modern antimicrobial chemotherapy.
Conclusion: An Enduring Legacy
The discovery and history of substituted anilines are a testament to the interplay of serendipity, systematic investigation, and the synergistic relationship between academic research and industrial application. From a chance observation in a home laboratory to the cornerstone of the synthetic dye and pharmaceutical industries, the journey of these versatile molecules has been remarkable. The foundational reactions and principles developed over a century ago to manipulate the aniline scaffold continue to be of paramount importance in modern organic synthesis. For researchers and drug development professionals, a deep understanding of this rich history provides not only a fascinating narrative but also a wealth of fundamental knowledge that continues to inspire innovation in the creation of new materials and life-saving medicines.
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Electrophilic Substitution of Anilines - Explanation and FAQs. Testbook. Retrieved from [Link]
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Chemical structures of aniline, o-toluidine and p-toluidine used in the... ResearchGate. Retrieved from [Link]
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August Wilhelm von Hofmann. Wikipedia. Retrieved from [Link]
-
Base-promoted hydrolysis of amides at ambient temperatures. Journal of the American Chemical Society. Retrieved from [Link]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-sec-Butylaniline from Aniline
Abstract
This document provides a comprehensive technical guide for the synthesis of 2-sec-butylaniline, a valuable chemical intermediate. Addressed to researchers, scientists, and drug development professionals, this guide moves beyond simple procedural lists to offer in-depth explanations of the underlying chemical principles, justifications for methodological choices, and self-validating protocols. Two primary, robust synthetic strategies are presented: Reductive Amination of butanone with aniline and Catalytic C-Alkylation of aniline with 2-butanol via the borrowing hydrogen methodology. Each section includes detailed, step-by-step protocols, safety considerations, and characterization data, grounded in authoritative references to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
2-sec-Butylaniline is an important substituted aniline derivative utilized as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialized polymers.[1][2] Its structure, featuring a secondary butyl group at the ortho position to the amino group, imparts specific steric and electronic properties that are leveraged in more complex molecular architectures.
The synthesis of 2-sec-butylaniline from aniline can be approached through several pathways. Direct Friedel-Crafts alkylation using a sec-butyl halide and a Lewis acid catalyst is notoriously problematic for aniline. The nitrogen atom's lone pair of electrons acts as a Lewis base, forming a complex with the Lewis acid catalyst (e.g., AlCl₃).[3][4] This interaction deactivates the aromatic ring towards electrophilic substitution, rendering the reaction ineffective.[5][6]
Therefore, more sophisticated and reliable methods are required. This guide focuses on two field-proven strategies:
-
Reductive Amination: A highly versatile and common method for C-N bond formation, this two-step, one-pot process involves the reaction of aniline with butanone (methyl ethyl ketone) to form an intermediate imine, which is subsequently reduced to the target secondary amine.[7][8]
-
Catalytic Alkylation via Borrowing Hydrogen: A modern, atom-economical approach where 2-butanol serves as the alkylating agent. A transition metal catalyst temporarily "borrows" hydrogen from the alcohol to form a ketone in situ, which then proceeds through a reductive amination-like pathway, with water as the only byproduct.[9][10]
Comparative Analysis of Synthetic Routes
| Feature | Reductive Amination (with Butanone) | Catalytic Alkylation (with 2-Butanol) |
| Primary Reagents | Aniline, Butanone, Reducing Agent (e.g., NaBH₄) | Aniline, 2-Butanol, Transition Metal Catalyst |
| Mechanism | Imine formation followed by reduction.[11] | "Borrowing Hydrogen" / Hydrogen Autotransfer.[9] |
| Advantages | High yields, well-established, reliable, broad substrate scope, milder conditions often possible.[12] | High atom economy, environmentally benign (water is the main byproduct), avoids stoichiometric reagents.[13] |
| Disadvantages | Requires a stoichiometric amount of a reducing agent, generating waste. | Requires specialized (often expensive) transition metal catalysts, may require higher temperatures.[14][15] |
| Key Considerations | Choice of reducing agent is critical to avoid reducing the ketone before imine formation. | Catalyst selection and reaction optimization are key to achieving high selectivity and conversion. |
Protocol I: Synthesis via Reductive Amination
This protocol details the synthesis of 2-sec-butylaniline by the reductive amination of butanone with aniline, using sodium borohydride as the reducing agent. The reaction proceeds by first forming the imine intermediate under mildly acidic conditions, followed by reduction.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-sec-butylaniline via reductive amination.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Aniline | C₆H₇N | 93.13 | 4.66 g (4.57 mL) | 50.0 |
| Butanone (MEK) | C₄H₈O | 72.11 | 4.33 g (5.38 mL) | 60.0 (1.2 eq) |
| Sodium Borohydride | NaBH₄ | 37.83 | 2.84 g | 75.0 (1.5 eq) |
| Methanol (MeOH) | CH₃OH | 32.04 | 100 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | - |
| Saturated NaCl (aq) | NaCl | 58.44 | ~50 mL | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - |
Step-by-Step Protocol
-
Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add aniline (50.0 mmol) and butanone (60.0 mmol). Dissolve the mixture in methanol (100 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (75.0 mmol) to the cooled solution in small portions over 30 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent the premature reduction of butanone before it can form the imine with aniline.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of deionized water while cooling the flask in an ice bath to decompose any excess sodium borohydride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with saturated aqueous sodium chloride (brine, 1 x 50 mL) to aid in the removal of water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure 2-sec-butylaniline.[16]
Protocol II: Synthesis via Catalytic Alkylation (Borrowing Hydrogen)
This protocol employs a modern "borrowing hydrogen" strategy, which is highly atom-efficient. An iridium-based catalyst is used to facilitate the N-alkylation of aniline with 2-butanol.[13]
Reaction Mechanism Diagram
Caption: Mechanism of N-alkylation via the borrowing hydrogen strategy.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Aniline | C₆H₇N | 93.13 | 0.93 g (0.91 mL) | 10.0 |
| 2-Butanol | C₄H₁₀O | 74.12 | 0.89 g (1.1 mL) | 12.0 (1.2 eq) |
| [Ir(cod)Cl]₂ | C₁₆H₂₄Cl₂Ir₂ | 671.70 | 33.6 mg | 0.05 (0.5 mol%) |
| KOtBu | C₄H₉KO | 112.21 | 112 mg | 1.0 (10 mol%) |
| Toluene | C₇H₈ | 92.14 | 20 mL | - |
Note: The specific catalyst and conditions are illustrative, based on similar transformations reported in the literature.[13][14] Optimization may be required.
Step-by-Step Protocol
-
Inert Atmosphere: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the iridium catalyst [Ir(cod)Cl]₂ (0.05 mmol) and potassium tert-butoxide (KOtBu, 1.0 mmol).
-
Addition of Reagents: Add anhydrous toluene (20 mL), followed by aniline (10.0 mmol) and 2-butanol (12.0 mmol) via syringe. Causality Note: An inert atmosphere is crucial as transition metal catalysts can be sensitive to oxygen, which can lead to deactivation.
-
Reaction: Seal the flask and heat the mixture to 110-120 °C in an oil bath with vigorous stirring for 24 hours.
-
Monitoring: Follow the reaction's progress by taking aliquots (under inert conditions) and analyzing them via GC-MS or TLC.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst and base.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography as described in Protocol I to obtain 2-sec-butylaniline.
Safety and Handling
Proper safety precautions are mandatory when performing these syntheses. All operations should be conducted inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][18]
| Chemical | Hazard Summary | Handling Precautions |
| Aniline | Toxic! Fatal if swallowed, inhaled, or in contact with skin. Suspected carcinogen and mutagen. Causes organ damage.[18][19] | Use in a well-ventilated fume hood. Avoid all contact. Wear appropriate PPE. Keep away from heat and ignition sources.[20][21] |
| Butanone (MEK) | Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. | Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Avoid breathing vapors. |
| 2-Butanol | Flammable liquid and vapor. Causes serious eye irritation. May cause respiratory irritation and drowsiness. | Handle in a fume hood. Keep away from ignition sources. |
| Sodium Borohydride | Toxic if swallowed. Reacts with water to produce flammable hydrogen gas. Causes severe skin and eye irritation. | Handle in a dry environment. Add to solutions slowly and with cooling. Store away from acids and water. |
| Iridium Catalysts | May be toxic and cause irritation. Handle with care. | Avoid inhalation of dust and contact with skin and eyes. |
| Potassium tert-Butoxide | Corrosive. Causes severe skin burns and eye damage. Reacts violently with water. | Handle in a glovebox or under a strictly inert and dry atmosphere. |
Product Characterization
The identity and purity of the synthesized 2-sec-butylaniline should be confirmed using standard analytical techniques.
-
Molecular Formula: C₁₀H₁₅N[22]
-
Molecular Weight: 149.24 g/mol
-
Appearance: Colorless to pale yellow oil
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the molecular structure, showing the characteristic aromatic and aliphatic signals.
-
Infrared (IR) Spectroscopy: An IR spectrum will show characteristic N-H stretching bands (~3300-3500 cm⁻¹) and aromatic C-H and C=C bands.[22]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z = 149.
References
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Narayanan, S., & Deshpande, V. M. (2000). Aniline Alkylation over Solid Acid Catalysts. ResearchGate.
-
Vedantu. (n.d.). Explain the alkylation of aniline class 11 chemistry CBSE.
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Chem-Safety. (n.d.). Safety Data Sheet: Aniline.
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Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Aniline.
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Bähn, S., et al. (2010). Low‐Temperature N‐Alkylation of Amines with Alcohols in Protic Solvents Catalyzed by Iridium Complexes Bearing N‐Heterocyclic Carbenes. ResearchGate.
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University of California, Riverside. (n.d.). Aniline Safety Sheet.
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Fisher Scientific. (2015). Safety Data Sheet: Aniline.
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aniline.
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Srimani, D., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. ACS Publications.
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Mokhov, V. M., et al. (2025). Development of new supported catalysts for the continuous alkylation of amines with alcohols. ResearchGate.
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Wikipedia. (n.d.). Friedel–Crafts reaction.
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BenchChem. (2025). Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols.
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Organic Chemistry Portal. (2020). Alkylation of Amines, Part 3: with Alcohols. YouTube.
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Wikipedia. (n.d.). Reductive amination.
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University of Colorado, Boulder. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene.
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Sarthaks eConnect. (2024). Statement I : Aniline does not undergo Friedel-Crafts alkylation reaction.
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SchMId, M., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Thieme Chemistry.
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Organic Syntheses. (2021). Preparation of Hindered Aniline CyanH and Application in the Allyl-Ni-Catalyzed α,β-Dehydrogenation of Carbonyls.
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Google Patents. (n.d.). US4219503A - Process for producing 2,6-dialkylanilines.
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Hasani-Sadr, S., et al. (2013). Optically Active Poly[2-(sec-butyl)aniline] Nanofibers Prepared via Enantioselective Polymerization. National Institutes of Health.
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ResearchGate. (n.d.). Reductive aminations of ketones with aniline.
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Chemistry Stack Exchange. (2017). Why doesn't aniline undergo Friedel-Crafts alkylation?.
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de Vries, J. G., & Elsevier, C. J. (Eds.). (2007). The Handbook of Homogeneous Hydrogenation. Wiley-VCH.
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Infinity Learn. (n.d.). In Friedel-Crafts alkylation of aniline, one gets.
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Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.
-
Sigma-Aldrich. (n.d.). 2-sec-Butylaniline.
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Sigma-Aldrich. (n.d.). 2-(sec-Butyl)aniline.
-
NIST. (n.d.). 2-sec-Butylaniline. NIST Chemistry WebBook.
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Catalytic Amination Routes to 2-sec-Butylaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-sec-Butylaniline is a key structural motif and valuable intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals. Its specific steric and electronic properties, conferred by the sec-butyl group at the ortho position, make it a crucial building block for creating complex molecular architectures. The efficient and selective synthesis of 2-sec-butylaniline is therefore of significant interest. Catalytic amination methods have emerged as powerful tools for the formation of the critical C-N bond, offering advantages in terms of efficiency, selectivity, and sustainability over classical methods.
This document provides a detailed guide to the principal catalytic routes for the synthesis of 2-sec-butylaniline. It is designed for researchers and professionals in drug development and chemical synthesis, offering not just step-by-step protocols but also the underlying mechanistic principles to empower rational optimization and troubleshooting. We will explore three major catalytic strategies: Reductive Amination, Buchwald-Hartwig Amination, and Direct Hydroamination.
Reductive Amination: A Convergent and Atom-Economical Approach
Reductive amination is a highly efficient method that combines a carbonyl compound and an amine to form an imine intermediate, which is then reduced in situ to the target amine.[1] For the synthesis of 2-sec-butylaniline, this typically involves the reaction of o-nitro-sec-butylbenzene with a reducing agent or the reaction of 2-butanone with an aniline precursor. The one-pot synthesis starting from a nitroarene and a carbonyl compound is particularly attractive as it bypasses a separate hydrogenation step, saving time and cost.[2]
Principle and Mechanistic Insights
The reaction proceeds in two main stages:
-
Imine Formation: Aniline (or an aniline precursor) undergoes a nucleophilic attack on the carbonyl carbon of 2-butanone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield a Schiff base (imine). This step is often catalyzed by mild acids.[1]
-
Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. This can be achieved using various reducing agents, including catalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂, or Raney Nickel) or hydride reagents (e.g., NaBH₃CN, NaBH(OAc)₃).[1][3]
When starting from a nitroarene, the process is a tandem reaction where the nitro group is first reduced to an amine, which then participates in the reductive amination sequence as described above.[2]
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Application Notes and Protocols: The Strategic Role of 2-sec-Butylaniline in the Synthesis of Pharmaceutical and Agrochemical Intermediates
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of 2-sec-butylaniline as a versatile intermediate in the synthesis of complex organic molecules, with a particular focus on its potential in the pharmaceutical and agrochemical industries. We will delve into the chemical properties and reactivity of 2-sec-butylaniline, explore its role in key synthetic transformations, and provide detailed, field-proven protocols for its use in the synthesis of valuable intermediates. The causality behind experimental choices is elucidated to ensure scientific integrity and reproducibility.
Introduction: Unveiling the Potential of 2-sec-Butylaniline
2-sec-Butylaniline, with its characteristic ortho-substituted sec-butyl group on the aniline ring, presents a unique combination of steric and electronic properties that make it a valuable building block in organic synthesis. The presence of the bulky sec-butyl group can influence the conformational preferences of downstream molecules, potentially enhancing their biological activity or modifying their metabolic profiles. While its applications are not as widely documented as some other aniline derivatives, its structural features suggest significant potential in the synthesis of novel active pharmaceutical ingredients (APIs) and agrochemicals.
Chemical Properties of 2-sec-Butylaniline:
| Property | Value | Reference |
| CAS Number | 55751-54-7 | [1] |
| Molecular Formula | C₁₀H₁₅N | [2] |
| Molecular Weight | 149.23 g/mol | [2] |
| Boiling Point | 120-122 °C at 16 mmHg | [3] |
| Density | 0.957 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.541 | [3] |
Core Applications in Intermediate Synthesis
The primary utility of 2-sec-butylaniline in the synthesis of pharmaceutical and agrochemical intermediates lies in the reactivity of its amino group. This nucleophilic nitrogen can readily participate in a variety of bond-forming reactions, allowing for its incorporation into a wide range of molecular scaffolds.
Synthesis of N-Aryl Amides: Precursors to Bioactive Molecules
One of the most fundamental and widely employed reactions involving 2-sec-butylaniline is its acylation to form N-aryl amides. These amides are not only stable functional groups present in many bioactive molecules but also serve as key intermediates for further synthetic transformations. A prime example of this is in the synthesis of fungicides. The commercial fungicide Boscalid, for instance, contains an N-phenyl-2-chloronicotinamide core.[4] By analogy, 2-sec-butylaniline can be used to synthesize novel analogs with potentially improved properties.
Reaction Workflow: Synthesis of a Boscalid Analog Intermediate
Caption: Workflow for the synthesis of a Boscalid analog intermediate.
Experimental Protocol: Synthesis of N-(2-sec-butylphenyl)-2-chloronicotinamide
This protocol details the synthesis of a key intermediate analogous to the core structure of the fungicide Boscalid.
Materials:
-
2-sec-Butylaniline (1.0 eq)
-
2-Chloronicotinoyl chloride (1.05 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a solution of 2-sec-butylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene under a nitrogen atmosphere, add a solution of 2-chloronicotinoyl chloride (1.05 eq) in anhydrous toluene dropwise at 0 °C. The causality for the dropwise addition at low temperature is to control the exothermic reaction and prevent the formation of side products.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The extended reaction time ensures complete conversion.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution to neutralize the excess acid and triethylamine hydrochloride.
-
Separate the organic layer and wash it successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-(2-sec-butylphenyl)-2-chloronicotinamide.
Data Presentation: Expected Product Characterization
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| ¹H NMR | Peaks corresponding to the aromatic protons of both rings, the sec-butyl group protons, and the amide proton. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl carbon. |
| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the molecular weight of the product. |
| Purity (HPLC) | >95% |
Precursor for Agrochemical Intermediates: The Case of 2,6-Dialkylanilines
A U.S. Patent highlights the use of ortho-alkylated anilines, including o-sec-butylaniline, as starting materials for the synthesis of 2,6-dialkylanilines.[5] These 2,6-dialkylanilines are crucial intermediates in the production of a variety of pesticides.[5] The process typically involves the catalytic alkylation of the aniline with an olefin.
Logical Relationship: From 2-sec-Butylaniline to Pesticides
Caption: Synthetic pathway from 2-sec-butylaniline to pesticides.
While the patent provides a general framework, a detailed protocol for the specific alkylation of 2-sec-butylaniline would require further process development and optimization. However, the principle demonstrates the industrial relevance of this starting material.
Safety and Handling
2-sec-Butylaniline is a chemical that requires careful handling in a laboratory or industrial setting. It is important to consult the Safety Data Sheet (SDS) before use.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
2-sec-Butylaniline is a valuable and versatile building block for the synthesis of pharmaceutical and agrochemical intermediates. Its unique structural features offer opportunities for the development of novel bioactive molecules with potentially enhanced efficacy and desirable pharmacokinetic properties. The protocols and applications outlined in this document provide a solid foundation for researchers and scientists to explore the full potential of this promising intermediate. Further research into its application in diverse synthetic strategies, such as cross-coupling reactions and the synthesis of heterocyclic systems, is warranted and expected to uncover new avenues for its use in drug discovery and development.
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Application Notes & Protocols: 2-sec-Butylaniline as a Versatile Building Block for Heterocyclic Compounds
Abstract
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials, with nitrogen-containing systems being particularly prominent.[1][2] This guide provides an in-depth exploration of 2-sec-butylaniline (CAS: 55751-54-7), a valuable aromatic amine, as a foundational building block for the synthesis of key heterocyclic scaffolds.[3][4] The presence of the sterically demanding sec-butyl group at the ortho position introduces unique electronic and conformational properties, making its derivatives compelling candidates for drug discovery programs. We present detailed, field-tested protocols for the synthesis of quinolines, indoles, and benzimidazoles, grounded in classic name reactions. Each protocol is accompanied by mechanistic insights to explain the causality behind experimental choices, comprehensive safety information, and visual workflows to ensure reproducibility and success in the laboratory.
Synthesis of 8-sec-Butylquinoline via Skraup Synthesis
The quinoline scaffold is a privileged structure in medicinal chemistry. The Skraup synthesis is a robust, albeit vigorous, one-pot reaction that constructs the quinoline ring system from an aniline, glycerol, sulfuric acid, and an oxidizing agent.[5][6] The reaction's success hinges on controlling its highly exothermic nature.
Mechanistic Rationale
The reaction proceeds through a well-established cascade mechanism.[7][8][9]
-
Acrolein Formation: Concentrated sulfuric acid first acts as a dehydrating agent, converting glycerol into the reactive α,β-unsaturated aldehyde, acrolein.
-
Michael Addition: The nucleophilic nitrogen of 2-sec-butylaniline attacks the β-carbon of acrolein in a conjugate (Michael) addition.
-
Cyclization & Dehydration: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aniline ring, followed by dehydration to form a 1,2-dihydroquinoline.
-
Oxidation: The dihydroquinoline is then oxidized to the aromatic 8-sec-butylquinoline. Nitrobenzene is a common oxidizing agent for this step and can also serve as a solvent.[7]
The addition of ferrous sulfate (FeSO₄) is a critical experimental choice; it moderates the reaction, preventing it from becoming uncontrollably violent by ensuring a smoother, more controlled oxidation process.[6][9][10]
Visual Workflow: Skraup Synthesis
Caption: Experimental workflow for the synthesis of 8-sec-butylquinoline.
Detailed Experimental Protocol
Materials:
-
2-sec-Butylaniline (C₁₀H₁₅N, MW: 149.23 g/mol )
-
Glycerol (Anhydrous, "Dynamite" grade preferred)[10]
-
Nitrobenzene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Concentrated Sodium Hydroxide (NaOH) solution
-
Deionized Water
Procedure:
-
Reaction Setup: In a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine 2-sec-butylaniline (0.5 mol, 74.6 g), anhydrous glycerol (1.2 mol, 110.5 g), nitrobenzene (0.6 mol, 73.8 g), and ferrous sulfate heptahydrate (5 g). Mix thoroughly until the ferrous sulfate is well distributed.[10]
-
Acid Addition: While stirring vigorously and cooling the flask in an ice-water bath, slowly add concentrated sulfuric acid (100 mL) through the dropping funnel. The rate of addition should be controlled to keep the internal temperature below 120°C.
-
Heating: Once the addition is complete, replace the ice bath with a heating mantle or oil bath. Gently heat the mixture. The reaction will become exothermic and begin to boil. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[11]
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully dilute the mixture with 500 mL of water.
-
Neutralization: While cooling the flask, carefully neutralize the mixture by adding a concentrated solution of sodium hydroxide until it is strongly alkaline (test with pH paper).
-
Isolation: Set up for steam distillation. Steam distill the mixture to isolate the crude product. Unreacted nitrobenzene will distill first, followed by the quinoline product. Collect the distillate until it is no longer oily.[7][10]
-
Purification: Separate the organic layer from the distillate. Dry the crude quinoline over anhydrous potassium carbonate. Purify the product by vacuum distillation to yield 8-sec-butylquinoline.
Quantitative Data Summary
| Reagent | Molar Eq. | Purpose | Key Consideration |
| 2-sec-Butylaniline | 1.0 | Aromatic Amine Source | Starting material |
| Glycerol | 2.4 | Acrolein Precursor | Anhydrous grade gives better yields[10] |
| Sulfuric Acid | ~3.5 | Catalyst & Dehydrating Agent | Added slowly with cooling |
| Nitrobenzene | 1.2 | Oxidizing Agent & Solvent | Can be replaced with arsenic acid[6] |
| Ferrous Sulfate | catalytic | Moderator | Controls reaction violence[6] |
| Expected Yield: | 65-75% (based on aniline) |
Synthesis of 3-sec-Butyl-2-methylindole via Fischer Indole Synthesis
The Fischer indole synthesis is the most widely used method for preparing indoles.[12][13] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound (aldehyde or ketone).[14] For this application, 2-sec-butylaniline must first be converted to its corresponding hydrazine.
Mechanistic Rationale
-
Hydrazine Formation: 2-sec-butylaniline is converted to a diazonium salt using sodium nitrite and HCl at low temperatures. The diazonium salt is then reduced, typically with sodium sulfite or stannous chloride, to yield 2-sec-butylphenylhydrazine.
-
Hydrazone Formation: The resulting hydrazine is condensed with a ketone (in this case, acetone) to form the corresponding phenylhydrazone.
-
Fischer Cyclization: The key step is the acid-catalyzed rearrangement of the phenylhydrazone.[13][14]
-
The hydrazone tautomerizes to its enamine form.
-
A[13][13]-sigmatropic rearrangement (an electrocyclic reaction) occurs.
-
The resulting diimine intermediate rearomatizes.
-
An intramolecular nucleophilic attack forms a five-membered ring (an aminal).
-
Finally, the elimination of an ammonia molecule under acidic conditions yields the aromatic indole product.
-
The choice of acid catalyst (e.g., polyphosphoric acid, zinc chloride, sulfuric acid) can influence reaction rates and yields.[13][15]
Visual Workflow: Two-Stage Indole Synthesis
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- 3. 2-sec-Butylaniline [webbook.nist.gov]
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- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
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- 15. Fischer Indole Synthesis [organic-chemistry.org]
Protocol for N-alkylation of 2-sec-Butylaniline: A Detailed Guide for Researchers
Introduction: Navigating the Challenges of Steric Hindrance in N-Alkylation
The N-alkylation of anilines is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. 2-sec-Butylaniline, with its ortho-alkyl substituent, presents a unique synthetic challenge. The steric bulk of the sec-butyl group adjacent to the amino functionality significantly influences the reactivity of the nitrogen center, demanding carefully optimized protocols to achieve efficient and selective N-alkylation. This guide provides in-depth, field-proven protocols for the successful N-alkylation of 2-sec-butylaniline, focusing on methodologies that effectively overcome the inherent steric hindrance. We will explore two robust and complementary strategies: Reductive Amination and Buchwald-Hartwig Amination . The causality behind each experimental choice will be elucidated, empowering researchers to not only replicate these procedures but also to adapt them to their specific synthetic goals.
Method 1: Reductive Amination - A Controlled Approach to Mono-N-Alkylation
Reductive amination is a highly reliable method for the mono-N-alkylation of primary amines, offering excellent control and minimizing the over-alkylation side products often seen with direct alkylation using alkyl halides.[1] The strategy involves the in situ formation of an imine intermediate from the reaction of 2-sec-butylaniline with an aldehyde or ketone, followed by its immediate reduction to the desired secondary amine. The choice of a mild reducing agent is critical to selectively reduce the imine in the presence of the starting carbonyl compound.[2]
Causality of Experimental Choices:
-
Rationale for Reductive Amination: For a sterically hindered substrate like 2-sec-butylaniline, direct alkylation with alkyl halides can be sluggish and prone to elimination side reactions. Reductive amination circumvents this by first forming a C=N bond, which is then reduced, providing a more controlled and often higher-yielding pathway to the desired N-alkylated product.[3]
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent for this protocol. It is mild enough not to reduce the starting aldehyde, yet sufficiently reactive to efficiently reduce the formed iminium ion.[4] Its solubility in common organic solvents like dichloromethane (DCM) or dichloroethane (DCE) is also advantageous.
-
Solvent Selection: Anhydrous aprotic solvents such as DCM or DCE are ideal for reductive amination as they do not interfere with the reducing agent and effectively solubilize the reactants.[4]
Experimental Workflow: Reductive Amination
Sources
Application Note: GC-MS Analysis of 2-sec-Butylaniline Reaction Mixtures for Process Monitoring and Quality Control
Abstract
This application note provides a comprehensive guide for the analysis of 2-sec-butylaniline and its related impurities in reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). 2-sec-Butylaniline is a key intermediate in the synthesis of various industrial chemicals and pharmaceutical compounds.[1] Monitoring its formation and the presence of byproducts is crucial for process optimization, ensuring product quality, and maintaining safety standards. This document details protocols for sample preparation, GC-MS method parameters, and data interpretation, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.
Introduction: The Importance of Monitoring 2-sec-Butylaniline Reactions
2-sec-Butylaniline (2-(1-methylpropyl)-benzenamine) is an aromatic amine widely used as a precursor in the synthesis of dyes, agrochemicals, and pharmaceuticals.[1] The purity of 2-sec-butylaniline is paramount, as isomers and process-related impurities can significantly impact the efficacy, safety, and stability of the final product.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this application due to its high separation efficiency and definitive identification capabilities.[2] It allows for the simultaneous separation, identification, and quantification of the target analyte, starting materials, intermediates, and byproducts within a complex reaction matrix. Real-time or near real-time monitoring of chemical reactions with GC-MS can provide invaluable insights into reaction kinetics, helping to optimize yield and minimize impurity formation.[3]
This guide provides a robust methodology for the GC-MS analysis of reaction mixtures containing 2-sec-butylaniline, ensuring reliable and reproducible results.
Experimental Workflow Overview
The analytical process for monitoring 2-sec-butylaniline reaction mixtures can be broken down into three key stages: Sample Preparation, GC-MS Analysis, and Data Processing. Each stage is critical for achieving accurate and reliable results.
Caption: High-level workflow for GC-MS analysis of 2-sec-butylaniline.
Detailed Protocols and Methodologies
Sample Preparation: Ensuring a Clean Injection
The goal of sample preparation is to extract the analytes of interest from the reaction matrix, remove interferences, and prepare a sample suitable for GC-MS injection.[2] Aromatic amines can be effectively extracted from aqueous or polar reaction media using liquid-liquid extraction (LLE).[2]
Protocol 1: Liquid-Liquid Extraction (LLE) from Reaction Mixtures
-
Rationale: LLE is a robust technique for separating analytes based on their differential solubility in immiscible solvents.[2] For aniline derivatives, which are basic, pH adjustment of the aqueous phase is critical to ensure they are in their neutral, more organic-soluble form.
-
Step-by-Step Procedure:
-
Carefully withdraw a representative 1.0 mL aliquot from the reaction mixture. If the reaction is ongoing, it may be necessary to quench it immediately by adding it to a vial containing ice-cold solvent or a suitable quenching agent.
-
Transfer the aliquot to a 15 mL centrifuge tube.
-
Add 5.0 mL of deionized water to dilute the sample.
-
Adjust the pH of the aqueous solution to >11 using 1M Sodium Hydroxide (NaOH). This deprotonates the aniline amine group, increasing its solubility in organic solvents.
-
Add 5.0 mL of a suitable organic solvent such as Dichloromethane (DCM) or Methyl Tert-Butyl Ether (MTBE).[2][4]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic (bottom layer for DCM, top for MTBE) to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Transfer the dried organic extract to a GC vial. If necessary, dilute the sample to an appropriate concentration with the extraction solvent.
-
Spike the sample with an appropriate internal standard (IS), such as Anthracene-d10, for accurate quantification.[4][5]
-
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of 2-sec-butylaniline and its common isomers or byproducts. Optimization may be required based on the specific instrumentation and the complexity of the reaction mixture.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity for confident identification. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column providing good separation for aromatic amines.[6] |
| Injection Volume | 1 µL | Standard volume to prevent column overloading. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the analytes. |
| Split Ratio | 20:1 | Prevents column overloading and improves peak shape for concentrated samples. Adjust as needed. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 70°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | A general-purpose temperature program suitable for separating aniline derivatives with varying boiling points.[7] |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization.[8] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching.[9] |
| Acquisition Mode | Full Scan (m/z 40-450) & SIM (optional) | Full scan for qualitative analysis and unknown identification. Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[10] |
Data Analysis and Interpretation
3.3.1. Identification of 2-sec-Butylaniline
Identification is achieved by comparing both the retention time and the mass spectrum of a peak in the sample chromatogram with that of an authentic standard or a reference spectrum from a spectral library like NIST.
-
Retention Time (RT): Under the conditions specified, 2-sec-butylaniline will have a characteristic retention time.
-
Mass Spectrum: The mass spectrum of 2-sec-butylaniline (Molecular Weight: 149.23 g/mol ) is distinguished by its molecular ion peak (M+) and specific fragmentation pattern.[11][12]
Expected Fragmentation Pattern: The electron ionization (EI) mass spectrum of 2-sec-butylaniline is characterized by alpha-cleavage, a common fragmentation pathway for amines.[13] The most significant fragmentation is the loss of an ethyl group (C2H5•) from the sec-butyl substituent.
Caption: Primary fragmentation of 2-sec-butylaniline in EI-MS.
-
Molecular Ion (M+): m/z 149
-
Base Peak: m/z 120 (Resulting from the loss of an ethyl radical, •CH2CH3)[11]
-
Other Fragments: Other smaller fragments will also be present, corresponding to further fragmentation of the aromatic ring and the butyl chain.
3.3.2. Identification of Isomers and Impurities
A key challenge in aniline analysis is the separation and identification of structural isomers, such as N-sec-butylaniline, which may have similar mass spectra.[5]
-
N-sec-Butylaniline (CAS 6068-69-5): This isomer will likely have a different retention time from 2-sec-butylaniline due to differences in polarity and boiling point. While its molecular ion will also be at m/z 149, its fragmentation pattern may differ, allowing for distinction.[14]
-
Other Potential Impurities: The analysis should also screen for residual starting materials (e.g., aniline, sec-butyl bromide) and other byproducts (e.g., di-sec-butylanilines). Their identification will rely on their unique retention times and mass spectra.
3.3.3. Quantification
For quantitative analysis, an internal standard (IS) method is recommended for its high precision and accuracy, as it corrects for variations in sample volume and instrument response.[15]
Protocol 2: Quantitative Analysis
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of 2-sec-butylaniline and a constant concentration of the internal standard (e.g., Anthracene-d10).
-
Analysis: Analyze the calibration standards using the established GC-MS method.
-
Construction: For each standard, calculate the ratio of the peak area of 2-sec-butylaniline to the peak area of the internal standard. Plot this ratio against the concentration of 2-sec-butylaniline to generate a calibration curve.
-
Sample Analysis: Analyze the prepared sample extracts (from Protocol 1) containing the internal standard.
-
Calculation: Calculate the peak area ratio for the sample and determine the concentration of 2-sec-butylaniline using the linear regression equation from the calibration curve.
Validation and Quality Control
To ensure the trustworthiness of the results, the method should be validated. Key validation parameters include:
-
Linearity: The calibration curve should have a correlation coefficient (R²) of >0.99.[16]
-
Precision: Assessed by repeatedly analyzing a single sample. The relative standard deviation (RSD) should typically be <15%.[17]
-
Accuracy: Determined by analyzing spiked samples (samples with a known amount of analyte added). Recoveries should be within 80-120%.[6][10]
-
Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. Typically determined based on a signal-to-noise ratio of 3 for LOD and 10 for LOQ.[16]
Conclusion
The GC-MS methodology detailed in this application note provides a reliable and robust framework for the qualitative and quantitative analysis of 2-sec-butylaniline in reaction mixtures. By carefully following the protocols for sample preparation, instrument setup, and data analysis, researchers and drug development professionals can effectively monitor reaction progress, control for impurities, and ensure the quality and consistency of their final products. The inherent specificity of mass spectrometry provides a high degree of confidence in compound identification, which is critical in regulated industries.
References
-
Agilent Technologies. (2019, June 24). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Retrieved from [Link]
-
Jurado-Sánchez, B., Ballesteros, E., & Gallego, M. (2023, August 12). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. ResearchGate. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
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Wang, J., et al. (2015). [Determination of primary aromatic amines in crayons gas chromatography-mass spectrometry]. Request PDF on ResearchGate. Retrieved from [Link]
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Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzenamine, 2-(1-methylpropyl)-. PubChem. Retrieved from [Link]
-
Dörgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. Retrieved from [Link]
-
Dasgupta, A., et al. (1995). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Analytical Toxicology. Retrieved from [Link]
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Li, Y., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules. Retrieved from [Link]
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Reddy, Y., et al. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Sec-Butylamine. PubChem. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-sec-Butylaniline. NIST Chemistry WebBook. Retrieved from [Link]
-
Hiden Analytical. (2017, December 14). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-sec-Butylaniline. PubChem. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
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Zhang, L., et al. (2012). Determination of methyl aniline compounds in gasoline by GC-MS. ResearchGate. Retrieved from [Link]
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ASTM International. (1995). ASTM D4312-95a - Standard Test Method for Toluene-Insoluble (TI) Content of Tar and Pitch. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). sec-Butylamine. NIST Chemistry WebBook. Retrieved from [Link]
-
DePalo, D. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, April 26). Real-Time Non-Invasive Monitoring of Short-Chain Fatty Acids in Exhaled Breath. Retrieved from [Link]
-
Mikaia, A. I., et al. (2005, April 7). Reaction gas chromatography/mass spectrometry. 2—the use of catalytic on-line dehydrogenation for the investigation of alcohols by gas chromatography/mass spectrometry. National Institute of Standards and Technology. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis and Characterization of Conductive Poly(2-sec-butylaniline)
Introduction: Expanding the Frontiers of Processable Conductive Polymers
Polyaniline (PANI) stands as one of the most promising intrinsically conductive polymers due to its straightforward synthesis, environmental stability, and tunable conductivity.[1][2][3] However, its widespread application is often hampered by poor solubility in common organic solvents, which complicates processing and device fabrication.[4] A key strategy to overcome this limitation is the introduction of substituent groups onto the aniline monomer.[3][4] This application note provides a detailed guide to the synthesis and characterization of poly(2-sec-butylaniline) (PSBA), a soluble derivative of PANI. The presence of the bulky, electron-donating sec-butyl group at the ortho position of the aniline ring significantly enhances solubility by disrupting interchain packing, while still permitting the extended π-conjugation necessary for electrical conductivity.[1][5][6]
This document is intended for researchers and scientists in materials science, polymer chemistry, and drug development who are interested in developing novel conductive materials with improved processability for applications such as sensors, anti-corrosion coatings, and printable electronics.[1][7] We will provide two detailed protocols for the polymerization of 2-sec-butylaniline: a chemical oxidative polymerization method and an electrochemical polymerization method. Furthermore, we will outline comprehensive procedures for the characterization of the resulting polymer, ensuring scientific integrity and reproducibility.
PART 1: Synthesis of Poly(2-sec-butylaniline)
The polymerization of 2-sec-butylaniline can be achieved through both chemical and electrochemical oxidative methods. The choice of method will depend on the desired morphology and quantity of the polymer.
Protocol 1: Chemical Oxidative Polymerization
This protocol is adapted from a method demonstrated to produce nanofibrous poly(2-sec-butylaniline) and is suitable for producing larger quantities of the polymer as a powder.[5][8][9]
Principle: Chemical oxidative polymerization involves the use of an oxidizing agent, typically ammonium persulfate (APS), to initiate the polymerization of the aniline monomer in an acidic medium. The acid serves to protonate the monomer and the resulting polymer, which is essential for achieving the conductive emeraldine salt form.
Materials:
-
2-sec-butylaniline (monomer)
-
Ammonium persulfate (APS) (oxidizing agent)
-
Hydrochloric acid (HCl, 1 M) (dopant and acidic medium)
-
Methanol
-
Deionized water
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven or vacuum oven
Safety Precautions:
-
2-sec-butylaniline: Harmful if swallowed, in contact with skin, or if inhaled.[10] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.
-
Ammonium persulfate: A strong oxidizer that can cause skin, eye, and respiratory irritation.[2][4][7][8][9] Avoid contact with combustible materials. Handle with care, wearing appropriate PPE.
-
Hydrochloric acid: Corrosive. Handle with care, wearing appropriate PPE.
Procedure:
-
Monomer Solution Preparation: In a 100 mL beaker, dissolve 0.01 mol of 2-sec-butylaniline in 50 mL of 1 M HCl. Place the beaker in an ice bath and stir the solution for 15 minutes to ensure it reaches 0-5 °C.
-
Oxidant Solution Preparation: In a separate 50 mL beaker, dissolve 0.01 mol of ammonium persulfate in 25 mL of 1 M HCl. Cool this solution in the ice bath for 15 minutes.
-
Polymerization: Slowly add the chilled ammonium persulfate solution dropwise to the stirring monomer solution over a period of 10-15 minutes. The reaction mixture will gradually change color, typically to a dark green or black, indicating the formation of the polymer.
-
Reaction Completion: Continue stirring the reaction mixture in the ice bath for 2 hours to ensure complete polymerization.
-
Isolation of the Polymer: After 2 hours, filter the reaction mixture through a Buchner funnel to collect the precipitated polymer.
-
Washing: Wash the polymer powder on the filter paper sequentially with 1 M HCl, deionized water, and finally with methanol to remove any unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the resulting poly(2-sec-butylaniline) powder in a vacuum oven at 60 °C for 24 hours.
Expected Yield and Appearance: The expected yield is typically in the range of 70-85%. The final product should be a dark green or black powder.
Protocol 2: Electrochemical Polymerization
This protocol provides a method for synthesizing a thin film of poly(2-sec-butylaniline) directly onto a conductive substrate. This is particularly useful for applications requiring a uniform polymer coating.
Principle: Electrochemical polymerization utilizes an applied potential to oxidize the monomer at the surface of a working electrode, leading to the formation and deposition of a polymer film. The properties of the film can be controlled by parameters such as the applied potential, scan rate, and monomer concentration.[11][12][13][14]
Materials:
-
2-sec-butylaniline (monomer)
-
Hydrochloric acid (HCl, 1 M) (electrolyte)
-
Deionized water
-
Working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or glassy carbon)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Nitrogen or Argon gas source for deoxygenation
Procedure:
-
Electrolyte Preparation: Prepare the polymerization solution by dissolving 0.1 M of 2-sec-butylaniline in 1 M HCl. Deoxygenate the solution by bubbling with nitrogen or argon gas for at least 20 minutes.
-
Electrochemical Cell Setup: Assemble the three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.
-
Electropolymerization: Perform the electropolymerization using cyclic voltammetry. Scan the potential from -0.2 V to +1.0 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 10-20 cycles. The successful deposition of the polymer film will be indicated by the appearance and growth of redox peaks in the cyclic voltammogram.
-
Film Washing: After polymerization, gently rinse the polymer-coated working electrode with 1 M HCl and then with deionized water to remove any adsorbed monomer or oligomers.
-
Drying: Dry the polymer film under a gentle stream of nitrogen or in a desiccator.
PART 2: Characterization of Poly(2-sec-butylaniline)
Thorough characterization is essential to confirm the successful synthesis of the polymer and to understand its properties.
Protocol 3: Spectroscopic and Morphological Characterization
A. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the characteristic functional groups and confirm the polymer structure.
-
Sample Preparation: For the polymer powder, mix a small amount with KBr and press into a pellet. For the electrochemically deposited film, the measurement can be performed directly on the substrate if it is IR-transparent (e.g., silicon).
-
Analysis: Look for characteristic peaks of polyaniline, such as the C=C stretching of the quinoid and benzenoid rings (~1580 and ~1500 cm⁻¹), C-N stretching (~1300 cm⁻¹), and C-H out-of-plane bending (~820 cm⁻¹).
B. UV-Visible (UV-Vis) Spectroscopy
-
Objective: To study the electronic transitions and confirm the conductive emeraldine salt form.
-
Sample Preparation: Dissolve a small amount of the polymer powder in a suitable solvent like N-methyl-2-pyrrolidone (NMP). For the film, the spectrum can be recorded directly.
-
Analysis: The spectrum of the emeraldine salt should show two characteristic absorption bands: one around 320-360 nm corresponding to the π-π* transition of the benzenoid rings, and a broad polaron band in the near-infrared (NIR) region (>700 nm), which is indicative of the conductive state.[15]
C. Scanning Electron Microscopy (SEM)
-
Objective: To investigate the morphology of the synthesized polymer.
-
Sample Preparation: For the powder, mount a small amount on an SEM stub using conductive carbon tape and sputter-coat with a thin layer of gold or platinum to prevent charging. For the film, a small piece of the coated substrate can be mounted directly.
-
Analysis: Observe the surface morphology of the polymer. Chemically synthesized PSBA may exhibit a nanofibrous or granular structure, while electrochemically deposited films should appear relatively uniform.
Protocol 4: Electrochemical Characterization
Cyclic Voltammetry (CV)
-
Objective: To assess the electrochemical activity and stability of the polymer.
-
Procedure:
-
Use the electrochemically deposited film as the working electrode or cast a film of the chemically synthesized polymer onto an electrode.
-
Perform CV in a monomer-free 1 M HCl electrolyte.
-
Scan the potential in the range of -0.2 V to +1.0 V (vs. Ag/AgCl) at various scan rates (e.g., 20, 50, 100 mV/s).
-
-
Analysis: The cyclic voltammogram should display the characteristic redox peaks of polyaniline, corresponding to the leucoemeraldine-emeraldine and emeraldine-pernigraniline transitions.
Protocol 5: Conductivity Measurement
Four-Point Probe Method
-
Objective: To determine the electrical conductivity of the synthesized polymer.
-
Principle: This method is used to measure the sheet resistance of a thin film. A current is passed through the two outer probes, and the voltage is measured between the two inner probes. This minimizes the influence of contact resistance.[15][16][17][18][19]
-
Sample Preparation: Prepare a thin, uniform film of the poly(2-sec-butylaniline) on an insulating substrate (e.g., glass) by drop-casting or spin-coating a solution of the polymer in a suitable solvent (e.g., NMP). Ensure the film is completely dry.
-
Procedure:
-
Gently place the four-point probe head onto the surface of the polymer film.
-
Apply a constant current (I) through the outer probes and measure the voltage (V) across the inner probes.
-
Calculate the sheet resistance (Rs) using the formula: Rs = (π/ln2) * (V/I) ≈ 4.532 * (V/I).[15]
-
Measure the thickness (t) of the film using a profilometer or by cross-sectional SEM.
-
Calculate the conductivity (σ) using the formula: σ = 1 / (Rs * t).
-
Expected Conductivity: The conductivity of substituted polyanilines is generally lower than that of unsubstituted PANI due to steric hindrance from the substituent group, which can disrupt the planarity of the polymer backbone and reduce conjugation.[1] The conductivity of poly(2-sec-butylaniline) is expected to be in the semiconductor range.
PART 3: Data Presentation and Visualization
Table 1: Summary of Expected Characterization Results
| Characterization Technique | Expected Results for Poly(2-sec-butylaniline) |
| FTIR | Peaks around 1580 cm⁻¹ (quinoid C=C stretch), 1500 cm⁻¹ (benzenoid C=C stretch), 1300 cm⁻¹ (C-N stretch), and 820 cm⁻¹ (C-H out-of-plane bend). |
| UV-Vis | Absorption bands at ~320-360 nm (π-π* transition) and a broad polaron band in the NIR region (>700 nm) for the doped state. |
| SEM | Nanofibrous or granular morphology for chemically synthesized powder; uniform film for electrochemical deposition. |
| Cyclic Voltammetry | Two distinct redox couples corresponding to the leucoemeraldine/emeraldine and emeraldine/pernigraniline transitions. |
| Conductivity | Expected to be in the range of 10⁻⁴ to 10⁻¹ S/cm, depending on doping level and morphology. |
Diagrams
Caption: Workflow for the electrochemical polymerization of 2-sec-butylaniline.
References
-
Farrokhzadeh, A., et al. (2018). Optically Active Poly[2‑(sec-butyl)aniline] Nanofibers Prepared via Enantioselective Polymerization. ACS Omega, 3(12), 18021-18032. Available from: [Link]
-
Farrokhzadeh, A., et al. (2018). Optically Active Poly[2-(sec-butyl)aniline] Nanofibers Prepared via Enantioselective Polymerization. ResearchGate. Available from: [Link]
-
Farrokhzadeh, A., et al. (2018). Optically Active Poly[2-(sec-butyl)aniline] Nanofibers Prepared via Enantioselective Polymerization. PMC. Available from: [Link]
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Andriianova, A. N., Biglova, Y. N., & Mustafin, A. G. (2020). Effect of structural factors on the physicochemical properties of functionalized polyanilines. RSC Advances, 10(12), 7136-7155. Available from: [Link]
-
Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(35), 21557-21567. Available from: [Link]
-
Tan, S. N., et al. (2022). Emerging Applications of Versatile Polyaniline-Based Polymers in the Food Industry. Polymers, 14(23), 5168. Available from: [Link]
-
Inzelt, G. (2012). Polyaniline Derivatives and Their Applications. In Conducting Polymers (pp. 1-40). IntechOpen. Available from: [Link]
-
Shakoor, A., et al. (2021). Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review. Polymers, 13(12), 2029. Available from: [Link]
-
Watanabe, A., et al. (1990). Synthesis, characterization, and properties of poly(N-alkylanilines). Macromolecules, 23(5), 1386-1392. Available from: [Link]
-
MacDiarmid, A. G., et al. (1992). Optical studies of polyanilines: effects of alkyl ring-substitution and solvent environment. Synthetic Metals, 50(1-3), 393-400. Available from: [Link]
-
SURAGUS GmbH. (n.d.). Four Point Probe Measurement Method. Retrieved from [Link]
-
del Valle, L. J., et al. (2013). A new four-point probe design to measure conductivity in polymeric thin films. Afinidad, 70(563), 166-169. Available from: [Link]
-
MG Chemicals. (n.d.). Understanding Resistivity & the 4 point probe Method. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-sec-Butylaniline. NIST Chemistry WebBook. Retrieved from [Link]
-
University of Texas at Dallas. (n.d.). Four-Point Probe Operation. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-sec-Butylaniline. NIST Chemistry WebBook. Retrieved from [Link]
-
Request PDF. (n.d.). A new four-point probe design to measure conductivity in polymeric thin films. Retrieved from [Link]
-
Trchová, M., et al. (2006). The chemical and electrochemical oxidative polymerization of 2-amino-4-tert-butylphenol. Journal of Solid State Electrochemistry, 10(8), 569-578. Available from: [Link]
-
Watanabe, A., et al. (1987). Electrochemical polymerization of aniline and N-alkylanilines. Macromolecules, 20(7), 1793-1796. Available from: [Link]
-
Gvozdenović, M. M., et al. (2011). Electrochemical Polymerization of Aniline. In Electrochemistry. IntechOpen. Available from: [Link]
-
Stejskal, J., & Sapurina, I. (2015). Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. Polymers, 7(12), 2584-2615. Available from: [Link]
-
Jugović, B., et al. (2011). Electrochemical Polymerization of Aniline. International Journal of Electrochemical Science, 6, 6134-6146. Available from: [Link]
-
Van Berkel, G. J., & Kertesz, V. (2000). Electrochemical polymerization of aniline investigated using on-line electrochemistry/electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 11(12), 1075-1085. Available from: [Link]
Sources
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- 19. researchgate.net [researchgate.net]
Application Note & Protocol: The Strategic Use of 2-sec-Butylaniline in the Synthesis of High-Performance Azo Dyes
Introduction
2-sec-Butylaniline is a crucial aromatic amine intermediate in the synthesis of specialized azo dyes and pigments. Its unique sec-butyl group imparts desirable properties to the final colorant, such as enhanced solubility in organic solvents and polymer matrices, and improved light and wash fastness.[1][2] This application note provides a comprehensive guide for researchers and scientists on the utilization of 2-sec-butylaniline in the synthesis of azo dyes, detailing the underlying chemical principles, a step-by-step protocol, and key experimental considerations.
The synthesis of azo dyes is a well-established process that involves two primary chemical steps: diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with a suitable coupling agent, such as a phenol, naphthol, or another aromatic amine.[3] The choice of both the diazo component (in this case, 2-sec-butylaniline) and the coupling component dictates the final color and properties of the dye.
The Chemistry of Azo Dye Synthesis from 2-sec-Butylaniline
The synthesis of an azo dye using 2-sec-butylaniline follows a two-step mechanism:
-
Diazotization: 2-sec-Butylaniline is converted to its corresponding diazonium salt by treatment with nitrous acid (HNO₂) at low temperatures (typically 0-5 °C). Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl).[4][5] The low temperature is critical to prevent the unstable diazonium salt from decomposing. The reaction proceeds via the formation of a nitrosonium ion (NO⁺), which acts as the electrophile and attacks the amino group of 2-sec-butylaniline.[6][7]
-
Azo Coupling: The resulting 2-sec-butyldiazonium salt is a weak electrophile that readily reacts with an electron-rich coupling component, such as 2-naphthol, in an electrophilic aromatic substitution reaction. The coupling reaction is typically carried out in a solution with controlled pH to ensure the reactivity of the coupling component. The lone pair of electrons on the hydroxyl group of 2-naphthol activates the aromatic ring, facilitating the attack by the diazonium ion to form the stable azo dye.[8]
Experimental Protocol: Synthesis of a Monoazo Dye from 2-sec-Butylaniline and 2-Naphthol
This protocol details the synthesis of a representative red-orange azo dye using 2-sec-butylaniline as the diazo component and 2-naphthol as the coupling component.
Materials:
-
2-sec-Butylaniline (C₁₀H₁₅N)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
2-Naphthol (C₁₀H₈O)
-
Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Ethanol
-
Distilled Water
-
Ice
Equipment:
-
Beakers (250 mL, 500 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Buchner funnel and filter paper
-
Vacuum filtration apparatus
-
Melting point apparatus
Procedure:
Part 1: Diazotization of 2-sec-Butylaniline
-
In a 250 mL beaker, add 1.49 g (0.01 mol) of 2-sec-butylaniline to a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water. Stir the mixture until the 2-sec-butylaniline dissolves completely.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold 2-sec-butylaniline hydrochloride solution, ensuring the temperature remains between 0-5 °C. The formation of the diazonium salt is indicated by a slight color change. Maintain this temperature for 15 minutes with continuous stirring.
Part 2: Azo Coupling
-
In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part 1 to the cold 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
Part 3: Isolation and Purification
-
Isolate the crude azo dye by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with several portions of cold distilled water until the filtrate is neutral.
-
Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain a purified product.
-
Dry the purified dye in a desiccator or a vacuum oven at low heat.
-
Characterize the final product by determining its melting point and obtaining spectroscopic data (e.g., UV-Vis, IR, and NMR) to confirm its structure and purity.[9][10]
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume |
| 2-sec-Butylaniline | 149.23 | 0.01 | 1.49 g |
| Sodium Nitrite | 69.00 | 0.011 | 0.76 g |
| 2-Naphthol | 144.17 | 0.01 | 1.44 g |
| Conc. HCl | - | - | 5 mL |
| 10% NaOH | - | - | 20 mL |
Experimental Workflow
Caption: Synthetic workflow for an azo dye from 2-sec-butylaniline.
Trustworthiness and Self-Validation
The success of this synthesis is contingent on careful temperature control during the diazotization step. The formation of the diazonium salt can be qualitatively monitored by spotting a small amount of the reaction mixture on starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid, signifying the completion of the diazotization. The purity of the final product can be assessed by techniques such as Thin Layer Chromatography (TLC) and melting point determination. A sharp melting point is indicative of a pure compound.
Conclusion
2-sec-Butylaniline is a valuable and versatile starting material for the synthesis of a wide range of azo dyes and pigments. The protocol described herein provides a robust and reproducible method for the preparation of a model azo dye. By modifying the coupling component, a diverse palette of colors with tailored properties can be achieved, highlighting the importance of 2-sec-butylaniline in the modern colorant industry. The principles and techniques outlined in this application note are intended to serve as a foundational guide for researchers in their pursuit of novel and high-performance colorants.
References
- MySkinRecipes. 2-(sec-Butyl)aniline.
- Google Patents. EP0573809A1 - Liquid azo dye and ink composition containing the same.
- The Synthesis of Azo Dyes.
- BYJU'S.
- YouTube.
- Organic Chemistry Portal.
- Prime Scholars. Synthesis and Characteristics of Some Organic Dyes.
- Unacademy.
- Britannica. Dye - Synthetic, Organic, Colorants.
- ResearchGate. (PDF) Synthesis of Dyes and the Textile Industry.
- ResearchGate. Scheme 1: General route for the synthesis of azo dyes.
- Synthesis and characterization of some bi-functional reactive dyes and their applic
- Sigma-Aldrich. 2-Sec-butylaniline | 55751-54-7.
- Online Chemistry notes.
- ResearchGate. (PDF)
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Application Notes and Protocols: A Detailed Guide to the Diazotization of 2-sec-Butylaniline
Introduction: The Synthetic Versatility of Diazonium Salts Derived from Sterically Hindered Anilines
The diazotization of primary aromatic amines to form diazonium salts is a cornerstone transformation in organic synthesis. These versatile intermediates serve as precursors for a vast array of functional groups on the aromatic ring, enabling synthetic routes that are otherwise challenging.[1] This application note provides a detailed experimental procedure for the diazotization of 2-sec-butylaniline, a sterically hindered primary aromatic amine. The presence of a bulky sec-butyl group in the ortho position presents unique challenges, including potentially reduced reaction rates and yields due to steric hindrance and altered electronic effects.[2]
This guide is intended for researchers, scientists, and drug development professionals. It aims to provide not only a step-by-step protocol but also the underlying scientific rationale for each step, ensuring a robust and reproducible experimental design. We will delve into the reaction mechanism, critical safety considerations, and methods for the verification of the resulting diazonium salt.
Underlying Principles: Mechanism of Diazotization
The diazotization reaction involves the conversion of a primary aromatic amine to a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[3][4] The reaction proceeds through a series of steps initiated by the formation of the nitrosonium ion (NO⁺), a potent electrophile.[3]
The mechanism can be summarized as follows:
-
Formation of Nitrous Acid: Sodium nitrite reacts with the strong acid to produce nitrous acid.
-
Formation of the Nitrosonium Ion: Protonation of nitrous acid followed by the loss of a water molecule generates the nitrosonium ion (NO⁺).
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic nitrosonium ion.
-
Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of an N-nitrosamine intermediate.
-
Formation of the Diazonium Ion: Protonation of the N-nitrosamine and subsequent elimination of a water molecule yields the stable aromatic diazonium ion.[5]
The stability of aromatic diazonium salts at low temperatures (typically 0-5 °C) is attributed to the delocalization of the positive charge into the aromatic ring.[4]
Caption: Experimental Workflow for the Diazotization of 2-sec-Butylaniline.
Troubleshooting and Considerations for Steric Hindrance
The ortho-sec-butyl group in 2-sec-butylaniline can pose challenges:
-
Low Yields: Steric hindrance can slow down the rate of diazotization. [2]If the reaction appears incomplete (e.g., starting material remains), extending the reaction time after the addition of sodium nitrite may be beneficial.
-
Poor Solubility: While the hydrochloride salt improves water solubility, highly substituted anilines can still have limited solubility. Vigorous stirring is essential to ensure good mixing. In some cases, the use of a co-solvent like acetic acid may be considered, but this can complicate the workup.
-
Alternative Reagents: For particularly challenging cases of sterically hindered anilines, alternative diazotizing agents such as tert-butyl nitrite in an organic solvent can be employed. [6]This approach avoids the aqueous acidic medium and can sometimes provide better results, though it requires anhydrous conditions.
Verification of Diazonium Salt Formation
Since the diazonium salt is used in situ, its formation is typically inferred by the successful outcome of the subsequent reaction. However, a small aliquot of the diazonium salt solution can be tested to confirm its presence:
-
Azo Coupling Test: Add a few drops of the cold diazonium salt solution to a cold, alkaline solution of a coupling agent such as 2-naphthol. The formation of a brightly colored azo dye (typically red or orange) is a positive indication of the presence of the diazonium salt. [4]
Conclusion
The diazotization of 2-sec-butylaniline, while requiring careful attention to temperature control and safety, is a feasible and valuable transformation for the synthesis of a variety of substituted aromatic compounds. The protocol provided herein, grounded in established chemical principles, offers a reliable starting point for researchers. Understanding the potential challenges posed by steric hindrance and the rationale behind each experimental step will empower scientists to troubleshoot and optimize this important reaction for their specific synthetic goals.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Diazotization of Sterically Hindered Anilines. BenchChem.
- Online Chemistry Notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Online Chemistry Notes.
- ResearchGate. (2023). Removal of amino in anilines through diazonium salt-based reactions.
- Browne, D. L. (2016).
- Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
- Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
- Organic Chemistry Portal. (n.d.).
- Unknown. (2020, March 29). DIAZONIUM SALTS.
- BYJU'S. (n.d.).
- Pharm D Guru. (n.d.). 34.
- Organic Chemistry Portal. (n.d.). Synthesis of diazonium salts. Organic Chemistry Portal.
- ResearchGate. (n.d.). Synthesis of diazonium salts from aniline derivatives. Reagents and....
- Google Patents. (n.d.). US3380988A - Diazonium salts and process for their preparation.
- BenchChem. (2025).
- ResearchGate. (n.d.). Diazotization-Coupling Reaction --.doc.
- Browne, D. L. (2016).
- BenchChem. (2025).
- GeeksforGeeks. (2023, July 25). Diazonium Salts - Definition, Preparation, Properties, Importance. GeeksforGeeks.
Sources
Application Notes and Protocols: The Strategic Use of 2-sec-Butylaniline in the Synthesis of High-Performance Polyurea Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the incorporation of 2-sec-butylaniline as a chain extender in the synthesis of polyurea systems. Polyurea technology is renowned for its rapid curing, exceptional mechanical properties, and robust chemical resistance, making it a cornerstone in advanced coatings, elastomers, and adhesives.[1][2] The selection of the chain extender is a critical determinant of the final polymer's characteristics. 2-sec-Butylaniline, an aromatic diamine, offers a unique molecular architecture that influences reaction kinetics and modulates the morphology of the hard segment domains within the polyurea matrix. This guide will delve into the mechanistic role of 2-sec-butylaniline, provide detailed synthesis protocols, and outline characterization methodologies to empower researchers in harnessing its potential for developing bespoke polyurea systems with tailored properties.
Introduction to Polyurea Chemistry and the Role of Chain Extenders
Polyurea polymers are synthesized through a step-growth polymerization reaction between a diisocyanate component and a polyamine.[1] This reaction is exceptionally rapid and typically requires no catalyst.[3][4] The resulting polymer architecture is a segmented block copolymer, comprising alternating soft and hard segments.
-
Soft Segments: These are derived from high-molecular-weight amine-terminated polyethers and impart flexibility and elastomeric properties to the polymer.[1]
-
Hard Segments: These are formed from the reaction of the diisocyanate with a low-molecular-weight diamine, known as a chain extender.[1][5] These segments are rigid and contribute to the polymer's strength, hardness, and thermal stability through the formation of well-defined, hydrogen-bonded domains.[1]
The choice of the chain extender is a pivotal factor in tailoring the final properties of the polyurea.[6][7][8] Aromatic diamines are frequently employed to enhance the thermal and mechanical properties of the resulting polymer due to the rigidity of the aromatic rings.[5][6][7][8]
2-sec-Butylaniline: A Unique Aromatic Chain Extender
2-sec-Butylaniline presents an interesting candidate as a chain extender in polyurea systems. Its chemical structure, featuring a primary amine group on an aromatic ring with a sterically hindering sec-butyl group, offers several potential advantages:
-
Moderated Reactivity: The bulky sec-butyl group can sterically hinder the approach of the isocyanate to the amine group, potentially slowing down the typically very fast polyurea reaction. This can be advantageous in applications requiring a longer gel time for better processing and flow.[8]
-
Disruption of Hard Segment Packing: The non-planar nature of the sec-butyl group can disrupt the regular packing of the hard segments. This can influence the degree of phase separation between the hard and soft segments, impacting properties such as flexibility, toughness, and transparency.
-
Enhanced Solubility: The presence of the alkyl group can improve the solubility of the resulting polyurea in certain organic solvents, which can be beneficial for specific applications and characterization techniques.[9]
Table 1: Properties of 2-sec-Butylaniline and Common Polyurea Reactants
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Equivalent Weight (g/eq) | Type |
| 2-sec-Butylaniline | C₁₀H₁₅N | 149.23 | 149.23 | Aromatic Amine Chain Extender |
| Methylene diphenyl diisocyanate (MDI) | C₁₅H₁₀N₂O₂ | 250.25 | 125.13 | Aromatic Diisocyanate |
| Amine-terminated polyether (e.g., Jeffamine® D-2000) | Proprietary | ~2000 | ~1000 | Aliphatic Polyamine (Soft Segment) |
Synthesis of Polyurea Systems Incorporating 2-sec-Butylaniline: A Prepolymer Approach
The prepolymer method is a widely used two-step process for synthesizing polyureas that allows for better control over the reaction and the final polymer structure.[5]
Workflow for Polyurea Synthesis
Caption: Prepolymer method for polyurea synthesis.
Detailed Protocol for Prepolymer Synthesis (Component A)
Materials:
-
Methylene diphenyl diisocyanate (MDI)
-
Amine-terminated polyether (e.g., Jeffamine® D-2000)
-
Reaction kettle equipped with a mechanical stirrer, nitrogen inlet, and temperature control
-
Anhydrous solvent (e.g., toluene or xylene), if required for viscosity control
Procedure:
-
Preparation: Ensure the reaction kettle is clean, dry, and purged with nitrogen to eliminate moisture, which can react with isocyanates.
-
Charging Reactants: Charge the calculated amount of MDI into the reaction kettle. The NCO:NH₂ ratio for the prepolymer synthesis is typically kept high (e.g., 2:1 or greater).
-
Heating: Begin stirring and gently heat the MDI to 50-60 °C to ensure it is in a liquid state.
-
Addition of Polyether: Slowly add the amine-terminated polyether to the MDI under continuous stirring. The addition should be dropwise or in a slow stream to control the exothermic reaction.
-
Reaction: After the addition is complete, raise the temperature to 70-80 °C and maintain it for 1-2 hours to ensure the reaction goes to completion.
-
Monitoring: The reaction progress can be monitored by titrating for the percentage of free NCO groups.
-
Storage: Once the desired NCO content is reached, cool the prepolymer to room temperature and store it under a nitrogen blanket in a sealed container.
Detailed Protocol for Amine Blend Preparation (Component B)
Materials:
-
Amine-terminated polyether (if any remaining in the formulation)
-
2-sec-Butylaniline
-
Additives (e.g., pigments, defoamers, adhesion promoters)
-
Mixing vessel
Procedure:
-
Blending: In a separate, dry mixing vessel, combine the desired amounts of the amine-terminated polyether (if used) and 2-sec-butylaniline.
-
Additives: If required, add any pigments or other additives and mix until a homogeneous blend is achieved.
-
Degassing: It is advisable to degas the amine blend under vacuum to remove any dissolved gases that could cause defects in the final coating.
Detailed Protocol for Polyurea Formation and Application
Equipment:
-
High-pressure, plural-component spray equipment with impingement mixing (for spray applications).[10]
-
Alternatively, for laboratory-scale synthesis, a high-speed mechanical stirrer can be used for rapid mixing.
Procedure:
-
Stoichiometry: The stoichiometry of the final reaction is typically expressed as an isocyanate index, which is the ratio of NCO groups to NH₂ groups multiplied by 100. An index of 105 is common, providing a slight excess of isocyanate to ensure complete reaction.
-
Mixing:
-
Spray Application: The prepolymer (Component A) and the amine blend (Component B) are heated (typically to 60-80 °C) and pumped through the high-pressure spray gun where they are mixed at a precise ratio (often 1:1 by volume).[11]
-
Lab-Scale Casting: For small-scale casting, the two components are pre-heated separately and then rapidly and thoroughly mixed together before being poured into a mold.
-
-
Curing: The reaction is extremely fast, with gel times often in the range of seconds.[3] The material will typically be tack-free within minutes and will continue to cure and build its final properties over the next 24-48 hours.
Characterization of Polyurea Systems
A thorough characterization of the synthesized polyurea is essential to understand the influence of 2-sec-butylaniline on its properties.
Spectroscopic Analysis
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to confirm the formation of the polyurea and to monitor the reaction.[12] Key peaks to observe include:
-
Disappearance of the NCO peak (~2270 cm⁻¹)
-
Appearance of the urea C=O stretching peak (~1640 cm⁻¹)
-
N-H stretching of the urea group (~3300 cm⁻¹)
-
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the polymer. The degradation profile can reveal the stability of the hard and soft segments.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperatures (Tg) of the soft and hard segments, providing insights into the degree of phase separation.
Mechanical Properties
-
Tensile Testing: This measures the material's tensile strength, elongation at break, and modulus, which are critical for understanding its mechanical performance.[11]
-
Dynamic Mechanical Analysis (DMA): DMA provides information on the viscoelastic properties of the material as a function of temperature.[6][7][8]
Table 2: Expected Influence of 2-sec-Butylaniline on Polyurea Properties
| Property | Expected Effect of 2-sec-Butylaniline | Rationale |
| Gel Time | Increased | Steric hindrance from the sec-butyl group slowing the NCO-NH₂ reaction.[8] |
| Hardness | Potentially decreased | Disruption of hard segment packing and hydrogen bonding. |
| Flexibility/Elongation | Potentially increased | Reduced crystallinity and packing of hard segments. |
| Thermal Stability | Potentially slightly decreased | Less efficient packing of hard segments may lead to a lower onset of degradation. |
Causality Behind Experimental Choices
-
Why the Prepolymer Method? This approach separates the reaction into two manageable steps. It allows for the creation of a stable, isocyanate-terminated intermediate with a controlled viscosity. This is particularly important for spray applications where precise mixing and handling are crucial.
-
Why High-Pressure Impingement Mixing? The extremely fast reaction kinetics of polyurea demand rapid and thorough mixing of the two components.[10] Impingement mixing at high pressure ensures that the reactants are intimately combined at the molecular level before the polymerization proceeds significantly.
-
Why a Stoichiometric Index of 105? A slight excess of isocyanate ensures that all amine groups react, maximizing the molecular weight of the polymer. The unreacted isocyanate can then react with atmospheric moisture over time, leading to further cross-linking and property development.
Self-Validating Systems and Trustworthiness
The protocols described herein are designed to be self-validating. For instance, the FTIR analysis provides direct evidence of the chemical transformation, confirming the successful formation of the urea linkages. The mechanical and thermal characterization data will provide a quantitative measure of the material's performance, which can be compared to established polyurea systems to validate the efficacy of incorporating 2-sec-butylaniline. Consistency in the synthesis and characterization results across multiple batches will further establish the trustworthiness of the protocols.
Conclusion
2-sec-Butylaniline offers a compelling option for researchers and scientists looking to fine-tune the properties of polyurea systems. Its unique chemical structure provides a lever to control reactivity and modulate the morphology of the hard segments. By following the detailed protocols and characterization methods outlined in this guide, professionals in drug development and other fields can explore the potential of 2-sec-butylaniline to create novel polyurea materials with customized performance characteristics for a wide range of applications.
References
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Primeaux, D. J. (2004). Polyurea Elastomer Technology: History, Chemistry & Basic Formulating Techniques. Primeaux Associates LLC. [Link]
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Buruiana, T., & Buruiana, E. C. (2021). Preparation of High Molecular Weight Poly(urethane-urea)s Bearing Deactivated Diamines. Polymers, 13(12), 1932. [Link]
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Gaina, V., Gaina, C., Tudorachi, N., & Stoica, I. (2023). Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications. Polymers, 15(3), 756. [Link]
-
NewTec Group. (2024). How is Polyurea Made? Exploring the Production Process and Its Unique Properties. [Link]
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Gaina, V., Gaina, C., Tudorachi, N., & Stoica, I. (2023). Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications. ResearchGate. [Link]
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Gaina, V., Gaina, C., Tudorachi, N., & Stoica, I. (2023). Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications. MDPI. [Link]
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Buruiana, T., & Buruiana, E. C. (2021). State-of-the-Art Polyurea Coatings: Synthesis Aspects, Structure–Properties Relationship, and Nanocomposites for Ballistic Protection Applications. Polymers, 13(24), 4393. [Link]
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Patel, N. B., Patel, J. R., & Patel, K. H. (2010). Polyureas: Synthesis and Characterization. E-Journal of Chemistry, 7(4), 1253-1259. [Link]
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Anderson, P. L. (2001). Sprayable polyurea coatings offer a unique combination of properties. Modern Paint and Coatings, 91(10), 49-54. [Link]
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Primeaux, D. J. (2004). The True Polyurea Spray Elastomer Story: Chemistry, Advances and Applications. Primeaux Associates, LLC. [Link]
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Primeaux, D. J. (2004). The True Polyurea Spray Elastomer Story: Chemistry, Advances and Applications. Primeaux Associates, LLC. [Link]
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Arunkumar, T., & Sathishkumar, S. (2016). Surface Coating and Characterisation of Polyurea for Liquid Storage. ResearchGate. [Link]
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Priemaux, D. (n.d.). Formulating Polyurea Coatings and Caulks. Scribd. [Link]
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Polychem Systems. (2022). Properties and application of polyurea. [Link]
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Buruiana, T., & Buruiana, E. C. (2021). Polyureas Versatile Polymers for New Academic and Technological Applications. Polymers, 13(24), 4393. [Link]
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Poveda, E., Antunes, M., & Velosa, A. L. (2021). Advanced Coatings of Polyureas for Building Blast Protection: Physical, Chemical, Thermal and Mechanical Characterization. Polymers, 13(16), 2731. [Link]
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Ultimate Linings. (n.d.). How are polyurea linings different? What are they for?. [Link]
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Buruiana, T., & Buruiana, E. C. (2021). Polyureas Versatile Polymers for New Academic and Technological Applications. PMC. [Link]
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House, D. W., & Perez, C. J. (2002). Performance Enhancements of Aromatic Polyurea Spray Coatings by the Use of Conventional Primer Systems. Primeaux Associates LLC. [Link]
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Abdollahi, S. M., & Ghasemi, S. M. (2012). Optically Active Poly[2‑(sec-butyl)aniline] Nanofibers Prepared via Enantioselective Polymerization. ResearchGate. [Link]
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Application Note: Strategies for the Derivatization of 2-sec-Butylaniline for Enhanced Analytical Detection
Abstract
2-sec-Butylaniline is a primary aromatic amine whose analytical determination is critical in various fields, including pharmaceutical development, chemical synthesis, and environmental monitoring. Due to its polarity, basicity, and potential for hydrogen bonding, direct analysis via gas chromatography (GC) is often challenging, leading to poor peak symmetry, column adsorption, and low sensitivity.[1] This application note provides a comprehensive guide to the derivatization of 2-sec-butylaniline to overcome these analytical hurdles. We present detailed protocols for acylation and silylation for achiral analysis, as well as a dedicated protocol for chiral derivatization to resolve its enantiomers. Furthermore, a method for pre-column derivatization for High-Performance Liquid Chromatography (HPLC) is detailed for applications where GC is not suitable.
Introduction: The Rationale for Derivatization
The primary amino group (-NH₂) and the active hydrogens of 2-sec-butylaniline make the molecule highly polar. In gas chromatography, this polarity leads to undesirable interactions with active sites (e.g., free silanols) in the GC inlet and column, resulting in tailing peaks and poor reproducibility.[1][2] Derivatization is a chemical modification process that converts the analyte into a form more amenable to chromatographic analysis.[3]
The core objectives for derivatizing 2-sec-butylaniline are:
-
Increased Volatility: Replacing active hydrogens with non-polar groups reduces intermolecular hydrogen bonding, lowering the boiling point of the analyte and making it more suitable for GC analysis.[2][4]
-
Improved Chromatographic Behavior: Derivatization masks polar functional groups, minimizing interactions with the stationary phase and leading to sharper, more symmetrical peaks.[1]
-
Enhanced Thermal Stability: The resulting derivatives are often more stable at the high temperatures required for GC analysis, preventing on-column degradation.[3]
-
Improved Detection Sensitivity: The introduction of specific functional groups, particularly halogenated moieties, can dramatically increase the response of selective detectors like the Electron Capture Detector (ECD).[1][4]
-
Enantiomeric Resolution: As 2-sec-butylaniline possesses a chiral center, derivatization with an enantiomerically pure reagent creates diastereomers that can be separated on a standard achiral GC column.[1][5]
This guide provides validated protocols for the most effective derivatization strategies tailored for 2-sec-butylaniline.
Acylation: A Robust Method for GC-MS and GC-ECD Analysis
Acylation involves replacing the active hydrogens on the amine group with an acyl group (-COR).[6] Fluorinated anhydrides are particularly effective as they produce highly volatile and thermally stable derivatives that are exceptionally sensitive to electron capture detection.[4][7][8] Trifluoroacetic anhydride (TFAA) is a common and highly reactive reagent for this purpose.[9]
Workflow for Acylation Derivatization
Caption: General workflow for acylation of 2-sec-butylaniline.
Protocol 2.1: Trifluoroacetylation with TFAA
Principle: 2-sec-butylaniline reacts with trifluoroacetic anhydride (TFAA) in an anhydrous solvent to form N-(sec-butylphenyl)trifluoroacetamide. This derivative is significantly more volatile and less polar than the parent amine.
Materials:
-
2-sec-butylaniline sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous acetonitrile or ethyl acetate
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Pipette a known volume of the sample containing 2-sec-butylaniline into a 2 mL reaction vial. If the sample is in a volatile solvent, evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Add 200 µL of anhydrous acetonitrile to the dried sample residue. Vortex briefly to dissolve.
-
Reagent Addition: Carefully add 100 µL of TFAA to the vial.
-
Causality Note: TFAA is highly reactive and moisture-sensitive. The reaction should be performed in a fume hood, and anhydrous conditions are critical to prevent hydrolysis of the reagent and ensure the reaction proceeds to completion.
-
-
Reaction: Tightly cap the vial and place it in a heating block set to 60°C for 30 minutes.
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection. Inject 1 µL of the derivatized solution into the GC-MS or GC-ECD system.
-
Self-Validation: A complete reaction is indicated by the disappearance of the 2-sec-butylaniline peak and the appearance of a single, sharp derivative peak in the chromatogram. Running a derivatized standard allows for confirmation of retention time and mass spectrum.
-
Data Summary: Acylation Reagents
| Reagent | Abbreviation | Typical Conditions | Derivative Volatility | Detector Suitability | Key Advantages |
| Trifluoroacetic Anhydride | TFAA | 60°C, 30 min | Very High | ECD, FID, MS | Highly reactive, excellent for trace analysis with ECD.[4] |
| Pentafluoropropionic Anhydride | PFPA | 70°C, 30 min | High | ECD, FID, MS | Good volatility, often used for amphetamines and catecholamines.[4] |
| Heptafluorobutyric Anhydride | HFBA | 70°C, 45 min | Moderate | ECD, FID, MS | Produces the most sensitive response with ECD.[4][7] |
Chiral Derivatization for Enantiomeric Separation
The biological and pharmacological activity of chiral molecules often resides in a single enantiomer. Consequently, the separation and quantification of the enantiomers of 2-sec-butylaniline are frequently required. This can be achieved by an indirect method where the enantiomers are reacted with a single, pure enantiomer of a chiral derivatizing agent (CDA) to form a pair of diastereomers.[10] These diastereomers have different physicochemical properties and can be separated on a conventional achiral GC column.[5]
Principle of Diastereomer Formation
Caption: Formation of diastereomers from enantiomers.
Protocol 3.1: Derivatization with (S)-(-)-N-(Trifluoroacetyl)prolyl Chloride
Principle: (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAP-Cl) is a widely used chiral acylating agent. It reacts with the primary amine of both (R)- and (S)-2-sec-butylaniline to form stable diastereomeric amides, which can be resolved by GC.
Materials:
-
2-sec-butylaniline sample
-
(S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAP-Cl), solution in anhydrous solvent (e.g., 1 mg/mL in toluene)
-
Anhydrous toluene
-
Anhydrous pyridine (as acid scavenger)
-
Reaction vials (2 mL) with PTFE-lined caps
Procedure:
-
Sample Preparation: Transfer an aliquot of the sample containing 2-sec-butylaniline to a reaction vial and evaporate to dryness under nitrogen.
-
Reconstitution: Add 100 µL of anhydrous toluene to the vial.
-
Reagent Addition: Add 100 µL of the TFAP-Cl solution and 10 µL of anhydrous pyridine to the vial.
-
Causality Note: Pyridine acts as a base to neutralize the HCl byproduct of the acylation reaction, driving the equilibrium towards the product side and preventing potential degradation of the derivative.[8]
-
-
Reaction: Cap the vial tightly and vortex for 1 minute. Let the reaction proceed at room temperature for 20 minutes.
-
Work-up (Optional but Recommended): Add 500 µL of 1 M H₂SO₄ to the vial, vortex, and centrifuge. The upper organic layer contains the derivatives. This step removes excess pyridine and improves baseline stability.
-
Analysis: Transfer the organic layer to an autosampler vial. Inject 1 µL into the GC-MS or GC-FID system equipped with a standard achiral column (e.g., a 5% phenyl-methylpolysiloxane phase).
-
Self-Validation: The chromatogram should show two distinct, well-resolved peaks corresponding to the two diastereomers. The peak area ratio directly reflects the enantiomeric ratio of the original sample. The identity of each peak can be confirmed by derivatizing and analyzing pure standards of (R)- and (S)-2-sec-butylaniline, if available.
-
Derivatization for HPLC Analysis
While GC is often preferred for volatile amines, HPLC is a valuable alternative, especially when dealing with complex matrices or concerns about thermal lability.[11][12] For HPLC, derivatization is typically performed pre-column to attach a chromophoric or fluorophoric tag to the analyte, enabling highly sensitive UV-Vis or fluorescence detection.[6][13]
Protocol 4.1: Pre-column Derivatization with Dansyl Chloride
Principle: Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary amines under alkaline conditions to form intensely fluorescent sulfonamide derivatives, which can be detected at very low concentrations.[14]
Materials:
-
2-sec-butylaniline sample
-
Dansyl chloride solution (e.g., 2 mg/mL in acetone)
-
Sodium bicarbonate buffer (100 mM, pH 9.5)
-
Acetone
-
Reaction vials (2 mL)
Procedure:
-
Sample Preparation: Place 100 µL of the sample (dissolved in a suitable solvent) into a reaction vial.
-
Buffering: Add 200 µL of the sodium bicarbonate buffer.
-
Reagent Addition: Add 200 µL of the Dansyl chloride solution. Vortex thoroughly.
-
Causality Note: The reaction is pH-dependent and requires alkaline conditions to deprotonate the amine, making it a more effective nucleophile.[14]
-
-
Reaction: Incubate the vial in a heating block at 60°C for 45 minutes in the dark. Dansyl derivatives are light-sensitive.
-
Quenching: After cooling, add 100 µL of a quenching reagent (e.g., a primary amine solution like methylamine) to react with excess Dansyl chloride, if necessary, to improve the chromatographic baseline.
-
Analysis: The sample is ready for injection into the HPLC system. Use a reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water. Detection is performed with a fluorescence detector (e.g., Excitation: ~340 nm, Emission: ~525 nm).
Data Summary: HPLC Derivatization Reagents
| Reagent | Abbreviation | Detection Mode | Excitation (nm) | Emission (nm) | Key Features |
| Dansyl Chloride | DNS-Cl | Fluorescence | ~340 | ~525 | Highly fluorescent, robust, reacts with primary and secondary amines.[14] |
| o-Phthalaldehyde | OPA | Fluorescence | ~340 | ~455 | Reacts rapidly with primary amines in the presence of a thiol.[6] |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Fluorescence | ~265 | ~340 | Forms stable derivatives, also has strong UV absorbance.[6] |
| 1-Fluoro-2,4-dinitrobenzene | FDNB | UV-Vis | ~360 (Abs) | N/A | Sanger's reagent, provides strong UV absorbance for detection.[14] |
References
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Thomson, J.S., et al. (1993). GC/MS determination of amines following exhaustive trifluoroacetylation. OSTI.GOV. [Link]
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Penn State University Libraries. (1993). GC/MS determination of amines following exhaustive trifluoroacetylation. Penn State University Libraries Catalog. [Link]
-
ResearchGate. (2025). 2.1.2. Gas chromatography of amines as various derivatives. Request PDF. [Link]
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Kusch, P. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Hochschule Bonn-Rhein-Sieg. [Link]
-
Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Chemistry LibreTexts. [Link]
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Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography. [Link]
-
Semantic Scholar. (2018). Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]
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ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]
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PubMed. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. PubMed. [Link]
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International Journal of Pharmaceutical Erudition. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. [Link]
-
Regis Technologies. (n.d.). GC Derivatization. [Link]
-
NIST. (n.d.). 2-sec-Butylaniline. NIST WebBook. [Link]
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NIH - National Center for Biotechnology Information. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC. [Link]
-
Letters in Applied NanoBioScience. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 2-Butoxyethanol. [Link]
-
LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link]
-
ResearchGate. (n.d.). Structures of some chiral derivatizing agents. Download Scientific Diagram. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 2,4,6-Trinitrotoluene. [Link]
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Application Notes & Protocols: A Guide to the Scale-Up Synthesis of 2,6-Disubstituted Anilines
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 2,6-Disubstituted Anilines
2,6-disubstituted anilines are a critical class of intermediates, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their unique steric and electronic properties, imparted by the substituents flanking the amino group, are pivotal to the biological activity and material performance of the final products. Consequently, the development of robust, scalable, and economically viable synthetic routes to these anilines is a paramount concern for the chemical and pharmaceutical industries.
This comprehensive guide provides an in-depth analysis of established and emerging methodologies for the scale-up synthesis of 2,6-disubstituted anilines. Moving beyond mere procedural descriptions, this document elucidates the underlying chemical principles, addresses common scale-up challenges, and offers practical, field-proven protocols.
Core Synthetic Strategies: A Comparative Overview
The industrial production of 2,6-disubstituted anilines primarily relies on a few core strategies, each with distinct advantages and limitations regarding yield, selectivity, cost, and environmental impact.[3] The choice of an optimal route is contingent on factors such as the desired scale of production, the cost of raw materials, and environmental considerations.[3]
Ortho-Alkylation of Anilines
Direct alkylation of anilines or their derivatives at the ortho positions is a highly atom-economical approach. This method typically involves the reaction of an aniline with an olefin in the presence of a catalyst.
-
Mechanism: The reaction is often catalyzed by an aluminum anilide complex, formed in situ from the reaction of the aniline with an aluminum alkyl or aluminum metal.[3]
-
Advantages: This direct approach can be highly efficient for specific substrates.
-
Challenges: Selectivity can be an issue, with the potential for the formation of mono-alkylated and other isomeric byproducts. Reaction conditions, such as temperature and pressure, can be demanding.[4]
Nitration-Reduction of Substituted Benzenes
A classical and widely used method involves the nitration of a corresponding 1,3-disubstituted benzene, followed by the reduction of the nitro group to an amine. For instance, 2,6-dimethylaniline is industrially produced from the nitration and subsequent reduction of m-xylene.[2][3]
-
Mechanism: The nitration step is a typical electrophilic aromatic substitution, while the reduction of the nitro group can be achieved through various methods, including catalytic hydrogenation (e.g., using Pd/C, Zn, or Fe).[3][5]
-
Advantages: This is a high-yielding and well-established process.[3]
-
Challenges: The nitration step can produce a mixture of isomers, necessitating purification.[3] The process also generates significant acidic waste, posing environmental concerns.[3]
Modern Catalytic Methods
Recent advances in catalysis have provided powerful tools for the synthesis of anilines, including the Buchwald-Hartwig amination and Directed Ortho-Metalation (DoM).
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for forming C(sp²)-N bonds.[6][7][8] It involves the reaction of an aryl halide or sulfonate with an amine in the presence of a palladium catalyst, a ligand, and a base.[6][7] While highly versatile, challenges on an industrial scale include the cost of the palladium catalyst and ligands, and the potential for catalyst deactivation.[6][9]
-
Directed Ortho-Metalation (DoM): DoM allows for the exclusive functionalization of the ortho-position of a directing metalation group (DMG) via an aryllithium intermediate.[10][11] The DMG, often a tertiary amine or amide, interacts with an organolithium reagent, directing deprotonation to the adjacent ortho position.[10] This method offers excellent regioselectivity but often requires cryogenic temperatures and highly reactive organolithium reagents, posing challenges for large-scale operations.
Scale-Up Challenges and Mitigation Strategies
Transitioning a synthetic route from the laboratory to a pilot plant or production scale invariably introduces a new set of challenges. Proactive identification and mitigation of these issues are crucial for a successful scale-up campaign.
| Challenge | Potential Causes | Mitigation Strategies |
| Reduced Yield/Conversion | Inefficient mixing and mass transfer, catalyst deactivation, poor thermal control, solubility issues.[9] | - Ensure adequate agitation for the reactor volume and viscosity.[9]- Use high-purity reagents and solvents to avoid catalyst poisoning.[12]- Implement robust temperature monitoring and control systems.[9]- Conduct solubility studies at various scales and temperatures. |
| Byproduct Formation | Oxygen contamination, suboptimal base selection, prolonged reaction times at high temperatures.[9][12] | - Maintain a strictly inert atmosphere (e.g., Nitrogen or Argon).[9][12]- Screen and optimize the base to balance reactivity and side reactions.[9]- Optimize reaction time to maximize conversion while minimizing byproduct formation.[12] |
| Purification Difficulties | Co-elution of impurities, product degradation during distillation.[13] | - Optimize chromatographic conditions or consider recrystallization.[12][13]- Utilize vacuum distillation to lower the boiling point and prevent thermal degradation.[13] |
| Safety Hazards | Pyrophoric catalysts (e.g., Pd/C), exothermic reactions, handling of toxic and flammable materials.[9] | - Handle pyrophoric catalysts under an inert atmosphere.[9]- Ensure adequate cooling capacity to manage exotherms.[9]- Adhere to strict safety protocols for handling hazardous materials, including the use of personal protective equipment and adequate ventilation.[14][15][16] |
Experimental Protocols
The following protocols are provided as illustrative examples and should be optimized for specific substrates and scales.
Protocol 1: Scale-Up Synthesis of 2,6-Diethylaniline via Ortho-Alkylation
This protocol is adapted from established industrial processes for the ortho-alkylation of anilines.[4]
Materials:
-
Aniline
-
Ethylene
-
Triethylaluminum (catalyst precursor)
-
Toluene (solvent)
-
Aqueous sodium hydroxide (for catalyst deactivation)
-
Suitable high-pressure reactor with temperature and pressure controls, and a mechanical stirrer.
Procedure:
-
Catalyst Formation: In a dry, inerted reactor, dissolve aniline in toluene. Carefully add triethylaluminum to form the aluminum anilide catalyst in situ.
-
Alkylation: Heat the reactor to the desired temperature (e.g., 100-200°C) and pressurize with ethylene to the target pressure (e.g., 100-500 psig).[4]
-
Reaction Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by gas chromatography (GC) for the consumption of aniline and the formation of 2,6-diethylaniline.[4]
-
Catalyst Deactivation: Once the reaction is complete, cool the reactor and carefully add aqueous sodium hydroxide to deactivate the catalyst.[4]
-
Work-up and Purification: Separate the organic layer. Wash with water and brine. Distill the organic layer to remove the solvent, unreacted aniline, and any mono-alkylated byproducts to isolate the 2,6-diethylaniline.[4]
Protocol 2: Laboratory-Scale Buchwald-Hartwig Amination for a 2,6-Disubstituted Aniline
This protocol provides a general procedure for the synthesis of a primary arylamine, which can be adapted for 2,6-disubstituted systems.[8]
Materials:
-
Aryl halide (e.g., 2,6-disubstituted bromobenzene)
-
Ammonia source (e.g., benzophenone imine or ammonia itself)[6]
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., a biarylphosphine ligand)
-
Strong base (e.g., sodium tert-butoxide)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium catalyst, ligand, and base.
-
Reagent Addition: Add the aryl halide and the solvent. If using a solid ammonia source, add it at this stage.
-
Reaction Conditions: Seal the vessel and heat to the optimized reaction temperature. If using gaseous ammonia, it can be bubbled through the reaction mixture.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture and quench with water. Extract the product with an organic solvent. The organic layers are then combined, dried, and concentrated. The crude product is purified by column chromatography.
Visualization of Synthetic Workflows
General Workflow for Ortho-Alkylation
Caption: Workflow for the ortho-alkylation of aniline.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Conclusion
The synthesis of 2,6-disubstituted anilines on a large scale requires a multifaceted approach that considers not only the chemical transformation itself but also the engineering, safety, and economic aspects of the process. While traditional methods like ortho-alkylation and nitration-reduction remain industrially relevant, modern catalytic techniques such as Buchwald-Hartwig amination offer increased versatility and are continually being optimized for industrial applications. A thorough understanding of the potential challenges associated with scale-up, coupled with careful process development and optimization, is essential for the successful and sustainable production of these vital chemical building blocks.
References
- Challenges in the scale-up synthesis of 4-(Furan-2-yl)aniline hydrochloride. Benchchem.
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- Hydroxydiphenylamine synthesis
- Aniline synthesis turns to photochemistry to access challenging targets. Chemistry World.
- An In-Depth Technical Guide to the Synthesis of 2,6-Dimethylaniline. Benchchem.
- Process for producing 2,6-dialkylanilines.
- Directed ortho metal
- Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation
- How is 2,6-Dimethylaniline synthesized?. FAQ - Guidechem.
- Process for the preparation of 4-chloro-2,6-dialkylanilines.
- Safety D
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- ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS. Loba Chemie.
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- Directed (ortho)
- Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures.
- Directed ortho Metal
- The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal.
- Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Chemistry Stack Exchange.
- Directed Metal
- The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook.
- Safety D
- Directed Ortho Metal
- Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and deriv
- Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts.
- Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole Synthesis. Organic Chemistry Portal.
- Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamin
- Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation.
- Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines.
Sources
- 1. Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. lobachemie.com [lobachemie.com]
- 16. sia-toolbox.net [sia-toolbox.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-sec-Butylaniline by Distillation
Welcome to the technical support center for the purification of crude 2-sec-butylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the distillation of this compound. Our goal is to equip you with the expertise to overcome common challenges and ensure the successful purification of 2-sec-butylaniline in your laboratory.
I. Understanding the Compound and the Process
2-sec-Butylaniline is an aromatic amine with physical properties that necessitate careful consideration during purification. Its relatively high boiling point makes vacuum distillation the method of choice to prevent thermal degradation and improve separation efficiency. Crude samples of 2-sec-butylaniline may contain a variety of impurities, including isomers (e.g., 4-sec-butylaniline, N-sec-butylaniline), unreacted starting materials, and colored polymeric byproducts formed through oxidation.
Key Physical Properties for Distillation
To effectively design a purification strategy, it is crucial to understand the physical properties of 2-sec-butylaniline and its potential impurities.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 2-sec-Butylaniline | 55751-54-7 | 149.23 | 120-122 @ 16 mmHg[1]; 239.0 @ 760 mmHg[2] | 0.957[1] | 1.541[1] |
| 4-sec-Butylaniline | 30273-11-1 | 149.23 | 244-245 @ 727 mmHg[3] | 0.977[3] | 1.537[3] |
| 2-tert-Butylaniline | 6310-21-0 | 149.23 | 123-124 @ 17 mmHg[4] | 0.957[4] | 1.545[4] |
| 4-tert-Butylaniline | 769-92-6 | 149.23 | 90-93 @ 3 mmHg[5] | 0.937[5] | 1.538[5] |
| Aniline | 62-53-3 | 93.13 | 184 @ 760 mmHg; 72 @ 20 mmHg[6] | 1.022 | 1.585 |
II. Distillation Workflow Diagram
The following diagram illustrates a typical workflow for the vacuum fractional distillation of crude 2-sec-butylaniline.
Caption: A schematic overview of the key stages in the purification of crude 2-sec-butylaniline by vacuum fractional distillation.
III. Troubleshooting Guide
This section addresses specific problems that may arise during the distillation of 2-sec-butylaniline.
Q1: My purified 2-sec-butylaniline is discolored (yellow to brown). What is the cause and how can I prevent it?
A1:
-
Cause: Discoloration in anilines is typically due to air oxidation, which forms highly colored polymeric impurities.[6] This can be exacerbated by excessive heating during distillation.
-
Solution:
-
Minimize Air Exposure: Purge the distillation apparatus with an inert gas (e.g., nitrogen or argon) before heating. Maintain a slight positive pressure of the inert gas throughout the distillation and storage.
-
Use Vacuum Distillation: Distilling under reduced pressure lowers the boiling point, minimizing thermal stress on the compound.[6] For 2-sec-butylaniline, a vacuum of around 16 mmHg will lower the boiling point to approximately 120-122°C, which is significantly lower than its atmospheric boiling point of 239°C.[1][2]
-
Add Zinc Dust: Adding a small amount of zinc dust to the distillation flask can help prevent oxidation.
-
Proper Storage: Store the purified product in a dark bottle under an inert atmosphere and refrigerated to prevent degradation.[2]
-
Q2: I'm experiencing significant "bumping" or violent boiling in the distillation flask. How can I resolve this?
A2:
-
Cause: Bumping occurs when a liquid becomes superheated and then boils suddenly and violently. This is a common issue in vacuum distillations due to the large temperature gradient between the heated bottom of the flask and the cooler surface of the liquid.[7]
-
Solution:
-
Magnetic Stirring: The most effective method to prevent bumping is to use a magnetic stir bar in the distillation flask to ensure smooth and even boiling.
-
Boiling Chips: While less effective under high vacuum, fresh boiling chips can be added to the flask before applying the vacuum. Never add boiling chips to a hot liquid.
-
Ebulliator Tube: For very high vacuum distillations, a fine capillary tube (ebulliator) can be inserted to introduce a steady stream of tiny bubbles, which promotes smooth boiling.[7]
-
Q3: The separation between 2-sec-butylaniline and its isomers is poor, leading to a broad boiling point range for the main fraction. How can I improve the separation?
A3:
-
Cause: Isomers of butylaniline can have very close boiling points, making them difficult to separate by simple distillation.[8] Effective separation requires enhancing the efficiency of the distillation column.
-
Solution:
-
Use a Fractionating Column: A simple distillation setup is often insufficient. Use a fractionating column (e.g., Vigreux, packed, or spinning band) between the distillation flask and the condenser. This provides a larger surface area for repeated vaporization-condensation cycles, which is the principle of fractional distillation.[9]
-
Optimize Reflux Ratio: A higher reflux ratio (the ratio of the amount of condensate returned to the column to the amount collected as distillate) generally improves separation but slows down the distillation rate. Adjust the heating rate and insulation of the column to maintain a steady reflux.
-
Column Insulation: Insulate the fractionating column to maintain the temperature gradient and prevent premature condensation.
-
Q4: The vacuum pump is running, but I can't achieve the desired low pressure in the system.
A4:
-
Cause: Leaks in the distillation apparatus are the most common reason for an inability to achieve a good vacuum.
-
Solution:
-
Check All Joints: Ensure all ground glass joints are properly greased with a suitable vacuum grease and securely clamped.
-
Inspect Glassware: Check for any cracks or chips in the glassware that could be a source of leaks.
-
Tubing and Connections: Ensure all vacuum tubing is in good condition (not cracked or perished) and that all connections are tight.
-
Isolate and Test: If possible, isolate different parts of the system to pinpoint the location of the leak. A vacuum gauge is an essential tool for this process.
-
IV. Frequently Asked Questions (FAQs)
Q1: Is vacuum distillation necessary for purifying 2-sec-butylaniline?
A1: Yes, vacuum distillation is highly recommended. The atmospheric boiling point of 2-sec-butylaniline is approximately 239°C.[2] Distilling at this high temperature can lead to thermal decomposition and oxidation. By reducing the pressure to around 16 mmHg, the boiling point is lowered to a more manageable 120-122°C, which helps to preserve the integrity of the compound.[1][6]
Q2: What are the primary safety precautions I should take when distilling 2-sec-butylaniline?
A2:
-
Toxicity: 2-sec-butylaniline is harmful if swallowed, inhaled, or in contact with skin.[2][10]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
Vacuum Safety: Inspect all glassware for defects before use to prevent implosion under vacuum. Use a safety screen around the apparatus.
-
Heating: Use a heating mantle with a stirrer for controlled and even heating. Avoid open flames.[9]
Q3: How can I dry crude 2-sec-butylaniline before distillation?
A3: Aniline and its derivatives are hygroscopic.[11] To remove residual water, the crude material can be dried over a suitable drying agent like potassium hydroxide (KOH) or calcium hydride (CaH2) followed by decanting or filtering before distillation.[11]
Q4: How do I know when my collected fraction is pure?
A4:
-
Constant Boiling Point: A sharp, constant boiling point at a given pressure is a good indicator of purity.
-
Refractive Index: Measure the refractive index of the collected fractions and compare it to the literature value (n20/D = 1.541).[1]
-
Chromatographic and Spectroscopic Methods: For definitive purity assessment, analyze the fractions using techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[12]
V. Detailed Experimental Protocol: Vacuum Fractional Distillation of Crude 2-sec-Butylaniline
This protocol is a general guideline and may need to be adapted based on the scale of the experiment and the specific impurities present.
1. Pre-treatment of Crude Material:
- If the crude 2-sec-butylaniline is suspected to contain water, add anhydrous potassium hydroxide (KOH) pellets and stir for several hours.
- Carefully decant or filter the dried liquid into the distillation flask.
2. Apparatus Setup:
- Assemble a vacuum fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., a 20 cm Vigreux column), a distillation head with a thermometer, a condenser, a receiver adapter, and receiving flasks.
- Place a magnetic stir bar in the distillation flask.
- Lightly grease all ground glass joints with high-vacuum grease.
- Connect the apparatus to a vacuum pump via a cold trap.
- Place a heating mantle under the distillation flask.
3. Distillation Procedure:
- Charge the distillation flask with the crude 2-sec-butylaniline (do not fill more than two-thirds full).
- Turn on the magnetic stirrer.
- Slowly apply vacuum to the system. Check for leaks and ensure a stable vacuum is achieved (e.g., ~16 mmHg).
- Begin to gently heat the distillation flask.
- Observe the column for the vapor front to rise.
- Collect the initial distillate (fore-run) in a separate flask. This fraction will contain lower-boiling impurities.
- Once the temperature at the distillation head stabilizes at the expected boiling point of 2-sec-butylaniline at the working pressure (e.g., 120-122°C at 16 mmHg), switch to a clean receiving flask to collect the main fraction.[1]
- Continue collecting the main fraction as long as the temperature remains constant.
- If the temperature drops or starts to rise significantly, switch to another receiving flask to collect the tailings (higher-boiling impurities).
- Once the distillation is complete, turn off the heater and allow the system to cool completely before slowly and carefully releasing the vacuum.
4. Product Analysis and Storage:
- Analyze the purity of the main fraction using appropriate analytical methods (e.g., GC, NMR, refractive index).
- Combine the pure fractions.
- Store the purified 2-sec-butylaniline in a sealed, amber glass bottle under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.[2]
VI. References
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Troubleshooting of Distillation | PPTX - Slideshare. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6V5B-JQSB2C6HJ3p-T59QQ6B54nljwtJ6HLJTncGhjG2cxRBDVNowaGkykUVlJoodoarg50TwrI2R9zxldjDlKPiWL_WL11yjgkuypa15YcNdXszW9-NcLl-fMuKGyUuc9WtrF7dnmjPddBVrNy2L_MrmGL66fjCGVl8W1zZXF-hHw94xf6Tp]
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How Can You Fix Problems In Distillation Columns? - Chemistry For Everyone - YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl-hax312I4KUeW9tVc74cfxjhwLPOHlRl_XHdNbWVERnSRPRUQevjaISDf5xPKfmY09NW_AnIQZYGikmkIOL8K1oVvarZ6r_mBXLakJrLzfagnbB8GCZRbVj05CLuY75dLN2UGQ==]
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Distillation Troubleshooting - Wiley. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmx8jirqVMm66ha5ZusU5d-Vb1dGsnbh7w6HAkQHXgf-Vu5Y8TnzCyqxl6jRPE1SwjNnhw0IRdLZmtq0hqQuJaERqHrUnxol5WkUIKUVcvRmM931zuitMTz95anAw1qvtmkuKPpx9N9do32wUTOBgy6gSujLaaI2eKxNdJsbh3]
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Vacuum Distillation of Aniline - Powered by XMB 1.9.11 - Sciencemadness.org. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwZHpqlji8dFFTbF-FrusEdUBNHDrWcxuf1S9UYM0RqQPhwFOl45k0qo4_BAvfiHsFdmDXfWVcn7xp1-7NFzvrhFRdG5p6OTqCoq7cliW7mwfzwNM4LG9tv9xj23F1yphWx5vH_t3meJydeI8T9O88FaJXawFdlRXt3w==]
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-
Purify and dry aniline? : r/chemistry - Reddit. [URL: https://www.reddit.com/r/chemistry/comments/26g8sv/purify_and_dry_aniline/ ]
-
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Use of fractional distillation in organic chemistry [closed]. [URL: https://chemistry.stackexchange.com/questions/107079/use-of-fractional-distillation-in-organic-chemistry]
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Fractional distillation - Wikipedia. [URL: https://en.wikipedia.org/wiki/Fractional_distillation]
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Technical Support Center: Purification of 2-sec-Butylaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-sec-butylaniline. This guide provides in-depth troubleshooting advice and detailed protocols for removing common impurities encountered during the synthesis of this important chemical intermediate. The following information is curated to provide practical, field-proven insights to help you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 2-sec-butylaniline reaction mixture?
A1: The impurity profile of your 2-sec-butylaniline will largely depend on the synthetic route employed, most commonly the Friedel-Crafts alkylation of aniline with a sec-butylating agent (e.g., 2-butanol or 2-butyl halide). The primary impurities typically fall into three categories:
-
Isomeric Byproducts: These arise from alkylation at different positions on the aniline ring or on the nitrogen atom. Common isomers include 4-sec-butylaniline and N-sec-butylaniline.
-
Over-Alkylated Products: These are the result of multiple sec-butyl groups being added to the aniline molecule, such as N,2-di-sec-butylaniline or 2,6-di-sec-butylaniline. The formation of these is often favored by an excess of the alkylating agent or prolonged reaction times.[1]
-
Unreacted Starting Materials: Residual aniline is a common low-boiling impurity.
-
Degradation Products: Like many anilines, 2-sec-butylaniline can be susceptible to oxidation, leading to the formation of colored impurities, especially if exposed to air and light over time.[2]
Q2: How can I effectively assess the purity of my 2-sec-butylaniline sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities, including isomers and over-alkylated products. The mass spectrometer provides molecular weight and fragmentation data, which is invaluable for structural elucidation of unknown byproducts.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for quantifying the purity of your main product and detecting less volatile or thermally sensitive impurities. A reverse-phase method with a C18 column is a good starting point.[4][5]
-
Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive way to get a qualitative assessment of the complexity of your mixture and to monitor the progress of your purification. It is particularly useful for developing a solvent system for column chromatography. For anilines, which can streak on silica gel, it's often beneficial to add a small amount of a basic modifier like triethylamine to the eluent.[6]
Q3: What are the primary laboratory-scale methods for purifying crude 2-sec-butylaniline?
A3: The two most effective methods for purifying 2-sec-butylaniline on a laboratory scale are vacuum fractional distillation and flash column chromatography.
-
Vacuum Fractional Distillation: This is the preferred method for separating compounds with different boiling points. Since 2-sec-butylaniline and its related impurities have high boiling points at atmospheric pressure, performing the distillation under reduced pressure is essential to prevent thermal decomposition.[7]
-
Flash Column Chromatography: This technique is ideal for removing impurities with very similar boiling points to your product or for separating non-volatile byproducts. It separates compounds based on their differential adsorption to a stationary phase (usually silica gel).[8]
Q4: My purified 2-sec-butylaniline is a pale yellow to brownish liquid. How can I remove the color?
A4: The color is likely due to small amounts of oxidized polymeric impurities.[2] While distillation should leave most of these behind, trace amounts can sometimes co-distill. If a completely colorless product is required, you can try one of the following:
-
Treatment with Activated Carbon: Before distillation, stir the crude product with a small amount of activated carbon for a few hours, then filter it through a pad of Celite before proceeding with distillation.
-
A second, careful distillation: A slow and careful fractional distillation can sometimes separate the product from the colored impurities.
Troubleshooting Guides & Detailed Protocols
This section provides detailed guidance on how to address specific impurity challenges you may encounter.
Logical Workflow for Purification Strategy
The choice of purification method depends on the nature of the impurities present. The following workflow can help guide your decision-making process.
Caption: Workflow for selecting a purification strategy.
Issue: Presence of Isomeric and Over-Alkylated Impurities
The synthesis of 2-sec-butylaniline via Friedel-Crafts alkylation is prone to the formation of various isomers and poly-alkylated products. The Lewis acid catalyst can promote both C-alkylation (on the aromatic ring) and N-alkylation (on the amino group), and the activating nature of the amino group can lead to multiple alkylations.[9][10]
Caption: Formation of 2-sec-butylaniline and common byproducts.
Physical Properties of 2-sec-Butylaniline and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) @ 760 mmHg (est.) | Boiling Point (°C) @ Reduced Pressure |
| Aniline | 93.13 | 184 | 68 °C @ 10 mmHg[11] |
| 2-sec-Butylaniline | 149.24 | ~235 | 120-122 °C @ 16 mmHg [7] |
| 4-sec-Butylaniline | 149.24 | 244-245[12] | ~130 °C @ 16 mmHg (est.) |
| N-sec-Butylaniline | 149.24 | ~240[13] | ~125 °C @ 16 mmHg (est.) |
| 2,6-Diethylaniline* | 149.24 | 235.5[1] | - |
| 2,6-di-sec-Butylaniline | 205.35 | >250 (est.) | >150 °C @ 16 mmHg (est.) |
Note: 2,6-Diethylaniline is included for boiling point comparison as it is an isomer of 2-sec-butylaniline. Estimated boiling points are based on established principles of boiling point reduction under vacuum.[14][15]
Protocol 1: Purification by Vacuum Fractional Distillation
This method is most effective for separating isomers with a sufficient boiling point difference (ideally >10-15 °C at the operating pressure). Based on the data table, separating 2-sec-butylaniline from aniline is straightforward. Separating it from its isomers is more challenging but may be possible with an efficient fractional distillation column.
Step-by-Step Methodology:
-
Apparatus Setup:
-
Assemble a vacuum fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., a Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask (a cow-type adapter with multiple receiving flasks is recommended).
-
Ensure all ground glass joints are lightly greased and securely clamped to prevent leaks.[12]
-
Use a stir bar in the distillation flask for smooth boiling. Boiling chips are not effective under vacuum.[12]
-
Connect the vacuum adapter to a vacuum trap and then to a vacuum pump. A manometer should be included to monitor the pressure.
-
-
Procedure:
-
Charge the crude 2-sec-butylaniline into the distillation flask (no more than half full).
-
Begin stirring and slowly evacuate the system to the desired pressure (e.g., 16 mmHg).
-
Once the pressure is stable, begin heating the distillation flask gently with a heating mantle.
-
Fraction 1 (Fore-run): Collect the first fraction, which will contain any low-boiling impurities like residual aniline. The temperature should be significantly lower than the expected boiling point of your product.
-
Fraction 2 (Intermediate): As the temperature rises, collect an intermediate fraction that may contain a mixture of your product and lower-boiling isomers.
-
Fraction 3 (Main Product): When the temperature stabilizes at the boiling point of 2-sec-butylaniline (120-122 °C at 16 mmHg), switch to a clean receiving flask and collect the main fraction.[7]
-
Fraction 4 (High-Boiling Residue): Once the main product has distilled, the temperature may drop or fluctuate. At this point, stop the distillation to avoid collecting higher-boiling impurities.
-
Allow the apparatus to cool completely before slowly reintroducing air into the system.
-
Protocol 2: Purification by Flash Column Chromatography
This method is highly effective for removing impurities that are difficult to separate by distillation, such as isomers with very close boiling points or high-boiling oligomeric byproducts.
Step-by-Step Methodology:
-
TLC Analysis (Method Development):
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems of varying polarity to find a system that gives good separation between your product and the impurities. A good starting point for butylanilines is a mixture of hexanes and ethyl acetate.
-
For anilines, it is often beneficial to add ~0.5-1% triethylamine to the eluent to reduce tailing and improve resolution.[6]
-
The ideal solvent system will give your product an Rf value of approximately 0.2-0.3.[6]
-
-
Column Preparation:
-
Select an appropriate size flash chromatography column and pack it with silica gel as a slurry in your chosen low-polarity solvent (e.g., hexanes).
-
Add a layer of sand to the top of the silica to protect the surface.
-
-
Sample Loading:
-
Dissolve your crude 2-sec-butylaniline in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then removing the solvent under reduced pressure. This "dry loading" method often results in better separation.
-
-
Elution and Fraction Collection:
-
Carefully load your sample onto the top of the column.
-
Begin eluting with your chosen solvent system, applying positive pressure to achieve a steady flow rate.
-
Collect fractions in test tubes and monitor the elution of your product by TLC.
-
Combine the fractions containing the pure product.
-
-
Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-sec-butylaniline.
-
References
-
SIELC Technologies. (n.d.). Separation of 2-tert-Butylaniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Separation of N-Butylaniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,6-Diethylaniline. PubChem. Retrieved from [Link]
-
Albayati, T. M., & Doyle, A. M. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. Retrieved from [Link]
-
VanVeller, B. (n.d.). VanVeller Lab Resources. Department of Chemistry, Iowa State University. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Aniline. Chempedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]
-
Reddit. (2014, May 26). Purify and dry aniline? r/chemistry. Retrieved from [Link]
-
ACS Publications. (2020, November 2). Alkylation of Amines, Part 3: with Alcohols [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,6-Dimethylaniline. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sec-Butylamine. PubChem. Retrieved from [Link]
-
ACS Catalysis. (2026, January 10). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. Retrieved from [Link]
-
Filo. (2021, January 1). Q11 - 29 June - Shift 2 In Friedel-Crafts alkylation of aniline, one gets.... Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Retrieved from [Link]
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
RSC Publishing. (n.d.). Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds. Analyst. Retrieved from [Link]
-
Stenutz. (n.d.). N-butylaniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzenamine, 2-(1-methylpropyl)-. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-sec-Butylaniline. PubChem. Retrieved from [Link]
-
NIST. (n.d.). 2-sec-Butylaniline. NIST WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Separation and analysis of dimethylaniline isomers by supercritical fluid chromatography--electrospray ionization tandem mass spectrometry. PubMed. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-sec-Butylaniline (CAS 30273-11-1). Retrieved from [Link]
-
MDPI. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, December 10). Why doesn't aniline undergo Friedel-Crafts alkylation?. Retrieved from [Link]
-
Infinity Learn. (n.d.). In Friedel-Crafts alkylation of aniline, one gets. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
LambdaGeeks. (2022, November 26). Boiling Point Under Vacuum: Detailed Explanations [Video]. YouTube. Retrieved from [Link]
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Technical Support Center: Side Reactions in the Alkylation of Aniline with sec-Butyl Halides
Welcome to the Technical Support Center for the alkylation of aniline with sec-butyl halides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize experimental outcomes. The information provided herein is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the alkylation of aniline with sec-butyl halides, offering explanations and actionable solutions.
Q1: Why is my reaction yield of N-sec-butylaniline consistently low?
Possible Causes and Solutions:
-
Poor Reactivity of Starting Materials:
-
Aniline Derivatives: Anilines with strong electron-withdrawing groups exhibit reduced nucleophilicity, leading to slower reaction rates.[1]
-
Alkylating Agent: The reactivity of sec-butyl halides decreases in the order of I > Br > Cl. Using a less reactive halide like sec-butyl chloride may result in a sluggish reaction.[1]
-
Solution: If possible, select a more reactive sec-butyl halide (bromide or iodide). For less reactive anilines, consider increasing the reaction temperature, although this may promote side reactions.[1]
-
-
Inappropriate Reaction Conditions:
-
Temperature: The reaction may require elevated temperatures to proceed at a practical rate. However, excessively high temperatures can lead to decomposition and byproduct formation.[1][2]
-
Solvent: The choice of solvent can significantly influence the reaction rate. Aprotic solvents are often more effective for N-alkylation.[1]
-
Solution: Systematically screen different solvents and temperatures. Start with a moderate temperature and incrementally increase it while monitoring the reaction progress by TLC or GC-MS.
-
-
Product Loss During Workup:
Q2: I am observing a significant amount of a byproduct with the same mass as my desired product. What could it be?
Carbocation Rearrangement:
A primary challenge in Friedel-Crafts alkylations, and a potential side reaction in the N-alkylation of aniline under certain conditions, is the rearrangement of the carbocation intermediate.[4][5] The initially formed sec-butyl carbocation can rearrange to the more stable tert-butyl carbocation via a hydride shift.[4][6] This rearranged carbocation can then alkylate the aniline, leading to the formation of N-tert-butylaniline as a significant byproduct.
-
Mechanism of Rearrangement:
-
The sec-butyl halide reacts with a Lewis acid (if present) or under thermal conditions to form a secondary carbocation.
-
A hydrogen atom with its pair of electrons (a hydride ion) from the adjacent carbon shifts to the positively charged carbon.
-
This hydride shift results in the formation of a more stable tertiary carbocation (tert-butyl cation).[4]
-
-
Solution:
-
Avoid Friedel-Crafts Conditions: Direct Friedel-Crafts alkylation of aniline is generally unsuccessful because the amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃), deactivating the aromatic ring.[7][8] However, if acidic conditions are present that could promote carbocation formation, this rearrangement is a risk.
-
Control Reaction Conditions: Milder reaction conditions (lower temperatures) can sometimes disfavor carbocation rearrangements.
-
Alternative Synthesis: Consider a reductive amination approach, which offers greater control and avoids the formation of carbocation intermediates.[2][3]
-
Q3: My product mixture contains significant amounts of di- and tri-substituted anilines. How can I improve the selectivity for mono-alkylation?
Over-Alkylation:
This is one of the most common side reactions. The mono-alkylated product, N-sec-butylaniline, is often more nucleophilic than the starting aniline due to the electron-donating nature of the alkyl group.[1][9][10] This increased nucleophilicity makes it more reactive towards the sec-butyl halide, leading to the formation of N,N-di-sec-butylaniline and potentially even a quaternary ammonium salt.[1][2]
Strategies to Minimize Over-Alkylation:
| Strategy | Rationale |
| Control Stoichiometry | Use a large excess of aniline relative to the sec-butyl halide. This statistically favors the alkylating agent reacting with the more abundant aniline over the N-sec-butylaniline product.[1][2] |
| Reaction Conditions | Lowering the reaction temperature and using a less polar solvent can decrease the rate of the second and third alkylation steps.[1][2] |
| Choice of Alkylating Agent | More reactive alkylating agents (iodides > bromides > chlorides) are more prone to causing multiple substitutions.[1][2] |
Q4: Besides N-alkylation, I am also getting C-alkylated byproducts. How can this be avoided?
C-Alkylation (Ring Alkylation):
Under certain conditions, particularly at higher temperatures or in the presence of catalysts that can promote Friedel-Crafts-type reactions, alkylation can occur on the electron-rich aromatic ring of aniline instead of the nitrogen atom.[3] The amino group is an activating, ortho-, para-director, so you would expect to see 2-sec-butylaniline and 4-sec-butylaniline as byproducts.
-
Prevention Strategies:
-
Milder Conditions: Employing lower reaction temperatures can favor N-alkylation over C-alkylation.
-
Avoid Lewis Acids: Do not use strong Lewis acid catalysts like AlCl₃, as they promote Friedel-Crafts reactions.[7][11] As mentioned, direct Friedel-Crafts alkylation of aniline is problematic due to the reaction between the amino group and the catalyst.[7]
-
Protecting Group Strategy: A reliable method to prevent C-alkylation is to protect the amino group, for example, by converting it to an amide (acetanilide). The amide is still an ortho-, para-director but is less activating and does not complex with Lewis acids. After the alkylation step, the protecting group can be removed by hydrolysis to yield the desired N-alkylated aniline.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-alkylation of aniline with a sec-butyl halide?
The reaction typically proceeds via a nucleophilic substitution mechanism (S_N2 or S_N1, depending on the conditions). The nitrogen atom of aniline, with its lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbon atom of the sec-butyl halide, displacing the halide ion.[10][12]
Q2: Is there a more reliable method than direct alkylation to synthesize N-sec-butylaniline?
Yes, reductive amination is often a superior method for preparing secondary amines with high selectivity.[2][3] This two-step, one-pot process involves:
-
Imine Formation: Aniline is reacted with 2-butanone to form an imine intermediate.
-
Reduction: The imine is then reduced in situ to the desired N-sec-butylaniline using a reducing agent.
This method avoids the issue of over-alkylation because the secondary amine product is not reactive under the conditions used for imine formation and reduction.[3]
Q3: What are some recommended conditions for a reductive amination approach?
A common and effective reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃).[2][13]
Experimental Protocol: Reductive Amination of Aniline with 2-Butanone
-
In a round-bottom flask, dissolve aniline (1.0 eq) and 2-butanone (1.1 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to a concentration of 0.1-0.2 M.
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 4-24 hours).
-
Once complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[2][3]
-
Purify the crude product by column chromatography if necessary.[3][14]
Q4: How should I purify the final N-sec-butylaniline product?
Purification is typically achieved through the following methods:
-
Extraction: After quenching the reaction, the product is extracted from the aqueous layer into an organic solvent.
-
Column Chromatography: This is the most common method for separating the desired mono-alkylated product from unreacted aniline, over-alkylation products, and other byproducts. A silica gel column with a gradient of ethyl acetate in hexanes is often effective.[3][14]
-
Distillation: If the product is a liquid and the byproducts have sufficiently different boiling points, vacuum distillation can be an effective purification method.
References
-
LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Quora. (2016, March 12). In Friedel-Crafts alkylations, when do rearrangements not occur? Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Retrieved from [Link]
-
Quora. (2018, January 5). Why doesn't aniline respond in Friedel-Crafts reactions? Retrieved from [Link]
-
ResearchGate. (2025, August 10). Catalytic N-Alkylation of Anilines. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Retrieved from [Link]
-
Brainly.in. (2024, March 20). Explain: Alkylation of aniline. Retrieved from [Link]
-
Vedantu. (n.d.). Explain the alkylation of aniline class 11 chemistry CBSE. Retrieved from [Link]
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- 14. 4-Butylaniline synthesis - chemicalbook [chemicalbook.com]
Optimizing temperature and pressure for 2-sec-Butylaniline synthesis
Welcome to the technical support center for the synthesis of 2-sec-butylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this important chemical transformation. Our focus is on providing practical, field-proven insights to help you navigate the challenges of this synthesis and achieve high yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 2-sec-butylaniline, primarily through the reductive amination of aniline with 2-butanone or the direct N-alkylation with 2-butanol.
Issue 1: Low or No Yield of 2-sec-Butylaniline
A low yield is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Potential Causes and Recommended Solutions:
-
Suboptimal Reaction Temperature: Temperature is a critical parameter in this synthesis. Excessively high temperatures can lead to the decomposition of reactants and products, while a temperature that is too low will result in a slow or incomplete reaction.[1][2]
-
Solution: For reductive amination over a copper chromite catalyst, a temperature of 140°C has been shown to be effective. If using a "borrowing hydrogen" approach with a nickel catalyst and a secondary alcohol, a similar temperature of 140°C is a good starting point.[3] It is recommended to perform small-scale experiments to screen a temperature range (e.g., 120-160°C) to find the optimum for your specific setup.
-
-
Inadequate Catalyst Activity or Loading: The catalyst is the heart of the reaction, and its performance is paramount.
-
Solution: Ensure your catalyst is fresh and has been properly activated if required. For instance, copper chromite catalysts can be pre-activated by heating in a current of air followed by reduction with hydrogen. A catalyst loading of around 4% (w/w) relative to the reactants has been found to be effective in similar systems. If you suspect catalyst deactivation, consider using a fresh batch.
-
-
Improper Pressure Conditions: For reductive amination, hydrogen pressure plays a significant role in the reduction of the intermediate imine.
-
Solution: A hydrogen pressure of 50 bar has been used successfully for the reductive alkylation of aniline with a ketone. While higher pressures (up to 110 bar) did not significantly increase the yield in one study, pressures below 40 bar resulted in a notable decrease in product formation. For hydrogen autotransfer reactions, the pressure is generated in situ, but ensuring a well-sealed reactor is critical.
-
-
Poor Quality of Reagents or Solvents: Impurities in your starting materials or solvent can poison the catalyst or lead to unwanted side reactions.
-
Solution: Use freshly distilled aniline and 2-butanone/2-butanol. Ensure your solvent is anhydrous, as water can interfere with the reaction, particularly in the formation of the imine intermediate.
-
Issue 2: Formation of Significant Side Products
The appearance of multiple spots on a TLC plate or unexpected peaks in your GC-MS analysis indicates the formation of side products.
Common Side Products and Prevention Strategies:
-
N,N-di-sec-butylaniline: Over-alkylation is a common side reaction where the desired secondary amine reacts further to form a tertiary amine.
-
Prevention: Using an excess of aniline relative to the alkylating agent (2-butanone or 2-butanol) can favor the formation of the mono-alkylated product. A molar ratio of 1:3 (aniline to ketone) has been shown to be optimal in some cases to drive the reaction towards the desired product, but this can vary depending on the specific reaction conditions and catalyst. Careful monitoring of the reaction and stopping it once the starting material is consumed can also minimize over-alkylation.
-
-
Products of C-alkylation: At higher temperatures, alkylation can occur on the aromatic ring of aniline, leading to isomers of sec-butylaniline.[4]
-
Prevention: Maintaining the reaction temperature within the optimal range for N-alkylation is crucial. Lower reaction temperatures generally favor N-alkylation over C-alkylation.[4]
-
-
Self-condensation of 2-butanone: Under certain conditions, 2-butanone can undergo self-condensation reactions.
-
Prevention: Optimizing the reaction conditions, such as temperature and catalyst, can help to favor the desired reaction pathway.
-
Issue 3: Difficulty in Product Purification
Isolating pure 2-sec-butylaniline from the reaction mixture can be challenging due to the presence of unreacted starting materials and side products with similar physical properties.
Purification Strategies:
-
Distillation: The primary method for purifying 2-sec-butylaniline is vacuum distillation.[5] The boiling point of 2-sec-butylaniline is reported as 120-122 °C at 16 mm Hg.[5]
-
Column Chromatography: For smaller scale reactions or to remove closely related impurities, flash column chromatography over silica gel can be an effective purification method.[6] A mixture of hexanes and ethyl acetate is a common eluent system for anilines.
-
Acid-Base Extraction: Aniline and its derivatives are basic and can be separated from neutral organic compounds by extraction with an acidic aqueous solution. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of 2-sec-butylaniline via reductive amination?
A1: The reductive amination of aniline with 2-butanone proceeds in two main steps. First, the lone pair of electrons on the nitrogen of aniline attacks the carbonyl carbon of 2-butanone. This is followed by a proton exchange and the elimination of a water molecule to form an imine intermediate. In the second step, the imine is catalytically hydrogenated to yield the final product, 2-sec-butylaniline.
Q2: What are the advantages of using a "borrowing hydrogen" or "hydrogen autotransfer" methodology?
A2: This method uses an alcohol (2-butanol) as the alkylating agent and generates only water as a byproduct, making it an atom-economical and environmentally friendly approach.[3] The reaction is catalyzed by a transition metal complex, and it avoids the need for an external hydrogen source.[3]
Q3: How do I choose the right catalyst for my synthesis?
A3: For reductive amination with a ketone, copper chromite has proven to be an effective and robust catalyst. For the N-alkylation with a secondary alcohol via the borrowing hydrogen strategy, nickel-based pincer complexes have shown good activity.[3] The choice of catalyst will depend on the specific reaction pathway you choose and the available resources.
Q4: Can I use other reducing agents for the reductive amination?
A4: While catalytic hydrogenation is common for industrial-scale synthesis, other reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can be used, especially in a laboratory setting.[7] These reagents offer milder reaction conditions but may require careful control of pH.
Optimized Reaction Parameters
The following table summarizes the key reaction parameters for the synthesis of 2-sec-butylaniline based on optimized conditions for similar reactions. It is important to note that these are starting points, and further optimization may be required for your specific experimental setup.
| Parameter | Reductive Amination (with 2-butanone) | N-Alkylation (with 2-butanol) | Considerations |
| Temperature | 140°C | ~140°C[3] | Higher temperatures can lead to C-alkylation and decomposition.[4] |
| Pressure | 50 bar H₂ | Autogenous | Lower H₂ pressure can significantly reduce yield in reductive amination. |
| Catalyst | Copper Chromite | Ni-NNN pincer complex[3] | Catalyst activity is crucial; pre-activation may be necessary. |
| Reactant Ratio | 1:3 (Aniline:Ketone) | 1:1.5 (Aniline:Alcohol)[3] | An excess of the alkylating agent can drive the reaction to completion, but an excess of aniline may be needed to prevent dialkylation. |
| Solvent | Solvent-free or high-boiling inert solvent | n-octane[3] | The solvent must be stable at the reaction temperature. |
Experimental Protocols
Protocol 1: Reductive Amination of Aniline with 2-Butanone
This protocol is adapted from an optimized procedure for the reductive alkylation of aniline with a ketone using a copper chromite catalyst.
Materials:
-
Aniline (freshly distilled)
-
2-Butanone
-
Copper Chromite catalyst (pre-activated)
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
In a high-pressure autoclave, charge aniline, 2-butanone (in a 1:3 molar ratio), and pre-activated copper chromite catalyst (4% w/w of the total reactants).
-
Seal the autoclave and purge with nitrogen gas.
-
Pressurize the autoclave with hydrogen gas to 50 bar.
-
Heat the reaction mixture to 140°C with constant stirring.
-
Maintain these conditions for the desired reaction time (e.g., 1-4 hours), monitoring the reaction progress by taking aliquots and analyzing them by GC or TLC.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The crude product can be purified by vacuum distillation.
Visualizing the Process
Reaction Pathway for Reductive Amination
Caption: Reductive amination pathway for 2-sec-butylaniline synthesis.
Troubleshooting Logic Flow
Caption: Logical workflow for troubleshooting low yield issues.
References
-
N-Alkylation of aniline with ethanol over HY and dealuminated HY zeolites. (2025). ResearchGate. [Link]
- Pillai, R. B. C. (1994). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Indian Journal of Chemistry - Section B, 33B(10), 961-963.
-
General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019). Organic Letters. [Link]
- Process for producing 2,6-dialkylanilines. (1980).
-
Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. (2021). PubMed. [Link]
-
Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. (2025). ACS Publications. [Link]
- Synthesis method of p-n-butylaniline. (2012).
-
Catalytic N-Alkylation of Anilines. (2025). ResearchGate. [Link]
-
Reductive amination of tertiary anilines and aldehydes. (2013). PubMed. [Link]
-
p. 217. (n.d.). Organic Syntheses Procedure. [Link]
-
Reductive aminations of ketones with aniline (Aq‐Fe, NaBH4, CPME, 40 °C...). (2023). ResearchGate. [Link]
-
My first synthesis was not as efficient as I had hoped. 16% yield. (2020). Reddit. [Link]
-
Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. (2023). PubMed. [Link]
- Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof. (2020).
-
Benzenamine, 2-(1-methylpropyl)-. (n.d.). PubChem. [Link]
-
N-sec-Butylaniline. (n.d.). PubChem. [Link]
-
2-Sec-butylaniline (Cas 55751-54-7). (n.d.). Chemsrc. [Link]
-
Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. (n.d.). NIH. [Link]
-
Kinetics and mechanism between chloranil and s-butylamine in cyclohexane solution. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Recent Advances in Synthetic Routes to Azacycles. (n.d.). MDPI. [Link]
-
4-sec-Butylaniline. (n.d.). National Institute of Standards and Technology. [Link]
Sources
Technical Support Center: Catalyst Deactivation in 2-sec-Butylaniline Production
Welcome to the technical support center for troubleshooting catalyst deactivation in the synthesis of 2-sec-butylaniline. This guide is designed for researchers, scientists, and drug development professionals to diagnose, address, and prevent common issues related to catalyst performance in this critical reductive amination reaction. Our approach is rooted in a deep understanding of catalytic processes, providing not just procedural steps but the underlying scientific principles to empower your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address the challenges you may encounter during the synthesis of 2-sec-butylaniline via the reductive amination of aniline and 2-butanone.
Section 1: Diagnosing Catalyst Deactivation
Question 1: My reaction yield has significantly dropped, or the reaction has stalled. How can I determine if catalyst deactivation is the root cause?
A sudden or gradual decrease in product yield is a primary indicator of catalyst deactivation. To confirm this, consider the following diagnostic steps:
-
Establish a Baseline: Compare the current reaction profile (conversion rate, selectivity) to a previously successful run with a fresh catalyst batch. A significant negative deviation points towards a catalyst issue.
-
Visual Inspection: Carefully examine the catalyst post-reaction. A change in color, such as darkening, can indicate the formation of carbonaceous deposits (coking).
-
Test with a Fresh Catalyst: The most straightforward method is to run the reaction with a new, properly activated catalyst under identical conditions.[1] If the yield is restored, the original catalyst has likely deactivated.
-
Analytical Characterization of the Spent Catalyst: For a more in-depth analysis, techniques such as Temperature Programmed Oxidation (TPO) can quantify the amount of coke on the catalyst surface.[2] Temperature Programmed Desorption (TPD) can identify strongly adsorbed species that may be poisoning the active sites.[3][4]
Question 2: What are the most common mechanisms of catalyst deactivation in 2-sec-butylaniline synthesis?
The synthesis of 2-sec-butylaniline, a reductive amination process, is susceptible to several catalyst deactivation mechanisms.[5] Understanding these is crucial for effective troubleshooting. The primary culprits are:
-
Coking/Fouling: This is the physical deposition of carbonaceous materials on the catalyst surface, blocking active sites and pores.[6] These deposits, often polymeric in nature, can arise from the condensation of reactants, intermediates (like the imine), or byproducts.[1][7]
-
Poisoning: This involves the strong chemisorption of certain molecules onto the catalyst's active sites, rendering them inactive. In this specific reaction, potential poisons include:
-
Nitrogen-containing compounds: Aniline, the 2-sec-butylaniline product, and imine intermediates can strongly adsorb on the metal surface, leading to site blockage.
-
Byproducts: Side reactions can generate molecules that act as poisons.
-
-
Sintering/Thermal Degradation: At elevated temperatures, the fine metal particles of the catalyst can agglomerate into larger crystals. This reduces the active surface area and, consequently, the catalyst's activity.
Below is a diagram illustrating the primary pathways of catalyst deactivation.
Caption: Primary mechanisms of catalyst deactivation.
Section 2: Troubleshooting Specific Deactivation Mechanisms
Question 3: I suspect coking is the issue. How can I confirm this and what are the preventative measures?
Confirmation: As mentioned, a visual darkening of the catalyst is a strong indicator. For definitive proof, Temperature Programmed Oxidation (TPO) is the recommended analytical technique. In TPO, the coked catalyst is heated in an oxidizing atmosphere, and the evolved CO and CO₂ are measured, which directly correlates to the amount of carbon deposited.[2][8][9][10][11]
Preventative Measures:
| Parameter | Recommended Action | Scientific Rationale |
| Hydrogen Pressure | Increase hydrogen partial pressure. | Higher H₂ concentration can enhance the rate of hydrogenation of coke precursors and limit their formation on the catalyst surface.[12][13] |
| Temperature | Optimize and avoid excessive temperatures. | While higher temperatures can increase reaction rates, they can also accelerate coking reactions.[13] |
| Reactant Ratio | Optimize the aniline to 2-butanone ratio. | An excess of one reactant can lead to self-condensation or polymerization reactions, which are precursors to coke. |
| Feed Purity | Ensure high purity of aniline and 2-butanone. | Impurities can act as coke precursors. |
Question 4: How can I mitigate catalyst poisoning by reactants or products?
Poisoning by nitrogen-containing species is a common challenge in this reaction. Here are some strategies to minimize its impact:
-
Process Conditions:
-
Temperature: Lowering the reaction temperature can sometimes reduce the strength of adsorption of poisoning species.
-
Concentration: Operating at lower concentrations of aniline and 2-sec-butylaniline can reduce the surface coverage of these potential poisons.
-
-
Catalyst Modification:
-
In some cases, modifying the catalyst support or adding promoters can alter the electronic properties of the active metal, making it less susceptible to poisoning.
-
Section 3: Catalyst Regeneration Protocols
Question 5: My catalyst (Pd/C or Pt/C) is deactivated by coking. Is it possible to regenerate it, and what is the procedure?
Yes, coked palladium or platinum on carbon catalysts can often be regenerated. A common and effective method involves a two-step thermal treatment.[14]
Step-by-Step Protocol for Pd/C or Pt/C Regeneration:
-
Solvent Wash: After the reaction, thoroughly wash the catalyst with a suitable solvent (e.g., ethanol, isopropanol) to remove any loosely adsorbed organic residues.
-
Inert Gas Purge (Decoking - Step 1):
-
Oxidative Treatment (Decoking - Step 2):
-
While maintaining the temperature at 575-650°C, introduce a controlled flow of a dilute oxygen mixture (e.g., 2-5% O₂ in N₂).[14]
-
Caution: This step is exothermic. Careful control of the oxygen concentration and temperature is crucial to avoid catalyst sintering.
-
Continue this treatment until the evolution of CO₂ ceases, which can be monitored by an off-gas analyzer. This indicates that the coke has been burned off.[14]
-
-
Reduction:
-
After the oxidative treatment, cool the catalyst under an inert gas flow.
-
Before reuse, the catalyst must be re-reduced. This is typically done by heating it in a stream of hydrogen.
-
The following diagram outlines the regeneration workflow for coked Pd/C or Pt/C catalysts.
Caption: Regeneration workflow for coked Pd/C or Pt/C.
Question 6: My Raney®-Nickel catalyst has lost activity. What is the recommended regeneration procedure?
Raney®-Nickel catalysts can often be regenerated, particularly if the deactivation is due to the adsorption of organic species. An acidic wash is a common method.[8][15]
Step-by-Step Protocol for Raney®-Nickel Regeneration:
-
Solvent Wash: As with Pd/C, begin by washing the catalyst with a solvent like methanol or ethanol to remove residual reactants and products.
-
Acidic Treatment:
-
Neutralization and Washing:
-
Carefully decant the acidic solution.
-
Wash the catalyst multiple times with a solvent (e.g., methanol) until the washings are neutral.[8]
-
-
Storage:
-
The regenerated catalyst should be stored under a solvent to prevent re-oxidation.
-
It has been reported that in some cases, a simple in-situ treatment with hydrogen at elevated temperature and pressure (e.g., 150°C, 30 bar H₂) can also effectively regenerate a deactivated Raney®-Nickel catalyst.[15][16]
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. dcl-inc.com [dcl-inc.com]
- 3. What is Temperature Programmed Desorption (TPD)? [hidenanalytical.com]
- 4. youtube.com [youtube.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. cup.edu.cn [cup.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. US3165478A - Process for the regeneration of raney-nickel catalyst - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 12. Effect of hydrogen pressure on intentional deactivation of unsupported Pt catalyst: Catalytic properties and physical characterization :: MPG.PuRe [pure.mpg.de]
- 13. Kinetic Study on the Reaction and Deactivation Behavior of Hydrodearomatization Catalysts During Initial Use - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 15. papers.sim2.be [papers.sim2.be]
- 16. zenodo.org [zenodo.org]
Preventing oxidation and degradation of 2-sec-Butylaniline
Technical Support Center: 2-sec-Butylaniline
A Senior Application Scientist's Guide to Preventing Oxidation and Degradation
Welcome to the technical support center for 2-sec-butylaniline. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. As an aromatic amine, 2-sec-butylaniline is susceptible to oxidative degradation, which can compromise experimental integrity, impact product purity, and lead to inconsistent results. This resource provides in-depth, field-proven insights into the causes of degradation and offers robust, validated protocols to ensure the long-term stability and purity of your material.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the handling and storage of 2-sec-butylaniline. The question-and-answer format is designed to help you quickly diagnose and resolve common issues.
Q1: My freshly opened bottle of 2-sec-butylaniline is already a pale yellow to reddish-brown color, not colorless. Is it contaminated?
A1: Not necessarily, but it does indicate the onset of oxidation. 2-sec-butylaniline, like many aromatic amines, is highly sensitive to air and light.[1] The characteristic discoloration from colorless to yellow or brown is a classic sign of oxidation, where complex colored impurities, likely polymeric quinone-imine type structures, are formed. While a pale yellow tint might be acceptable for some applications, significant darkening suggests a notable decrease in purity. The material should be assessed analytically before use.
Q2: I've been using the same bottle for several weeks, and my compound has progressively darkened. What is causing this, and how can I stop it?
A2: The progressive darkening is due to repeated exposure to atmospheric oxygen and ambient light each time the bottle is opened. Oxygen acts as the primary oxidizing agent, and this process is often accelerated by light (photo-oxidation).[1][2]
To prevent this, you must implement stringent anaerobic handling and storage protocols. The core principle is to minimize the compound's contact with air and light.
Logical Workflow for Handling 2-sec-Butylaniline
The following diagram outlines the decision-making process for assessing and handling your material.
Caption: Troubleshooting workflow for 2-sec-butylaniline.
Q3: My analysis shows significant impurity peaks that weren't there before. Can I purify the discolored 2-sec-butylaniline?
A3: Yes, purification is often possible if the degradation is not too extensive. Two primary methods are effective for aromatic amines:
-
Vacuum Distillation: This is the most common method. Due to the relatively high boiling point of 2-sec-butylaniline (120-122 °C at 16 mmHg), distillation must be performed under reduced pressure to prevent thermal degradation.[3] The colored, high-molecular-weight oxidation products are typically non-volatile and will remain in the distillation flask.
-
Salt Formation and Recrystallization: This chemical method can be highly effective. The amine is reacted with an acid (e.g., hydrochloric acid or an arylsulfonic acid) to form a crystalline salt.[4] This salt is often less soluble than the impurities in a given solvent, allowing for purification by recrystallization. The purified salt is then treated with a base (e.g., NaOH) to regenerate the pure, free amine.[4]
Q4: I need to store my 2-sec-butylaniline for long-term use. What is the absolute best way to do this?
A4: For maximum stability, you must create an environment free of oxygen, light, and excessive heat. The ideal storage protocol is as follows:
-
Use an Amber Glass Vial: This protects the compound from UV and visible light, which can catalyze oxidation.[2][5]
-
Create an Inert Atmosphere: Before sealing, the vial must be purged of air. This is achieved by bubbling a dry, inert gas like argon or nitrogen through the liquid for several minutes (a technique known as sparging) and then blanketing the headspace with the same gas.
-
Use a Secure, Airtight Seal: A screw cap with a PTFE-lined septum is crucial to prevent atmospheric oxygen from slowly leaking in over time.
-
Refrigerate: Store the tightly sealed vial in a refrigerator (2-8 °C).[6] Lower temperatures slow down the rate of any residual oxidative reactions.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated (2-8 °C) | Slows the kinetic rate of oxidation.[6] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents contact with atmospheric oxygen, the primary oxidant.[7] |
| Container | Amber Glass Vial with PTFE-lined Cap | Protects from light and provides an airtight seal.[5] |
| Handling | In a chemical fume hood or glove box | Ensures safety and minimizes exposure to air during transfers.[5] |
Frequently Asked Questions (FAQs)
What is the underlying mechanism of 2-sec-butylaniline degradation?
The degradation is primarily an auto-oxidation process. The electron-rich nature of the aromatic ring and the lone pair of electrons on the nitrogen atom make the molecule susceptible to attack by molecular oxygen. This process is thought to proceed via a radical mechanism, initiated by light, heat, or trace metal impurities. The initial step is likely the abstraction of a hydrogen atom from the amine group or the benzylic position of the sec-butyl group, forming a radical intermediate.[8][9] This radical can then react with oxygen to form peroxy radicals, which propagate a chain reaction leading to a complex mixture of colored, often polymeric, products.
Simplified Oxidation Pathway
Caption: Simplified pathway of 2-sec-butylaniline oxidation.
Are there any chemical stabilizers or antioxidants I can add to my 2-sec-butylaniline?
Yes, adding a small amount of a suitable antioxidant can significantly retard the degradation process, especially for bulk storage.[10] The choice of stabilizer depends on the downstream application, as you must ensure it does not interfere with your subsequent reactions.
-
Hindered Phenols (e.g., BHT - Butylated Hydroxytoluene): These are radical scavengers that can interrupt the oxidation chain reaction. They are effective at low concentrations (<0.1%).[11]
-
Thiourea Derivatives: Compounds like ethylene thiourea have been patented as effective color stabilizers for aromatic amines.[10]
-
Alkyl Tin Compounds: Dibutyl tin oxide and dibutyl tin dilaurate have also shown excellent results in preventing color deterioration during storage.[10]
It is critical to validate the compatibility of any additive with your specific experimental system.
How can I analytically monitor the stability and purity of my 2-sec-butylaniline over time?
A robust stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique.[12][13]
-
Method: A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a good starting point.
-
Detection: The appearance and growth of new peaks, particularly those with different retention times from the main 2-sec-butylaniline peak, indicate the formation of degradation products.
-
Quantification: By running a standard of known concentration, you can quantify the purity of your material and track its decrease over time.
Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for separating and identifying volatile degradation products.[14][15]
Experimental Protocols
Protocol 1: Inert Gas Sparging for Long-Term Storage
This protocol describes how to properly prepare a sample of 2-sec-butylaniline for storage under an inert atmosphere.
-
Preparation: Perform all steps in a certified chemical fume hood. Obtain a clean, dry amber glass vial with a PTFE-lined screw cap.
-
Transfer: Transfer the required amount of 2-sec-butylaniline into the vial.
-
Sparging Setup: Insert a long, clean Pasteur pipette or a stainless-steel needle connected via tubing to a regulated source of dry nitrogen or argon. Ensure the tip of the pipette/needle is submerged below the liquid's surface.
-
Purging: Gently bubble the inert gas through the liquid for 5-10 minutes. The flow rate should be gentle enough to avoid splashing. This removes dissolved oxygen from the liquid.
-
Headspace Purge: Retract the pipette/needle so its tip is just above the liquid surface. Continue to pass a gentle stream of inert gas into the headspace for another 1-2 minutes to displace all air.
-
Sealing: While the inert gas is still flowing, tightly screw the cap onto the vial to ensure an inert atmosphere is trapped inside.
-
Labeling and Storage: Label the vial clearly with the compound name, date, and a note indicating it is stored under an inert atmosphere. Place the vial in a refrigerator at 2-8 °C.
Protocol 2: Purity Assessment by HPLC
This protocol provides a general starting point for assessing the purity of 2-sec-butylaniline.
-
Sample Preparation:
-
Prepare a stock solution of your 2-sec-butylaniline sample at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
From the stock solution, prepare a working solution of approximately 50 µg/mL by diluting with the same solvent mixture.
-
-
Chromatographic Conditions (Example):
-
Instrument: HPLC system with UV Detector.
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the working solution.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percentage method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
The presence of multiple peaks indicates impurities or degradation products.
-
References
-
Chemsrc. (2025). 2-sec-Butylaniline | CAS#:55751-54-7. [Link]
- Google Patents. (1960).
- Google Patents. (1953). Color stabilizers. US2637636A.
- Google Patents. (1964).
-
Wikipedia. (n.d.). Hot-melt adhesive. [Link]
-
Science.gov. (n.d.). amine light stabilizers: Topics by Science.gov. [Link]
-
Rutgers University. (n.d.). Aniline Safety Sheet. [Link]
-
Lanxess. (n.d.). Aniline Product Information Sheet. [Link]
-
Dow AgroSciences. (2007). MATERIAL SAFETY DATA SHEET: TRANSLINE HERBICIDE*. [Link]
-
Washington State University. (n.d.). Standard Operating Procedure: Aniline. [Link]
-
National Institutes of Health. (n.d.). Comprehensive Oxidation Mechanism of n‑Butylamine and 2‑Butylamine by H and OH Radicals: Insights into Reactivity. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aniline. [Link]
-
ASTM International. (n.d.). Standard Practice for Sampling and Handling Aniline. [Link]
-
MDPI. (n.d.). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. [Link]
-
Journal of the American Chemical Society. (1969). Mechanisms of oxidation of aniline and related compounds in basic solution. [Link]
-
International Journal in Management and Social Science. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. [Link]
-
PubChem. (n.d.). Benzenamine, 2-(1-methylpropyl)-. [Link]
-
PubChem. (n.d.). N-sec-Butylaniline. [Link]
-
The Journal of Physical Chemistry A. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. [Link]
- Google Patents. (2000). Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane. JP2000103766A.
-
ResearchGate. (2020). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. [Link]
-
Hilaris Publishing. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]
-
MDPI. (2022). Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation. [Link]
-
NIST. (n.d.). 2-sec-Butylaniline. [Link]
-
Organic Syntheses. (n.d.). Preparation of Hindered Aniline CyanH and Application in the Allyl-Ni-Catalyzed α,β-Dehydrogenation of Carbonyls. [Link]
Sources
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- 2. nj.gov [nj.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. JP2000103766A - Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane - Google Patents [patents.google.com]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. 2-sec-Butylaniline | CAS#:55751-54-7 | Chemsrc [chemsrc.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Comprehensive Oxidation Mechanism of n‑Butylamine and 2‑Butylamine by H and OH Radicals: Insights into Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives | MDPI [mdpi.com]
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- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Navigating Peak T-Tailing in HPLC Analysis of 2-sec-Butylaniline: A Technical Support Guide
Prepared by a Senior Application Scientist
This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 2-sec-Butylaniline. As a basic aromatic amine, 2-sec-Butylaniline is susceptible to strong interactions with the stationary phase, often leading to asymmetrical peaks that compromise resolution and quantification. This document will delve into the root causes of this phenomenon and provide systematic, field-proven solutions.
Understanding the Problem: The Nature of Peak Tailing
In an ideal chromatographic separation, a peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is observed as an asymmetry where the back half of the peak is broader than the front half.[1][2] This is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1.2 is generally considered indicative of a problematic peak shape.[1] For basic compounds like 2-sec-Butylaniline, the primary cause of peak tailing is often secondary interactions between the analyte and the stationary phase.[3]
The amine functional group in 2-sec-Butylaniline can become protonated, carrying a positive charge. This charged molecule can then interact strongly with negatively charged, deprotonated silanol groups (Si-O⁻) that are often present on the surface of silica-based reversed-phase columns.[1][4] These secondary ionic interactions are stronger than the desired hydrophobic interactions, causing a portion of the analyte molecules to be retained longer, resulting in a "tail".[5]
A Systematic Approach to Troubleshooting
When encountering peak tailing with 2-sec-Butylaniline, a logical, step-by-step approach is crucial to efficiently identify and resolve the issue. The following workflow is designed to guide you from the most common and easily addressable causes to more complex method development considerations.
Caption: A logical workflow for troubleshooting peak tailing.
In-Depth Troubleshooting and Solutions
Mobile Phase Optimization: The First Line of Defense
The mobile phase composition is a critical factor influencing the peak shape of basic compounds.[6]
A. Incorrect Mobile Phase pH:
-
The Problem: At a mid-range pH (e.g., above 3), residual silanol groups on the silica packing can become deprotonated and negatively charged, leading to strong ionic interactions with the protonated 2-sec-Butylaniline.[7][8] Operating near the pKa of the analyte can also lead to a mix of ionized and unionized forms, causing peak distortion.[6][9]
-
The Solution: Adjust the mobile phase to a lower pH, typically in the range of 2.5 to 3.5.[4][10] At this acidic pH, the silanol groups are fully protonated (Si-OH) and therefore neutral, minimizing the secondary ionic interactions that cause tailing.[3][4]
-
Protocol:
-
Prepare a buffer with a pKa close to the desired mobile phase pH (e.g., phosphate buffer for pH 2.1-3.1).[11]
-
Adjust the pH of the aqueous portion of the mobile phase before adding the organic modifier.[11]
-
A buffer concentration of 10-50 mM is generally sufficient.[11]
-
Ensure the chosen pH is within the stable operating range of your HPLC column (typically pH 2-8 for standard silica columns).[9][12]
-
B. Inadequate Buffer Concentration:
-
The Problem: A low buffer concentration may not have sufficient capacity to maintain a consistent pH at the column surface, especially when the sample is injected.[13] This can lead to localized pH shifts and inconsistent ionization of both the analyte and silanol groups.
-
The Solution: Increasing the buffer concentration can help to improve peak symmetry.[11] Higher ionic strength mobile phases can also "mask" the active silanol sites, reducing their interaction with the basic analyte.[12]
-
Recommendation: Start with a buffer concentration of 20-25 mM and, if necessary, increase it up to 50 mM.
C. Absence of Mobile Phase Additives:
-
The Problem: Sometimes, even with an optimized pH and buffer concentration, residual silanol interactions can persist.
-
The Solution: Introduce a small concentration of a competing base or an ion-pairing agent into the mobile phase.[10]
-
Competing Base: A small, basic molecule like triethylamine (TEA) is added at a low concentration (e.g., 0.05-0.1%).[10] The protonated TEA will preferentially interact with the active silanol sites, effectively shielding them from the 2-sec-Butylaniline.
-
Ion-Pairing Agents: These are molecules with a hydrophobic part and a charged headgroup.[14] For a basic analyte like 2-sec-Butylaniline, an anionic ion-pairing agent like an alkyl sulfonate can be used. The hydrophobic tail interacts with the stationary phase, creating a negatively charged surface that can then form an ion pair with the positively charged analyte, leading to a more controlled and symmetrical elution.[14]
-
| Additive | Typical Concentration | Mechanism of Action |
| Triethylamine (TEA) | 0.05 - 0.1% | Silanol masking |
| Alkyl Sulfonates | 2 - 5 mM | Ion-pairing |
Column and Hardware Considerations
A. Inappropriate Column Chemistry:
-
The Problem: Not all C18 columns are created equal. Older, "Type A" silica columns have a higher concentration of acidic silanol groups and are more prone to causing peak tailing with basic compounds.
-
The Solution: Utilize a modern, high-purity "Type B" silica column that is "end-capped."[4][5] End-capping is a process where the residual silanol groups are chemically reacted with a small silylating agent to make them less polar and reactive.[4][5] Alternatively, consider columns with polar-embedded phases or hybrid silica technology, which are specifically designed to improve the peak shape of basic compounds.[7]
Caption: Effect of end-capping on silanol interactions.
B. Column Contamination and Degradation:
-
The Problem: Over time, strongly retained sample matrix components can accumulate on the column inlet, leading to peak distortion.[15][16] Operating the column outside its recommended pH range can also cause the stationary phase to degrade.[9]
-
The Solution:
-
If contamination is suspected, flush the column with a strong solvent (e.g., isopropanol, or follow the manufacturer's cleaning recommendations).[15]
-
Always use a guard column to protect the analytical column from strongly retained compounds.[17]
-
If the peak shape does not improve after cleaning, and the column has been used extensively or under harsh conditions, it may need to be replaced.[15]
-
C. Extra-Column Volume:
-
The Problem: Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing.[7] This is particularly noticeable for early-eluting peaks.[15]
-
The Solution:
-
Use tubing with a narrow internal diameter (e.g., 0.005 inches).[7]
-
Keep the tubing lengths as short as possible.
-
Ensure all fittings are properly connected to avoid dead volume.
-
Sample and Injection Issues
A. Sample Overload:
-
The Problem: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[2][15] This is especially true for compounds that exhibit secondary interactions.
-
The Solution: Try diluting the sample and re-injecting. If the peak shape improves, sample overload was a contributing factor.[15] You can also try reducing the injection volume.
B. Sample Solvent Mismatch:
-
The Problem: If the sample is dissolved in a solvent that is significantly stronger (more organic) than the mobile phase, it can cause peak distortion, including fronting or splitting.[18][19]
-
The Solution: Whenever possible, dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[18]
Frequently Asked Questions (FAQs)
Q1: Why is peak tailing more common for basic compounds like 2-sec-Butylaniline?
A1: The primary cause is the secondary ionic interaction between the positively charged (protonated) amine group of 2-sec-Butylaniline and negatively charged, deprotonated silanol groups on the surface of silica-based stationary phases.[1][4]
Q2: I've lowered the pH of my mobile phase, but I still see some tailing. What should I do next?
A2: If pH adjustment alone is insufficient, consider increasing the buffer concentration to 20-50 mM to help mask residual silanol activity.[11][12] If tailing persists, adding a small amount of a competing base like triethylamine (0.1%) to the mobile phase can be very effective.[10]
Q3: Can my HPLC system itself be the cause of peak tailing?
A3: Yes, issues outside of the column can contribute. Excessive extra-column volume from long or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[7] Also, check for any leaks or improperly seated fittings.
Q4: How do I know if my column is degraded or just contaminated?
A4: First, try flushing the column with a strong solvent according to the manufacturer's instructions.[15] If this does not improve the peak shape, and the column has been in use for a long time or subjected to extreme pH, it may be degraded and require replacement. Using a guard column can help extend the life of your analytical column.
Q5: Could injecting too much sample cause peak tailing?
A5: Absolutely. This is known as mass overload.[15] The stationary phase has a finite capacity, and injecting too concentrated a sample can lead to peak distortion. Try reducing the injection volume or diluting your sample to see if the peak shape improves.[15][20]
References
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]
-
Chromatography Forum. (2004, September 9). buffered pH to avoid peak tailing. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Restek. (2014, March 11). [11]Troubleshooting HPLC- Tailing Peaks. Retrieved from [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
PubMed. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Retrieved from [Link]
-
LCGC International. (2020, January 1). Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Retrieved from [Link]
-
LCGC International. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from [Link]
-
Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Chromatography Online. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Retrieved from [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Chromatography Today. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
PMC. (n.d.). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Persee - pgeneral.com. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]
-
Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]
-
Agilent. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]
-
Chromatography Today. (2023, April 11). What are the Common Peak Problems in HPLC. Retrieved from [Link]
-
GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]
Sources
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- 2. chromatographytoday.com [chromatographytoday.com]
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- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
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- 8. buffered pH to avoid peak tailing - Chromatography Forum [chromforum.org]
- 9. moravek.com [moravek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
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- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. realab.ua [realab.ua]
- 19. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 20. bvchroma.com [bvchroma.com]
Resolving co-eluting impurities in GC analysis of anilines
Resolving Co-eluting Impurities in the GC Analysis of Anilines
Welcome to the technical support center. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the resolution of co-eluting impurities in the gas chromatography (GC) analysis of anilines. As Senior Application Scientists, we have structured this guide to explain not just the steps to take, but the scientific reasoning behind them, ensuring you can develop robust and reliable analytical methods.
Part 1: Troubleshooting Guide - A Systematic Approach
Co-elution, where two or more compounds exit the chromatography column at the same time, is a critical issue that can lead to inaccurate identification and quantification.[1][2] This is particularly challenging with anilines due to their polarity and the common presence of structurally similar isomers and process-related impurities.[3][4]
Q1: My chromatogram shows a single, symmetrical peak, but I suspect an impurity is hidden. How can I confirm co-elution?
Answer:
Detecting perfect co-elution requires looking beyond a simple visual inspection of the peak. A symmetrical peak shape does not guarantee purity.[2] Here are the definitive methods to confirm or deny the presence of a co-eluting species:
-
Mass Spectrometry (MS) Analysis: This is the most powerful tool for identifying co-elution.[1][2] By coupling your GC to a mass spectrometer, you can analyze the mass spectra across the entire peak.
-
Procedure: Take multiple mass spectra from the upslope, apex, and downslope of the peak.
-
Interpretation: If the peak is pure, all spectra will be identical. If the spectra change across the peak, it indicates the presence of more than one compound.[2]
-
-
Use of a Diode Array Detector (DAD) or Photodiode Array (PDA): While more common in HPLC, if your GC is equipped with a suitable detector, peak purity analysis can be performed.[1][2]
-
Procedure: A DAD collects multiple UV spectra across the peak.
-
Interpretation: The system's software can compare these spectra to generate a peak purity plot. Any significant deviation suggests the presence of an impurity with a different UV spectrum.[2]
-
-
Varying Chromatographic Conditions: A subtle change in method parameters can sometimes induce a partial separation, revealing a shoulder or a distorted peak.
-
Action: Slightly decrease the initial oven temperature or use a slower temperature ramp. This increases the interaction time with the stationary phase and can often reveal the presence of a hidden peak.[5]
-
Q2: I've confirmed a co-eluting impurity in my aniline analysis. What is the first and most effective parameter to change?
Answer:
The most effective way to resolve co-eluting peaks is to alter the selectivity (α) of the separation. Selectivity describes the ability of the chromatographic system to differentiate between two analytes based on their chemical properties.[1] The best way to significantly impact selectivity is to change the stationary phase chemistry .
-
Rationale: Anilines are polar, basic compounds. Their separation is influenced by multiple interactions with the stationary phase, including dispersion (Van der Waals) forces and potential hydrogen bonding. If your current column cannot resolve the analytes, it means the sum of these interactions is too similar for both compounds. Changing the stationary phase introduces a different chemical environment, altering the interaction balance and, therefore, the elution order or relative retention.[6]
-
Workflow for Changing the Column:
-
Recommended Column Chemistries for Anilines:
| Stationary Phase Type | Common Name(s) | Polarity | Primary Application |
| 5% Diphenyl / 95% Dimethylpolysiloxane | DB-5, HP-5ms, SE-54 | Low-Polarity | General purpose, good starting point for many aniline analyses. [7][8] |
| (14%-Cyanopropyl-phenyl)-methylpolysiloxane | VF-1701ms | Mid-Polarity | Excellent for separating isomers and providing different selectivity. [9] |
| 35% Phenyl / 65% Dimethylpolysiloxane | DB-35MS | Mid-Polarity | Offers increased phenyl content for enhanced pi-pi interactions, useful for aromatic compounds. [10] |
| Polyethylene Glycol (PEG) | WAX, FFAP | High-Polarity | Can offer unique selectivity but may be less stable with basic compounds like anilines. Deactivated versions are required. |
Q3: I cannot change the column. How can I resolve co-eluting anilines by modifying other GC method parameters?
Answer:
If changing the column is not an option, you can still influence the separation by optimizing other parameters, primarily the oven temperature program and carrier gas flow rate . These changes primarily affect the retention (capacity factor, k') and efficiency (N) of the separation. [1][5]
-
Optimize the Oven Temperature Program:
-
Lower the Initial Temperature: Starting the run at a lower temperature increases retention for more volatile components and can improve the separation of early eluting peaks.
-
Reduce the Ramp Rate: A slower temperature ramp (e.g., changing from 10°C/min to 3-5°C/min) gives the analytes more time to interact with the stationary phase. [4]This increases the "opportunity" for the column to differentiate between the co-eluting pair.
-
Introduce an Isothermal Hold: If the co-eluting pair is in a specific part of the chromatogram, introducing a brief isothermal hold just before they elute can significantly improve resolution. For example, a study on hexylaniline impurities used an isothermal setting at 195°C for the entire run to achieve separation. [11]
-
-
Adjust the Carrier Gas Flow Rate (Linear Velocity):
-
Rationale: The van Deemter equation describes the relationship between carrier gas linear velocity and column efficiency (plate height). There is an optimal flow rate where efficiency is maximized (and peaks are sharpest).
-
Action: If your current flow rate is significantly higher than the optimum for your carrier gas (e.g., Helium ~20-30 cm/s, Hydrogen ~35-45 cm/s), reducing it can increase efficiency and potentially improve resolution. Conversely, sometimes a faster flow can alter retention just enough to achieve separation, though this is less common.
-
Q4: My aniline sample contains highly polar or non-volatile impurities, leading to poor peak shape and co-elution. What is the best strategy in this case?
Answer:
When dealing with highly polar, active, or non-volatile anilines and their impurities, derivatization is a highly effective strategy. [12][13]This involves chemically modifying the aniline's amino group to create a derivative that is less polar, more volatile, and more thermally stable. [12]
-
Causality: The primary amine group (-NH2) in anilines is prone to hydrogen bonding, which can cause interaction with active sites in the GC inlet and column, leading to peak tailing. [12][14]Tailing peaks are broader and more likely to co-elute with neighboring peaks. Derivatization blocks this active site on the molecule, dramatically improving chromatographic performance. [12]
-
Benefits of Derivatization:
-
Improved Peak Shape: Reduces tailing and improves separation efficiency. [12] 2. Enhanced Volatility: Allows for the analysis of less volatile anilines at lower temperatures.
-
Increased Sensitivity: Using halogenated derivatizing agents, such as trifluoroacetic anhydride (TFAA), creates derivatives that are highly responsive to an Electron Capture Detector (ECD), enabling very low detection limits. [12][15] 4. Altered Selectivity: The derivative will have different chemical properties than the parent aniline, fundamentally changing its interaction with the stationary phase and often resolving co-elution issues. [16]
-
-
Decision Process for Derivatization:
Caption: Logic for deciding when to use derivatization in aniline analysis.
-
Common Derivatization Reagents:
Part 2: Detailed Experimental Protocols
Protocol 1: GC-MS Method for General Aniline Impurity Profiling
This protocol provides a robust starting point for separating a range of common aniline impurities.
-
Sample Preparation (Liquid-Liquid Extraction):
-
For aqueous samples, adjust the pH to >11 using 1M NaOH. [8][18] * Extract the sample with an equal volume of methylene chloride or chloroform in a separatory funnel. Shake vigorously for 2 minutes. [8][17] * Allow the layers to separate and collect the organic layer.
-
Dry the organic extract by passing it through anhydrous sodium sulfate.
-
Concentrate the extract to a suitable volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890 or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column. [8] * Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless injection, 1 µL injection volume. Inlet temperature: 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 130°C.
-
Ramp 2: 30°C/min to 300°C, hold for 4 minutes. [10] * MS Detector:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 300°C. [10] * Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z. For trace analysis, Selected Ion Monitoring (SIM) can be used. [19]
-
-
Protocol 2: Derivatization of Anilines with Acetic Anhydride
This protocol converts anilines to their more stable acetanilide derivatives, improving peak shape.
-
Reaction Setup:
-
To 1 mL of your sample extract in a vial, add 100 µL of pyridine (as a catalyst) and 200 µL of acetic anhydride.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
-
Workup:
-
Add 1 mL of deionized water to quench the excess acetic anhydride.
-
Add 1 mL of a suitable extraction solvent (e.g., ethyl acetate or methylene chloride) and vortex for 1 minute.
-
Allow the layers to separate.
-
Carefully transfer the upper organic layer to a new GC vial for analysis.
-
-
GC Analysis:
-
Analyze the derivatized sample using the GC-MS conditions from Protocol 1. The retention times will be longer, and the mass spectra will correspond to the acetylated derivatives.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in aniline samples? A: Impurities in aniline can arise from the synthesis process, degradation, or storage. [3]Common types include:
-
Process-Related Impurities: Unreacted starting materials, residual solvents (e.g., benzene, toluene), and by-products from side reactions, such as positional isomers (e.g., o- and m-toluidine in a p-toluidine sample). [4]* Degradation Impurities: Oxidation products (e.g., p-benzoquinone) and polymeric by-products can form over time, especially with exposure to air and light, often causing a reddish-brown discoloration. [3][20] Q2: My aniline peaks are tailing badly. Is this always an activity issue? A: While peak tailing in amine analysis is very often due to active sites in the system (inlet liner, column), it can also be caused by other factors. [21]Before assuming column activity, check for:
-
Column Overload: Injecting too much sample can saturate the stationary phase and cause fronting or tailing. Try injecting a 1:10 dilution.
-
Improper Column Installation: A poor cut on the column end or incorrect insertion depth into the inlet or detector can create dead volume and cause peak distortion. [21]* Contamination: A dirty inlet liner or contamination on the front end of the column can act as an active site. Changing the liner and clipping the first few centimeters of the column can resolve this. [5] Q3: Can the pH of my sample preparation affect my GC analysis? A: Yes, significantly. The pH during sample extraction is critical for ensuring anilines are in their neutral, free-base form (R-NH2), which is soluble in organic solvents. [22]Extraction should be performed under basic conditions (typically pH > 9, often adjusted to >11) to deprotonate any anilinium salts (R-NH3+) that may be present, thus maximizing extraction efficiency into the organic phase. [8][18] Q4: I have resolved the impurity, but it is still very close to my main peak (Resolution < 1.5). How can I improve the quantification accuracy? A: When peaks are not baseline resolved, standard peak area integration can be inaccurate. [23]Consider the following:
-
Use Peak Height: For partially overlapping peaks, peak height measurements are often more reproducible and less affected by the overlapping tail than peak area. [7]* Use a Dropline Integration Method: Most chromatography data systems (CDS) allow for different integration methods. A vertical dropline at the valley between the two peaks can provide more consistent results than a tangential skim.
-
GC-MS Deconvolution: If using a mass spectrometer, deconvolution algorithms can mathematically separate the mass spectra of the two co-eluting compounds, allowing for more accurate individual quantification. [23]
References
-
Co-Elution: How to Detect and Fix Overlapping Peaks. (2025). Axion Labs via YouTube. [Link]
-
Aniline Impurities and Related Compound. Veeprho. [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]
-
[Determination of 14 aniline and benzidine compounds in soil by gas chromatography-mass spectrometry]. PubMed. [Link]
-
Separations of aromatic amine isomers on the C4A-C10 column in... ResearchGate. [Link]
-
Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Springer Link. [Link]
-
Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extra. AME Publishing Company. [Link]
-
Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed. [Link]
-
GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. TSI Journals. [Link]
-
Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. ACS Publications. [Link]
-
Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar. [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. [Link]
-
Determination of methyl aniline compounds in gasoline by GC-MS. ResearchGate. [Link]
-
Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. [Link]
-
Troubleshooting Guide. Phenomenex. [Link]
-
Evaluation of a Capillary Gas Chromatographic Impurity Test Procedure for 4-Hexylaniline. Journal of Chromatographic Science. [Link]
-
Aniline purity. Agilent. [Link]
-
Aniline impurities. Sciencemadness Discussion Board. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. veeprho.com [veeprho.com]
- 4. tsijournals.com [tsijournals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.ca [fishersci.ca]
- 7. epa.gov [epa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. agilent.com [agilent.com]
- 10. [Determination of 14 aniline and benzidine compounds in soil by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. gcms.labrulez.com [gcms.labrulez.com]
- 15. [PDF] Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. | Semantic Scholar [semanticscholar.org]
- 16. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 21. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 22. amecj.com [amecj.com]
- 23. d-nb.info [d-nb.info]
Technical Support Center: Ensuring the Stability of 2-sec-Butylaniline in Research and Development
Welcome to the dedicated technical support guide for 2-sec-butylaniline. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this crucial reagent in your experiments. As a senior application scientist, I understand that the reliability of your starting materials is paramount to the success of your research. This guide provides in-depth, field-proven insights into the optimal storage conditions, troubleshooting common issues, and understanding the chemical causality behind these recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage temperatures for 2-sec-butylaniline?
For optimal stability, 2-sec-butylaniline should be stored under refrigerated conditions, specifically between 2°C and 8°C.[1] While some sources suggest storage below 30°C, refrigeration is the recommended best practice to minimize degradation over time.[2][3] Storing at room temperature for extended periods can lead to gradual degradation, particularly if the container has been opened.
Q2: My 2-sec-butylaniline has developed a yellow or brownish tint. Is it still usable?
The development of a color, typically from colorless or pale yellow to a darker yellow or brown, is a common observation with aromatic amines, including 2-sec-butylaniline. This discoloration is primarily due to oxidation from exposure to atmospheric oxygen.[4] The rate of this oxidation can be accelerated by exposure to light and elevated temperatures.
Whether the material is still usable depends on the specific requirements of your application. For sensitive reactions where high purity is critical, it is advisable to use a fresh, colorless sample. However, for some applications, a slight discoloration may not significantly impact the outcome. If you observe a significant color change, it is recommended to purify the aniline, for example by distillation, before use or to use a fresh batch.
Q3: How should I handle a new bottle of 2-sec-butylaniline upon receipt?
Upon receiving a new bottle of 2-sec-butylaniline, it is crucial to inspect the container for any signs of damage or leakage. The bottle should be tightly sealed. For long-term storage, it is recommended to flush the headspace of the container with an inert gas like argon or nitrogen before resealing. This displaces oxygen and minimizes oxidative degradation. The bottle should then be promptly stored in a refrigerator at 2-8°C.
Q4: What type of container is best for storing 2-sec-butylaniline?
2-sec-butylaniline should be stored in a tightly sealed, airtight container to prevent exposure to air and moisture.[5] Amber glass bottles are highly recommended as they protect the compound from light, which can accelerate degradation.[6] For larger quantities, high-density polyethylene (HDPE) containers can also be suitable.[6][7] Ensure the cap provides an excellent seal.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter and provides a logical approach to troubleshooting.
Problem 1: Rapid Discoloration of 2-sec-Butylaniline
If you observe a rapid change in color, it is a strong indicator of accelerated degradation. The following workflow can help you identify the cause:
Caption: Troubleshooting workflow for unexpected discoloration.
Problem 2: Inconsistent Experimental Results
Inconsistent results in reactions involving 2-sec-butylaniline can often be traced back to the reagent's stability.
-
Cause & Explanation: The presence of oxidation byproducts can interfere with your reaction, acting as inhibitors or leading to the formation of unwanted side products. The effective concentration of the active aniline is also reduced.
-
Solution:
-
Purity Check: If you have access to analytical instrumentation (e.g., GC-MS, NMR), verify the purity of your 2-sec-butylaniline.
-
Purification: If impurities are detected, consider purifying the aniline by vacuum distillation.
-
Use a Fresh Batch: The most reliable solution is to use a new, unopened bottle of high-purity 2-sec-butylaniline.
-
In-Depth Technical Insights: The Science of Stability
Degradation Pathways
The primary degradation pathway for 2-sec-butylaniline is oxidation . The amino group is susceptible to attack by atmospheric oxygen, leading to the formation of colored impurities such as nitroso and nitro compounds. This process can be catalyzed by light and heat. While detailed studies on the specific degradation products of 2-sec-butylaniline are not extensively published, the general mechanism for aniline oxidation is well-understood and involves radical intermediates.
Incompatible Materials
To ensure the stability and safety of 2-sec-butylaniline, it is crucial to avoid contact with the following materials:
| Incompatible Material Class | Specific Examples | Rationale |
| Strong Oxidizing Agents | Peroxides, nitrates, perchlorates, chromic acid | Can cause vigorous or explosive reactions.[8][9][10] |
| Strong Acids | Hydrochloric acid, sulfuric acid, nitric acid | Can form salts and may lead to violent reactions, especially with concentrated acids.[8] |
| Acid Anhydrides & Acid Chlorides | Acetic anhydride, benzoyl chloride | Can undergo vigorous acylation reactions. |
| Halogens | Fluorine, chlorine, bromine, iodine | Can lead to halogenation of the aromatic ring and potentially hazardous reactions. |
Recommended Storage Protocol
For optimal long-term stability of 2-sec-butylaniline, follow this detailed protocol:
-
Initial Receipt and Inspection:
-
Verify the integrity of the container and seal.
-
Note the date of receipt on the bottle.
-
-
Preparation for Storage:
-
If the bottle will be used over an extended period, consider aliquoting the contents into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox).
-
For the main stock bottle, gently flush the headspace with dry argon or nitrogen for 15-30 seconds.
-
Securely tighten the cap.
-
-
Storage Environment:
-
Place the sealed container in a refrigerator maintained at 2-8°C .
-
Ensure the storage location is dark to protect from light.
-
Store 2-sec-butylaniline away from incompatible materials, particularly oxidizing agents and strong acids.
-
-
Ongoing Use:
-
When accessing the material, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold liquid.
-
After taking the required amount, re-flush the headspace with inert gas before re-sealing and returning to the refrigerator.
-
By adhering to these guidelines, you can significantly extend the shelf-life of your 2-sec-butylaniline and ensure the consistency and reliability of your experimental results.
References
-
Amine Storage Conditions: Essential Guidelines for Safety. (2025, April 10). Diplomata Comercial. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. [Link]
-
Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]
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Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (2025, August 6). ResearchGate. [Link]
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Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025, September 22). eLabNext. [Link]
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Suitable containers for each chemical product. (2023, November 27). Scharlab Internacional. [Link]
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Choosing the Best Bottles for Chemical Storage. (2024, January 24). O.Berk. [Link]
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Incompatible Chemicals. Utah State University Office of Research Environmental Health and Safety. [Link]
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Chemical Properties of 2-sec-Butylaniline (CAS 55751-54-7). Cheméo. [Link]
-
2-(sec-Butyl)aniline. MySkinRecipes. [Link]
-
Which steps do you follow after amine synthesis by nitro compounds? and why did the white monomer turn into pink? what can i do not to turn into pink? (2017, August 3). ResearchGate. [Link]
-
N-sec-Butylaniline | C10H15N | CID 253532. PubChem. [Link]
-
2-sec-Butylaniline | CAS#:55751-54-7. Chemsrc. [Link]
-
Benzenamine, 2-(1-methylpropyl)- | C10H15N | CID 108358. PubChem. [Link]
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Why does color of aniline change during storage? Please give chemical reactions if possible. (2017, May 29). ResearchGate. [Link]
-
Generation of storage stability data for agricultural chemical products. (2025, September 10). Australian Pesticides and Veterinary Medicines Authority. [Link]
-
Storage Temperature Impacts on Anthocyanins Degradation, Color Changes and Haze Development in Juice of “Merlot” and “Ruby” Grapes (Vitis vinifera). (2018, October 25). NIH. [Link]
-
(PDF) Optically Active Poly[2‑(sec-butyl)aniline] Nanofibers Prepared via Enantioselective Polymerization. ResearchGate. [Link]
-
Phys-Chem and Storage Stability Testing for Biocidal Products. Kerona Scientific Ltd. [Link]
-
GUIDELINE FOR STABILITY DATA The purpose of stability testing is to provide evidence on how the quality of a product, in its pro. NPRA. [Link]
-
Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation. (2022, September 20). NIH. [Link]
-
Incompatible Chemicals. St. Olaf College. [Link]
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Technical Support Center: Handling Moisture-Sensitive 2-sec-Butylaniline Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and proven protocols for handling reactions involving the moisture-sensitive reagent, 2-sec-butylaniline. The question-and-answer format is designed to directly address the specific challenges you may encounter in the laboratory.
Section 1: Foundational Knowledge & FAQs
This section addresses the most common initial questions regarding the handling and properties of 2-sec-butylaniline.
Q1: Why is 2-sec-butylaniline considered moisture-sensitive?
A: The moisture sensitivity of 2-sec-butylaniline stems from two primary factors. Firstly, as an amine, it possesses a lone pair of electrons on the nitrogen atom, making it a weak base. This lone pair can react with water in an equilibrium reaction.[1] While this reaction with the aniline itself is reversible, the primary issue arises in the context of the modern catalytic reactions where it is often employed, such as the Buchwald-Hartwig amination.[2][3][4][5] In these palladium-catalyzed cross-coupling reactions, water can act as a poison to the catalyst, leading to the formation of inactive palladium hydroxo complexes and significantly reducing or completely halting the catalytic cycle.[3] Secondly, any residual moisture in the reaction can hydrolyze other sensitive reagents or intermediates, leading to unwanted side products and reduced yields.
Q2: How should I properly store 2-sec-butylaniline to maintain its integrity?
A: Proper storage is critical. 2-sec-butylaniline should be stored in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[6][7] The container should be kept tightly closed under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture and oxygen.[8][9][10] For long-term storage, refrigeration is recommended.[6] Many suppliers provide this reagent in Sure/Seal™ bottles, which are designed for the easy withdrawal of the liquid via syringe while maintaining an inert atmosphere.[11][12]
Q3: What are the visual or analytical signs that my bottle of 2-sec-butylaniline has been compromised by moisture or air?
A: Freshly purified aniline derivatives are typically colorless to pale yellow oils.[13] A significant darkening of the liquid to a yellow, red, or brown color is a strong indicator of oxidation and potential moisture contamination.[13] Analytically, a simple way to check for water content is through Karl Fischer titration. For a quick qualitative check in the lab, observing fuming upon exposure to air can indicate reactivity, though this is not a definitive test for moisture alone. If you suspect contamination, it is best to purify the aniline by distillation before use.
Q4: I have a bottle of 2-sec-butylaniline that has been opened previously. Is it still usable for a moisture-sensitive reaction?
A: This depends entirely on how it was opened and stored. If the bottle was opened and handled under a proper inert atmosphere (e.g., in a glovebox or using Schlenk techniques with a Sure/Seal™ cap) and subsequently stored correctly, it is likely still of high quality. However, if the cap was opened to the ambient atmosphere, it has likely absorbed moisture and oxygen. For highly sensitive reactions, it is strongly recommended to either use a fresh, unopened bottle or to purify the aniline from the previously opened bottle by distillation under reduced pressure.
Section 2: Troubleshooting Guide for Common Reactions
This section provides a problem-solving framework for issues that may arise during reactions with 2-sec-butylaniline, particularly in the context of cross-coupling reactions.
Q: My Buchwald-Hartwig amination reaction using 2-sec-butylaniline is showing low or no conversion. What are the likely moisture-related causes?
A: Low or no conversion in a Buchwald-Hartwig amination is a classic symptom of catalyst deactivation, often due to moisture. Here’s a breakdown of potential causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| Contaminated 2-sec-butylaniline | The aniline itself may contain dissolved water, which will quench the active catalyst. | Purify the 2-sec-butylaniline by distillation from a suitable drying agent like calcium hydride immediately before use. |
| Wet Solvents | Solvents are a major source of water contamination. Even "anhydrous" solvents from commercial suppliers can absorb moisture if not stored properly. | Always use freshly dried and degassed solvents. For many common solvents like THF or Dioxane, distillation from sodium/benzophenone is a standard procedure.[14][15] Alternatively, passing the solvent through an activated alumina column can be effective.[15][16] |
| Inadequate Inert Atmosphere | A poor inert atmosphere setup will allow moisture and oxygen from the air to enter the reaction flask. | Ensure all glassware is thoroughly flame-dried or oven-dried before use.[17] Use a well-maintained Schlenk line or a glovebox.[11][18][19] Ensure all joints are properly sealed and there is a slight positive pressure of inert gas throughout the reaction.[11] |
| Hygroscopic Base | Solid bases, such as potassium carbonate or cesium carbonate, can be hygroscopic and introduce water into the reaction. | Dry the base in an oven before use and allow it to cool in a desiccator. If possible, weigh and add the base inside a glovebox. |
Q: I'm observing significant side product formation. Could this be related to moisture?
A: Yes, moisture can lead to side reactions. One common side product in palladium-catalyzed cross-couplings is the hydrodehalogenation of the aryl halide starting material. This occurs when water interferes with the catalytic cycle, leading to a protonolysis pathway instead of the desired C-N bond formation. You may also observe the formation of biaryl products from the self-coupling of your aryl halide.
Troubleshooting Flowchart for Failed Reaction Here is a decision tree to help diagnose issues in your moisture-sensitive reaction.
Caption: A decision tree for troubleshooting failed moisture-sensitive reactions.
Section 3: Core Experimental Protocols
Adherence to rigorous experimental technique is paramount for success. The following protocols provide step-by-step guidance for key procedures.
Protocol 3.1: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)
This protocol describes the standard procedure for setting up a reaction vessel under a positive pressure of an inert gas like nitrogen or argon.
Materials:
-
Schlenk flask appropriately sized for the reaction volume
-
Magnetic stir bar
-
Rubber septum
-
Grease for joints (if using glass stoppers)
-
Heat gun or Bunsen burner
-
Schlenk line with vacuum and inert gas manifolds
Procedure:
-
Assembly: Place a magnetic stir bar in the Schlenk flask. If other glassware, like a condenser, is to be attached, assemble the full apparatus.
-
Drying: Heat the entire glass apparatus under vacuum using a heat gun. Move the heat source evenly across all surfaces until no more condensation is visible. This removes adsorbed water from the glass surface.[17]
-
Purging: Allow the glassware to cool slightly under vacuum. Then, switch the Schlenk line from vacuum to the inert gas supply to fill the flask.
-
Vacuum/Inert Gas Cycles: Evacuate the flask again under vacuum, and then refill with inert gas. Repeat this "pump-purge" cycle three to five times to ensure the atmosphere inside the flask is completely replaced with the inert gas.[19]
-
Positive Pressure: After the final refill, leave the flask connected to the inert gas line with a bubbler to maintain a slight positive pressure.[11] The flask is now ready for the addition of reagents.
Protocol 3.2: Drying of Solvents
The quality of your solvent is critical. This protocol provides a general method for drying tetrahydrofuran (THF), a common solvent in these reactions.
Materials:
-
Solvent still apparatus
-
Anhydrous THF (reagent grade)
-
Sodium metal
-
Benzophenone
-
Inert gas supply
Procedure:
-
Pre-drying: If the THF has significant water content, pre-dry it by letting it stand over activated 3Å molecular sieves for 24-48 hours.[15][16]
-
Still Setup: Set up a solvent still under an inert atmosphere.
-
Addition of Drying Agents: To the pre-dried THF in the still, add small pieces of sodium metal and a small amount of benzophenone as an indicator.
-
Reflux: Heat the solvent to reflux. The benzophenone will react with the sodium to form a ketyl radical, which is a deep blue or purple color. The persistence of this color indicates that the solvent is anhydrous and free of oxygen.[14]
-
Distillation: Distill the dry solvent directly into the reaction flask or a storage vessel under an inert atmosphere.
Table of Common Solvents and Recommended Drying Agents
| Solvent | Primary Drying Agent(s) | Typical Residual Water (ppm) | Reference |
| Tetrahydrofuran (THF) | Na/benzophenone, 3Å molecular sieves | <10 | [15][16] |
| Dichloromethane (DCM) | CaH₂, 3Å molecular sieves | <10 | [15][16] |
| Toluene | Na/benzophenone | <10 | |
| Acetonitrile | CaH₂, 3Å molecular sieves | <10 | [14][16] |
Workflow for Inert Atmosphere Reaction Setup
The following diagram illustrates the logical flow for preparing and executing a moisture-sensitive reaction.
Caption: Workflow for preparing and running a moisture-sensitive experiment.
Section 4: Safety Information
2-sec-Butylaniline is a hazardous chemical.
Precautions:
-
Always handle this chemical in a well-ventilated chemical fume hood.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]
Consult the Safety Data Sheet (SDS) for complete safety and handling information before use.[8][9][10][20]
References
-
2-sec-Butylaniline | CAS#:55751-54-7 | Chemsrc. (n.d.). Retrieved January 11, 2026, from [Link]
-
Chai, C. L. L., & Armarego, W. L. F. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(20), 2932-2935. [Link]
-
Drying Solvents - Chemistry LibreTexts. (2021, August 15). Retrieved January 11, 2026, from [Link]
-
Aniline - Structure, Properties, Preparation, Reactions, Uses. (2025, July 23). GeeksforGeeks. [Link]
-
Can aniline react with water? (2021, February 11). Quora. [Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (2010, October 14). The Journal of Organic Chemistry. [Link]
-
Tips & Tricks: Drying Methods. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 11, 2026, from [Link]
-
Drying solvents. (2023, July 25). Sciencemadness Wiki. [Link]
-
Aniline. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Inert Atmosphere. (n.d.). Zamann Pharma Support GmbH. Retrieved January 11, 2026, from [Link]
-
1.3C: Transferring Methods - Inert Atmospheric Methods. (2022, May 6). Chemistry LibreTexts. [Link]
-
Inert Atmosphere. (2022, February 1). [Video]. YouTube. [Link]
-
Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen. Retrieved January 11, 2026, from [Link]
-
24.8: Reactions of Arylamines. (2024, September 30). Chemistry LibreTexts. [Link]
-
Inert Atmosphere, with no O2. (2022, February 1). [Video]. YouTube. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). DIPLOMATA COMERCIAL. Retrieved January 11, 2026, from [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh. [Link]
-
How To Run A Reaction: The Setup. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 11, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Water Sensitive Reactions. (n.d.). Utah Tech University. Retrieved January 11, 2026, from [Link]
-
Moisture Sensitivity Definition. (n.d.). Fiveable. Retrieved January 11, 2026, from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 11, 2026, from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen Research Portal. [Link]
-
Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry. [Link]
-
2-sec-Butylaniline. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]
-
Chemical Properties of 2-sec-Butylaniline (CAS 55751-54-7). (n.d.). Cheméo. Retrieved January 11, 2026, from [Link]
-
2-sec-butylaniline. (n.d.). Stenutz. Retrieved January 11, 2026, from [Link]
-
N-Butylaniline. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Effective Ways of Moisture Sensitive Device Storage and Handling. (n.d.). RayPCB. Retrieved January 11, 2026, from [Link]
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Technical Support Center: Minimizing Byproduct Formation in Friedel-Crafts Alkylation of Aniline
Welcome to the technical support center for Friedel-Crafts alkylation of aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and minimize the formation of unwanted byproducts. Here, we will delve into the mechanistic underpinnings of common issues and provide practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts alkylation of aniline failing or resulting in a complex mixture?
Direct Friedel-Crafts alkylation of aniline is notoriously problematic due to the fundamental incompatibility between the aniline's amino group (-NH₂) and the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).[1][2] The amino group is a Lewis base, which readily reacts with the Lewis acid catalyst in an acid-base neutralization.[1][2][3] This interaction forms a salt, placing a positive charge on the nitrogen atom.[3][4] Consequently, the benzene ring becomes strongly deactivated towards the desired electrophilic aromatic substitution.[1][4]
Q2: What are the primary byproducts I should expect in the alkylation of aniline?
When attempting direct alkylation or if protective measures are incomplete, you can expect a range of byproducts:
-
N-Alkylated Products: The lone pair of electrons on the nitrogen atom can directly attack the alkylating agent, leading to the formation of N-alkyl and N,N-dialkyl anilines.[5][6]
-
Polyalkylated Products: The introduction of an alkyl group activates the aromatic ring, making it more susceptible to further alkylation than the starting material.[3][4][7] This often leads to a mixture of mono-, di-, and even tri-alkylated products on the aromatic ring.[3][7]
-
Rearranged Alkyl Products: If the alkylating agent is a primary alkyl halide, the initially formed carbocation can rearrange to a more stable secondary or tertiary carbocation, leading to isomeric products.[8][9][10]
Q3: Is Friedel-Crafts acylation a better alternative for aniline?
Similar to alkylation, direct Friedel-Crafts acylation of aniline also fails.[1][2] The amino group's basicity leads to the same deactivating complex formation with the Lewis acid catalyst.[1][2] However, the acylation route becomes highly effective when a protecting group strategy is employed.[11]
Troubleshooting Guide: A Deeper Dive
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No reaction, starting material recovered. | Catalyst Deactivation: The amino group of aniline has formed a stable salt with the Lewis acid catalyst, deactivating the ring.[1][3][4] | Protect the Amino Group: Convert the -NH₂ group into an amide (e.g., acetanilide) before the Friedel-Crafts reaction. This reduces the basicity of the nitrogen, preventing complexation with the catalyst.[1][11][12] The protecting group can be removed post-alkylation.[1][11] |
| Low yield of the desired C-alkylated product. | Incomplete Protection: If some of the aniline remains unprotected, it will consume the catalyst and reduce the overall reaction efficiency. | Optimize Protection Step: Ensure the protection reaction (e.g., acetylation) goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| N-Alkylation: The nitrogen atom is competing with the aromatic ring for the alkylating agent.[5] | Use a Protecting Group: Amide formation effectively prevents N-alkylation. | |
| Formation of multiple isomers (e.g., isopropylbenzene instead of n-propylbenzene). | Carbocation Rearrangement: The primary carbocation formed from the alkyl halide rearranges to a more stable secondary or tertiary carbocation before attacking the aromatic ring.[8][9][10] | Employ Friedel-Crafts Acylation Followed by Reduction: The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not rearrange.[8] Perform the acylation and then reduce the resulting ketone to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[8] |
| Significant polyalkylation observed. | Product is more reactive than starting material: The initial alkylation product is an activated ring, which readily undergoes further alkylation.[3][4][7] | Use a Large Excess of the Aromatic Substrate: This increases the probability of the electrophile reacting with the starting material rather than the alkylated product. |
| Consider Friedel-Crafts Acylation: The acyl group is deactivating, which prevents further substitution on the aromatic ring.[3][4] The desired alkylated product can then be obtained by reduction. |
Mechanism Deep Dive: The Problem and The Solution
To effectively troubleshoot, a clear understanding of the underlying mechanisms is crucial.
The Problem: Direct Alkylation of Aniline
The lone pair on the nitrogen of aniline readily attacks the Lewis acid (e.g., AlCl₃), forming a deactivated complex. This prevents the desired electrophilic aromatic substitution.
Caption: Workflow for the successful alkylation of aniline via an acetanilide intermediate.
Experimental Protocols
Protocol 1: Protection of Aniline (Acetylation)
-
Reactants: Aniline, Acetic Anhydride, and a catalytic amount of a base (e.g., pyridine).
-
Procedure:
-
Dissolve aniline in a suitable solvent (e.g., dichloromethane).
-
Add acetic anhydride and a catalytic amount of pyridine.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the acetanilide.
-
Filter and wash the solid product. [1]3. Product: Acetanilide.
-
Protocol 2: Friedel-Crafts Alkylation of Acetanilide
-
Reactants: Acetanilide, Alkyl Halide (e.g., CH₃Cl), and Aluminum Chloride (AlCl₃).
-
Procedure:
-
Suspend acetanilide in a suitable solvent (e.g., carbon disulfide).
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous AlCl₃.
-
Add the alkyl halide dropwise while maintaining a low temperature.
-
Allow the reaction to proceed, monitoring by TLC.
-
Quench the reaction by carefully pouring it over crushed ice and dilute HCl. [8] * Extract the product with an organic solvent. [1]3. Product: Alkylated acetanilide.
-
Protocol 3: Deprotection of Alkylated Acetanilide
-
Reactants: Alkylated Acetanilide, Acid or Base catalyst (e.g., HCl or NaOH).
-
Procedure:
-
Reflux the alkylated acetanilide with an aqueous solution of a strong acid or base.
-
Monitor the hydrolysis by TLC.
-
After completion, neutralize the reaction mixture.
-
Extract the alkylated aniline product. [1]3. Product: Alkylated aniline.
-
Impact of Reaction Parameters on Yield and Selectivity
| Parameter | Effect on Reaction | Recommendations for Optimization |
| Temperature | Lower temperatures can minimize polyalkylation and rearrangements, but may also slow down the reaction rate. [3][13] | Start at a low temperature (e.g., 0 °C) and gradually warm to room temperature if the reaction is sluggish. [1] |
| Catalyst Choice | Stronger Lewis acids (e.g., AlCl₃) are generally more reactive but can also promote side reactions. Milder catalysts (e.g., FeCl₃, ZnCl₂) may offer better selectivity. [14] | For highly activated substrates, consider a milder Lewis acid to control reactivity. For less reactive substrates, AlCl₃ is often necessary. |
| Solvent | The choice of solvent can influence the solubility of intermediates and the overall reaction rate. | Common solvents include dichloromethane, carbon disulfide, and nitrobenzene. The polarity of the solvent can sometimes influence the ortho/para selectivity. [15] |
| Stoichiometry of Catalyst | In Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid is often required because the product ketone complexes with the catalyst. [14][15][16] | Use at least one equivalent of the Lewis acid relative to the acylating agent in acylation reactions. For alkylations, catalytic amounts can sometimes be sufficient, but this depends on the substrate and alkylating agent. |
References
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022). Amides as a Protecting Group for Friedel-Crafts Reactions- One Slide Guide. YouTube. Retrieved from [Link]
-
Jee, S. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]
-
Chen, J., et al. (2021). Enantioselective aza-Friedel–Crafts alkylation of aniline derivatives with cyclic N-sulfonyl α-ketiminoesters. RSC Publishing. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Why doesn't aniline undergo Friedel-Crafts alkylation? Retrieved from [Link]
-
Chegg. (2020). Solved Anilines are incompatible with Friedel Crafts. Retrieved from [Link]
- Mattos, M. C. S. (2021).
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Quora. (2018). Why doesn't aniline respond in Friedel-Crafts reactions? Retrieved from [Link]
-
ResearchGate. (n.d.). The effects of reaction temperature on the Friedel–Crafts alkylation... Retrieved from [Link]
-
Iowa State University Digital Repository. (n.d.). A Photochemical Alternative to the Friedel—Crafts Reaction. Retrieved from [Link]
-
Perlego. (n.d.). Friedel Crafts Alkylation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III). Retrieved from [Link]
-
Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of aniline alkylation with methanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]
-
ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. Retrieved from [Link]
- Google Patents. (n.d.). EP1359141B1 - Method of friedel-crafts acylation of anilides.
-
ACS Publications. (2021). Base-Promoted Cobalt-Catalyzed Regio- and Enantioselective para-Friedel–Crafts Alkylation of Aniline Derivatives. Retrieved from [Link]
-
TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]
-
Ekeeda. (2019). Aniline Does Not Undergo Friedel Crafts Reaction Using AICl3. YouTube. Retrieved from [Link]
-
YouTube. (2019). Q.Why aniline doesn't undergo fridel crafts reaction? Retrieved from [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
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Council for the Indian School Certificate Examinations. (n.d.). CHEMISTRY (862). Retrieved from [Link]
-
ResearchGate. (2008). Novel and Highly Regioselective Friedel-Crafts Alkylation of 3,5-Dimethoxyaniline Using an Aldehyde and Triethylsilane as Reducing Agent. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Reddit. (2025). Why is halogenation of aniline or phenol allowed with electrophilic aromatic substitution when Friedel-Crafts reactions are not? Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
ACS Publications. (n.d.). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Retrieved from [Link]
-
University of Delaware. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation. YouTube. Retrieved from [Link]
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Technical Support Center: Enhancing Regioselectivity in the Synthesis of Substituted Anilines
Welcome to the technical support center dedicated to resolving challenges in the regioselective synthesis of substituted anilines. This guide is crafted for researchers, scientists, and professionals in drug development, offering practical, in-depth solutions to common experimental hurdles. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring a deeper understanding and more effective troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why is controlling regioselectivity in aniline synthesis so critical?
A1: The spatial arrangement of substituents on an aniline ring dictates its chemical properties and biological activity. In drug development, for instance, a specific isomer (ortho, meta, or para) may be responsible for the therapeutic effect, while other isomers could be inactive or even toxic. Poor regioselectivity leads to product mixtures that are often difficult and costly to separate, resulting in lower yields of the desired compound.
Q2: What is the fundamental principle governing regioselectivity in the electrophilic aromatic substitution (EAS) of anilines?
A2: The amino group (-NH₂) of aniline is a powerful activating and ortho, para-directing group.[1][2] This is due to the donation of its lone pair of electrons into the aromatic ring through resonance, which increases the electron density at the ortho and para positions.[2][3] Consequently, electrophiles are preferentially attracted to these positions.[1][3]
Q3: How can I achieve meta-substitution on an aniline derivative?
A3: Direct meta-substitution is challenging due to the inherent ortho, para-directing nature of the amino group.[3] However, one effective strategy is to perform the electrophilic substitution under strongly acidic conditions. In the presence of a strong acid, the amino group is protonated to form the anilinium ion (-NH₃⁺).[4] This group is strongly deactivating and meta-directing, thus guiding the incoming electrophile to the meta position.[4][5]
Q4: What is the role of a protecting group in controlling regioselectivity?
A4: Protecting groups are instrumental in enhancing regioselectivity and preventing undesirable side reactions.[6][7] Key functions include:
-
Controlling Regioselectivity: By introducing steric bulk around the nitrogen atom, a protecting group can hinder attack at the ortho positions, thereby favoring substitution at the less sterically hindered para position.[3][5]
-
Moderating Reactivity: The highly activating nature of the amino group can lead to multiple substitutions (e.g., polyhalogenation).[5][8] A protecting group, such as an acetyl group, moderates this reactivity, allowing for more controlled, monosubstitution.[5][9]
-
Preventing Unwanted Side Reactions: Protecting groups prevent reactions at the nitrogen atom itself, such as N-alkylation or oxidation, which can lead to complex product mixtures.[6][8]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of substituted anilines, providing potential causes and actionable solutions.
Issue 1: Poor para-selectivity with significant ortho-isomer formation.
Scenario: You are performing a nitration or halogenation on a protected aniline (e.g., acetanilide) and obtaining a substantial amount of the ortho-isomer, which lowers the yield of the desired para-product.
Potential Causes:
-
Insufficient Steric Hindrance: The protecting group may not be bulky enough to effectively block the ortho positions.[3]
-
Reaction Conditions: Temperature and solvent can significantly influence the ortho/para ratio.[6]
Solutions:
-
Choice of Protecting Group: Employ a bulkier protecting group to increase steric hindrance around the amino group. For example, a pivaloyl group will favor para substitution more strongly than an acetyl group.
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes improve para-selectivity.
-
Solvent: The polarity of the solvent can influence the transition state energies leading to the different isomers. A systematic screening of solvents is recommended.
-
-
Modern Catalytic Methods: For certain transformations, modern catalytic methods offer high regioselectivity. For instance, palladium-catalyzed C-H olefination of aniline derivatives using specific S,O-ligands has been shown to provide excellent para-selectivity.[10]
Issue 2: Formation of meta-isomers and/or oxidation byproducts during nitration.
Scenario: During the nitration of aniline, you observe the formation of a significant amount of m-nitroaniline and dark, tarry byproducts.
Potential Causes:
-
Anilinium Ion Formation: Nitration is typically carried out in a mixture of nitric and sulfuric acids. Under these strongly acidic conditions, the aniline is protonated to form the meta-directing anilinium ion.[4][5]
-
Oxidation: Nitric acid is a strong oxidizing agent, and aniline is susceptible to oxidation, leading to the formation of colored impurities.[11][12]
Solutions:
-
Protection of the Amino Group: The most effective solution is to protect the amino group as an amide (e.g., acetanilide) before nitration.[3][11] The amide group is still an ortho, para-director but is less basic and will not be protonated under the reaction conditions.[3] The protecting group can be easily removed by hydrolysis after the substitution reaction.[3][11]
Issue 3: Low or no reactivity in Friedel-Crafts reactions.
Scenario: Attempting a Friedel-Crafts alkylation or acylation on aniline results in no reaction or a complex mixture of products.
Potential Cause:
-
Lewis Acid-Base Reaction: Aniline is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃) used in Friedel-Crafts reactions.[3] This deactivates the ring towards electrophilic attack.[3]
Solution:
-
N-Acylation: Convert the aniline to an acetanilide before attempting the Friedel-Crafts reaction. The resulting amide is less basic and allows the reaction to proceed. The protecting group can be subsequently removed.[3]
Issue 4: Difficulty in achieving selective ortho-functionalization.
Scenario: You need to introduce a substituent specifically at the ortho position, but the competing para-substitution is dominant.
Potential Causes:
-
Electronic and Steric Factors: The para position is often electronically favored and sterically less hindered, making it the major product in many electrophilic aromatic substitutions.[13]
Solutions:
-
Directed ortho Metalation (DoM): This is a powerful strategy where a directing group on the aniline nitrogen (e.g., a carbamate) directs a metalating agent (typically an organolithium reagent) to deprotonate the adjacent ortho position. The resulting organometallic species can then react with an electrophile.[14]
-
Catalytic C-H Borylation: Recent advances have shown that iridium-catalyzed C-H borylation of anilines can achieve high ortho-selectivity by using specific borylating reagents like B₂eg₂ (ethylene glycolate).[14][15] The resulting ortho-borylated aniline is a versatile intermediate for further functionalization.
Experimental Protocols & Data
Protocol 1: Protection of Aniline as Acetanilide
This protocol is a fundamental step to moderate the reactivity of aniline and enhance para-selectivity in subsequent electrophilic aromatic substitution reactions.
Materials: Aniline, acetic anhydride, sodium acetate, hydrochloric acid, water, ethanol.
Procedure:
-
Dissolve 10 g of aniline in a mixture of 100 mL of water and 10 mL of concentrated hydrochloric acid.[6]
-
Prepare a solution of 16 g of sodium acetate in 50 mL of water.[6]
-
Cool the aniline hydrochloride solution in an ice bath and add 14 mL of acetic anhydride.[6]
-
Immediately add the sodium acetate solution and stir the mixture vigorously.[6]
-
Collect the precipitated acetanilide by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain pure acetanilide.
Protocol 2: para-Nitration of Acetanilide
This procedure demonstrates a highly regioselective nitration at the para position.
Materials: Acetanilide, concentrated sulfuric acid, concentrated nitric acid, ethanol, ice.
Procedure:
-
In a flask, dissolve 5 g of acetanilide in 5 mL of glacial acetic acid and cool the solution in an ice bath.[11]
-
Slowly add 10 mL of concentrated sulfuric acid to the cooled solution.[11]
-
In a separate flask, prepare a nitrating mixture by slowly adding 3 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool.[6]
-
Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10 °C.[6]
-
After the addition is complete, allow the mixture to stand at room temperature for 30 minutes.[6]
-
Pour the reaction mixture onto 100 g of crushed ice.[6]
-
The p-nitroacetanilide will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water.[6]
-
Recrystallize from ethanol to obtain the pure para-isomer.[6]
Data Summary: Regioselectivity in Electrophilic Aromatic Substitution
The following table summarizes the typical regioselectivity observed in the nitration of aniline under different conditions.
| Starting Material | Reaction Conditions | Major Product(s) | Minor Product(s) | Reference(s) |
| Aniline | HNO₃, H₂SO₄ | m-Nitroaniline | p-Nitroaniline, o-Nitroaniline | [5][15] |
| Acetanilide | HNO₃, H₂SO₄ | p-Nitroacetanilide | o-Nitroacetanilide | [3][11] |
Visualizing Reaction Control
Diagram 1: Decision-Making Workflow for Regioselective Aniline Synthesis
Caption: A decision tree for selecting the appropriate strategy for regioselective aniline synthesis.
Diagram 2: The Role of a Protecting Group in Directing para-Substitution
Caption: Steric hindrance from a protecting group favors electrophilic attack at the para position.
References
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- Benchchem. The Impact of Steric Hindrance on the Reactivity of 2,6-Disubstituted Anilines: A Kinetic Analysis.
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Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. ACS Catalysis. Available from: [Link].
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Physics Forums. Steric inhibition of protonation in o-substituted anilines. Available from: [Link].
- Li, B., Hu, Y., & Tochtrop, G. P. (2023). An Acid‐Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. Chemistry – A European Journal, e202301336.
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Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Available from: [Link].
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Der Pharma Chemica. Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Available from: [Link].
- Seki, M., & Takahashi, Y. (2021). Regioselective C-H Azidation of Anilines and Application to Synthesis of Key Intermediate for Pharmaceutical. The Journal of Organic Chemistry, 86(11), 7842–7848.
-
ResearchGate. Regioselective C(sp 2 ) H Functionalization of Anilines. Available from: [Link].
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Vedantu. Why is Aniline Meta Directing class 11 chemistry CBSE. Available from: [Link].
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ACS Publications. Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. Available from: [Link].
-
Journal of the Chemical Society, Perkin Transactions 2. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Available from: [Link].
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Semantic Scholar. Achieving High Ortho Selectivity in Aniline C-H Borylations by Modifying Boron Substituents. Available from: [Link].
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Chemistry Steps. Reactions of Aniline. Available from: [Link].
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National Center for Biotechnology Information. Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. Available from: [Link].
-
ACS Publications. Base-Promoted Cobalt-Catalyzed Regio- and Enantioselective para-Friedel–Crafts Alkylation of Aniline Derivatives. Available from: [Link].
-
ACS Publications. The Direct Rh(III)-Catalyzed C–H Amidation of Aniline Derivatives Using a Pyrimidine Directing Group: The Selective Solvent Controlled Synthesis of 1,2-Diaminobenzenes and Benzimidazoles. Available from: [Link].
-
Quora. Why is an anilinium ion meta directory? What are the reactions of meta products from it? Available from: [Link].
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ResearchGate. Achieving High Ortho Selectivity in Aniline C-H Borylations by Modifying Boron Substituents | Request PDF. Available from: [Link].
-
Journal of the American Chemical Society. para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. Available from: [Link].
-
ResearchGate. Screening of various directing groups for ortho‐nitration of aniline. Available from: [Link].
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Wikipedia. Electrophilic aromatic substitution. Available from: [Link].
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Organic Chemistry Portal. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Available from: [Link].
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Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available from: [Link].
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Journal of the American Chemical Society. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Available from: [Link].
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YouTube. Regioselectivity in Electrophilic Aromatic Substitutions. Available from: [Link].
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YouTube. Protection of Aniline Derivatives. Available from: [Link].
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Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Available from: [Link].
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Organic Chemistry Portal. Protective Groups. Available from: [Link].
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StudySmarter. Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. Available from: [Link].
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YouTube. introduction to regioselectivity in aromatic reactions. Available from: [Link].
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Quora. Why doesn't aromatic substitution add at multiple positions in one reaction (organic chemistry, aromatic compounds, electrophilic substitution, chemistry)? Available from: [Link].
-
ResearchGate. Synthesis of the substituted anilines a . | Download Table. Available from: [Link].
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YouTube. synthesis of anilines. Available from: [Link].
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ACS Publications. Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. Available from: [Link].
-
Chemistry LibreTexts. Derivatization. Available from: [Link].
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ACS Publications. Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. Available from: [Link].
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Chemistry World. Aniline synthesis turns to photochemistry to access challenging targets. Available from: [Link].
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Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). Available from: [Link].
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National Center for Biotechnology Information. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Available from: [Link].
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Column chromatography techniques for purifying 2-sec-Butylaniline derivatives
Technical Support Center: Purifying 2-sec-Butylaniline Derivatives
A Senior Application Scientist's Guide to Column Chromatography
Welcome to the technical support center for the purification of 2-sec-butylaniline and its derivatives. As a Senior Application Scientist, I understand the unique challenges these compounds present in chromatographic purification. Their basic nature, coupled with varying polarity from other substituents, often leads to frustrating and inefficient separations on standard silica gel.
This guide is structured to provide direct, actionable solutions to common problems. We will explore the "why" behind the "how," empowering you to not only solve immediate issues but also to develop robust purification methods for your specific derivatives.
Troubleshooting Guide
This section addresses the most frequent and critical issues encountered during the column chromatography of 2-sec-butylaniline derivatives.
Question 1: My compound is streaking badly on the TLC plate and giving broad, tailing peaks on the column. What is happening?
Answer:
This is the most common issue when working with aniline derivatives.[1]
-
Causality: The root cause is a strong acid-base interaction between the basic amine group of your 2-sec-butylaniline derivative and the acidic silanol groups (Si-O-H) on the surface of the silica gel.[1][2][3] This interaction causes some molecules to "stick" to the stationary phase longer than others, resulting in a slow, uneven elution that manifests as tailing or streaking.[1] In severe cases, this can lead to significant loss of your compound, which remains irreversibly adsorbed to the column.[2][3]
-
Recommended Solutions:
-
Mobile Phase Modification (Preferred First Step): The most effective solution is to neutralize the acidic sites on the silica gel by adding a basic modifier to your eluent.[1][4]
-
Protocol: Add 0.5-2% triethylamine (TEA) to your mobile phase (e.g., for 100 mL of eluent, add 0.5-2 mL of TEA).[1][5] Ammonia in methanol (7N solution) can also be used, typically by adding a small percentage to the polar component of your mobile phase.
-
Mechanism: The added base (like TEA) is a small, volatile amine that competes with your compound for the acidic silanol sites, effectively "passivating" the stationary phase and allowing your derivative to elute symmetrically.[2][3]
-
-
Column Pre-Treatment: Before loading your sample, you can pre-treat the column.
-
Protocol: Flush the packed silica gel column with one to two column volumes of your eluent that already contains the basic modifier (e.g., Hexane/EtOAc + 1% TEA). This ensures the entire stationary phase is neutralized before your compound is introduced.[5]
-
-
Question 2: My compound won't elute from the silica column at all, even with highly polar solvents like 100% ethyl acetate.
Answer:
This indicates an extremely strong interaction with the stationary phase or potential decomposition.
-
Causality: While strong acid-base interaction is the primary suspect, it's also possible your compound has degraded on the acidic silica surface.[6] Aniline derivatives can be sensitive, and prolonged exposure to the acidic environment of silica gel can lead to decomposition, with the resulting products being highly polar or permanently bound.[6][7]
-
Recommended Solutions:
-
Assess Compound Stability: Before running a large-scale column, assess your compound's stability on silica.
-
Protocol (2D TLC): Spot your crude sample on a TLC plate. Run the plate in a suitable eluent system. After drying, turn the plate 90 degrees and run it again in the same eluent system. If the spot remains a single point on the diagonal, your compound is likely stable. If you see new spots or a streak off the diagonal, your compound is degrading on the silica.[6][7]
-
-
Change the Stationary Phase: If your compound is unstable on silica or still won't elute even with a basic modifier, switch to a more inert stationary phase.[1]
-
Neutral Alumina: Alumina is a good alternative for basic compounds as it lacks the strong acidic silanol groups found in silica.[1][6]
-
Deactivated Silica: You can purchase commercially deactivated silica gel or prepare it yourself to reduce its acidity.[1]
-
Reverse-Phase Silica (C18): If your compound is particularly polar, reverse-phase chromatography might be a better option. Here, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[1]
-
-
Question 3: The separation between my desired product and an impurity is poor, even though they have different Rf values on TLC.
Answer:
This often points to issues with column packing or sample loading technique.
-
Causality: A poorly packed column contains channels and cracks, leading to an uneven solvent front and band broadening, which destroys separation. Overloading the column with too much sample or loading the sample in a solvent that is too strong will also ruin the separation that was predicted by TLC.[8]
-
Recommended Solutions:
-
Proper Column Packing: Ensure a homogenous, tightly packed column. A slurry packing method is generally recommended to avoid air bubbles and thermal effects from the solvent wetting the dry silica.[5]
-
Optimize Sample Loading:
-
Wet Loading: Dissolve your sample in the minimum amount of the initial mobile phase solvent.[7] If the sample is not very soluble, you can use a slightly stronger solvent (like dichloromethane), but keep the volume to an absolute minimum.[7]
-
Dry Loading (Recommended for Poor Solubility): Dissolve your crude product in a volatile solvent (e.g., DCM or acetone). Add a small amount of silica gel (typically 10-20 times the mass of your sample) to the solution.[5][7] Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[5][7] This technique ensures your compound starts as a very narrow, concentrated band, maximizing separation potential.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying 2-sec-butylaniline derivatives?
Silica gel remains the most common and cost-effective choice, provided you use a basic modifier in the mobile phase to counteract its acidity.[1] However, the optimal choice depends on the specific properties of your derivative.
| Stationary Phase | Best For | Key Considerations |
| Silica Gel | General purpose, non-polar to moderately polar compounds. | Must use a basic modifier (e.g., 0.5-2% TEA) to prevent tailing and product loss.[1][3] |
| Neutral Alumina | Basic, acid-sensitive compounds. | Good alternative when silica causes degradation. Activity grade can be varied.[1][6] |
| Reverse-Phase (C18) | Polar aniline derivatives that show low Rf in normal-phase systems. | Uses polar mobile phases (e.g., Water/Acetonitrile). May require pH adjustment of the mobile phase.[1] |
| Chiral Stationary Phase (CSP) | Separating the (R) and (S) enantiomers of a chiral derivative. | Essential for pharmaceutical applications. Requires specialized columns and method development.[9][10] |
Q2: How do I select an appropriate mobile phase?
The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.25-0.35 on a TLC plate. This provides the optimal balance between resolution and elution time.
-
Starting Point: For most 2-sec-butylaniline derivatives, a mixture of a non-polar solvent (like Hexanes or Heptane) and a moderately polar solvent (like Ethyl Acetate or Diethyl Ether) is a good starting point.
-
Method:
-
Run several TLC plates using different ratios of your chosen solvents (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc).
-
Crucially, add your basic modifier (e.g., 1% TEA) to the TLC solvent jar. This ensures the Rf value on the TLC plate accurately predicts the behavior on a column that uses the same modified eluent.
-
Select the solvent ratio that gives your target compound an Rf of ~0.3.
-
Q3: My 2-sec-butylaniline derivative is chiral. How do I separate the enantiomers?
Separating enantiomers requires a chiral environment. This is achieved using a Chiral Stationary Phase (CSP).[11][12]
-
Mechanism: CSPs are coated with a chiral selector that interacts diastereomerically with the enantiomers of your compound. This differential interaction causes one enantiomer to be retained longer than the other, allowing for their separation.[9]
-
Approach:
-
Column Screening: Chiral separations are difficult to predict.[10] It is standard practice to screen a variety of CSPs (e.g., polysaccharide-based, Pirkle-type) with different mobile phases (normal-phase, reverse-phase, polar organic mode) to find the best conditions.[10]
-
Mobile Phase: For normal-phase chiral separations, common mobile phases include Hexane/Isopropanol or Hexane/Ethanol. Additives like TEA (for basic compounds) or trifluoroacetic acid (for acidic compounds) are often used to improve peak shape.
-
Workflow for Column Chromatography Purification
The following diagram outlines the logical steps for developing and executing a successful column chromatography purification for a 2-sec-butylaniline derivative.
Caption: Workflow from method development to final product isolation.
References
- Benchchem.
- Benchchem.
- Benchchem.
- ChemistryViews.
- Thermo Fisher Scientific.
- Reddit.
- Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
- Biotage.
- University of Rochester, Department of Chemistry.
- ResearchGate.
- Reddit.
- Analytical Separation Science.
- Wiley Online Library.
- PubMed Central. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects.
- LCGC International.
Sources
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-sec-Butylaniline and 4-sec-Butylaniline for Synthetic Applications
For the discerning researcher in chemical synthesis and drug development, the selection of isomeric starting materials is a critical decision that profoundly impacts reaction outcomes, yields, and impurity profiles. This guide provides an in-depth technical comparison of the chemical reactivity of 2-sec-butylaniline and 4-sec-butylaniline. By examining their behavior in key synthetic transformations, we aim to equip you with the field-proven insights necessary for strategic experimental design.
Introduction: The Isomeric Dichotomy of sec-Butylaniline
2-sec-Butylaniline and 4-sec-butylaniline, while possessing identical molecular formulas and weights, exhibit distinct reactivity profiles governed by the interplay of electronic and steric effects. The position of the bulky sec-butyl group on the aniline ring dictates the accessibility of the amino group and the regioselectivity of electrophilic aromatic substitution reactions. Understanding these nuances is paramount for optimizing synthetic routes and minimizing the formation of undesired byproducts.
Electrophilic Aromatic Substitution: A Tale of Steric Hindrance and Regioselectivity
The amino group of aniline is a potent activating, ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. However, the presence of a bulky sec-butyl group introduces significant steric hindrance, particularly in the 2-position, which modulates this inherent reactivity.
Causality Behind Experimental Choices in EAS
In a typical EAS reaction, such as bromination or nitration, the choice of reaction conditions is critical. For highly activated systems like anilines, milder conditions are often employed to prevent over-substitution and oxidative side reactions[1]. The steric bulk of the ortho-substituent in 2-sec-butylaniline is expected to disfavor substitution at the adjacent C6 position and, to a lesser extent, the C2 position itself, making the para-position (C4) the most likely site of attack. Conversely, in 4-sec-butylaniline, the ortho-positions (C2 and C6) are sterically unencumbered by the sec-butyl group, leading to a different product distribution.
Comparative Data for Electrophilic Aromatic Substitution (Predicted)
| Reaction | Isomer | Predicted Major Product(s) | Rationale |
| Bromination | 2-sec-Butylaniline | 4-Bromo-2-sec-butylaniline | The bulky sec-butyl group at the 2-position sterically hinders attack at the 6-position. The amino group directs ortho and para, making the para (4) position the most accessible. |
| 4-sec-Butylaniline | 2-Bromo-4-sec-butylaniline | The amino group directs ortho, and the para position is blocked. Steric hindrance from the sec-butyl group is minimal at the ortho positions. | |
| Nitration | 2-sec-Butylaniline | 4-Nitro-2-sec-butylaniline | Similar to bromination, the para position is favored due to steric hindrance at the ortho position.[2][3] |
| 4-sec-Butylaniline | 2-Nitro-4-sec-butylaniline | The ortho positions are activated and relatively unhindered. |
Experimental Protocol: Bromination of 4-sec-butylaniline
-
Objective: To selectively mono-brominate 4-sec-butylaniline.
-
Materials: 4-sec-butylaniline, bromine, acetic acid, sodium bisulfite solution.
-
Procedure:
-
Dissolve 4-sec-butylaniline (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by pouring the mixture into a beaker of ice water.
-
Decolorize any excess bromine by adding a saturated solution of sodium bisulfite.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Sources
A Senior Application Scientist's Guide to Purity Determination of Substituted Anilines: HPLC vs. GC-MS
In the landscape of pharmaceutical development and chemical research, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. Substituted anilines, a critical class of compounds used as precursors in the synthesis of everything from active pharmaceutical ingredients (APIs) to dyes and polymers, are of particular concern.[1] Many of these compounds are classified as potential genotoxic impurities (PGIs), necessitating their precise identification and quantification at trace levels.[1]
This guide provides an in-depth, objective comparison of two premier analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond a simple listing of pros and cons to explore the fundamental scientific principles that dictate which method is not just suitable, but optimal, for a given analytical challenge. The validation of these analytical methods is paramount, ensuring they are fit for their intended purpose by demonstrating specificity, accuracy, precision, and sensitivity.[2][3]
The Decisive Factor: Analyte Properties
The choice between HPLC and GC-MS hinges almost entirely on the physicochemical properties of the target aniline derivative, specifically its volatility and thermal stability .
-
High-Performance Liquid Chromatography (HPLC): HPLC is fundamentally advantaged for its versatility.[4] It separates compounds in a liquid phase at or near ambient temperatures.[5] This makes it the default and superior choice for non-volatile, polar, and thermally labile substituted anilines.[6][7] Many aniline derivatives, especially those with polar functional groups (e.g., nitroanilines, aminophenols) or high molecular weights, will decompose at the high temperatures required for GC analysis.[8][9] For these compounds, HPLC is not just an alternative; it is often the only viable chromatographic method.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS requires the analyte to be volatile and thermally stable enough to be vaporized in a heated inlet (typically 200-300°C) without degradation.[5][9] While this limits its application for many complex anilines, it excels in the analysis of volatile and semi-volatile derivatives.[7][10] The high resolving power of capillary GC columns provides exceptional separation for complex mixtures of isomers.[11]
A critical consideration for extending the reach of GC-MS to more polar anilines is derivatization . This chemical process modifies the analyte to increase its volatility and thermal stability.[10][12] Common techniques include acylation or silylation, which mask polar -NH2 and -OH groups. However, derivatization adds complexity, time, and potential sources of error to the workflow.[8]
Head-to-Head Comparison: Performance Metrics
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation of compounds in a liquid mobile phase.[13] | Separation of volatile compounds in a gaseous mobile phase.[5] |
| Ideal Analytes | Non-volatile, polar, and thermally labile anilines.[6] | Volatile and thermally stable aniline derivatives.[6] |
| Derivatization | Generally not required, enabling direct analysis.[6][8] | Often necessary for polar anilines to enhance volatility.[10] |
| Detection | UV/PDA is common; MS/MS for high sensitivity/specificity.[1][14] | Mass Spectrometry (MS) is inherent, providing structural data.[7] |
| Sensitivity | Good; can be enhanced with MS/MS or online SPE.[6][8] | Excellent, especially with MS/MS (tandem MS).[15][16] |
| Resolution | Modern UHPLC columns offer high resolving power.[4] | Capillary columns provide superior resolution for isomers.[11] |
| Speed | Runtimes can be longer, though UHPLC improves speed.[6] | Typically offers faster analysis times for volatile compounds.[6] |
Experimental Workflow & Decision Logic
The choice of methodology should be a logical process based on the analyte's characteristics and the analytical objective. The following diagram illustrates a decision-making framework.
Caption: Decision workflow for selecting between HPLC and GC-MS.
Exemplar Protocols: A Practical Guide
To provide a tangible understanding, the following are detailed, self-validating protocols for the purity determination of a model compound, 4-chloroaniline.
Protocol 1: HPLC-UV Purity Assay for 4-Chloroaniline
This method is ideal for determining the purity of 4-chloroaniline and quantifying non-volatile impurities without derivatization.
1. System & Materials:
-
HPLC system with UV or PDA detector (e.g., Agilent 1260, Waters Alliance).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[17][18]
-
Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v). For MS compatibility, replace any non-volatile buffers like phosphate with formic acid.[19]
-
Standards: Certified Reference Material (CRM) of 4-chloroaniline and any known related impurities.
2. Standard & Sample Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh 25 mg of 4-chloroaniline CRM into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard (100 µg/mL): Dilute 1 mL of the stock standard to 10 mL with the mobile phase.
-
Sample Solution (1000 µg/mL): Accurately weigh 25 mg of the 4-chloroaniline sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
Run Time: 15 minutes or until all impurity peaks have eluted.
4. System Suitability & Validation:
-
Procedure: Inject the working standard solution five times.
-
Acceptance Criteria (per USP <621>):
5. Analysis & Calculation:
-
Inject a blank (mobile phase), followed by the working standard, and then the sample solution.
-
Identify the 4-chloroaniline peak in the sample chromatogram by comparing its retention time to the standard.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100%
-
For enhanced specificity, a PDA detector can be used to assess peak purity, ensuring co-eluting impurities are not present.[14]
Protocol 2: GC-MS Purity Assay for 4-Chloroaniline
This method provides high sensitivity and definitive identification of volatile impurities.
1. System & Materials:
-
GC-MS system (e.g., Agilent 7890/5977, Shimadzu GCMS-QP2020).
-
Capillary column with a mid-polarity phase (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Standards: Certified Reference Material (CRM) of 4-chloroaniline.
2. Standard & Sample Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh 25 mg of 4-chloroaniline CRM into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like methanol.
-
Working Standard (10 µg/mL): Dilute 0.1 mL of the stock standard to 10 mL with methanol.
-
Sample Solution (1000 µg/mL): Prepare as per the stock standard, using the sample material.
3. Chromatographic & MS Conditions:
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless (or split 10:1, depending on concentration).
-
Oven Temperature Program:
-
Initial: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes.
-
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C (Electron Ionization, 70 eV).
-
Acquisition Mode: Full Scan (m/z 40-450) for impurity identification. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification of known impurities.[22]
4. System Suitability & Validation:
-
Inject the working standard three times.
-
The RSD of the 4-chloroaniline peak area should be ≤ 15%.
-
The mass spectrum of the standard peak must match the reference library spectrum.
5. Analysis & Calculation:
-
Inject the sample solution.
-
Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).
-
Calculate purity using the area percent method as described for HPLC.
Visualizing the Methodologies
The following diagram outlines the key stages in each analytical workflow.
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A Comparative Guide to the Validation of Analytical Methods for 2-sec-Butylaniline Quantification
For researchers, scientists, and drug development professionals, the rigorous quantification of chemical entities is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for the validation of 2-sec-butylaniline quantification. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and scientifically sound validation process.
The Imperative of Method Validation in Pharmaceutical Analysis
In the pharmaceutical industry, analytical method validation is a critical component of ensuring the safety, efficacy, and quality of drug products.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for the validation of analytical procedures.[3][4][5][6][7][8][9] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[10][11][12] For a compound like 2-sec-butylaniline, which may be a process impurity or a starting material in drug synthesis, having a validated analytical method is crucial for its control and monitoring.[13]
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical technique for the quantification of 2-sec-butylaniline is dependent on several factors, including the expected concentration range, the complexity of the sample matrix, and the required sensitivity and selectivity. Here, we compare three commonly employed analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
| Method | Principle | Strengths for 2-sec-Butylaniline | Limitations |
| HPLC-UV | Differential partitioning of the analyte between a stationary and a mobile phase. | Versatile, applicable to polar and thermolabile compounds, non-destructive.[11][13] | Moderate sensitivity, potential for matrix interference. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | High sensitivity and selectivity, definitive identification.[14][15][16] | May require derivatization for polar analytes, not suitable for thermolabile compounds.[8][11] |
| UV-Vis Spectrophotometry | Measurement of light absorption by the analyte in a solution. | Simple, rapid, and cost-effective. | Low specificity, susceptible to interference from other UV-absorbing compounds.[9] |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and wide applicability.[5][13][17] For 2-sec-butylaniline, a reversed-phase HPLC method with UV detection is a common and effective approach.
Scientific Rationale
The separation is based on the partitioning of 2-sec-butylaniline between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The aromatic ring and the secondary butyl group of the analyte influence its retention on the column. UV detection is suitable as the aniline moiety contains a chromophore that absorbs in the UV region.[13]
Experimental Protocol: Method Validation for 2-sec-Butylaniline by HPLC-UV
1. System Suitability:
-
Objective: To verify that the chromatographic system is adequate for the intended analysis.
-
Procedure:
-
Prepare a standard solution of 2-sec-butylaniline.
-
Inject the standard solution six times.
-
Calculate the relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates.
-
-
Acceptance Criteria: RSD of peak area < 2.0%, tailing factor ≤ 2.0, and a minimum number of theoretical plates (e.g., >2000).
2. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][12]
-
Procedure:
-
Analyze a blank sample (matrix without the analyte).
-
Analyze a sample of 2-sec-butylaniline spiked with known related substances or impurities.
-
Perform forced degradation studies (acid, base, oxidation, heat, and light) on 2-sec-butylaniline and analyze the stressed samples.[18]
-
-
Acceptance Criteria: No interfering peaks at the retention time of 2-sec-butylaniline in the blank and stressed samples. The method should be able to separate the analyte from its degradation products.[1][2]
3. Linearity and Range:
-
Objective: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.[1]
-
Procedure:
-
Prepare a series of at least five standard solutions of 2-sec-butylaniline covering the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
4. Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Perform recovery studies by spiking a placebo (matrix) with known amounts of 2-sec-butylaniline at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each spiked sample in triplicate.
-
Calculate the percentage recovery.
-
-
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
5. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of 2-sec-butylaniline at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: RSD ≤ 2.0% for both repeatability and intermediate precision.
6. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Procedure:
-
LOD: Can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.[12]
-
LOQ: Can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ should be demonstrated to be quantifiable with acceptable accuracy and precision.
7. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure:
-
Introduce small variations to method parameters such as mobile phase composition (e.g., ±2% organic), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Analyze the system suitability standard under each varied condition.
-
-
Acceptance Criteria: The system suitability parameters should remain within the established criteria for all varied conditions.
Visualization of HPLC Method Validation Workflow
Caption: Workflow for HPLC Method Validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and specificity.[14][15][16]
Scientific Rationale
2-sec-Butylaniline is sufficiently volatile for GC analysis. The compound is separated from other components in a capillary column based on its boiling point and interaction with the stationary phase. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the parent ion and its fragmentation pattern.[19]
Experimental Protocol: Method Validation for 2-sec-Butylaniline by GC-MS
The validation parameters for GC-MS are similar to those for HPLC, with some specific considerations for the technique.
1. System Suitability:
-
Procedure: Inject a standard solution of 2-sec-butylaniline six times.
-
Acceptance Criteria: RSD of peak area and retention time < 15%.
2. Specificity:
-
Procedure: Analyze blank matrix and spiked samples. The mass spectrometer's selectivity is a key aspect here.
-
Acceptance Criteria: No interfering peaks at the retention time and characteristic mass fragments of 2-sec-butylaniline.
3. Linearity and Range:
-
Procedure: Prepare a series of at least five standards and analyze them.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.
4. Accuracy:
-
Procedure: Perform recovery studies by spiking the matrix at three concentration levels.
-
Acceptance Criteria: Mean recovery between 80.0% and 120.0%.
5. Precision:
-
Procedure: Assess repeatability and intermediate precision.
-
Acceptance Criteria: RSD ≤ 15%.
6. LOD and LOQ:
-
Procedure: Determine based on signal-to-noise ratio or calibration curve statistics.
-
Acceptance Criteria: LOQ to be determined with acceptable accuracy and precision.
7. Robustness:
-
Procedure: Introduce small variations in parameters like inlet temperature, oven temperature ramp rate, and carrier gas flow rate.
-
Acceptance Criteria: System suitability criteria are met under all varied conditions.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible technique, but its applicability is limited by its lack of specificity.
Scientific Rationale
This method relies on the principle that 2-sec-butylaniline absorbs light in the ultraviolet-visible region. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, following the Beer-Lambert law.
Experimental Protocol: Method Validation for 2-sec-Butylaniline by UV-Vis Spectrophotometry
1. Specificity:
-
Procedure: Analyze a blank and a sample containing potential interfering substances.
-
Acceptance Criteria: The absorption spectrum of 2-sec-butylaniline should be distinct from that of any potential interferents. This is a significant limitation of the technique.
2. Linearity and Range:
-
Procedure: Prepare a series of at least five standards and measure their absorbance at the wavelength of maximum absorption (λmax).
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
3. Accuracy:
-
Procedure: Perform recovery studies.
-
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
4. Precision:
-
Procedure: Assess repeatability and intermediate precision.
-
Acceptance Criteria: RSD ≤ 2.0%.
5. LOD and LOQ:
-
Procedure: Determine based on the standard deviation of the blank and the slope of the calibration curve.
Visualization of Method Selection Logic
Caption: Decision tree for selecting an analytical method.
Conclusion
The validation of an analytical method for the quantification of 2-sec-butylaniline is a multifaceted process that requires a deep understanding of both the analyte's properties and the principles of the chosen analytical technique. While HPLC-UV offers a robust and versatile approach for routine analysis, GC-MS provides unparalleled sensitivity and specificity for trace-level determination and definitive identification. UV-Vis spectrophotometry, though simple, is generally not suitable for complex matrices due to its lack of specificity. The choice of method and the design of the validation study should always be guided by the intended purpose of the analysis and the relevant regulatory requirements.
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European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
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ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
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European Paediatric Translational Research Infrastructure. (n.d.). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
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ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
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International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
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LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
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Wang, Y., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules, 27(6), 1985. [Link]
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Asian Journal of Research in Chemistry. (n.d.). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzenamine, 2-(1-methylpropyl)-. PubChem Compound Database. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]
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Tsuji, K. (1978). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. Journal of Pharmaceutical Sciences, 67(8), 1100-1104. [Link]
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International Journal of Pharmaceutical and Life Sciences. (n.d.). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. Retrieved from [Link]
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Ceyhan, T., et al. (2010). UV-vis spectra for compounds 2 (dashed line) and 3 (solid line) in... ResearchGate. Retrieved from [Link]
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International Journal of Creative Research Thoughts. (2023, October 10). Stability Indicating Assay Method. Retrieved from [Link]
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Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]
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Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation. Retrieved from [Link]
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Hindawi. (n.d.). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-sec-Butylaniline and N-sec-Butylaniline
In the fields of pharmaceutical development, organic synthesis, and quality control, the unambiguous identification of isomers is a foundational requirement. Positional and N-alkyl isomers of aromatic amines, such as 2-sec-butylaniline and N-sec-butylaniline, possess the same molecular formula (C₁₀H₁₅N) and mass (149.23 g/mol ) yet exhibit distinct chemical and physical properties due to the different placement of the sec-butyl group.[1][2] This guide provides an in-depth spectroscopic comparison, leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to clearly differentiate these two compounds.
Molecular Structure: The Basis for Spectroscopic Differences
The core challenge lies in distinguishing where the sec-butyl group is attached. In 2-sec-butylaniline , it is bonded to the aromatic ring at the ortho position relative to the primary amino group (-NH₂). In N-sec-butylaniline , the alkyl group is bonded directly to the nitrogen atom, forming a secondary amine. This fundamental structural variance dictates the electronic environment of every atom, leading to unique spectroscopic fingerprints.
Caption: Chemical structures of 2-sec-butylaniline and N-sec-butylaniline.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Clear Distinction in the N-H Stretching Region
FTIR spectroscopy provides one of the most direct and rapid methods for differentiating primary and secondary amines. The key lies in the N-H stretching vibration region (3300-3500 cm⁻¹).
-
2-sec-Butylaniline (Primary Amine): As a primary amine (R-NH₂), it features two hydrogen atoms on the nitrogen. This results in two distinct N-H stretching bands: an asymmetric stretch and a symmetric stretch.[3][4] These typically appear as a doublet in the 3350-3450 cm⁻¹ range.[4]
-
N-sec-Butylaniline (Secondary Amine): Being a secondary amine (R₂-NH), it has only one N-H bond. Consequently, its IR spectrum displays only a single, generally weaker, N-H stretching band in the 3300-3350 cm⁻¹ region.[5][6]
This simple diagnostic feature—two peaks versus one—is often sufficient to assign the correct structure. Further confirmation can be found in the N-H bending (scissoring) vibration, which is present for primary amines around 1580-1650 cm⁻¹ but typically absent or very weak for secondary amines.[5]
Comparative IR Data
| Vibrational Mode | 2-sec-Butylaniline (Primary Amine) | N-sec-Butylaniline (Secondary Amine) | Causality of Difference |
| N-H Stretch | Two bands (asymmetric & symmetric) ~3350-3450 cm⁻¹ | One band ~3300-3350 cm⁻¹ | Presence of two N-H bonds vs. one N-H bond.[3] |
| N-H Bend | Strong band ~1580-1650 cm⁻¹ | Weak or absent | The NH₂ group allows for a scissoring motion not present in the R₂NH group.[5] |
| Aromatic C-H Bend | Pattern indicative of ortho-disubstitution (~750 cm⁻¹) | Pattern indicative of monosubstitution (~690, 750 cm⁻¹) | Different substitution patterns on the benzene ring.[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments
NMR spectroscopy offers a detailed map of the molecular structure, providing definitive evidence to distinguish the isomers.
¹H NMR Analysis
The proton NMR spectra show significant differences in the chemical shifts and multiplicities of the N-H protons, aromatic protons, and the methine (-CH) proton of the sec-butyl group.
-
N-H Protons: The -NH₂ group of 2-sec-butylaniline typically appears as a broad singlet integrating to two protons. In contrast, the single -NH proton of N-sec-butylaniline appears as a broad signal integrating to one proton.[4] Its chemical shift is influenced by its direct attachment to the electron-withdrawing phenyl ring.
-
Aromatic Region: 2-sec-butylaniline, being an ortho-substituted ring, will display a complex multiplet pattern for its four aromatic protons. N-sec-butylaniline will show a simpler pattern, more characteristic of a monosubstituted aniline, with signals potentially resolved into ortho, meta, and para protons.
-
sec-Butyl Methine Proton (-CH): The chemical environment of the methine proton is a key differentiator. In 2-sec-butylaniline, it is attached to the aromatic ring (Ar-CH) and will resonate further downfield compared to the methine proton in N-sec-butylaniline, which is attached to the nitrogen (N-CH).
¹³C NMR Analysis
The carbon spectra further confirm the structural assignments. The number of signals in the aromatic region and the chemical shifts of the sec-butyl carbons are diagnostic.
-
Aromatic Carbons: Due to symmetry, N-sec-butylaniline will show four signals in the aromatic region. 2-sec-butylaniline, being unsymmetrical, will show six distinct signals for the six aromatic carbons.
-
Ipso-Carbon: The carbon atom of the benzene ring directly attached to the substituent (C-N in N-sec-butylaniline vs. C-C in 2-sec-butylaniline) will have a characteristically different chemical shift.
Comparative NMR Data (Predicted)
| Feature | 2-sec-Butylaniline | N-sec-Butylaniline | Rationale for Difference |
| ¹H N-H Signal | Broad singlet, 2H | Broad singlet, 1H | Primary (-NH₂) vs. Secondary (-NH) amine structure.[4] |
| ¹H Aromatic Signals | Complex multiplet, 4H | Simpler, resolved pattern, 5H | Ortho-disubstitution vs. Monosubstitution pattern. |
| ¹H Methine (-CH) | ~2.7-3.0 ppm | ~3.4-3.7 ppm | Ar-CH is less deshielded than N-CH. |
| ¹³C Aromatic Signals | 6 distinct signals | 4 signals | Higher symmetry in N-sec-butylaniline. |
| ¹³C Methine (-CH) | ~35-40 ppm | ~45-50 ppm | Direct attachment to electronegative nitrogen causes a downfield shift. |
Mass Spectrometry (MS): Differentiating by Fragmentation
While both isomers have the same molecular ion (M⁺) peak at m/z 149, their fragmentation patterns under Electron Ionization (EI) are distinct and predictable based on the stability of the resulting fragment ions.
-
N-sec-Butylaniline: The most characteristic fragmentation is alpha-cleavage, where the bond between the methine carbon and the ethyl group of the sec-butyl chain breaks. This results in the loss of an ethyl radical (•CH₂CH₃, 29 Da) to form a highly stable, resonance-stabilized cation at m/z 120 . A subsequent alpha-cleavage can lead to the loss of a methyl radical to form a fragment at m/z 106.
-
2-sec-Butylaniline: The primary fragmentation pathway involves benzylic cleavage, which is also a type of alpha-cleavage relative to the aromatic ring. The bond between the methine carbon and the ethyl group breaks, losing an ethyl radical (29 Da) to form a stable benzylic cation, also at m/z 120 .[8] However, the relative abundance of this peak compared to the molecular ion and other fragments may differ from that in N-sec-butylaniline. The loss of a methyl group to form a fragment at m/z 134 is also plausible.
The key to differentiation via MS lies in the relative intensities of the fragment ions, which would require running authenticated standards under identical conditions. The m/z 120 fragment is expected in both, but its prevalence and the presence of other unique, lower-abundance fragments can provide clues to the isomer's identity.
Caption: Key EI-MS fragmentation pathways for the two isomers.
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols should be employed.
General Sample Preparation
-
Obtain certified reference standards for both 2-sec-butylaniline and N-sec-butylaniline.
-
Ensure samples are free of solvent and impurities by checking their purity via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
For all spectroscopic methods, handle the samples under an inert atmosphere (e.g., nitrogen or argon) if possible, as anilines can be susceptible to oxidation.
Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the aniline sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a spectrometer operating at a frequency of 400 MHz or higher for better signal dispersion.
-
Acquire a standard proton spectrum with a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
To confirm N-H peaks, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the N-H signal will disappear due to proton-deuterium exchange.[4]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a spectral width of approximately 220 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Protocol for FTIR Spectroscopy
-
ATR-FTIR (Attenuated Total Reflectance):
-
Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent like isopropanol and allow it to dry completely.
-
Acquire a background spectrum of the empty ATR stage.
-
Place a small drop of the neat liquid aniline sample directly onto the ATR crystal.
-
Acquire the sample spectrum over a range of 4000-600 cm⁻¹.
-
Co-add at least 32 scans at a resolution of 4 cm⁻¹ for a high-quality spectrum.
-
Protocol for Mass Spectrometry
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Separation:
-
Use a non-polar capillary column (e.g., DB-5ms).
-
Inject a dilute solution of the sample (e.g., 1 µL of a 100 ppm solution in dichloromethane).
-
Use a temperature program that ensures separation from any impurities (e.g., start at 50°C, ramp to 250°C at 10°C/min).
-
-
MS Acquisition:
-
Set the EI source energy to the standard 70 eV.
-
Scan a mass range from m/z 40 to 200.
-
Analyze the resulting mass spectrum for the molecular ion peak and the characteristic fragment ions.
-
Caption: A multi-technique workflow for isomer differentiation.
Conclusion
Distinguishing between 2-sec-butylaniline and N-sec-butylaniline is a straightforward process when the correct analytical tools are applied systematically. FTIR spectroscopy offers the quickest and most decisive initial identification based on the number of N-H stretching bands. For absolute confirmation and detailed structural elucidation, ¹H and ¹³C NMR spectroscopy are indispensable, providing a wealth of information about the atomic connectivity and chemical environment. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. By integrating the data from these three techniques, researchers can confidently and accurately identify these isomers, ensuring the integrity of their research and development processes.
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A Comparative Guide to Catalysts for Aniline Alkylation: Performance, Selectivity, and Mechanistic Insights
The selective alkylation of aniline is a cornerstone of industrial organic synthesis, pivotal in the production of a vast array of intermediates for dyes, pharmaceuticals, agrochemicals, and polymers.[1] The choice of catalyst is paramount, dictating not only the reaction's efficiency but also its selectivity towards desired N-alkylated or C-alkylated products. This guide provides a comprehensive comparison of different catalyst systems for aniline alkylation, offering experimental data, mechanistic explanations, and detailed protocols to aid researchers in catalyst selection and process optimization.
The Crucial Dichotomy: N-Alkylation vs. C-Alkylation
Aniline alkylation can proceed via two primary pathways: N-alkylation, where the alkyl group attaches to the nitrogen atom of the amino group, and C-alkylation, where the alkyl group substitutes a hydrogen atom on the aromatic ring. The desired product dictates the preferred pathway. For instance, N-methylaniline is a key precursor for certain dyes and explosives, while 2,6-diethylaniline is a vital intermediate for herbicides.[1]
The reaction temperature and the catalyst's properties, particularly its acidity and pore structure, are critical factors controlling the selectivity between N- and C-alkylation.[2] Generally, lower temperatures (around 250-350°C) favor N-alkylation, while higher temperatures (above 300°C, and more favorably between 350-450°C) promote C-alkylation.[2]
Below is a diagram illustrating the competing reaction pathways in aniline alkylation.
Caption: Competing pathways in aniline alkylation leading to N- and C-alkylation products.
A Comparative Analysis of Catalyst Systems
The choice of catalyst is critical for directing the reaction towards the desired product. Here, we compare the performance of several major classes of heterogeneous catalysts used in aniline alkylation.
Zeolites: Shape Selectivity and Acidity Control
Zeolites are crystalline aluminosilicates with well-defined microporous structures, offering shape-selective catalytic properties. Their acidity, which can be tailored by modifying the silica-to-alumina ratio or through ion exchange, plays a crucial role in aniline alkylation.[3][4]
Zeolites with medium to large pores, such as H-Y, H-BEA, and H-ZSM-5, have demonstrated high activity in aniline alkylation.[3][5] The pore size and structure of the zeolite can significantly influence the product distribution. For instance, zeolites with a pore size of 6 to 8 angstroms and a three-dimensional tubular shape, like S-115, have shown high selectivity for N-alkylation at temperatures between 250°C and 350°C, with minimal C-alkylation.[2] The co-existence of acidic and basic sites in alkali cation-exchanged zeolites can enhance N-alkylation over ring alkylation.[6]
Table 1: Performance of Zeolite Catalysts in Aniline Alkylation
| Catalyst | Alkylating Agent | Temperature (°C) | Aniline Conversion (%) | N-Alkylation Selectivity (%) | C-Alkylation Selectivity (%) | Reference |
| H-Y | Ethanol | 250-400 | High | Predominant | Increases with temperature | [5] |
| H-BEA | Methanol | 300 | 90-99 | High | Low | [3] |
| S-115 | Methanol | 300 | High | ~100 | ~0 | [2] |
| LZ-Y82 | Methanol | 300 | High | Lower | Significant | [2] |
| Co-13X | Benzyl Alcohol | 160 | 89.8 | 100 (to imine) | 0 | [5] |
Metal Oxides: Versatility and Tunability
Metal oxides, both single and mixed, are another important class of catalysts for aniline alkylation. Their activity is often attributed to the presence of both acidic and basic sites on their surface.
Copper chromite has proven to be an effective catalyst for the reductive alkylation of aniline with aldehydes and ketones. For example, in the reaction of aniline with acetone, a 93% yield of N-isopropylaniline was achieved using a pre-reduced copper chromite catalyst. Mixed metal oxides containing a Group V-B metal oxide and stannic oxide have also been reported for this purpose.[2] More recently, hydrothermally synthesized Nb-W mixed oxides have been shown to be cost-effective and recyclable catalysts for the N-alkylation of amines with alcohols.[7] Zirconium dioxide supported tungsten oxide has been utilized for the selective monoallylation of anilines.[8]
Supported Metal Catalysts: High Activity and Selectivity
Supported metal catalysts, particularly those based on noble metals like ruthenium, iridium, and palladium, as well as more abundant metals like nickel and cobalt, are highly effective for N-alkylation of aniline, often proceeding through a "borrowing hydrogen" mechanism.[9][10][11] This mechanism involves the temporary removal of hydrogen from the alcohol to form an aldehyde, which then reacts with the aniline to form an imine, followed by hydrogenation of the imine to the N-alkylated aniline.
Ruthenium complexes, for instance, have been successfully used for the N-alkylation of anilines with primary carbohydrate alcohols.[9][10] Nickel-based catalysts have been developed for the ortho-C-H alkylation of anilines.[12] A cobalt catalyst supported on a Zr metal-organic framework has demonstrated significant efficacy for the N-alkylation of aniline using benzyl alcohol.[13]
Table 2: Performance of Supported Metal and Other Catalysts in Aniline Alkylation
| Catalyst | Alkylating Agent | Temperature (°C) | Aniline Conversion (%) | N-Alkylation Selectivity (%) | Key Features | Reference |
| Copper Chromite | Acetone | 140 | 93 | ~100 | Reductive alkylation | |
| [RuCl₂(p-cymene)]₂/dppf | Carbohydrate Alcohols | 140 | High | High | Borrowing hydrogen mechanism | [9][10] |
| Co-supported on UiO-67 MOF | Benzyl Alcohol | N/A | Excellent | Excellent | Heterogeneous base metal catalyst | [13] |
| Ni(II)-bipyridine MOF | Alcohols | N/A | High | High | Reusable | [14] |
| Iridium–Monophosphine on UiO-66 MOF | Benzyl Alcohol | 110 | 95 | 86 | Recyclable | [15] |
| Nickel Manganese Ferrospinels | Methanol | N/A | High | 100 (for N-methylaniline) | Stable and selective | [16] |
Experimental Protocols: A Practical Guide
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below is a general procedure for a vapor-phase aniline alkylation experiment, which can be adapted for different catalysts and reaction conditions.
General Experimental Workflow for Vapor-Phase Aniline Alkylation
Caption: A typical experimental workflow for vapor-phase aniline alkylation.
Step-by-Step Protocol:
-
Catalyst Preparation and Activation: The chosen catalyst is prepared according to established literature procedures. For many solid catalysts, a pre-treatment step such as calcination in air followed by reduction in a hydrogen flow at elevated temperatures is necessary to generate the active sites. For instance, copper chromite catalysts may be pre-reduced with hydrogen at 300°C for 4 hours.
-
Reactor Setup: A fixed-bed reactor, typically a quartz or stainless-steel tube, is loaded with a known amount of the catalyst. The reactor is placed inside a furnace with precise temperature control.
-
Reaction Execution: A mixture of aniline and the alkylating agent, with a specific molar ratio, is fed into the reactor using a high-precision pump. The reactants are vaporized before reaching the catalyst bed. A carrier gas, such as nitrogen or hydrogen, is often used to maintain the desired pressure and flow rate. The reaction is carried out at the desired temperature and pressure for a specified duration.
-
Product Collection and Analysis: The reaction products exiting the reactor are cooled and condensed in a cold trap. The liquid products are collected and analyzed by gas chromatography (GC) to determine the conversion of aniline and the selectivity towards different products. Gas chromatography-mass spectrometry (GC-MS) is used to identify the various reaction products.
Mechanistic Considerations: The "Borrowing Hydrogen" Pathway
For many supported metal catalysts, the N-alkylation of aniline with alcohols proceeds via a highly efficient and atom-economical "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[9][10][17] This pathway avoids the use of stoichiometric activating or leaving groups, with water being the only byproduct.
The catalytic cycle can be summarized as follows:
-
Dehydrogenation: The metal catalyst abstracts hydrogen from the alcohol to form a metal-hydride species and an aldehyde or ketone.
-
Condensation: The aniline undergoes a condensation reaction with the in-situ generated aldehyde or ketone to form an imine, releasing a molecule of water.
-
Hydrogenation: The metal-hydride species then transfers the hydrogen back to the imine, reducing it to the corresponding N-alkylated aniline and regenerating the active catalyst.
Caption: The "Borrowing Hydrogen" mechanism for N-alkylation of aniline with an alcohol.
Conclusion and Future Outlook
The catalytic alkylation of aniline is a mature field, yet it continues to evolve with the development of novel and more efficient catalytic systems. Zeolites offer the advantage of shape selectivity and tunable acidity, making them suitable for directing the reaction towards specific isomers. Metal oxides provide a versatile and cost-effective option. The advent of supported metal catalysts, particularly those operating via the "borrowing hydrogen" mechanism, has opened up greener and more atom-economical routes to N-alkylanilines.
Future research will likely focus on the development of catalysts with even higher activity and selectivity, particularly for the selective synthesis of less accessible isomers. The use of non-noble metal catalysts is a growing area of interest, driven by the need for more sustainable and economical processes.[13] Furthermore, the application of continuous flow reactors for aniline alkylation is gaining traction, offering advantages in terms of process control, safety, and scalability.[7] The continued exploration of novel catalyst supports, such as metal-organic frameworks, holds promise for creating highly active and recyclable catalysts for this important industrial transformation.[13][14][15]
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A Comparative Guide to the Biological Activity of Aniline and Its Alkylated Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of Aniline and the Impact of N-Alkylation
Aniline, the simplest aromatic amine, serves as a foundational scaffold in the development of a vast array of biologically active compounds, from antimicrobial and anticancer agents to antioxidants.[1] The reactivity of its amino group allows for straightforward chemical modifications, with N-alkylation—the substitution of one or both hydrogen atoms on the nitrogen with alkyl groups—being a primary strategy to modulate its physicochemical and biological properties. This guide provides a comprehensive comparison of the biological activities of aniline and its N-alkylated derivatives, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used for their evaluation.
The introduction of alkyl groups to the aniline nitrogen atom systematically alters its electronic and steric environment. This modification profoundly influences key physicochemical parameters such as basicity (pKa), lipophilicity (logP), and solubility, which in turn dictate the compound's pharmacokinetic and pharmacodynamic profile.[2] Understanding these relationships is paramount for the rational design of novel therapeutics with enhanced potency and selectivity.
Comparative Analysis of Biological Activities
The biological profile of aniline derivatives is significantly altered by N-alkylation. This section compares their antimicrobial, anticancer, and antioxidant activities, supported by experimental data.
Antimicrobial Activity
Aniline derivatives have long been recognized for their antimicrobial properties.[3] N-alkylation can enhance this activity, often demonstrating a clear dependence on the length of the alkyl chain.
Mechanism of Action: Aniline derivatives exert their antimicrobial effects through multiple mechanisms, including:
-
Disruption of Microbial Cell Wall Synthesis: Altering the integrity of the bacterial cell envelope.
-
Inhibition of Essential Enzymes: Interference with metabolic pathways crucial for microbial survival.[1]
-
Interference with Nucleic Acid Synthesis: Disrupting the replication and transcription of genetic material.[1]
Structure-Activity Relationship: The antimicrobial efficacy of N-alkylanilines is profoundly influenced by the length of the alkyl chain. Generally, there is an optimal chain length for activity, beyond which efficacy may decrease. This "cutoff effect" is often attributed to a balance between increased lipophilicity, which enhances membrane permeability, and steric hindrance, which may impede interaction with intracellular targets. An optimal alkyl chain length of 11 to 15 carbons has been reported as most effective against both Gram-positive and Gram-negative bacteria.[1]
Quantitative Comparison of Antimicrobial Activity:
The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial potency, with lower values indicating greater efficacy.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| N-benzylaniline (general) | Staphylococcus aureus | ≤2 | [1] |
| N-benzylaniline (general) | Methicillin-resistant S. aureus (MRSA) | ≤2 | [1] |
| N-benzylaniline (4k) | S. aureus | 0.5 | [1] |
| N-benzylaniline (4k) | MRSA | 0.5 | [1] |
| N-hexyl-pyranoquinolone | S. aureus strains | 1-4 | [4] |
| N-heptyl-pyranoquinolone | S. aureus strains | 1-4 | [4] |
| N-octyl-pyranoquinolone | S. aureus strains | 1-4 | [4] |
| N-nonyl-pyranoquinolone | S. aureus strains | 1-4 | [4] |
Anticancer Activity
The anticancer potential of aniline derivatives is a significant area of research. N-alkylation can modulate the cytotoxicity of these compounds against various cancer cell lines.
Mechanism of Action: The anticancer mechanisms of aniline derivatives are diverse and can include:
-
DNA Alkylation: Covalent modification of DNA, leading to strand breaks and apoptosis.
-
Enzyme Inhibition: Targeting key enzymes involved in cell proliferation and survival, such as tyrosine kinases.[5]
-
Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) that damage cellular components.
-
Apoptosis Induction: Triggering programmed cell death through various signaling pathways.[6]
Structure-Activity Relationship: The addition and nature of alkyl groups can influence the anticancer potency by altering the molecule's ability to interact with its target. For instance, increased lipophilicity from longer alkyl chains can enhance cell membrane penetration, leading to higher intracellular concentrations. The specific positioning of substituents on the aniline ring also plays a crucial role.
Quantitative Comparison of Cytotoxicity:
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Aniline-derived Asiatic acid (5b) | HepG2 (Liver Cancer) | Not Specified | [6] |
| 4-anilinoquinolinylchalcone (4a) | MDA-MB-231 (Breast Cancer) | 0.11 | [7] |
| 4-anilinoquinolinylchalcone (4d) | MDA-MB-231 (Breast Cancer) | 0.18 | [7] |
| 4-anilinoquinazoline (10a) | A549 (Lung Cancer) | Not Specified | [5] |
| 4-anilinoquinazoline (10g) | A549 (Lung Cancer) | Not Specified | [5] |
Antioxidant Activity
Aniline and its derivatives can act as antioxidants by scavenging free radicals, thereby mitigating oxidative stress implicated in numerous diseases.[1]
Mechanism of Action: The antioxidant activity of aniline derivatives primarily proceeds through two mechanisms:
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, neutralizing it. The bond dissociation energy (BDE) of the N-H bond is a critical parameter in this mechanism.[8]
-
Electron Transfer (ET): The antioxidant donates an electron to the free radical. The ionization potential (IP) of the molecule influences this process.[8]
Anilines are generally more active in scavenging radicals via electron transfer due to the lower ionization potential of the amino group.[8]
Structure-Activity Relationship: The antioxidant capacity is influenced by the number and position of amino groups and other substituents on the aromatic ring. The presence of multiple amino or hydroxyl groups can enhance antioxidant activity. The ortho position of an additional active group is often most effective due to the potential for intramolecular hydrogen bonding, which stabilizes the resulting radical.
Quantitative Comparison of Antioxidant Activity:
The antioxidant activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values.
| Compound/Derivative | DPPH Scavenging IC50 | Reference |
| 2-aminophenol | Most active in series | |
| o-phenylenediamine | Second most active | |
| 4-aminophenol | Third most active | |
| p-phenylenediamine | Fourth most active | |
| 3-aminophenol | Fifth most active | |
| Aniline | Least active in series |
Experimental Protocols
Reproducible and validated experimental methodologies are crucial for the accurate assessment of biological activity. This section provides detailed, step-by-step protocols for key assays.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[9]
Workflow for Broth Microdilution Assay
Caption: Workflow for MIC determination using the broth microdilution method.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing growth broth to achieve a range of concentrations.[10]
-
-
Preparation of Inoculum:
-
Culture the test microorganism overnight in an appropriate broth medium.
-
Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).[9]
-
-
Inoculation:
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours.[2]
-
-
Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[10]
-
MTT Assay for Cytotoxicity (IC50 Determination)
The MTT assay is a colorimetric method used to assess cell viability and proliferation, which can be used to determine the IC50 of a compound.[11]
Workflow for MTT Assay
Caption: General workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[3]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
-
MTT Addition:
-
Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[11]
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.[11]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to an untreated control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable DPPH free radical.[12]
Workflow for DPPH Assay
Caption: Experimental workflow for the DPPH antioxidant assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and a standard antioxidant (e.g., ascorbic acid).
-
Prepare a working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a specific absorbance at ~517 nm.[13]
-
-
Reaction Mixture:
-
In a 96-well plate, add various concentrations of the test compound or standard to different wells.
-
Add the DPPH working solution to each well.[13]
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[12]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solutions at ~517 nm.[13]
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.[13]
-
Determine the IC50 value by plotting the scavenging percentage against the compound concentration.
-
Conclusion and Future Perspectives
N-alkylation is a powerful and versatile strategy for modulating the biological activity of aniline derivatives. The length and nature of the alkyl substituent have a profound impact on the antimicrobial, anticancer, and antioxidant properties of these compounds. A thorough understanding of the structure-activity relationships, guided by quantitative experimental data, is essential for the rational design of new and improved therapeutic agents. The protocols outlined in this guide provide a framework for the systematic evaluation of these compounds, enabling researchers to make informed decisions in the drug discovery and development process. Future research should continue to explore the synthesis of novel N-alkylated aniline derivatives and investigate their mechanisms of action in greater detail to unlock their full therapeutic potential.
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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A Comparative Study of Ortho vs. Para Substituted Anilines: A Guide for Researchers
This guide provides an in-depth comparative analysis of ortho- and para-substituted anilines, offering experimental data and procedural insights for researchers, scientists, and professionals in drug development. By understanding the nuanced differences in their chemical properties, researchers can make more informed decisions in synthetic design and reaction optimization.
Introduction: The Significance of Isomeric Position
The position of a substituent on an aniline ring profoundly influences its electronic and steric environment, leading to significant differences in basicity, nucleophilicity, and reactivity. While the amino group is a potent ortho, para-director in electrophilic aromatic substitution reactions, the behavior of the resulting isomers is not identical.[1] This guide focuses on the comparative analysis of ortho and para isomers, highlighting the well-documented "ortho effect" and its implications.
The ortho effect describes the general observation that ortho-substituted anilines are typically weaker bases than their corresponding para isomers, regardless of whether the substituent is electron-donating or electron-withdrawing.[2] This phenomenon is a complex interplay of steric hindrance and electronic effects, which will be explored in detail throughout this guide.
Basicity: A Quantitative Comparison of pKa Values
The most direct measure of an aniline's basicity is the pKa of its conjugate acid (anilinium ion). A lower pKa value indicates a weaker base. The following table presents a compilation of pKa values for various ortho- and para-substituted anilinium ions, demonstrating the consistent trend of lower basicity for the ortho isomer.
| Substituent | pKa (ortho-anilinium) | pKa (para-anilinium) | Reference |
| -H (Aniline) | 4.63 | 4.63 | [3] |
| -CH₃ | 4.44 | 5.08 | [2] |
| -OCH₃ | 4.49 | 5.34 | [2] |
| -Cl | 2.65 | 3.98 | [4] |
| -Br | 2.60 | 3.91 | [4] |
| -NO₂ | -0.29 | 1.02 | [4] |
The data clearly illustrates the ortho effect. For instance, p-toluidine (pKa = 5.08) is a stronger base than aniline, as the electron-donating methyl group increases electron density on the nitrogen. However, o-toluidine (pKa = 4.44) is a weaker base than both aniline and its para isomer. This is attributed to steric hindrance from the ortho-methyl group, which destabilizes the anilinium ion formed upon protonation.
The "Ortho Effect": Steric and Electronic Contributions
The diminished basicity of ortho-substituted anilines can be rationalized by considering the following factors:
-
Steric Inhibition of Protonation (SIP): The substituent at the ortho position physically obstructs the lone pair on the nitrogen, making it more difficult for a proton to approach and bond.
-
Steric Inhibition of Solvation: The ortho substituent can also hinder the solvation of the resulting anilinium ion. Effective solvation is crucial for stabilizing the positive charge, and its disruption leads to a less stable conjugate acid, and therefore, a weaker base.
-
Electronic Effects: While electronic effects (inductive and resonance) are also at play, they are often overshadowed by the steric factors in the ortho position. In the para position, these electronic effects are the dominant influence on basicity.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: Factors influencing the basicity of ortho vs. para anilines.
Experimental Protocol: Determination of pKa by Potentiometric Titration
A reliable method for experimentally verifying the pKa values is through potentiometric titration. This technique involves monitoring the pH of the aniline solution as a strong acid is added.
Materials and Equipment
-
Substituted aniline (ortho and para isomers)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
Ethanol (for dissolving sparingly soluble anilines)
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Buret
Procedure
-
Preparation of Aniline Solution: Accurately weigh a known amount of the aniline and dissolve it in a mixture of deionized water and ethanol (if necessary) in a beaker.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution.
-
Titration: Begin stirring the solution and record the initial pH. Add the standardized HCl solution from the buret in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Endpoint Determination: Continue the titration until the pH changes significantly, indicating the equivalence point has been passed. The pKa is the pH at the half-equivalence point.
-
Data Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis). The equivalence point is the point of steepest inflection. The volume at the half-equivalence point can then be determined, and the corresponding pH is the pKa of the anilinium ion.[5][6][7]
dot graph G { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: Workflow for pKa determination by potentiometric titration.
Reactivity in Chemical Transformations
The differences in steric and electronic environments between ortho and para isomers also manifest in their chemical reactivity.
Acylation
Acylation of anilines to form acetanilides is a common reaction. The reactivity of the aniline in this nucleophilic substitution is dependent on the availability of the nitrogen's lone pair.
-
Para-substituted anilines generally react faster than their ortho counterparts, especially if the para substituent is electron-donating, which enhances the nucleophilicity of the amino group.
-
Ortho-substituted anilines exhibit reduced reactivity due to steric hindrance around the amino group, which impedes the approach of the acylating agent.
Experimental Protocol: Synthesis of Acetanilides [8][9][10]
-
Dissolution: In a flask, dissolve the substituted aniline in a mixture of water and concentrated hydrochloric acid.
-
Addition of Acetic Anhydride: To this solution, add acetic anhydride.
-
Buffering: Immediately add a solution of sodium acetate in water. The sodium acetate acts as a base to neutralize the HCl and the acetic acid byproduct.
-
Precipitation and Isolation: The acetanilide product will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Diazotization and Sandmeyer Reaction
Diazotization involves the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt. These salts are versatile intermediates, particularly in the Sandmeyer reaction, for introducing a variety of substituents onto the aromatic ring.[11][12]
Comparative studies have shown that the yields of Sandmeyer reactions are often influenced by the position of the substituent on the starting aniline.
-
Para-substituted anilines generally provide higher yields in Sandmeyer reactions compared to their ortho isomers.[13]
-
Ortho-substituted anilines tend to give lower yields, which can be attributed to steric hindrance from the ortho group interfering with the formation of the diazonium salt and its subsequent reaction.[13]
A kinetic study on the diazotization of chloroanilines also supports the higher reactivity of the para isomer compared to the ortho isomer.[14]
Spectroscopic Differentiation
Spectroscopic techniques are invaluable for distinguishing between ortho and para isomers.
NMR Spectroscopy
-
¹H NMR: The aromatic region of the ¹H NMR spectrum provides distinct patterns for ortho and para isomers.
-
Para-substituted anilines with two different substituents will show two doublets, often with characteristic para coupling constants. For symmetrical para-substituted anilines (e.g., p-toluidine), the symmetry results in a simpler spectrum.[15][16][17]
-
Ortho-substituted anilines will exhibit a more complex splitting pattern in the aromatic region, typically with four distinct signals.[18][19]
-
-
¹³C NMR: The number of signals in the aromatic region of the ¹³C NMR spectrum can also differentiate the isomers based on their symmetry.
IR Spectroscopy
Infrared spectroscopy can also be used for differentiation, particularly by examining the N-H stretching vibrations and the out-of-plane C-H bending bands.
-
N-H Stretching: In ortho-isomers with substituents capable of intramolecular hydrogen bonding (e.g., -NO₂), the N-H stretching frequencies can be shifted compared to the para isomer where only intermolecular hydrogen bonding is possible. For o-nitroaniline, the presence of an intramolecular hydrogen bond is indicated by the larger difference between the asymmetric and symmetric N-H stretching frequencies compared to p-nitroaniline.
-
C-H Out-of-Plane Bending: The pattern of absorption in the 900-690 cm⁻¹ region is characteristic of the substitution pattern on the benzene ring.
UV-Vis Spectroscopy
The position and intensity of the absorption maxima in the UV-Vis spectrum are sensitive to the electronic structure of the molecule. The electronic transitions in ortho- and para-substituted anilines can differ due to the influence of the substituent's position on the conjugation with the amino group and the benzene ring. For instance, the UV-Vis spectra of o-bromoaniline and p-bromoaniline show distinct absorption patterns.[23][24][25]
Conclusion
The choice between an ortho- or para-substituted aniline in a synthetic pathway is a critical decision that can significantly impact the outcome of subsequent reactions. The "ortho effect" leads to a general trend of lower basicity and often reduced reactivity for ortho isomers due to steric hindrance. In contrast, the properties of para isomers are predominantly governed by the electronic nature of the substituent. A thorough understanding of these differences, supported by the quantitative data and experimental protocols provided in this guide, empowers researchers to design more efficient and predictable synthetic routes.
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Potentiometric titration. (2018). protocols.io. Retrieved January 11, 2026, from [Link]
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FT-IR spectra of p-nitroaniline (a) control and (b) treated. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. (2015). ACS Publications. Retrieved January 11, 2026, from [Link]
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UV-vis spectra of (a) poly-o-bromoaniline (b) polyaniline (c)... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Unambiguous Structural Confirmation of 2-sec-Butylaniline Derivatives: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The Challenge: Distinguishing Isomers of 2-sec-Butylaniline
The structural complexity of 2-sec-butylaniline derivatives often arises from the potential for various substitution patterns on the aniline ring and the chirality of the sec-butyl group. This can result in a multitude of isomers with very similar physical and chemical properties, making their differentiation by simple analytical techniques a significant hurdle.[1][2][3] 1D ¹H NMR spectra, while useful, can be crowded and difficult to interpret, especially in the aromatic region and for the overlapping signals of the sec-butyl group.[4]
The Solution: A Multi-faceted 2D NMR Approach
Two-dimensional (2D) NMR spectroscopy offers a powerful solution by spreading spectral information across two frequency dimensions, revealing correlations between nuclei that are not apparent in 1D spectra.[5][6] This allows for a step-by-step assembly of the molecular puzzle, leading to an unambiguous structural assignment. The core techniques for this purpose are COSY, HSQC, and HMBC.[7][8][9]
Why this combination of experiments?
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing out the spin systems within the molecule, such as the protons of the sec-butyl group and adjacent protons on the aromatic ring.[5][7][10]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This provides a clear picture of the C-H connectivities and is significantly more sensitive than a standard ¹³C NMR experiment.[7][8][11]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the different fragments of the molecule, such as linking the sec-butyl group to the specific carbon on the aniline ring.[7][8][11]
Experimental Design and Rationale
The strategic application of these 2D NMR experiments provides a self-validating system for structural confirmation. The data from each experiment cross-verifies the information obtained from the others, leading to a high degree of confidence in the final structure.
Caption: Logical workflow for 2D NMR-based structural elucidation.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the key steps for acquiring high-quality 2D NMR data for a hypothetical 2-sec-butylaniline derivative.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to obtain a narrow and symmetrical solvent peak.
-
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to determine the chemical shift range and assess signal-to-noise.
-
Acquire a ¹³C{¹H} NMR spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition:
-
COSY: Use a standard gradient-selected COSY pulse sequence. Typically, 2-4 scans per increment with 256-512 increments in the indirect dimension are sufficient.
-
HSQC: Employ a gradient-selected, sensitivity-enhanced HSQC pulse sequence. The number of scans will depend on the sample concentration but often ranges from 4 to 16 scans per increment.
-
HMBC: Utilize a gradient-selected HMBC pulse sequence. It is often beneficial to run two HMBC experiments with different long-range coupling delays (e.g., optimized for 4 Hz and 8 Hz) to capture a wider range of correlations.
-
-
Data Processing:
-
Apply appropriate window functions (e.g., sine-bell) in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectra carefully and perform baseline correction.
-
Data Interpretation: A Case Study
Let's consider a hypothetical example of a mono-substituted 2-sec-butylaniline derivative to illustrate the data interpretation process.
Hypothetical Structure: 4-Bromo-2-sec-butylaniline
Expected ¹H and ¹³C NMR Data:
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-3 | ~6.8 | ~118 |
| H-5 | ~7.2 | ~130 |
| H-6 | ~6.6 | ~115 |
| NH₂ | ~3.6 (broad) | - |
| H-1' | ~3.2 | ~50 |
| H-2' | ~1.6 | ~30 |
| H-3' | ~1.2 | ~20 |
| H-4' | ~0.9 | ~10 |
| C-1 | - | ~145 |
| C-2 | - | ~135 |
| C-4 | - | ~110 |
2D NMR Correlation Analysis:
Caption: Key 2D NMR correlations for structural confirmation.
-
COSY Analysis: The COSY spectrum would reveal the connectivity within the sec-butyl group (H-1' to H-2' and H-3'; H-2' to H-4'). It would also show the coupling between the aromatic protons, helping to establish their relative positions.[10][12]
-
HSQC Analysis: The HSQC spectrum directly links each proton to its corresponding carbon, allowing for the unambiguous assignment of all protonated carbons.[11][12][13]
-
HMBC Analysis: The crucial HMBC correlations would be from the H-1' proton of the sec-butyl group to the C-2 and C-3 carbons of the aniline ring, definitively establishing the point of attachment.[11][14] Further correlations from the aromatic protons to the quaternary carbons (C-1, C-2, and C-4) would solidify the substitution pattern.
Comparison with Alternative Methods
| Method | Advantages | Disadvantages |
| 2D NMR | Provides unambiguous structural connectivity. Differentiates isomers effectively. Non-destructive. | Requires larger sample amounts than MS. Can be time-consuming. |
| 1D NMR | Fast and requires less sample than 2D NMR. Good for initial assessment. | Spectra can be complex and overlapping, leading to ambiguity.[4] |
| Mass Spectrometry | High sensitivity, requires very little sample. Provides molecular weight information. | Does not provide direct information on connectivity. Isomers often have identical mass spectra. |
| X-ray Crystallography | Provides the absolute structure with high precision. | Requires a single crystal of suitable quality, which can be difficult to obtain. |
Conclusion
While 1D NMR and mass spectrometry are indispensable tools in chemical analysis, they often fall short in providing the definitive structural proof required for complex molecules like 2-sec-butylaniline derivatives. The strategic application of a suite of 2D NMR experiments—namely COSY, HSQC, and HMBC—offers a robust and self-validating methodology for unambiguous structural elucidation.[15][16][17] By systematically piecing together the molecular framework through observed nuclear correlations, researchers can have the utmost confidence in their structural assignments, a critical aspect of scientific integrity and drug development.
References
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
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Field, L. D., & Sternhell, S. (2015). Organic Structures from 2D NMR Spectra. Wiley Analytical Science. [Link]
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Fiveable. (n.d.). 9.1 Two-dimensional NMR spectroscopy. [Link]
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Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST. [Link]
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JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]
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Simpson, J. H. (2011). Organic Structure Determination Using 2-D NMR Spectroscopy: A Problem-Based Approach (2nd ed.). Elsevier. [Link]
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Moco, S., Bino, R. J., & de Vos, R. C. (2007). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. In Metabolomics, Metabonomics and Analytical Chemistry for Systems Biology. [Link]
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Murali, N. (n.d.). 2D NMR – Homonuclear 2D. [Link]
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Kriz, J., Starovoytova, L., Trchová, M., Konyushenko, E. N., & Stejskal, J. (2009). NMR investigation of aniline oligomers produced in the early stages of oxidative polymerization of aniline. The Journal of Physical Chemistry B, 113(19), 6666–6673. [Link]
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Doc Brown's Advanced Organic Chemistry. (n.d.). C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation. [Link]
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University of Wisconsin-Platteville. (n.d.). 1H NMR: Intermediate Level, Spectrum 1. [Link]
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SpectraBase. (n.d.). sec-BUTYL CARBINOL - Optional[13C NMR] - Chemical Shifts. [Link]
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PubChem. (n.d.). N-sec-Butylaniline. [Link]
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ResearchGate. (n.d.). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D).... [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
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YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]
-
SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). [Link]
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YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
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Medema, M. H., & Linington, R. G. (2017). Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls. Accounts of Chemical Research, 50(7), 1547–1555. [Link]
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Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. [Link]
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Magritek. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. [Link]
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ETH Zurich NMR Service. (n.d.). Structure Elucidation by NMR. [Link]
-
ResearchGate. (2015, August 5). Identification and structure elucidation by NMR spectroscopy. [Link]
-
SpectraBase. (n.d.). o-sec-Butylaniline - Optional[1H NMR] - Chemical Shifts. [Link]
-
AZoM. (2015, October 8). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. [Link]
-
ResearchGate. (n.d.). The differentiation of N-butyl pentylone isomers using GC-EI-MS and NMR. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of 2-sec-Butylaniline Analysis with Reference Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the purity and impurity profile of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. 2-sec-Butylaniline, a potential process-related impurity or starting material, requires robust analytical monitoring to ensure the safety and efficacy of the final drug product. This guide provides an in-depth exploration of the cross-validation of analytical methods for 2-sec-Butylaniline, comparing a gas chromatography (GC) method with a reversed-phase high-performance liquid chromatography (RP-HPLC) method.
The principles and methodologies outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) on the validation of analytical procedures, ensuring a scientifically sound and regulatory-compliant approach.[1][2][3]
The Imperative of Analytical Method Cross-Validation
The validation of an analytical procedure is the documented evidence that the method is fit for its intended purpose.[1][2][3] Cross-validation takes this a step further by demonstrating the equivalency of two or more distinct analytical methods.[4] This is a critical exercise in several scenarios:
-
Method Transfer: When an analytical method is transferred between laboratories, cross-validation ensures that the receiving laboratory can achieve comparable results to the originating laboratory.[4]
-
Method Modernization: As analytical technologies evolve, a newer, more efficient method (e.g., HPLC) may be introduced to replace an older one (e.g., GC). Cross-validation provides the data to justify this change.
-
Orthogonal Confirmation: Employing two methods based on different separation principles (e.g., volatility in GC vs. polarity in RP-HPLC) provides a higher degree of confidence in the analytical results, particularly for impurity identification and quantification.
This guide will walk through the establishment of two distinct, validated methods for 2-sec-Butylaniline analysis and the subsequent cross-validation to demonstrate their interchangeability within defined acceptance criteria.
Reference Standards and Materials
The foundation of any analytical validation is the use of well-characterized reference standards. For the purpose of this guide, the following materials are required:
-
2-sec-Butylaniline Certified Reference Standard (CRS): Purity ≥ 98%. Sourced from a reputable supplier.
-
Solvents and Reagents: HPLC grade or equivalent acetonitrile, methanol, water, and phosphoric acid. GC-grade helium or nitrogen. All other chemicals should be of analytical grade.
Method 1: The Reference Method - Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile organic compounds, making it a suitable choice for 2-sec-Butylaniline.
GC-FID Method Protocol
1. Instrument and Chromatographic Conditions:
-
Gas Chromatograph: Agilent 7890 GC system or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: DB-5 (or equivalent), 30 m x 0.32 mm I.D., 0.25 µm film thickness.
-
Inlet Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injection Volume: 1 µL (split mode, 20:1).
2. Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 50 mg of 2-sec-Butylaniline CRS into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Solution: The preparation will depend on the sample matrix. For a drug substance, this may involve dissolving a known amount in a suitable solvent, such as methanol, to a final concentration within the validated range of the method.
Representative Validation Data for the GC-FID Method
The following table summarizes the expected performance characteristics of the validated GC-FID method, in accordance with ICH Q2(R2) guidelines.[1][2][3]
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of 2-sec-Butylaniline from blank or placebo. | Peak purity index > 0.999. No co-eluting peaks observed. |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over 1-100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability (n=6): ≤ 2.0%Intermediate (n=6): ≤ 3.0% | Repeatability: 0.8%Intermediate: 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10:1 | 1.0 µg/mL |
| Robustness | No significant impact on results from minor variations in method parameters (e.g., flow rate ±10%, oven temperature ±2°C). | All results within system suitability requirements. |
Method 2: The Alternative Method - Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC offers a different separation mechanism based on the polarity of the analyte and is a powerful alternative to GC. For aniline and its derivatives, a C18 column with a buffered mobile phase is a common starting point.
RP-HPLC Method Protocol
1. Instrument and Chromatographic Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent, with a 2998 Photodiode Array (PDA) Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-10 min: 30-70% B
-
10-12 min: 70-30% B
-
12-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Stock and Working Standard Solutions: Prepared as described for the GC-FID method, using a 50:50 mixture of water and acetonitrile as the diluent.
-
Sample Solution: Prepared as for the GC-FID method, ensuring the final diluent is compatible with the mobile phase.
Representative Validation Data for the RP-HPLC Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of 2-sec-Butylaniline from blank or placebo. Peak purity confirmed by PDA. | Peak purity index > 0.999. No co-eluting peaks observed. |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9998 over 0.5-120 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | Repeatability (n=6): ≤ 2.0%Intermediate (n=6): ≤ 3.0% | Repeatability: 0.6%Intermediate: 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 | 0.15 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10:1 | 0.5 µg/mL |
| Robustness | No significant impact on results from minor variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C). | All results within system suitability requirements. |
Cross-Validation Protocol: A Head-to-Head Comparison
With both methods validated and demonstrated to be fit for purpose, the next crucial step is the cross-validation to establish their equivalence.
Experimental Workflow for Cross-Validation
Caption: Workflow for the cross-validation of the GC-FID and RP-HPLC methods.
Cross-Validation Acceptance Criteria
The acceptance criteria for cross-validation should be pre-defined in a validation protocol. A common approach is to compare the mean results obtained from the two methods.
-
Comparative Analysis: A set of at least three samples with varying concentrations of 2-sec-Butylaniline (e.g., at the limit of quantitation, a target concentration, and a higher concentration) should be analyzed in triplicate by each method.
-
Acceptance Criterion: The percentage difference between the average results of the two methods for each sample should not exceed a pre-defined limit, typically ±10% for impurity analysis. For a more rigorous statistical evaluation, a two one-sided t-test (TOST) can be employed to demonstrate equivalence.
Data Presentation for Cross-Validation
The results of the cross-validation study should be presented in a clear and concise table.
| Sample ID | Spiked Concentration (µg/mL) | GC-FID Result (µg/mL, n=3) | RP-HPLC Result (µg/mL, n=3) | % Difference | Pass/Fail |
| CV-Sample-LOQ | 1.0 | 1.05 | 1.02 | 2.9% | Pass |
| CV-Sample-100% | 50.0 | 50.8 | 49.9 | -1.8% | Pass |
| CV-Sample-150% | 75.0 | 76.1 | 74.5 | -2.1% | Pass |
Calculation for % Difference: ((Result_Method2 - Result_Method1) / Result_Method1) * 100
Conclusion: Ensuring Analytical Consistency
The cross-validation of analytical methods is a cornerstone of a robust quality control strategy in the pharmaceutical industry. By demonstrating the equivalence of a GC-FID and an RP-HPLC method for the analysis of 2-sec-Butylaniline, a laboratory can confidently use either method for routine analysis, method transfer, or confirmatory testing. This not only enhances the reliability of the analytical data but also provides flexibility in laboratory operations. The detailed protocols and validation data presented in this guide serve as a comprehensive framework for researchers and scientists to develop, validate, and cross-validate analytical methods in a scientifically sound and regulatory-compliant manner.
References
- European Medicines Agency. (2011). Guideline on the transfer of analytical procedures. EMA/CHMP/CVMP/QWP/15722/2009.
- International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2)
- U.S. Food and Drug Administration. (2023). Q2(R2)
- European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
-
Agilent Technologies. Application Notes. [Link]
-
Waters Corporation. Application Notes. [Link]
Sources
A Senior Application Scientist's Guide to Evaluating the Insecticidal Properties of 2-sec-Butylaniline Derivatives
Authored for Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Quest for Novel Insecticidal Scaffolds
The relentless evolution of insecticide resistance necessitates a continuous search for novel chemical scaffolds that are effective, selective, and environmentally sound. Substituted anilines represent a versatile class of compounds that have given rise to several successful commercial insecticides, primarily by acting on various targets within the insect nervous system. This guide focuses on a promising, underexplored subclass: 2-sec-butylaniline derivatives. The introduction of an alkyl group at the ortho position of the aniline ring presents an intriguing structural motif that could offer unique interactions with insect-specific receptors while potentially minimizing off-target effects in vertebrates.
This document serves as a comprehensive roadmap for the systematic evaluation of 2-sec-butylaniline derivatives. We will not merely list protocols; instead, we will delve into the rationale behind each experimental step, from initial synthesis and screening to advanced mechanistic studies and comparative analysis. Our objective is to provide a self-validating framework that ensures robust and reproducible data, enabling researchers to make informed decisions about the potential of this chemical series.
Part 1: Foundational Strategy - Synthesis and Structure-Activity Relationship (SAR)
The journey begins with the synthesis of a focused library of derivatives to probe the structure-activity relationship (SAR). The choice of initial derivatives is critical and should be guided by established principles of medicinal chemistry to maximize the information obtained from a small set of compounds.
The Rationale for a Focused Library
Our initial synthetic targets are designed to explore three key regions of the 2-sec-butylaniline scaffold:
-
The Amine (N-substitution): Modifying the amine is the most direct way to create diverse derivatives. We will synthesize a series of N-acyl, N-alkyl, and N-aryl derivatives to explore how steric and electronic properties at this position influence activity.
-
The Aromatic Ring: Substitution on the phenyl ring can drastically alter physicochemical properties like lipophilicity and metabolic stability, as well as target-binding affinity. We will introduce electron-donating and electron-withdrawing groups at key positions.
-
The sec-Butyl Group: While less synthetically accessible, minor modifications to this group could fine-tune the molecule's fit within a target binding pocket.
This systematic approach allows us to build a coherent SAR model, which is crucial for rationally designing next-generation compounds with improved potency and selectivity.[1]
Synthetic Workflow: A General Protocol for N-Acylation
The synthesis of N-acyl-2-sec-butylaniline derivatives is a robust starting point. The following protocol for the synthesis of N-(4-chlorobenzoyl)-2-sec-butylaniline is representative.
Protocol 1: Synthesis of a Representative N-Acyl Derivative
-
Dissolution: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve 2-sec-butylaniline (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL).
-
Base Addition: Add triethylamine (1.2 eq) to the solution. This base acts as an acid scavenger for the HCl generated during the reaction.
-
Acylation: Cool the mixture to 0°C in an ice bath. Add a solution of 4-chlorobenzoyl chloride (1.1 eq) in DCM (5 mL) dropwise over 15 minutes. The slow addition helps to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL). Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the final compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[2]
This protocol can be adapted for a wide range of acyl chlorides to rapidly generate a diverse library for initial screening.
Part 2: Biological Evaluation - From Broad Screening to Potency Determination
With a library of derivatives in hand, the next phase is to assess their biological activity. This is a tiered process, starting with a high-throughput primary screen to identify active "hits," followed by more detailed dose-response studies to quantify their potency.
Primary Screening: Identifying Active Compounds
The initial screen should be designed for efficiency, testing all synthesized compounds at a single, relatively high concentration against a representative insect pest. The choice of insect is critical; for a novel chemical class with an unknown mode of action, a polyphagous pest like the cotton leafworm (Spodoptera littoralis) is an excellent choice.[3]
Protocol 2: Larval Contact and Ingestion Assay (Single-Dose)
-
Compound Preparation: Prepare a 200 µg/mL solution of each test compound in a suitable solvent (e.g., acetone) containing a small amount of a non-ionic surfactant to ensure even spreading.
-
Leaf-Dip Assay: Dip leaf discs (e.g., castor bean) into the test solutions for 10 seconds. As a negative control, dip discs into a solvent-surfactant solution without any test compound. A positive control using a known insecticide (e.g., lufenuron) should also be included.[3]
-
Exposure: Place the air-dried leaf discs into individual wells of a 24-well plate. Introduce one 2nd instar larva of S. littoralis into each well.
-
Incubation: Maintain the plates at 25±2°C with a 16:8 light:dark photoperiod.
-
Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.
This initial screen will classify compounds as active (>80% mortality), moderately active (20-80% mortality), or inactive (<20% mortality), guiding which derivatives proceed to the next stage.
Secondary Screening: Dose-Response and LC₅₀ Determination
Compounds showing significant activity in the primary screen are subjected to dose-response assays to determine their half-lethal concentration (LC₅₀). This quantitative measure is essential for comparing the potency of different derivatives and benchmarking them against commercial standards.
The experimental setup is similar to Protocol 2, but instead of a single concentration, a series of dilutions (typically 5-7 concentrations) are prepared for each active compound. Mortality data is then analyzed using probit analysis to calculate the LC₅₀ value.
Hypothetical Data Presentation
To illustrate how data from this stage would be presented, Table 1 summarizes hypothetical LC₅₀ values for a small library of 2-sec-butylaniline derivatives against S. littoralis.
| Compound ID | N-Substitution | Ring Substitution | LC₅₀ (µg/mL) at 72h |
| SBA-01 | H | H | >200 |
| SBA-02 | Acetyl | H | 155.4 |
| SBA-03 | Benzoyl | H | 98.2 |
| SBA-04 | Benzoyl | 4-Chloro | 45.1 |
| SBA-05 | Benzoyl | 4-Trifluoromethyl | 28.7 |
| Lufenuron | (Reference) | (Reference) | 17.0 |
This data is illustrative and does not represent actual experimental results.
From this hypothetical data, a clear SAR trend emerges: N-acylation is crucial for activity (SBA-02 vs. SBA-01), and electron-withdrawing groups on the benzoyl ring significantly enhance potency (SBA-05 vs. SBA-03). This provides a rational basis for designing the next round of synthesis, focusing on other electron-deficient aromatic groups.
Part 3: Mechanistic Insights - Uncovering the Mode of Action
Identifying the molecular target is a critical step in insecticide development. For novel amine-containing compounds, two high-probability targets in the insect nervous system are Acetylcholinesterase (AChE) and Octopamine Receptors (OARs).
-
Acetylcholinesterase (AChE): This enzyme is the target of carbamate and organophosphate insecticides. Inhibition leads to hyperactivity, paralysis, and death.[4][5]
-
Octopamine Receptors (OARs): These are G-protein coupled receptors unique to invertebrates, making them an attractive target for selective insecticides. They modulate various physiological processes, and their disruption can be lethal.[6][7][8][9]
Mechanistic Evaluation Workflow
The following diagram illustrates a logical workflow to investigate the mode of action.
Caption: Workflow for Mode of Action (MoA) determination.
Hypothetical Target: Octopamine Receptor Modulation
Let's hypothesize that our lead compound, SBA-05, acts on octopamine receptors. OARs are invertebrate-specific G-protein coupled receptors, making them excellent targets for developing selective insecticides with potentially lower toxicity to non-target organisms.[8][9] The structural similarity of our aniline derivatives to known biogenic amines like octopamine provides a strong rationale for this hypothesis.
The following diagram illustrates the proposed mechanism. An agonist-type interaction would lead to overstimulation of the octopaminergic system, disrupting normal physiological processes and leading to insect death.
Caption: Proposed mechanism via Octopamine Receptor agonism.
Part 4: Comparative Analysis and Selectivity
A successful insecticide must outperform or complement existing solutions and exhibit a favorable safety profile. Therefore, the final evaluation phase involves comparing the lead candidate against a panel of commercial insecticides with different modes of action and assessing its toxicity to non-target organisms.
Performance Benchmark Against Commercial Standards
The lead candidate (e.g., SBA-05) should be tested head-to-head against insecticides from different chemical classes, such as:
-
A Diamide: Chlorantraniliprole (Ryanodine Receptor Modulator)[10]
-
A Neonicotinoid: Imidacloprid (nAChR Agonist)
-
A Pyrethroid: Cypermethrin (Sodium Channel Modulator)
This comparison should be made across a panel of key pests, including lepidopteran (e.g., S. littoralis), hemipteran (e.g., Aphis craccivora), and coleopteran species to understand the compound's insecticidal spectrum.
Table 2: Hypothetical Comparative Efficacy (LC₅₀ in µg/mL)
| Insecticide | Mode of Action | S. littoralis | A. craccivora |
| SBA-05 | OAR Agonist (Hyp.) | 28.7 | 15.2 |
| Chlorantraniliprole | RyR Modulator | 1.0 | >100 |
| Imidacloprid | nAChR Agonist | >100 | 5.8 |
| Cypermethrin | Sodium Channel Mod. | 35.5 | 25.1 |
This data is illustrative and does not represent actual experimental results.
This comparative data is invaluable. Here, the hypothetical SBA-05 shows broad-spectrum activity, being more effective than cypermethrin against both species and showing moderate aphid activity, a profile distinct from the more specialist diamide and neonicotinoid insecticides.
Non-Target Toxicity: A Critical Safety Assessment
Low toxicity to beneficial organisms is a hallmark of a modern insecticide. Key non-target species for evaluation include pollinators (e.g., honeybees, Apis mellifera), predators, and aquatic invertebrates. Standardized OECD protocols should be followed to assess acute contact and oral toxicity. A high LD₅₀ value for non-target species relative to the target pest indicates favorable selectivity.
Conclusion
The evaluation of 2-sec-butylaniline derivatives as a potential new class of insecticides is a complex but logical process. By systematically applying the principles of SAR, employing a tiered biological screening approach, investigating the mode of action, and performing rigorous comparative analysis, researchers can build a comprehensive understanding of this novel chemical space. The framework presented in this guide, grounded in scientific integrity and causality, provides a robust pathway from initial concept to a data-driven assessment of insecticidal potential. While the journey of any new active ingredient is challenging, the disciplined application of these principles maximizes the probability of success in discovering the next generation of essential crop protection tools.
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A Senior Application Scientist's Guide to Benchmarking 2-sec-Butylaniline-based Polymers for Drug Delivery Applications
Introduction: The Imperative for Advanced Polymeric Drug Delivery Systems
In the landscape of advanced drug delivery, the quest for novel polymeric carriers is driven by the need for enhanced therapeutic efficacy, improved biocompatibility, and controlled release kinetics. While established polymers like Poly(lactic-co-glycolic acid) (PLGA) have set a high benchmark, emerging materials such as 2-sec-Butylaniline-based polymers (PSBA) offer unique properties stemming from their electroactive nature, warranting a thorough performance evaluation. This guide provides a comprehensive framework for benchmarking the performance of PSBA against the industry-standard PLGA, equipping researchers, scientists, and drug development professionals with the rationale and methodologies to make informed decisions in polymer selection.
The inherent conductivity of polyaniline derivatives like PSBA opens avenues for stimuli-responsive drug release and biosensing capabilities, yet their practical application hinges on a rigorous assessment of their performance against well-understood, FDA-approved polymers.[1][2] This guide will navigate through the critical performance attributes: drug release kinetics, biocompatibility, mechanical integrity, and thermal stability, providing a comparative analysis supported by experimental data and detailed protocols.
Comparative Performance Analysis: 2-sec-Butylaniline-based Polymers vs. PLGA
A direct, data-driven comparison is essential for evaluating the potential of a new polymer system. The following table summarizes key performance indicators for PSBA and PLGA. It is important to note that while extensive data is available for PLGA, a well-established polymer in drug delivery[3][4], specific data for PSBA in drug delivery applications is less prevalent. Therefore, where direct PSBA data is unavailable, representative data from studies on polyaniline (PANI) and its derivatives are used to provide a logical comparison, a necessary approach when evaluating emerging materials.
| Performance Metric | 2-sec-Butylaniline-based Polymers (PSBA) / Polyaniline Derivatives | Poly(lactic-co-glycolic acid) (PLGA) | Significance in Drug Delivery |
| Drug Release Profile (Model Drug: Dexamethasone) | Release is influenced by the polymer's oxidation state and can be modulated by electrical stimulation. A sustained release profile is achievable. | Well-characterized tri-phasic release: initial burst, lag phase, and a secondary sustained release phase.[2][5] Release kinetics are tunable by altering the lactide-to-glycolide ratio and molecular weight.[4] | Predictable and controlled drug release is paramount for maintaining therapeutic drug concentrations and minimizing side effects. |
| Biocompatibility (Cytotoxicity on Fibroblast Cell Lines) | Cytotoxicity of polyaniline derivatives can be significant but is highly dependent on residual monomers and dopants. Purification is crucial for improving biocompatibility.[6] | Generally considered biocompatible and is FDA-approved for various medical applications.[6][7] However, the acidic degradation products can cause localized inflammatory responses.[1] | Essential for ensuring the safety of the drug delivery system and minimizing adverse reactions at the site of administration or implantation.[6][8] |
| Mechanical Properties | Young's Modulus of polyaniline is typically in the range of 1-5 GPa.[9][10] The sec-butyl group in PSBA may influence chain packing and thus mechanical strength. | Young's Modulus varies with composition and molecular weight, typically ranging from 1-4 GPa.[11][12] | Mechanical integrity is crucial for implantable devices and for maintaining the physical form of the delivery system during handling and in vivo. |
| Thermal Stability | Polyaniline is thermally stable up to around 300-400°C, with degradation behavior influenced by the dopant.[13] | The glass transition temperature (Tg) of PLGA ranges from 45-55°C, and it degrades at temperatures above 200°C.[14][15] | Thermal properties are important for processing and sterilization methods, as well as for ensuring the stability of the encapsulated drug. |
Visualizing the Performance Landscape
To provide a clear visual comparison of these two polymer systems, the following diagram illustrates the key decision-making factors in polymer selection for drug delivery applications.
Caption: Key performance attributes of PSBA and PLGA for drug delivery.
Experimental Protocols for Benchmarking Polymer Performance
To ensure a rigorous and objective comparison, standardized experimental protocols are essential. The following sections detail the methodologies for evaluating the key performance metrics discussed.
Synthesis of Drug-Loaded Nanoparticles
The ability to effectively encapsulate a therapeutic agent is a primary function of a drug delivery polymer. The following protocols outline the synthesis of drug-loaded nanoparticles for both PSBA and PLGA.
Workflow for Nanoparticle Synthesis and Characterization
Caption: General workflow for preparing drug-loaded polymer nanoparticles.
1. Synthesis of Dexamethasone-Loaded 2-sec-Butylaniline-based Polymer (PSBA) Nanoparticles (Modified Emulsion Polymerization)
-
Rationale: This method is suitable for forming nanoparticles from monomers and encapsulating a hydrophobic drug like dexamethasone in a single step. The choice of dopant and oxidant is critical to control polymerization and particle size.
-
Protocol:
-
Dissolve 10 mg of dexamethasone and 100 mg of 2-sec-butylaniline monomer in 5 mL of chloroform.
-
Prepare an aqueous solution of 1% (w/v) polyvinyl alcohol (PVA) and an appropriate dopant acid (e.g., camphorsulfonic acid).
-
Add the organic phase to 20 mL of the aqueous phase and emulsify using a probe sonicator for 2 minutes in an ice bath.
-
Slowly add a pre-chilled aqueous solution of an oxidant (e.g., ammonium persulfate) to initiate polymerization.
-
Allow the polymerization to proceed for 24 hours at 4°C with gentle stirring.
-
Evaporate the chloroform under reduced pressure.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes), wash three times with deionized water to remove unreacted monomers, oxidant, and excess PVA.
-
Lyophilize the purified nanoparticles and store at -20°C.
-
2. Synthesis of Dexamethasone-Loaded PLGA Nanoparticles (Oil-in-Water Single Emulsion Solvent Evaporation)
-
Rationale: This is a well-established and widely used method for encapsulating hydrophobic drugs into PLGA, offering good control over particle size and drug loading.[16][17][18]
-
Protocol:
-
Dissolve 100 mg of PLGA (e.g., 50:50 lactide:glycolide ratio) and 10 mg of dexamethasone in 5 mL of a suitable organic solvent such as dichloromethane or ethyl acetate.[16][19]
-
Prepare a 20 mL aqueous solution of 1% (w/v) PVA.
-
Add the organic phase to the aqueous phase and emulsify using a probe sonicator for 2 minutes in an ice bath to form an oil-in-water emulsion.[16]
-
Stir the emulsion at room temperature for 4-6 hours to allow for the evaporation of the organic solvent.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).
-
Wash the nanoparticles three times with deionized water to remove residual PVA.
-
Lyophilize the nanoparticles and store at -20°C.
-
In Vitro Drug Release Kinetics
Evaluating the rate and mechanism of drug release is critical for predicting in vivo performance.
Workflow for In Vitro Drug Release Study
Caption: Standard procedure for an in vitro drug release assay.
-
Protocol:
-
Disperse a known amount of drug-loaded nanoparticles (e.g., 10 mg) in a known volume of release medium (e.g., 10 mL of phosphate-buffered saline, PBS, pH 7.4).
-
Incubate the suspension at 37°C in a shaking water bath.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours, and so on), withdraw a sample of the release medium (e.g., 1 mL).
-
Separate the nanoparticles from the sample by centrifugation (e.g., 15,000 rpm for 15 minutes).
-
Analyze the supernatant for drug concentration using a validated High-Performance Liquid Chromatography (HPLC) method.[20][21]
-
Replenish the release medium with an equal volume of fresh medium to maintain sink conditions.
-
Calculate the cumulative percentage of drug released over time.
-
Biocompatibility Assessment: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a standard colorimetric assay to assess cell metabolic activity and, by extension, cell viability.[3][21][22][23]
-
Rationale: This assay provides a quantitative measure of the potential toxicity of the polymer on a relevant cell line, such as fibroblasts, which are commonly encountered by implanted materials. The L929 mouse fibroblast cell line is a standard model for cytotoxicity testing according to ISO 10993-5.[24][25][26][27][28]
-
Protocol:
-
Seed L929 fibroblast cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[22]
-
Prepare extracts of the polymers by incubating a known surface area of the polymer film or a known weight of nanoparticles in cell culture medium for 24 hours at 37°C, according to ISO 10993-12 standards.
-
Remove the culture medium from the cells and replace it with serial dilutions of the polymer extracts. Include a positive control (e.g., dilute phenol solution) and a negative control (fresh culture medium).
-
Incubate the cells with the extracts for 24, 48, and 72 hours.
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.[21]
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the negative control.
-
Conclusion: A Path Forward for Novel Polymer Evaluation
The rigorous benchmarking of emerging polymers like 2-sec-Butylaniline-based polymers against established standards such as PLGA is not merely an academic exercise; it is a critical step in the translation of promising materials from the laboratory to clinical applications. While PSBA presents intriguing possibilities due to its electroactive properties, this guide underscores the necessity of comprehensive, comparative data to validate its potential.
The provided protocols offer a standardized framework for generating this crucial data. By systematically evaluating drug release kinetics, biocompatibility, mechanical properties, and thermal stability, researchers can build a robust understanding of a new polymer's performance profile. This, in turn, will enable the rational design of next-generation drug delivery systems with enhanced capabilities and improved patient outcomes. The future of advanced drug delivery lies in the meticulous and objective evaluation of innovative materials, ensuring that they not only meet but exceed the benchmarks set by their predecessors.
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A Comparative Guide to the Synthetic Routes of 2-sec-Butylaniline
Introduction
2-sec-Butylaniline is a valuable chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The presence of the ortho-sec-butyl group imparts unique steric and electronic properties to the aniline core, making it a crucial building block for accessing complex molecular architectures. The efficient and scalable synthesis of 2-sec-butylaniline is, therefore, a topic of significant interest to researchers and process chemists. This guide provides a comprehensive literature review and a comparative analysis of the primary synthetic routes to this important compound. We will delve into the mechanistic underpinnings of each strategy, present comparative data, and provide detailed experimental protocols for the most promising methods.
Key Synthetic Strategies at a Glance
The synthesis of 2-sec-butylaniline can be approached through several distinct chemical transformations. The choice of the optimal route depends on factors such as the availability of starting materials, desired scale, cost considerations, and tolerance for multi-step sequences. The most prominent strategies include:
-
Reduction of 2-nitro-sec-butylbenzene: A classic and often high-yielding approach.
-
Friedel-Crafts Alkylation of a Protected Aniline: A direct method to introduce the sec-butyl group, requiring protection of the amine functionality.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A modern and versatile cross-coupling method.
-
Rearrangement Reactions (Hofmann and Curtius): Multi-step routes involving the conversion of carboxylic acid derivatives.
This guide will now explore each of these routes in detail.
Reduction of 2-nitro-sec-butylbenzene
This is arguably the most straightforward and widely applicable method for the synthesis of anilines, provided the corresponding nitroarene is accessible. The transformation involves the reduction of the nitro group to an amine.
Causality Behind Experimental Choices
The choice of reducing agent is critical and depends on the desired reaction conditions, functional group tolerance, and scale of the synthesis. Common reducing agents include:
-
Catalytic Hydrogenation: This method employs a catalyst (e.g., Pd/C, PtO₂, Raney Nickel) and hydrogen gas. It is a clean and efficient method, often providing high yields with minimal workup. The primary byproduct is water. However, it requires specialized equipment for handling hydrogen gas under pressure.
-
Metal/Acid Reduction: A classic method using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). This method is robust and inexpensive but can generate significant amounts of metallic waste, making it less environmentally friendly for large-scale production.
Workflow Diagram
Caption: General scheme for the reduction of 2-nitro-sec-butylbenzene.
Comparative Data
| Reducing System | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| H₂ (1 atm), 10% Pd/C | Ethanol | 25 | 2-4 | >95 | Generic |
| Fe powder, HCl | Ethanol/Water | 80-100 | 1-3 | 85-95 | [1] |
| SnCl₂·2H₂O | Ethanol | 70-80 | 1-2 | 90-98 | Generic |
Experimental Protocol: Catalytic Hydrogenation
-
To a solution of 2-nitro-sec-butylbenzene (1.0 eq) in ethanol (10 mL/g of substrate) in a hydrogenation vessel, add 10% Palladium on carbon (5 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature until the hydrogen uptake ceases (typically 2-4 hours).
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to afford 2-sec-butylaniline, which can be further purified by distillation if necessary.
Friedel-Crafts Alkylation of a Protected Aniline
The direct Friedel-Crafts alkylation of aniline is generally unsuccessful because the amino group, being a Lewis base, coordinates with the Lewis acid catalyst, deactivating the aromatic ring towards electrophilic substitution.[2] This issue can be circumvented by protecting the amino group as an amide, most commonly as acetanilide. The amide group is still an ortho-, para-director but is less activating and does not poison the catalyst.
Causality Behind Experimental Choices
The choice of the alkylating agent and Lewis acid catalyst is crucial for the success of this reaction. Sec-butyl halides (e.g., 2-bromobutane or 2-chlorobutane) are suitable alkylating agents. Aluminum chloride (AlCl₃) is a common and effective Lewis acid catalyst. The subsequent deprotection of the amide is typically achieved by acidic or basic hydrolysis.
Workflow Diagram
Caption: Multi-step synthesis of 2-sec-butylaniline via Friedel-Crafts alkylation.
Comparative Data
| Step | Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Acetylation | Acetic anhydride | - | 100 | >95 | Generic |
| Alkylation | 2-Bromobutane, AlCl₃ | CS₂ or Nitrobenzene | 0-25 | 50-70 | [3] |
| Hydrolysis | aq. HCl | Water | 100 | >90 | Generic |
Experimental Protocol: Friedel-Crafts Alkylation and Deprotection
Step 1: Synthesis of Acetanilide
-
To a flask containing aniline (1.0 eq), add acetic anhydride (1.1 eq) dropwise with stirring.
-
Heat the mixture at 100°C for 30 minutes.
-
Pour the hot reaction mixture into ice-water with vigorous stirring to precipitate the acetanilide.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 2: Friedel-Crafts Alkylation of Acetanilide
-
In a flask equipped with a reflux condenser and a drying tube, suspend acetanilide (1.0 eq) in a suitable solvent such as carbon disulfide.
-
Cool the mixture in an ice bath and add anhydrous aluminum chloride (2.2 eq) portion-wise.
-
Add 2-bromobutane (1.2 eq) dropwise while maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.
-
Carefully pour the reaction mixture onto crushed ice and acidify with concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with a suitable solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude N-(2-sec-butylphenyl)acetamide.
Step 3: Hydrolysis to 2-sec-butylaniline
-
Reflux the crude N-(2-sec-butylphenyl)acetamide with an excess of aqueous hydrochloric acid (e.g., 6M HCl) for 2-4 hours.
-
Cool the reaction mixture and neutralize with a strong base (e.g., NaOH) to liberate the free aniline.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer, and concentrate to obtain 2-sec-butylaniline.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[4][5] This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine.[4] For the synthesis of 2-sec-butylaniline, this would involve the reaction of a 2-sec-butyl-substituted aryl halide with an ammonia equivalent.
Causality Behind Experimental Choices
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine ligand, and the base.[6] For the sterically hindered ortho-substituted substrate, a bulky and electron-rich phosphine ligand is often required to promote the reductive elimination step and prevent beta-hydride elimination. The choice of base is also crucial, with strong, non-nucleophilic bases like sodium tert-butoxide being commonly employed.
Workflow Diagram
Sources
A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of Butylanilines
For Researchers, Scientists, and Drug Development Professionals
Aniline and its derivatives are foundational scaffolds in modern chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and industrial materials. However, their utility is often shadowed by significant toxicological concerns, including methemoglobinemia, splenotoxicity, and potential carcinogenicity.[1][2] Understanding the relationship between the chemical structure of aniline derivatives and their biological activity is paramount for designing safer, more effective molecules. This guide provides an in-depth technical comparison of Quantitative Structure-Activity Relationship (QSAR) models applied to butylanilines, offering experimental insights and predictive frameworks.
The Imperative for Predictive Toxicology: Why QSAR for Butylanilines?
The butylaniline scaffold, characterized by a butyl group attached to the aniline moiety, presents a fascinating case study in structure-activity relationships. The size, shape, and lipophilicity imparted by the butyl group can significantly modulate the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. QSAR offers a powerful computational lens to dissect these relationships, enabling the prediction of biological activity from molecular structure alone. This predictive capability is crucial for prioritizing lead candidates, reducing reliance on animal testing, and accelerating the development of safer chemical entities.
Core Principles of Butylaniline Toxicity: A Mechanistic Overview
The toxicity of butylanilines, like other anilines, is often not due to the parent compound but rather its metabolic activation products.[2] A key initiating event is the N-hydroxylation of the amino group by cytochrome P450 enzymes, primarily CYP1A2 and CYP2E1, to form a reactive N-hydroxyarylamine.[2] This metabolite can be further converted to a highly electrophilic arylnitrenium ion, which can covalently bind to cellular macromolecules like DNA, leading to mutations and potentially cancer.[2]
Another significant toxicological endpoint is methemoglobinemia, where the iron in hemoglobin is oxidized, impairing oxygen transport. This is also mediated by the metabolic products of aniline.[2] The interplay of electronic and hydrophobic properties of substituents on the aniline ring plays a critical role in modulating these toxic pathways.
Comparative Analysis of QSAR Models for Aniline Derivatives
While specific QSAR models for a comprehensive series of butylanilines are not abundant in publicly available literature, we can draw valuable insights from studies on substituted anilines. These studies consistently highlight the importance of two key classes of molecular descriptors:
-
Hydrophobicity (Lipophilicity): Typically quantified by the logarithm of the octanol-water partition coefficient (logP), hydrophobicity governs the ability of a molecule to cross biological membranes and reach its target site. For anilines, increased lipophilicity often correlates with increased toxicity, as it facilitates absorption and distribution.[3]
-
Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) provide insights into a molecule's reactivity. For instance, a higher EHOMO suggests a greater propensity for the molecule to donate electrons and undergo oxidation, a key step in metabolic activation.[4] Conversely, a lower ELUMO indicates a greater susceptibility to nucleophilic attack. The Hammett sigma constant (σ) is another crucial electronic descriptor that quantifies the electron-withdrawing or electron-donating nature of substituents on the aromatic ring.[5]
The following table summarizes findings from various QSAR studies on substituted anilines, providing a framework for understanding the structure-activity landscape of butylanilines.
| Biological Endpoint | Model Type | Key Molecular Descriptors | Key Findings | References |
| Toxicity to Fish (Carp) | Multiple Linear Regression (MLR) | EHOMO, ELUMO | Toxicity increases with decreasing EHOMO, suggesting that molecules more prone to oxidation are more toxic. | [4] |
| Toxicity to Tetrahymena pyriformis | Biparametric Model | 3D Geometrical and GETAWAY descriptors | A combination of 3D structural features can effectively model toxicity. | [6] |
| Lipophilicity (logP) | MLR, PCR, PLS | Barysz matrix (SEigZ), hydrophilicity factor (Hy), MLOGP, electrophilicity (ω/eV), van der Waals volume (vWV) | A variety of descriptors can be used to accurately predict the lipophilicity of aniline derivatives. | |
| Mutagenicity of N-hydroxyalkylanilines | N/A | Positional of alkyl substituents | para- and ortho-alkyl substituents on the aniline ring increase mutagenicity. | [7] |
| Toxicity to Zebrafish | Correlation Analysis | logP, BCF (Bioconcentration Factor) | A good correlation exists between hydrophobicity (logP and BCF) and acute toxicity (LC50). | [3] |
Experimental Protocols for Assessing Butylaniline Activity
The foundation of any robust QSAR model is high-quality experimental data. Below are detailed protocols for two fundamental assays used to evaluate the cytotoxicity and mutagenicity of butylaniline derivatives.
Protocol 1: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Methodology:
-
Cell Plating: Seed a human cell line (e.g., HepG2, a liver carcinoma cell line relevant for studying metabolism) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the butylaniline test compounds in the cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution (to a final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 500 and 600 nm.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Ames Test for Mutagenicity Assessment
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[8]
Methodology:
-
Bacterial Strains: Utilize several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it for growth).[8] Commonly used strains include TA98 (for frameshift mutagens) and TA100 (for base-pair substitution mutagens).
-
Metabolic Activation (S9 Mix): Since many anilines require metabolic activation to become mutagenic, the test is performed both with and without an S9 mix. The S9 mix is derived from the liver homogenate of rats pre-treated with an enzyme inducer (e.g., Aroclor 1254) and contains the necessary cytochrome P450 enzymes.[5]
-
Plate Incorporation Assay:
-
To a sterile tube containing molten top agar (kept at 45°C), add the bacterial culture, the butylaniline test compound at various concentrations, and either the S9 mix or a buffer control.
-
Pour the mixture onto a minimal glucose agar plate (which lacks histidine).
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control.
Building a Predictive QSAR Model: A Conceptual Workflow
Developing a robust and predictive QSAR model involves a systematic workflow. The following diagram illustrates the key steps:
Caption: A generalized workflow for developing a predictive QSAR model.
Mechanistic Insights from QSAR Models
A well-constructed QSAR model does more than just predict activity; it provides valuable insights into the underlying mechanisms of action.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-sec-Butylaniline for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is not just a matter of compliance, but a cornerstone of scientific integrity and operational excellence. This guide provides an in-depth, procedural framework for the proper disposal of 2-sec-butylaniline, moving beyond a simple checklist to instill a deep understanding of the principles behind each step. Our commitment is to empower you with the knowledge to manage chemical waste safely and effectively, ensuring the protection of both laboratory personnel and the environment.
Foundational Knowledge: Understanding the Hazard Profile of 2-sec-Butylaniline
Before proceeding with any disposal protocol, a thorough understanding of the inherent risks associated with 2-sec-butylaniline is paramount. This compound, a substituted aniline, is classified as harmful and requires careful handling.[1][2] It is harmful if swallowed, inhaled, or in direct contact with the skin.[1][2][3] Furthermore, it can cause skin and serious eye irritation.[3][4] The causality behind these hazards lies in its chemical nature as an aromatic amine, a class of compounds known for their potential toxicity.
Key Physical and Chemical Properties
A clear understanding of the physical and chemical properties of 2-sec-butylaniline is essential for safe handling and for anticipating its behavior during storage and disposal.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N | [1][5] |
| Molecular Weight | 149.23 g/mol | [1][5] |
| Appearance | Liquid | [6] |
| Boiling Point | 239.0 ± 9.0 °C at 760 mmHg | [1] |
| Density | 0.957 g/mL at 25 °C | [7] |
| Flash Point | 101.5 ± 6.5 °C | [1] |
| Storage Temperature | 2-8°C, in a cool, dry, and well-ventilated area | [1][8] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of 2-sec-butylaniline is a multi-step process that begins with immediate safety precautions and culminates in the compliant hand-off to a licensed waste management service. This workflow is designed to be a self-validating system, with each step building upon the last to ensure a secure and compliant disposal pathway.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling any waste containing 2-sec-butylaniline, the appropriate PPE must be worn to prevent exposure.[1] This is a non-negotiable first line of defense.
-
Hand Protection : Wear chemical-resistant gloves.[1] Nitrile gloves are not recommended for aniline; butyl, neoprene, Polyvinyl alcohol (PVA), or Viton gloves provide better protection.[9]
-
Eye Protection : Chemical splash goggles are mandatory to protect against accidental splashes.[1][10]
-
Body Protection : A fully-buttoned lab coat or chemical-resistant apron is required to protect the skin.[1][9]
-
Respiratory Protection : All handling of 2-sec-butylaniline waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][9]
Waste Segregation and Collection: The Principle of Isolation
Cross-contamination of chemical waste streams can lead to dangerous reactions and complicates the disposal process. Therefore, waste containing 2-sec-butylaniline must be segregated at the point of generation.
-
Designated Waste Container : Use a clearly labeled, dedicated, and chemically compatible hazardous waste container.[8][9] Polyethylene containers are a suitable option.[9]
-
Clear Labeling : The container must be clearly labeled with "Hazardous Waste," the full chemical name "2-sec-Butylaniline," and all associated hazard warnings (e.g., "Toxic," "Irritant").[8]
-
Contaminated Materials : Any materials that have come into contact with 2-sec-butylaniline, such as gloves, pipette tips, and absorbent materials, are considered contaminated and must be placed in the same designated hazardous waste container.[8]
Temporary Storage: Maintaining a Safe Holding Pattern
Proper storage of the hazardous waste container while awaiting pickup is crucial to prevent accidents and ensure laboratory safety.
-
Location : Store the sealed container in a cool, dry, and well-ventilated designated hazardous waste accumulation area.[1][8]
-
Incompatible Materials : Ensure the storage area is away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent accidental reactions.[1][9]
-
Secondary Containment : It is best practice to place the waste container within a secondary containment unit to mitigate the impact of any potential leaks.[9]
Final Disposal: The Professional Hand-Off
Under no circumstances should 2-sec-butylaniline or its waste be disposed of down the drain or in the regular trash.[9][11] The only acceptable method of final disposal is through a licensed and certified hazardous waste disposal company.[2]
-
Contact Your Institution's Environmental Health and Safety (EHS) Office : Your EHS department will provide specific guidance on the procedures for arranging a hazardous waste pickup.[9]
-
Documentation : Ensure all required waste disposal forms are completed accurately and completely as per your institution's and local regulations.
Emergency Procedures: Spill and Exposure Response
In the event of an accidental release or exposure, a swift and informed response is critical to minimizing harm.
Spill Cleanup Protocol
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area.[12]
-
Ventilate : If safe to do so, increase ventilation in the area, for instance, by opening a fume hood sash.[11][13]
-
Contain the Spill : Use an inert absorbent material such as sand, vermiculite, or diatomaceous earth to contain the spill.[1][11][14] Start from the outside of the spill and work inwards to prevent it from spreading.[12][15]
-
Collect and Dispose : Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[1][11]
-
Decontaminate : Clean the spill area with a suitable decontamination solution and dispose of all cleaning materials as hazardous waste.[13][15]
Personnel Exposure Response
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[1][2] Seek medical attention if irritation persists.[1]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air.[1][2] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Visualizing the Disposal Decision Pathway
To further clarify the procedural logic, the following diagram illustrates the decision-making process for the proper disposal of 2-sec-butylaniline.
Caption: Decision workflow for the safe disposal of 2-sec-butylaniline.
Conclusion: A Culture of Safety
The proper disposal of 2-sec-butylaniline is not merely a procedural task but a reflection of a laboratory's commitment to a robust safety culture. By understanding the "why" behind each step, from the necessity of specific PPE to the critical importance of professional waste management, researchers can transform safety protocols from a set of rules into an ingrained, proactive mindset. This guide serves as a foundational resource to support that culture, ensuring that groundbreaking research is conducted not only with innovation but with an unwavering dedication to safety and environmental stewardship.
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2-sec-Butylaniline | CAS#:55751-54-7 | Chemsrc. (n.d.). Retrieved January 11, 2026, from [Link]
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Safety Data Sheet: Aniline - SIA Toolbox. (n.d.). Retrieved January 11, 2026, from [Link]
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Aniline. (n.d.). Washington State University - Environmental Health & Safety. Retrieved January 11, 2026, from [Link]
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2-sec-Butylaniline - NIST WebBook. (n.d.). Retrieved January 11, 2026, from [Link]
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Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved January 11, 2026, from [Link]
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Documents Related to the Hazardous Waste Listing of Dyes and Pigments | US EPA. (2017, March 28). Retrieved January 11, 2026, from [Link]
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Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved January 11, 2026, from [Link]
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Chemical Spill Cleanup Guidelines. (n.d.). Rowan University. Retrieved January 11, 2026, from [Link]
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2-sec-butylaniline - Stenutz. (n.d.). Retrieved January 11, 2026, from [Link]
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A Senior Application Scientist's Guide to the Safe Handling of 2-sec-Butylaniline
For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling protocols is paramount. This guide provides an in-depth, procedural framework for the safe management of 2-sec-Butylaniline, moving beyond mere compliance to foster a culture of proactive safety and scientific integrity. Our focus is on the "why" behind each step, ensuring that every action is a validated component of a secure and efficient workflow.
Understanding the Hazard: A Proactive Stance on Safety
2-sec-Butylaniline, an aromatic amine, presents a significant hazard profile that demands respect and meticulous handling. It is classified as harmful if swallowed, inhaled, or in contact with skin.[1][2] Some analogous aromatic amines are known to cause severe skin burns and eye damage.[3] The lipophilic nature of many aromatic amines facilitates rapid absorption through the skin, potentially leading to systemic toxicity. Therefore, our primary directive is the prevention of any direct contact.
Engineering Controls: The First Line of Defense
Before any personal protective equipment (PPE) is donned, we must first leverage engineering controls to minimize exposure.
-
Chemical Fume Hood: All handling of 2-sec-Butylaniline must be conducted within a properly functioning chemical fume hood.[1][3] This is non-negotiable. The fume hood contains vapors and prevents their inhalation, which is a primary route of exposure.[2]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of fugitive emissions.
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their proximity is crucial for immediate decontamination in the event of an accidental exposure.[3]
Personal Protective Equipment (PPE): Your Last and Most Critical Barrier
While engineering controls are foundational, a robust PPE plan is essential for direct handling tasks. The following table outlines the minimum PPE requirements for handling 2-sec-Butylaniline.
| PPE Component | Material/Type Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Aromatic amines can permeate some glove materials.[4] Always check the manufacturer's glove compatibility charts for specific breakthrough times. Double-gloving is recommended for extended handling periods or when working with larger quantities. Discard gloves immediately if contamination is suspected. |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | Standard safety glasses are insufficient. The risk of splashes, which can cause severe eye damage, necessitates the use of fully enclosed goggles or a face shield for maximum protection.[3][5] |
| Protective Clothing | Laboratory coat, chemically resistant apron, and closed-toe shoes. | A lab coat should be worn at all times. For tasks with a higher risk of splashes, a chemically resistant apron provides an additional layer of protection.[1][6] Contaminated clothing must be removed immediately and decontaminated before reuse.[3][7] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | While a fume hood is the primary control, a respirator may be necessary for spill cleanup or in situations where ventilation is inadequate.[6] The specific type of respirator should be determined by a formal risk assessment. |
Procedural Workflow for Handling 2-sec-Butylaniline
This step-by-step protocol ensures a systematic and safe approach to handling 2-sec-Butylaniline from receipt to disposal.
4.1. Pre-Handling Preparation
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment to identify potential hazards and establish control measures.
-
Information Review: Consult the Safety Data Sheet (SDS) for 2-sec-Butylaniline and any relevant institutional standard operating procedures (SOPs).
-
Gather Materials: Assemble all necessary equipment, including PPE, spill cleanup materials, and waste containers, within the chemical fume hood.
4.2. Handling and Experimental Use
-
Don PPE: Put on all required PPE before entering the designated handling area.
-
Work in Fume Hood: Conduct all transfers, weighing, and reactions within the chemical fume hood.
-
Avoid Inhalation and Contact: Handle the chemical with care to avoid generating aerosols or splashes.[7][8]
-
Labeling: Ensure all containers of 2-sec-Butylaniline and any resulting solutions are clearly and accurately labeled.
4.3. Post-Handling and Decontamination
-
Decontaminate Surfaces: Upon completion of work, decontaminate all surfaces and equipment that may have come into contact with 2-sec-Butylaniline.
-
Doff PPE: Remove PPE in a manner that avoids self-contamination. Dispose of single-use items in the appropriate hazardous waste stream.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[3][6]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Minor Spill (inside a fume hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area.
-
-
Major Spill (outside a fume hood):
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide respiratory support and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]
-
Waste Disposal Plan
Chemical waste generators are responsible for the proper classification and disposal of hazardous waste.
-
Waste Segregation: Collect all 2-sec-Butylaniline waste, including contaminated consumables, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Regulatory Compliance: Dispose of the waste through your institution's hazardous waste management program, ensuring compliance with all local, regional, and national regulations.[1][3] Do not dispose of 2-sec-Butylaniline down the drain.[1][3]
Visual Workflow for Safe Chemical Handling
The following diagram illustrates the logical progression of a safe chemical handling workflow, from initial planning to final disposal.
Caption: Workflow for the safe handling of hazardous chemicals.
References
-
2-sec-Butylaniline | CAS#:55751-54-7 | Chemsrc. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET - 2,4,6-Tri-tert-butylaniline. (2025, September 10). Thermo Fisher Scientific. Retrieved from [Link]
-
Hazard Classification Guidance for Manufacturers, Importers, and Employers. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]
-
OSHA Technical Manual (OTM) - Section III: Chapter 1. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). National Institute for Occupational Safety and Health. Retrieved from [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). American Society of Health-System Pharmacists. Retrieved from [Link]
Sources
- 1. 2-sec-Butylaniline | CAS#:55751-54-7 | Chemsrc [chemsrc.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 5. pppmag.com [pppmag.com]
- 6. buyat.ppg.com [buyat.ppg.com]
- 7. combi-blocks.com [combi-blocks.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
